Product packaging for 5-Bromo-2-Methoxycinnamic Acid(Cat. No.:CAS No. 40803-53-0)

5-Bromo-2-Methoxycinnamic Acid

Cat. No.: B1268998
CAS No.: 40803-53-0
M. Wt: 257.08 g/mol
InChI Key: QABZTGNRWBRJBO-GORDUTHDSA-N
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Description

5-Bromo-2-Methoxycinnamic Acid is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO3 B1268998 5-Bromo-2-Methoxycinnamic Acid CAS No. 40803-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABZTGNRWBRJBO-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40803-53-0
Record name trans-5-Bromo-2-methoxycinnamic acid
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Foundational & Exploratory

5-Bromo-2-Methoxycinnamic Acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methoxycinnamic Acid

Introduction

This compound is a halogenated derivative of methoxycinnamic acid, a class of compounds recognized for their diverse biological activities and utility as synthetic intermediates.[1][2] The presence of a bromine atom, a methoxy group, and a cinnamic acid backbone imparts a unique combination of electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, analytical characterization, potential applications, and safety protocols, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. These parameters govern its behavior in chemical reactions, its solubility in various solvent systems, and its stability under different storage conditions.

CAS Number: 40803-53-0[1][3]

Table 1: Core Identifiers and Properties

IdentifierValueSource(s)
IUPAC Name (E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acidN/A
Molecular Formula C₁₀H₉BrO₃[1][3]
Molecular Weight 257.08 g/mol [1][3]
Appearance Light cream to white powder/solid[4]
Melting Point 224-227 °C[3]
Canonical SMILES COC1=C(C=C(C=C1)Br)/C=C/C(=O)O[1]
InChIKey N/AN/A

Note: The properties listed are based on available data and may vary slightly between suppliers.

Synthesis Pathway: The Knoevenagel-Doebner Condensation

The synthesis of cinnamic acid derivatives is a cornerstone of organic chemistry. For this compound, the Knoevenagel-Doebner condensation offers a reliable and high-yielding route. This reaction involves the condensation of an aldehyde (5-bromo-2-methoxybenzaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base like pyridine. The choice of this method is based on its efficiency and applicability to a wide range of substituted benzaldehydes.[5]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 5-bromo-2-methoxybenzaldehyde and malonic acid.

Materials:

  • 5-bromo-2-methoxybenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine (catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and anhydrous pyridine (3.0 eq). The pyridine acts as both the solvent and the base catalyst.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq). Piperidine is a stronger base than pyridine and accelerates the initial condensation step.

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-5 hours).

  • Work-up and Precipitation: Allow the reaction mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the cooled reaction mixture into the ice/HCl mixture with vigorous stirring. This neutralizes the pyridine and protonates the carboxylate, causing the crude product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove pyridine hydrochloride and any unreacted malonic acid.

  • Purification: The crude product is purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to achieve complete dissolution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Reactants (5-bromo-2-methoxybenzaldehyde, malonic acid, pyridine, piperidine) Reflux 2. Heat to Reflux (3-5 hours) Reactants->Reflux Monitor 3. Monitor via TLC Reflux->Monitor Cool 4. Cool to Room Temp. Monitor->Cool Precipitate 5. Pour into Ice/HCl (Precipitation) Cool->Precipitate Filter1 6. Vacuum Filtration (Isolate Crude Product) Precipitate->Filter1 Recrystallize 7. Recrystallize (from hot Ethanol) Filter1->Recrystallize Filter2 8. Vacuum Filtration (Isolate Pure Product) Recrystallize->Filter2 Dry 9. Dry under Vacuum Filter2->Dry

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical validation is critical to confirm the identity, purity, and quantity of a synthesized compound. A multi-technique approach ensures comprehensive characterization.

Table 2: Summary of Analytical Methods

TechniquePurposeKey Parameters
HPLC-UV Purity assessment and quantificationC18 column, mobile phase of acetonitrile/water with 0.1% formic acid, UV detection at λmax.[6][7]
UV-Vis Spectroscopy Determination of λmax for HPLC and quantificationScan a dilute solution in methanol or ethanol from 200-400 nm.[6]
¹H NMR Structural confirmationAnalysis of proton chemical shifts, splitting patterns, and integration in a suitable deuterated solvent (e.g., DMSO-d₆).
Mass Spectrometry Molecular weight confirmationIdentification of the molecular ion peak [M]+ or [M-H]⁻ corresponding to 257.08 g/mol .
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for assessing the purity of this compound. The reverse-phase C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds.

Objective: To quantify the purity of a synthesized batch of this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The acid improves peak shape by keeping the carboxylic acid protonated. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of working standards by serial dilution.

  • Sample Solution Preparation: Prepare a sample solution at a concentration similar to the working standards.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter to prevent column blockage.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10 µL.[8]

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: Set the detector to the maximum absorbance wavelength (λmax) determined by UV-Vis spectrophotometry.

  • Analysis: Inject the standards and sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Interpretation Sample Synthesized Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Injection (C18 Column) Filter->HPLC UV_Detect UV Detection (at λmax) HPLC->UV_Detect Data Data Acquisition (Chromatogram) UV_Detect->Data Integrate Peak Integration Data->Integrate Calculate Calculate Area % Integrate->Calculate Purity Purity Report Calculate->Purity MOA_Pathway Compound 5-Bromo-2-methoxycinnamic Acid Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site (Hypothesized) Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubule Dynamic Microtubules Polymerization->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis

Caption: Hypothesized mechanism of action via tubulin inhibition.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS). [4][9][10] Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H315Causes skin irritation. [9]
H319Causes serious eye irritation. [9]
H335May cause respiratory irritation. [9]
Precautionary P261Avoid breathing dust. [10]
P280Wear protective gloves/eye protection/face protection. [10]
P302+P352IF ON SKIN: Wash with plenty of soap and water. [4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]
P403+P233Store in a well-ventilated place. Keep container tightly closed. [4]

Handling:

  • Use only in a well-ventilated area or under a chemical fume hood. [11]* Avoid generation of dust. [10]* Wash hands thoroughly after handling. [4]* Wear appropriate Personal Protective Equipment (PPE), including safety goggles, impervious gloves, and a lab coat. [4][11] Storage:

  • Store in a tightly closed container in a dry and well-ventilated place. [4][12]* Recommended storage temperature is between 10°C and 25°C. [1] Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [10]

References

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. [Link]
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed. [Link]

Sources

5-Bromo-2-Methoxycinnamic Acid: A Comprehensive Technical Guide for Advanced Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Bromo-2-Methoxycinnamic Acid, a versatile chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its fundamental properties, synthesis, and reactivity, with a focus on its application as a scaffold for novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted cinnamic acid derivative. The presence of a bromine atom, a methoxy group, and a carboxylic acid moiety on the phenyl ring, combined with the α,β-unsaturated carbonyl system, confers a unique reactivity profile, making it a valuable building block in organic synthesis.[1]

Key Physicochemical Data
PropertyValueSource(s)
Molecular Weight 257.08 g/mol [2]
Molecular Formula C₁₀H₉BrO₃[2]
CAS Number 40803-53-0[2]
Appearance Light cream to white crystalline solid-
Melting Point 224-227 °C or 242-244 °C[2]
Canonical SMILES COC1=C(C=C(C=C1)Br)/C=C/C(=O)O-
InChIKey QABZTGNRWBRJBO-UHFFFAOYSA-N-

Strategic Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Perkin reaction, a classic and reliable method for the preparation of cinnamic acids.[3][4][5] This approach involves the condensation of the corresponding aromatic aldehyde, 5-bromo-2-methoxybenzaldehyde, with acetic anhydride in the presence of a weak base, such as sodium acetate.

Workflow for the Synthesis of this compound

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Perkin Reaction p_bromoanisole p-Bromoanisole formylation Formylation (TiCl₄, Cl₂CHOCH₃) p_bromoanisole->formylation precursor 5-Bromo-2-methoxybenzaldehyde formylation->precursor perkin Perkin Condensation (Heat) precursor->perkin acetic_anhydride Acetic Anhydride acetic_anhydride->perkin naoac Sodium Acetate (catalyst) naoac->perkin hydrolysis Acidic Workup (Hydrolysis) perkin->hydrolysis final_product This compound hydrolysis->final_product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 5-Bromo-2-methoxybenzaldehyde

This protocol is adapted from a known procedure for the formylation of p-bromoanisole.[4]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve p-bromoanisole (0.08 mol) in 350 mL of dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add titanium tetrachloride (0.16 mol) dropwise to the cooled solution. After 10 minutes, add 1,1-dichloromethyl methyl ether (0.088 mol) dropwise, maintaining the temperature between 0-10 °C.

  • Reaction: Stir the reaction mixture at 0-10 °C for 90 minutes.

  • Work-up: Quench the reaction by carefully pouring the mixture into an excess of saturated sodium bicarbonate solution and dichloromethane. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous phase with dichloromethane. Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Recrystallization from a suitable solvent like ethanol will afford pure 5-bromo-2-methoxybenzaldehyde.

Experimental Protocol: Perkin Reaction for this compound

This is a representative protocol based on the general principles of the Perkin reaction.[3][4][5]

  • Reactant Mixture: In a round-bottom flask, combine 5-bromo-2-methoxybenzaldehyde (1.0 equiv), acetic anhydride (2.5 equiv), and anhydrous sodium acetate (1.0 equiv).

  • Reaction: Heat the mixture to 180 °C with stirring for 5-8 hours.

  • Hydrolysis: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.

  • Purification: If the product precipitates upon cooling, it can be collected by filtration. Alternatively, the solution can be made alkaline with sodium carbonate, filtered to remove any impurities, and then the product is precipitated by the addition of hydrochloric acid.

  • Final Product: The crude this compound can be further purified by recrystallization from ethanol or a similar solvent.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for confirming the structure and purity of the synthesized this compound.

¹H NMR Spectroscopy (Predicted)

The expected proton NMR spectrum would exhibit characteristic signals for the aromatic, vinylic, and methoxy protons. The chemical shifts (δ) are predicted based on analogous structures and standard chemical shift tables.[3][6][7]

  • Aromatic Protons (3H): Three signals in the aromatic region (approx. 6.8-7.8 ppm). The proton ortho to the methoxy group will be the most shielded, while the proton between the bromo and cinnamic acid groups will be the most deshielded.

  • Vinylic Protons (2H): Two doublets in the alkene region (approx. 6.3-7.8 ppm) with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration.

  • Methoxy Protons (3H): A sharp singlet at approximately 3.8-3.9 ppm.

  • Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (typically >12 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show 10 distinct signals corresponding to the carbon atoms in the molecule.[6][7]

  • Carbonyl Carbon (C=O): In the range of 167-173 ppm.

  • Aromatic Carbons (6C): Six signals in the aromatic region (approx. 110-160 ppm). The carbon bearing the methoxy group will be the most shielded, and the carbon attached to the bromine will also show a characteristic shift.

  • Vinylic Carbons (2C): Two signals in the alkene region (approx. 115-145 ppm).

  • Methoxy Carbon (CH₃): A signal around 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[8]

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

  • C=C Stretch (Alkene): A peak around 1625-1645 cm⁻¹.

  • C-O Stretch (Methoxy): Bands in the region of 1250 cm⁻¹ and 1020-1040 cm⁻¹.

Reactivity and Applications in Drug Discovery

This compound is a strategic building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry.[1] Its utility stems from the diverse reactivity of its functional groups.

Key Reactions and Transformations
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring is well-suited for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[9] This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug screening.

  • Heterocycle Formation: The cinnamic acid moiety can be utilized in cyclization reactions to form various heterocyclic scaffolds. For instance, intramolecular cyclization can lead to the formation of coumarin derivatives, a class of compounds with a broad spectrum of biological activities.[10]

  • Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, and other derivatives, allowing for the fine-tuning of physicochemical properties such as solubility and cell permeability.

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Cinnamic acid derivatives have been identified as promising scaffolds for the development of potent and selective kinase inhibitors.[11]

The this compound scaffold can be strategically employed to design inhibitors that target the ATP-binding site of kinases. The aromatic ring can engage in π-stacking interactions, while the carboxylic acid and methoxy groups can form key hydrogen bonds. The bromine atom serves as a crucial handle for introducing further complexity and optimizing binding affinity through cross-coupling reactions.

cluster_0 Modification Sites scaffold This compound Scaffold bromo Bromo Group (C5) - Suzuki, Heck, etc. scaffold->bromo carboxyl Carboxylic Acid - Amidation, Esterification scaffold->carboxyl alkene Alkene - Cyclization, Addition scaffold->alkene library Library of Kinase Inhibitor Candidates bromo->library carboxyl->library alkene->library

Sources

An In-depth Technical Guide to 5-Bromo-2-Methoxycinnamic Acid: A Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-Methoxycinnamic Acid, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a robust synthetic protocol, spectral characterization, and its potential applications as a scaffold in the synthesis of complex molecules.

Core Chemical Identity and Properties

This compound is a substituted cinnamic acid derivative. The presence of a bromine atom, a methoxy group, and a carboxylic acid on the aromatic ring, combined with the acrylic acid side chain, makes it a highly versatile and functionalized molecule for further chemical transformations.

The key identifiers and physical properties are summarized below for quick reference.

IdentifierValueReference(s)
Chemical Formula C₁₀H₉BrO₃[1][2]
Molecular Weight 257.08 g/mol [1][2]
CAS Number 40803-53-0[1][2]
IUPAC Name (2E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid
SMILES COC1=C(C=C(C=C1)Br)/C=C/C(=O)O[3]
Physical Form Light cream powder/solid[4]
Melting Point 224-227 °C[1]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base. The starting material, 5-Bromo-2-methoxybenzaldehyde, is commercially available.

The causality behind this choice of reaction is its high efficiency and selectivity for producing the trans (E) isomer of the cinnamic acid, which is generally the more stable and desired product. The use of a pyridine/piperidine catalyst system facilitates both the deprotonation of malonic acid and the subsequent dehydration step.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process A 5-Bromo-2-methoxybenzaldehyde E Knoevenagel Condensation A->E B Malonic Acid B->E C Pyridine (Solvent) Piperidine (Catalyst) C->E Catalyzes D Reflux (Heat) D->E Drives reaction F Acidification (HCl) E->F Intermediate G Purification F->G Crude Product H This compound (Final Product) G->H Purified Product

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol: Knoevenagel Condensation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-Bromo-2-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Work-up - Acidification: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl). This step protonates the carboxylate intermediate, causing the desired cinnamic acid derivative to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a light cream solid.

This self-validating protocol yields a product that can be directly characterized by its melting point and spectroscopic methods to confirm its identity and purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[5] For this compound, the following characteristic absorption bands are expected:

  • ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, broadened due to hydrogen bonding.[6]

  • ~1680-1700 cm⁻¹ (strong, sharp): C=O stretching of the conjugated carboxylic acid.[6]

  • ~1625 cm⁻¹ (medium): C=C stretching of the alkene, conjugated with the aromatic ring.[6]

  • ~1250 cm⁻¹ and ~1020 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the detailed structure. The expected signals in a solvent like DMSO-d₆ are as follows:

¹H NMR (Predicted):

  • ~12.5 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH).

  • ~7.8 ppm (doublet, 1H): Aromatic proton ortho to the bromine.

  • ~7.6 ppm (doublet, J ≈ 16 Hz, 1H): Vinylic proton β to the carbonyl, showing a large coupling constant characteristic of a trans configuration.

  • ~7.2 ppm (doublet of doublets, 1H): Aromatic proton meta to both the bromine and methoxy group.

  • ~7.1 ppm (doublet, 1H): Aromatic proton ortho to the methoxy group.

  • ~6.5 ppm (doublet, J ≈ 16 Hz, 1H): Vinylic proton α to the carbonyl.

  • ~3.9 ppm (singlet, 3H): Protons of the methoxy group (OCH₃).

¹³C NMR (Predicted):

  • ~168 ppm: Carbonyl carbon (C=O).

  • ~158 ppm: Aromatic carbon attached to the methoxy group.

  • ~142 ppm: Vinylic carbon β to the carbonyl.

  • ~134 ppm, ~132 ppm, ~118 ppm: Aromatic carbons (C-H).

  • ~125 ppm: Aromatic carbon to which the side chain is attached.

  • ~118 ppm: Vinylic carbon α to the carbonyl.

  • ~116 ppm: Aromatic carbon attached to the bromine.

  • ~56 ppm: Methoxy carbon (OCH₃).

Reactivity and Applications in Drug Development

This compound is a strategic building block due to its distinct reactive sites, which can be addressed selectively.

Reactivity cluster_molecule This compound cluster_reactions Potential Transformations mol Structure (Br-Ar(OCH3)-CH=CH-COOH) A Suzuki / Stille Coupling (C-C bond formation) mol->A via Bromine B Buchwald-Hartwig Amination (C-N bond formation) mol->B via Bromine C Amide / Ester Formation mol->C via Carboxylic Acid D Side Chain Modification (e.g., Reduction, Cyclization) mol->D via Alkene/Acid

Caption: Key reactive sites and potential synthetic transformations.

  • The Bromine Atom: This site is primed for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, or Sonogashira couplings can be employed to introduce new aryl, alkyl, or alkynyl groups, respectively. Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds, introducing diverse amine functionalities. This is particularly valuable for building biaryl structures often found in kinase inhibitors.[7]

  • The Carboxylic Acid: This functional group can be readily converted into amides, esters, or acid chlorides. Amide coupling is a cornerstone of medicinal chemistry, allowing the introduction of a vast array of amine-containing side chains to modulate pharmacological properties.

  • The Alkene Double Bond: The α,β-unsaturated system can undergo various addition reactions or be reduced to the corresponding propanoic acid derivative if the saturated chain is desired.

The strategic placement of the bromo and methoxy groups on the phenyl ring makes this compound an attractive starting point for synthesizing inhibitors of biological targets like kinases and tubulin, which are crucial in oncology research.[7] The methoxy group can form key hydrogen bonds in receptor binding pockets, while the bromo-substituted position provides a vector for expanding the molecule's structure to achieve higher affinity and selectivity. The broader family of methoxylated cinnamic acids has been investigated for numerous therapeutic applications, including antidiabetic and anticancer activities, suggesting a promising pharmacological profile for its derivatives.[8]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust.[4]

    • P280: Wear protective gloves/eye protection/face protection.[4]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Always consult the full Safety Data Sheet (SDS) before use.[4] Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This compound is more than a simple chemical; it is a highly functionalized platform for innovation in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable tool for chemists. The strategic positioning of its functional groups allows for a modular approach to building complex molecular architectures, paving the way for the development of novel therapeutic agents.

References

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
  • SpectraBase. (n.d.). This compound [FTIR] Spectrum.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of Cinnamic acid.
  • Gąstoł, M., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(23), 7141.

Sources

A Technical Guide to 5-Bromo-2-Methoxycinnamic Acid: Structure, Synthesis, and Application as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-2-Methoxycinnamic Acid, a highly functionalized organic molecule of significant interest to the chemical and pharmaceutical sciences. We will dissect its core chemical structure, outline its key physicochemical properties, and present a validated, step-by-step protocol for its synthesis and purification. Furthermore, this document explores the compound's role as a versatile scaffold in drug discovery, contextualized by the known biological activities of structurally related analogues. Detailed methodologies for structural verification via spectroscopic techniques are discussed, alongside essential safety and handling protocols. This guide is intended to serve as a comprehensive resource for researchers and scientists leveraging this valuable building block in the development of novel complex molecules and therapeutic agents.

Introduction: The Cinnamic Acid Motif in Drug Discovery

Cinnamic acid and its derivatives are a class of phenylpropanoids widely distributed in the plant kingdom and are recognized for a diverse range of biological activities. The inherent structure—a benzene ring linked to an acrylic acid moiety—provides a robust framework that is amenable to extensive chemical modification. Methoxylated cinnamic acids, in particular, have been the subject of intense research, demonstrating potential as anticancer, antidiabetic, antimicrobial, and neuroprotective agents.[1]

This compound emerges as a particularly strategic starting material. Its structure is endowed with three distinct and synthetically valuable functional groups:

  • A Carboxylic Acid: Readily converted to esters, amides, or acid halides, enabling the exploration of structure-activity relationships through bioisosteric replacement or conjugation.

  • An Aryl Bromide: A prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.

  • An Electron-Donating Methoxy Group: This group influences the electronic properties of the aromatic ring and can play a crucial role in binding interactions with biological targets.

This trifecta of functionality makes this compound a powerful and versatile building block for constructing complex molecular architectures in the pursuit of new therapeutic leads.[2]

Core Molecular Structure and Physicochemical Properties

Structural Elucidation

The formal IUPAC name for the most stable isomer of this compound is (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid. The (E)-isomer, or trans-isomer, refers to the stereochemistry of the substituents on the carbon-carbon double bond, where the benzene ring and the carboxylic acid group are on opposite sides. This configuration is generally more thermodynamically stable than the corresponding (Z)-isomer.

Below is a diagram illustrating the core structure and standard atom numbering scheme.

G cluster_molecule This compound C1 C1 C2 C2 C_beta C1->C_beta C3 C3 O_methoxy O-CH3 C2->O_methoxy C4 C4 C5 C5 C6 C6 Br Br C5->Br C_alpha C_carboxyl C(=O)OH C_alpha->C_carboxyl C_beta->C_alpha

Caption: Core structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 40803-53-0[2][3]
Molecular Formula C₁₀H₉BrO₃[2][3]
Molecular Weight 257.08 g/mol [2][3]
Appearance Light cream to white powder/solid[4]
Melting Point 224-227 °C[3]
SMILES COC1=C(C=C(C=C1)Br)/C=C/C(=O)O[2]
Storage Conditions Store at room temperature (10°C - 25°C) in a dry, well-ventilated place.[2][5]

Synthesis and Purification: A Validated Protocol

Rationale for Synthetic Strategy

From a retrosynthetic perspective, the most logical and field-proven approach to constructing a cinnamic acid derivative is through a condensation reaction involving the corresponding benzaldehyde. The Knoevenagel condensation, which utilizes malonic acid and a basic catalyst, is an exemplary choice. This method is highly reliable for generating the thermodynamically favored trans (E)-alkene, proceeds under relatively mild conditions, and typically results in high yields of the desired product. The starting material, 5-Bromo-2-methoxybenzaldehyde, is commercially available, making this a practical and efficient synthetic route.[6]

Experimental Workflow

The overall process from synthesis to final product verification is a self-validating system, ensuring the integrity of the material. Each step provides a checkpoint for quality control.

Caption: Workflow for the synthesis and validation of the target compound.

Detailed Synthesis Protocol (Knoevenagel Condensation)
  • Reagents:

    • 5-Bromo-2-methoxybenzaldehyde (1.0 eq)

    • Malonic acid (1.2 eq)

    • Pyridine (solvent, ~3-4 volumes)

    • Piperidine (catalyst, ~0.1 eq)

    • Hydrochloric acid (2M aqueous solution)

    • Ethanol and deionized water (for recrystallization)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-methoxybenzaldehyde, malonic acid, and pyridine.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add piperidine to the solution. The solution may change color.

    • Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into an ice-cold solution of 2M HCl with vigorous stirring. A precipitate should form immediately.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the crude product under vacuum.

Purification Protocol (Recrystallization)
  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot ethanol to redissolve the turbidity, resulting in a clear, saturated solution.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under high vacuum.

Structural Verification and Quality Control

Rationale

Unambiguous confirmation of the chemical structure is the cornerstone of scientific integrity. Spectroscopic analysis provides a detailed fingerprint of the molecule, validating its identity and purity. The combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allows for the complete assignment of the molecule's proton and carbon framework and the identification of key functional groups.

Predicted Spectroscopic Data

The following table outlines the expected signals for this compound based on its structure and data from analogous compounds.[7][8]

TechniqueExpected Chemical Shift / FrequencyAssignment and Rationale
¹H NMR ~12.0-13.0 ppm (broad singlet, 1H)Carboxylic acid proton (-COOH).
~7.8-8.0 ppm (doublet, J ≈ 16 Hz, 1H)Vinylic proton H-β, trans to H-α.
~7.5-7.6 ppm (doublet, 1H)Aromatic proton ortho to the bromine.
~7.4-7.5 ppm (doublet of doublets, 1H)Aromatic proton meta to both bromine and methoxy groups.
~6.9-7.0 ppm (doublet, 1H)Aromatic proton ortho to the methoxy group.
~6.4-6.6 ppm (doublet, J ≈ 16 Hz, 1H)Vinylic proton H-α, coupled to H-β. The large coupling constant confirms trans stereochemistry.
~3.9 ppm (singlet, 3H)Methoxy group protons (-OCH₃).
¹³C NMR ~168-172 ppmCarboxylic acid carbonyl carbon.
~140-145 ppmVinylic carbon C-β.
~115-125 ppmVinylic carbon C-α.
~110-160 ppm6 distinct signals for the aromatic carbons.
~56 ppmMethoxy carbon (-OCH₃).
FT-IR 2500-3300 cm⁻¹ (broad)O-H stretch of the carboxylic acid dimer.
~1680-1700 cm⁻¹ (strong)C=O stretch of the conjugated carboxylic acid.
~1620-1640 cm⁻¹ (medium)C=C alkene stretch.
~1580-1600 cm⁻¹ (medium)C=C aromatic ring stretch.
~1250 cm⁻¹ (strong)C-O stretch of the aryl ether.

Applications in Medicinal Chemistry and Drug Development

The Molecule as a Versatile Scaffold

The true value of this compound lies in its potential for derivatization. The three key functional groups can be selectively targeted to generate large libraries of novel compounds for biological screening. Research on related bromo- and methoxy-substituted sulfonamides has revealed potent cytotoxic compounds that are particularly effective against human breast adenocarcinoma (MCF7) cell lines.[9][10] The proposed mechanism of action for these related molecules is the inhibition of microtubular protein polymerization, identifying tubulin as a key target.[9][10] This provides a strong, evidence-based rationale for using this compound as a scaffold for developing new antimitotic agents.

Potential Derivatization Pathways

The diagram below illustrates several high-value synthetic transformations that can be performed on the core scaffold, providing avenues for new drug discovery programs.

G Core This compound Amide Amide Library (R-NH₂) Core->Amide Amide Coupling (e.g., EDC, HOBt) Ester Ester Library (R-OH) Core->Ester Esterification (e.g., Fischer, DCC) Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Pd-Catalyzed C-C Bond Formation (at Bromine site) Sonogashira Sonogashira Coupling (Alkyne) Core->Sonogashira Pd/Cu-Catalyzed C-C Bond Formation (at Bromine site)

Caption: Key derivatization pathways for scaffold diversification.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. This compound is classified with specific hazards that require appropriate precautions.

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[2][4]
Eye Irritation H319Causes serious eye irritation.[2][4]
Respiratory Irritation H335May cause respiratory irritation.[2][4]
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[4][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4][11]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat. For large quantities, consider impervious clothing.[4]

  • Handling Precautions: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for advanced organic synthesis and medicinal chemistry. Its well-defined structure, reliable synthetic pathway, and multiple points for derivatization make it an invaluable tool for researchers. The established link between similarly substituted molecules and potent anticancer activity further underscores its relevance in modern drug discovery. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile compound into their research and development workflows.

References

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzoic acid.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid.
  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%.
  • NIST. (n.d.). cis-2-Methoxycinnamic acid.
  • Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047.
  • Stasiewicz, M., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(23), 7171.
  • PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
  • PubChem. (n.d.). 2-Methoxycinnamic acid.
  • de Oliveira, G. G., et al. (2022). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Pharmaceuticals, 15(11), 1362.

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An In-depth Technical Guide to (E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid, commonly referred to as 5-Bromo-2-methoxycinnamic acid, is a substituted cinnamic acid derivative that has garnered interest within the scientific community. It serves as a valuable scaffold and versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential therapeutic applications[1]. The strategic placement of the bromo and methoxy groups on the phenyl ring, combined with the reactive acrylic acid moiety, makes it a key intermediate for introducing specific functionalities into target compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance in drug discovery and development. Methoxycinnamic acids and their derivatives have been explored for various biological activities, including anticancer effects, highlighting the potential of this compound class in medicinal chemistry[2][3][4].

Nomenclature and Structure

The formal IUPAC name for this compound is (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid [5]. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the substituent groups are on opposite sides. It is also commonly known by the semi-systematic name this compound[1][5][6].

Key Identifiers:

  • CAS Number: 40803-53-0[1][5][6]

  • Molecular Formula: C₁₀H₉BrO₃[1][6]

  • SMILES: COC1=C(C=C(C=C1)Br)/C=C/C(=O)O[1]

The structure of (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid is characterized by a benzene ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. An acrylic acid group is attached to the 1-position of the ring.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid is presented in the table below.

PropertyValueReference
Molecular Weight 257.08 g/mol [1][6]
Melting Point 224-227 °C[6]
Appearance Solid (form may vary)
Solubility Generally soluble in organic solvents like DMSO and DMF.

Synthesis and Reactivity

The synthesis of (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid typically involves a condensation reaction between 5-bromo-2-methoxybenzaldehyde and malonic acid or a related derivative, followed by decarboxylation. This is a variation of the Knoevenagel or Doebner condensation.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway reactant1 5-Bromo-2-methoxybenzaldehyde intermediate Unstable Intermediate reactant1->intermediate Pyridine, Piperidine reactant2 Malonic Acid reactant2->intermediate product (E)-3-(5-Bromo-2-methoxyphenyl) prop-2-enoic acid intermediate->product Heat (Decarboxylation)

Caption: Plausible synthetic route to (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid.

The reactivity of this molecule is primarily dictated by the carboxylic acid and the electron-deficient alkene. The carboxylic acid can undergo esterification, amidation, and reduction. The double bond is susceptible to addition reactions. The aromatic ring can participate in further substitution reactions, although the existing substituents will direct the position of new groups.

Applications in Drug Development and Research

As a versatile chemical intermediate, (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid is a valuable starting material in the synthesis of various heterocyclic compounds and other complex organic molecules[1]. Cinnamic acid derivatives, in general, have shown a wide range of biological activities, making this compound a point of interest for medicinal chemists.

Derivatives of methoxycinnamic acid have been investigated for their potential as:

  • Anticancer Agents: Certain methoxylated cinnamic esters have demonstrated antiproliferative and antimetastatic effects on human lung adenocarcinoma cells[2].

  • Antimicrobial Agents: Methoxycinnamic acid derivatives have been studied for their antimicrobial properties[3][4].

  • Neuroprotective and Hepatoprotective Agents: The broader class of phenylpropanoids, including methoxycinnamic acids, has been evaluated for neuroprotective and hepatoprotective effects[3][4].

The bromo-substituent on the phenyl ring provides a handle for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Heck reaction, allowing for the synthesis of a diverse library of compounds for biological screening.

Experimental Protocol: Synthesis of (E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic Acid

This protocol is a representative example based on standard methodologies for the synthesis of cinnamic acid derivatives.

Materials:

  • 5-Bromo-2-methoxybenzaldehyde

  • Malonic acid

  • Pyridine (as solvent)

  • Piperidine (as catalyst)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-methoxybenzaldehyde and a molar excess of malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an excess of cold dilute hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid.

  • Dry the purified product under vacuum.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve Reactants in Pyridine B Add Piperidine Catalyst A->B C Reflux and Monitor by TLC B->C D Cool and Precipitate in HCl C->D E Filter and Wash with Water D->E F Recrystallize from Ethanol E->F G Dry under Vacuum F->G

Caption: General experimental workflow for the synthesis of (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid.

Safety and Handling

(E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid is a valuable and versatile building block in organic synthesis. Its utility as a precursor to more complex molecules with potential biological activities makes it a compound of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the design and synthesis of novel therapeutic agents.

References

  • Matrix Fine Chemicals. (n.d.). 3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENOIC ACID.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxybenzaldehyde. PubChem.
  • Płowuszyńska, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3827. [Link]
  • Reyes-Pérez, V., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 26(15), 4487. [Link]

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Introduction: The Significance of 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-Methoxycinnamic Acid

This document provides a comprehensive technical guide for the synthesis of this compound (CAS No: 40803-53-0), a valuable chemical intermediate and building block in the development of complex pharmaceutical compounds.[1] We will explore the most efficient and scientifically robust synthesis pathways, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into process optimization and troubleshooting.

This compound is an α,β-unsaturated aromatic carboxylic acid. Its structure, featuring a brominated and methoxylated phenyl ring conjugated to an acrylic acid moiety, makes it a versatile scaffold for organic synthesis.[1] The presence of multiple functional groups—the carboxylic acid, the alkene, the bromo substituent, and the methoxy group—provides numerous handles for subsequent chemical modifications, rendering it a key intermediate in the synthesis of agrochemicals and pharmacologically active molecules.

PropertyValueReference
CAS Number 40803-53-0[1][2]
Molecular Formula C₁₀H₉BrO₃[1][2]
Molecular Weight 257.08 g/mol [1][2]
Melting Point 224-227 °C[2]
Appearance White to off-white crystalline powder[3]

Section 1: Synthetic Strategy and Pathway Selection

The core structure of a cinnamic acid is typically formed by creating a carbon-carbon double bond between the carbonyl carbon of a benzaldehyde and an activated methylene compound or its equivalent. For this compound, this involves a retrosynthetic disconnection pointing directly to 5-Bromo-2-methoxybenzaldehyde as the key precursor.

Two classical and highly effective named reactions are ideally suited for this transformation: the Knoevenagel Condensation and the Perkin Reaction .

  • Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malonic acid) in the presence of a basic catalyst.[4][5][6] The Doebner modification, which utilizes pyridine as a solvent and a catalytic amount of piperidine, is particularly effective as it facilitates in-situ decarboxylation of the intermediate to yield the desired cinnamic acid directly.[7] This pathway is often favored for its high yields and relatively mild conditions.

  • Perkin Reaction : This method employs the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride), using the alkali salt of the corresponding acid (e.g., sodium acetate) as a base catalyst.[8][9][10] It is a robust and well-established method for generating α,β-unsaturated aromatic acids.[11]

This guide will detail both pathways, with a primary focus on the Knoevenagel-Doebner condensation due to its widespread use and efficiency.

G cluster_precursor Precursor Synthesis cluster_main Main Synthesis Pathways p_bromoanisole p-Bromoanisole benzaldehyde 5-Bromo-2-methoxybenzaldehyde p_bromoanisole->benzaldehyde TiCl4, (Cl)2CHOCH3 knoevenagel Knoevenagel-Doebner Condensation benzaldehyde->knoevenagel perkin Perkin Reaction benzaldehyde->perkin product This compound malonic_acid Malonic Acid malonic_acid->knoevenagel knoevenagel->product Pyridine, Piperidine, Δ acetic_anhydride Acetic Anhydride acetic_anhydride->perkin perkin->product CH3COONa, Δ

Caption: Overall synthetic strategy for this compound.

Section 2: Synthesis of the Key Precursor: 5-Bromo-2-methoxybenzaldehyde

The successful synthesis of the target molecule is critically dependent on the quality of the starting aldehyde. 5-Bromo-2-methoxybenzaldehyde (also known as 5-Bromo-o-anisaldehyde) can be reliably prepared via the electrophilic formylation of p-bromoanisole.

Protocol: Synthesis of 5-Bromo-2-methoxybenzaldehyde[12]
  • Reaction Principle : This procedure involves the Rieche formylation, where a Lewis acid (Titanium tetrachloride) activates the aromatic ring of p-bromoanisole towards electrophilic attack by dichloromethyl methyl ether, which serves as a formyl cation equivalent.

  • Materials :

    • p-Bromoanisole

    • Methylene chloride (CH₂Cl₂)

    • Titanium tetrachloride (TiCl₄)

    • 1,1-Dichloromethyl methyl ether

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure :

    • Dissolve p-bromoanisole (1.0 eq) in methylene chloride in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., Nitrogen).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add Titanium tetrachloride (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After 10 minutes of stirring, add 1,1-dichloromethyl methyl ether (1.1 eq) dropwise.

    • Allow the reaction to stir for 90 minutes, maintaining the temperature between 0-10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a beaker containing a stirred mixture of crushed ice, excess saturated sodium bicarbonate solution, and methylene chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous phase with an additional portion of methylene chloride.

    • Combine the organic layers and wash with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product, 5-bromo-2-methoxybenzaldehyde, can be purified by recrystallization to yield a solid with a melting point of 107-110 °C.[12]

Section 3: Pathway I - The Knoevenagel-Doebner Condensation

This is the preferred method for synthesizing this compound. The reaction proceeds via the condensation of 5-Bromo-2-methoxybenzaldehyde with malonic acid, catalyzed by a weak base system, followed by decarboxylation.[5]

Mechanism Insight

The reaction is initiated by the deprotonation of malonic acid by the base (piperidine), forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. A series of proton transfers and a subsequent E1cB dehydration step yield a substituted benzylidenemalonic acid. Upon heating in the presence of pyridine, this intermediate readily undergoes decarboxylation to afford the final α,β-unsaturated cinnamic acid product.[7]

Experimental Protocol: Knoevenagel-Doebner Synthesis
  • Causality : The use of pyridine as both a solvent and a base, with a catalytic amount of piperidine, is a classic combination for the Doebner modification.[7] Piperidine is a stronger base and is more effective at generating the initial carbanion from malonic acid, while pyridine facilitates the final decarboxylation step. A reflux temperature is necessary to drive both the condensation and the decarboxylation to completion.

  • Materials :

    • 5-Bromo-2-methoxybenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • Concentrated Hydrochloric Acid (HCl)

    • Crushed ice

    • Ethanol (for recrystallization)

  • Step-by-Step Procedure :

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve malonic acid (1.05 eq) in pyridine.

    • To this solution, add 5-Bromo-2-methoxybenzaldehyde (1.0 eq).

    • Add a catalytic amount of piperidine (e.g., 0.05 eq) to the mixture.[7]

    • Heat the reaction mixture to a gentle reflux (approx. 115 °C) and stir for 4-6 hours. Monitor the disappearance of the aldehyde by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

    • Stir the resulting slurry until all the ice has melted and the product has fully precipitated.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

    • The crude this compound can be purified by recrystallization from an ethanol/water mixture to yield a pure crystalline solid.

G start Start: Setup Reaction Flask reagents Add Malonic Acid, 5-Bromo-2-methoxybenzaldehyde, Pyridine, and Piperidine start->reagents reflux Heat to Reflux (4-6h) Monitor by TLC reagents->reflux cool Cool to Room Temperature reflux->cool quench Pour into Ice / Conc. HCl (Precipitation) cool->quench filter Vacuum Filter Crude Product quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Final Product recrystallize->dry end End: Pure Product dry->end

Caption: Experimental workflow for the Knoevenagel-Doebner synthesis.

Troubleshooting and Optimization
IssuePotential Cause(s)Recommended Solution(s)Reference
Low or No Yield Impure or oxidized aldehyde starting material; insufficient reaction time or temperature.Use freshly purified 5-Bromo-2-methoxybenzaldehyde. Ensure the reaction reaches and maintains reflux temperature. Extend reaction time if TLC shows incomplete conversion.[7]
Side Product Formation Self-condensation of the aldehyde (less likely for non-enolizable aldehydes); Michael addition of malonic enolate to the product.While self-condensation is not an issue here, ensuring a slight excess of malonic acid can help drive the primary reaction. Proper temperature control prevents degradation.[7]
Difficult Purification Incomplete neutralization of pyridine, leading to an oily product.Ensure sufficient concentrated HCl is used during the quench step to fully protonate the product and form the pyridinium salt. Test the aqueous phase with pH paper to ensure it is strongly acidic.

Section 4: Pathway II - The Perkin Reaction

An alternative route to this compound is the Perkin reaction. This method is also a robust condensation reaction applicable to many aromatic aldehydes.[11]

Mechanism Insight

The reaction is initiated by the formation of a carbanion from acetic anhydride, facilitated by the acetate base.[9] This carbanion attacks the aldehyde carbonyl group in an aldol-type addition. The resulting alkoxide is then acetylated by another molecule of acetic anhydride. Finally, elimination of an acetate group, promoted by the base, forms the α,β-unsaturated product, which is subsequently hydrolyzed to the final cinnamic acid upon workup.[10]

Experimental Protocol: Perkin Reaction Synthesis
  • Causality : The Perkin reaction requires a higher temperature (typically >150 °C) to drive the condensation and subsequent elimination steps. Acetic anhydride serves as both the source of the active methylene component and the solvent, while sodium acetate acts as the requisite base catalyst.[8][13]

  • Materials :

    • 5-Bromo-2-methoxybenzaldehyde

    • Acetic anhydride

    • Anhydrous sodium acetate

    • Sodium hydroxide solution (for workup)

    • Hydrochloric acid (for workup)

  • Step-by-Step Procedure :

    • Combine 5-Bromo-2-methoxybenzaldehyde (1.0 eq), acetic anhydride (2.5-3.0 eq), and freshly fused anhydrous sodium acetate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture in an oil bath to 180 °C for 5-8 hours.

    • Allow the reaction to cool slightly, then pour the hot mixture into a beaker of water.

    • Boil the aqueous mixture for 15-20 minutes to hydrolyze the excess acetic anhydride and any mixed anhydride product.

    • If the product crystallizes upon cooling, filter it off. If it separates as an oil, perform a hot filtration to remove any solid impurities, then cool the filtrate.

    • Dissolve the crude product in a dilute sodium hydroxide solution.

    • Filter the basic solution to remove any non-acidic impurities.

    • Acidify the filtrate with hydrochloric acid to precipitate the this compound.

    • Collect the pure product by vacuum filtration, wash with cold water, and dry.

Conclusion

The synthesis of this compound is most efficiently achieved via the condensation of 5-Bromo-2-methoxybenzaldehyde. The Knoevenagel-Doebner condensation using malonic acid, pyridine, and piperidine represents a highly effective and widely used method, offering good yields under manageable reflux conditions. The Perkin reaction provides a classic and viable alternative, though it typically requires higher temperatures. The choice of pathway may depend on the availability of reagents and specific laboratory capabilities. For both methods, the purity of the starting aldehyde is paramount to achieving a high yield and purity of the final product.

References

  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • Wikipedia. (n.d.). Perkin reaction.
  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
  • Pawara, H. S., Wagh, A. S., & Lali, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.
  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde.
  • BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
  • MDPI. (n.d.). Recent Developments on Five-Component Reactions.
  • Home Sunshine Pharma. (n.d.). 5-bromovanillin CAS 2973-76-4.
  • de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen.
  • SciSpace. (2020). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
  • The Hive. (2004). 3,4,5 precursors revisited.
  • MDPI. (n.d.). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs.
  • Jurnal Kimia dan Pendidikan Kimia. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO.
  • Google Patents. (n.d.). HU200581B - New process for producing 5-bromovanillin.
  • PubChem - NIH. (n.d.). 5-Bromovanillin.
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.

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An In-Depth Technical Guide to 5-Bromo-2-Methoxycinnamic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-Methoxycinnamic Acid is a substituted cinnamic acid derivative that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique trifunctionalized aromatic ring, featuring a carboxylic acid, a methoxy group, and a bromine atom, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its current and potential applications in drug discovery and materials science.

Physicochemical Properties

This compound is a solid at room temperature, with a melting point in the range of 224-227 °C.[1] Its chemical structure and key identifiers are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1]
CAS Number 40803-53-0[1]
Appearance Solid
Melting Point 224-227 °C[1]

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the cinnamic acid backbone, and the methoxy group protons. The coupling constants between the vinyl protons will be indicative of the trans (E) or cis (Z) configuration of the double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the chemical shifts of the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the vinyl carbons, and the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and bands corresponding to the C=C double bond and the aromatic ring.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom. A GC-MS analysis of an extract from Olea dioica has identified a compound with the molecular formula and weight corresponding to this compound.[2]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Knoevenagel condensation reaction. This method involves the reaction of an appropriately substituted benzaldehyde with malonic acid in the presence of a basic catalyst. A detailed, field-proven protocol is provided below.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a general procedure for the synthesis of cinnamic acid derivatives.[3]

Materials:

  • 5-Bromo-2-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).

  • Add pyridine as the solvent and a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.

  • Dry the purified crystals under vacuum.

Causality Behind Experimental Choices:

  • Pyridine and Piperidine: Pyridine serves as a basic solvent that facilitates the reaction, while the more basic piperidine acts as a catalyst to deprotonate malonic acid, forming the reactive enolate.

  • Reflux: The elevated temperature increases the reaction rate, allowing the condensation to proceed at a reasonable pace.

  • Acidification: The addition of hydrochloric acid protonates the carboxylate intermediate, leading to the precipitation of the final carboxylic acid product.

  • Recrystallization: This purification step is crucial for removing any unreacted starting materials and byproducts, yielding a product of high purity.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 5-Bromo-2-methoxybenzaldehyde 5-Bromo-2-methoxybenzaldehyde Reaction_Mixture Knoevenagel Condensation 5-Bromo-2-methoxybenzaldehyde->Reaction_Mixture Malonic Acid Malonic Acid Malonic Acid->Reaction_Mixture Pyridine (Solvent) Pyridine (Solvent) Pyridine (Solvent)->Reaction_Mixture Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Reaction_Mixture Reflux Reflux Reflux->Reaction_Mixture Acidification (HCl) Acidification (HCl) Reaction_Mixture->Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the alkene, and the bromo-substituted aromatic ring.

  • Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification and amidation, allowing for the synthesis of a wide array of derivatives.

  • Alkene: The double bond can participate in addition reactions and is a key feature for its potential as a monomer in polymerization reactions.

  • Aromatic Ring: The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the introduction of various substituents and the construction of more complex molecular architectures. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution.

The diverse biological activities of cinnamic acid derivatives make this compound a compound of interest for drug discovery. Methoxy derivatives of cinnamic acid have been reported to exhibit a range of pharmacological properties, including antimicrobial, antidiabetic, and anticancer activities.[4] The bromo substituent provides a site for further chemical modification to optimize these biological activities and develop novel therapeutic agents. For instance, it can be a precursor for the synthesis of heterocyclic compounds, a class of molecules with broad medicinal applications.

Reactivity_Diagram cluster_functional_groups Reactive Sites cluster_reactions Potential Reactions cluster_applications Potential Applications Core This compound Carboxylic Acid Carboxylic Acid Core->Carboxylic Acid Alkene Alkene Core->Alkene Bromo Aromatic Ring Bromo Aromatic Ring Core->Bromo Aromatic Ring Esterification / Amidation Esterification / Amidation Carboxylic Acid->Esterification / Amidation Addition Reactions Addition Reactions Alkene->Addition Reactions Cross-Coupling (Suzuki, Heck) Cross-Coupling (Suzuki, Heck) Bromo Aromatic Ring->Cross-Coupling (Suzuki, Heck) Drug Discovery Drug Discovery Esterification / Amidation->Drug Discovery Materials Science Materials Science Addition Reactions->Materials Science Synthesis of Heterocycles Synthesis of Heterocycles Cross-Coupling (Suzuki, Heck)->Synthesis of Heterocycles Synthesis of Heterocycles->Drug Discovery

Caption: Reactivity and potential applications of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in medicinal chemistry and materials science. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the development of novel compounds with diverse biological activities. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

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5-Bromo-2-Methoxycinnamic Acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of 5-Bromo-2-Methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of this compound, a critical physicochemical parameter for compound identification, purity assessment, and quality control in research and development. Beyond presenting the established melting point value, this document delves into the underlying principles governing phase transitions, the factors that influence melting behavior, and a detailed, field-proven protocol for its accurate determination. By integrating theoretical knowledge with practical application, this guide serves as an essential resource for scientists working with this and similar crystalline organic compounds.

Compound Identification and Physicochemical Properties

This compound is a substituted cinnamic acid derivative used as a versatile building block and intermediate in the synthesis of more complex molecules.[1] Accurate characterization begins with its fundamental identifiers and properties.

Table 1: Compound Identification and Key Properties

ParameterValueSource(s)
IUPAC Name (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid
CAS Number 40803-53-0[1][2]
Molecular Formula C₁₀H₉BrO₃[1][2]
Molecular Weight 257.08 g/mol [1][2]
Physical Form Powder[2]
Melting Point 224-227 °C [2]
Boiling Point 382 °C (Predicted)[2]
Density 1.555 g/cm³ (Predicted)[2]

The Scientific Basis of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this is a sharp, well-defined temperature where the solid and liquid phases exist in equilibrium.[3] The energy supplied during melting, known as the heat of fusion, is used to overcome the intermolecular forces holding the molecules in a fixed crystal lattice, rather than increasing the substance's temperature.

The melting point is intrinsically linked to the compound's molecular structure and the strength of its intermolecular forces.[4][5] Key influencing factors include:

  • Intermolecular Forces: Stronger forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point.[3][6][7][8] As a carboxylic acid, this compound can form strong hydrogen-bonded dimers, contributing significantly to its relatively high melting point.

  • Molecular Size and Shape: Larger molecules generally have higher melting points due to increased van der Waals forces.[4][6] Molecular symmetry also plays a crucial role; symmetrical molecules can pack more efficiently and tightly into a crystal lattice, strengthening intermolecular interactions and raising the melting point.[6][8]

  • Presence of Impurities: This is the most critical factor in a practical laboratory setting. Impurities disrupt the uniform crystal lattice, weakening the intermolecular forces.[7] This leads to two observable effects: a depression of the melting point and a broadening of the melting point range.[6][7] A pure compound typically exhibits a sharp melting range of 1-2 °C, whereas an impure sample will melt over a wider and lower temperature range.[7]

G cluster_purity Compound Purity cluster_mp Melting Point Characteristics Pure High Purity Sharp Sharp & Narrow Range (e.g., 225-226 °C) Pure->Sharp leads to Impure Low Purity (Impurities Present) Broad Depressed & Broad Range (e.g., 215-222 °C) Impure->Broad leads to

Caption: Relationship between compound purity and melting point characteristics.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard and most common technique for determining the melting point of a solid organic compound.[5][9] The following protocol is a self-validating system designed for accuracy and reproducibility.

Apparatus and Materials
  • Melting point apparatus (digital or oil bath-based)

  • Capillary tubes (one end sealed)

  • Sample of this compound

  • Mortar and pestle

  • Spatula

  • Long glass tube (for packing)

  • Thermometer (calibrated)

Step-by-Step Methodology
  • Sample Preparation:

    • Drying: Ensure the sample is completely dry. Solvents like water can act as impurities and depress the melting point.[10] If necessary, dry the sample in a desiccator or vacuum oven.

    • Grinding: The sample must be a fine, homogeneous powder to ensure efficient and uniform heat transfer.[9] Use a clean mortar and pestle to gently grind any coarse crystals.

    • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will enter the tube.[10][11]

    • Packing the Sample: Turn the tube sealed-end-down and tap it gently on a hard surface to move the solid to the bottom. To achieve tight packing, drop the capillary tube through a long glass tube (approx. 1 meter) onto the benchtop several times.[9][10] The final packed sample height should be 2-3 mm. A larger sample size will result in an artificially broad melting range.[10][11]

  • Melting Point Measurement:

    • Apparatus Setup: Place the packed capillary tube into the heating block or bath of the melting point apparatus.[10] Ensure the tube is positioned correctly next to the thermometer or temperature sensor.

    • Rapid Preliminary Measurement (Optional but Recommended): To save time, perform a quick determination by heating the sample at a fast rate (e.g., 10-20 °C per minute).[9][11] This will provide an approximate melting temperature. Allow the apparatus to cool significantly before the next step.

    • Accurate Measurement: Using a fresh, new sample, set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point found in the preliminary run.[10][11]

    • Controlled Heating: Once this temperature is reached, reduce the heating rate to 1-2 °C per minute.[10][11] A slow heating rate is crucial for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

    • Observation and Recording: Observe the sample closely through the magnifying eyepiece. Record two temperatures:

      • T₁ (Onset of Melting): The temperature at which the first drop of liquid appears in the solid.[11]

      • T₂ (Complete Melting): The temperature at which the last solid crystal disappears, and the sample is a clear, transparent liquid.[11]

    • Reporting: The melting point is reported as the range from T₁ to T₂. For this compound, a pure sample should melt within the literature range of 224-227 °C.[2]

  • Post-Measurement:

    • Allow the apparatus to cool before removing the capillary tube.

    • Dispose of the used capillary tube properly. Never reuse a capillary tube, as decomposition of the sample may have occurred.

G start Start prep 1. Sample Preparation (Dry, Grind to Fine Powder) start->prep load 2. Load Capillary Tube (2-3 mm height) prep->load pack 3. Pack Sample Tightly load->pack place 4. Place in Apparatus pack->place heat_fast 5. Heat Rapidly to ~205 °C (15-20 °C below expected MP) place->heat_fast heat_slow 6. Heat Slowly (1-2 °C per minute) heat_fast->heat_slow observe 7. Observe & Record T₁ (First liquid) & T₂ (All liquid) heat_slow->observe report 8. Report Melting Range (T₁ - T₂) observe->report end End report->end

Caption: Experimental workflow for capillary melting point determination.

Synthesis Context and Purity Considerations

The purity of this compound is directly related to its synthesis and purification methods. Cinnamic acids are commonly synthesized via reactions such as the Perkin reaction, Knoevenagel-Doebner condensation, or Claisen condensation.[12] These reactions may involve starting materials like 5-bromo-2-methoxybenzaldehyde and malonic acid. Incomplete reactions or side-products, such as unreacted starting materials or isomeric byproducts, can introduce impurities.

For example, the synthesis of a related precursor, 2-bromo-5-methoxybenzoic acid, involves the bromination of m-methoxybenzoic acid.[13] Residual reagents or incorrectly positioned bromo-isomers from this step could persist through the synthesis of the final cinnamic acid product.

Therefore, if an experimentally determined melting point is found to be significantly lower and broader than the 224-227 °C range, it is a strong indicator of sample impurity. In such cases, purification via recrystallization is necessary to remove contaminants and obtain a product suitable for further use. A sharp melting point within the expected range after purification serves as a validation of the compound's increased purity.

Conclusion

The melting point of this compound is a fundamental property reported as 224-227 °C.[2] This value is not merely a physical constant but a sensitive indicator of sample purity. Accurate determination requires a meticulous experimental technique, primarily the capillary method, with careful attention to sample preparation and heating rate. For researchers in drug development and chemical synthesis, a proper understanding and execution of melting point determination are indispensable for verifying the identity and ensuring the quality of their materials, forming the bedrock of reliable and reproducible scientific outcomes.

References

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams.
  • Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube.
  • Sciencing. (2022, March 24). What Factors Affect Melting Point?.
  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
  • General Tests. (n.d.). Melting Point Determination.
  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • thinkSRS.com. (n.d.). Melting Point Determination.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%.
  • NIH - National Center for Biotechnology Information. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.

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Introduction: The Critical Role of Solubility in Scientific Advancement

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-Methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted cinnamic acid derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. As with any compound destined for these fields, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs a multitude of downstream applications, from reaction kinetics and purification to formulation development and bioavailability in drug discovery.

Published quantitative solubility data for this compound is notably scarce. This guide, therefore, moves beyond a simple data sheet to provide a comprehensive framework for its empirical determination. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide detailed, field-proven protocols for its measurement. This document is designed to empower researchers to generate reliable, reproducible solubility data tailored to their specific experimental conditions, ensuring the integrity and success of their work.

Part 1: Physicochemical Profile and Structural Insights

A compound's solubility is intrinsically linked to its physical and chemical nature. The structural features of this compound offer predictive insights into its behavior in various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1]
Appearance Light cream powder/solid[2]
Melting Point 224-227 °C[1]
Water Solubility Predicted to be low[2]

Structural Analysis and Predicted Solubility Behavior:

  • Aromatic System: The benzene ring provides a large, non-polar surface area, which suggests that solubility in water will be limited, a fact supported by safety data sheet information[2][3]. Conversely, it indicates a higher affinity for many organic solvents[3].

  • Carboxylic Acid Group (-COOH): This is the most functionally significant group for determining solubility in aqueous media. As a weak acid, its state of ionization is pH-dependent.

    • At low pH (pH < pKa), the group will be protonated (-COOH), making the molecule less polar and decreasing aqueous solubility.

    • At high pH (pH > pKa), the group will be deprotonated to its carboxylate form (-COO⁻), introducing a charge and significantly increasing its interaction with polar solvents like water[4].

  • Methoxy Group (-OCH₃) & Bromo Group (-Br): These substituents add to the molecular weight and can influence crystal lattice energy and interactions with solvents, but the carboxylic acid group remains the dominant factor in pH-dependent solubility.

Part 2: The Theoretical Cornerstone: Thermodynamic vs. Kinetic Solubility

In the context of drug discovery and development, "solubility" is not a monolithic term. Understanding the distinction between thermodynamic and kinetic solubility is crucial for designing experiments and correctly interpreting data[5][6].

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure[7]. The resulting solution is saturated, and any excess solute remains as a solid. This value is determined using methods like the gold-standard shake-flask technique, which allows the system sufficient time (often 24 hours or more) to reach equilibrium[7][8].

  • Kinetic Solubility: This is a measure of a compound's ability to stay in solution under non-equilibrium conditions. It is often measured in high-throughput screening (HTS) settings where a compound, typically predissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer[9][10]. Precipitation is then detected over a short time frame (e.g., 2 hours)[8][11]. Because this can lead to the formation of supersaturated solutions, kinetic solubility values are often higher than thermodynamic solubility and are highly dependent on the specific protocol (e.g., DMSO concentration, incubation time)[7][10].

For lead optimization and formulation, thermodynamic solubility is the essential parameter. For early-stage screening where compound availability is limited, kinetic solubility provides a rapid, albeit less precise, assessment[9]. This guide will focus on the definitive determination of thermodynamic solubility.

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

The Shake-Flask method is the most reliable technique for determining thermodynamic solubility[7][12]. The causality behind this protocol is to ensure that a true equilibrium is established between the dissolved and undissolved solid phases.

Workflow for Thermodynamic Solubility Measurement

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add Excess Solid Add an amount of 5-Bromo-2-Methoxycinnamic Acid to a known volume of solvent in a sealed vial. (Excess ensures saturation is achievable) B 2. Agitate Place vial in an orbital shaker or rotator at a constant temperature (e.g., 25°C) for a set duration (e.g., 24h). (Ensures system reaches equilibrium) A->B C 3. Separate Solid from Supernatant Centrifuge the vial or filter the suspension through a 0.45 µm filter. (Crucial to remove all undissolved particles) B->C D 4. Analyze Supernatant Carefully take an aliquot of the clear supernatant and determine its concentration using a validated analytical method (e.g., HPLC, UV-Vis). C->D

Caption: Workflow for the Shake-Flask Method.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial. A starting point could be 5-10 mg.

    • Pipette a precise, known volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a rotating wheel inside a temperature-controlled incubator (e.g., 25 °C or 37 °C).

    • Agitate the suspension for a period sufficient to reach equilibrium. A duration of 24 hours is standard and robust. For some compounds, equilibrium may be reached faster, which can be confirmed by taking measurements at multiple time points (e.g., 8, 24, and 48 hours) and ensuring the concentration no longer changes[7].

  • Phase Separation:

    • After incubation, remove the vial and allow it to stand briefly for coarse particles to settle.

    • To separate the undissolved solid from the saturated solution, either:

      • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).

      • Filtration: Use a syringe to draw up the suspension and pass it through a chemically compatible filter (e.g., PTFE) with a small pore size (≤ 0.45 µm).

    • Self-Validating Rationale: This step is critical. Failure to completely remove undissolved microparticles will lead to their dissolution during subsequent dilution steps, artificially inflating the measured concentration and invalidating the results.

  • Quantification:

    • Carefully take a known volume of the clear, particle-free supernatant.

    • Dilute this aliquot with an appropriate solvent to bring the concentration within the linear range of the chosen analytical method.

    • Determine the concentration of the diluted sample using a pre-established calibration curve via HPLC or UV-Vis Spectrophotometry, as detailed in the next section.

Part 4: Analytical Quantification of Solute Concentration

Once a saturated solution is prepared, its concentration must be accurately measured. The aromatic nature of this compound makes it well-suited for analysis by UV-Vis spectrophotometry or HPLC[13][14].

General Workflow for Analytical Quantification

G cluster_std Calibration cluster_sample Sample Analysis A 1. Prepare Stock Solution Accurately weigh and dissolve the compound in a suitable solvent to create a concentrated stock solution. B 2. Create Standard Series Perform serial dilutions of the stock solution to create a series of standards with known concentrations (e.g., 5-6 points). A->B C 3. Generate Calibration Curve Analyze each standard by HPLC or UV-Vis. Plot the instrument response (e.g., peak area, absorbance) vs. concentration. Perform a linear regression (R² > 0.99). B->C D 4. Prepare Sample Dilute the saturated supernatant from the shake-flask experiment to fall within the calibration curve's range. E 5. Analyze Sample Inject or measure the diluted sample using the same analytical method. D->E F 6. Calculate Concentration Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Apply the dilution factor to find the original solubility. E->F

Caption: General workflow for creating a calibration curve and quantifying sample concentration.

Method A: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and robust method for quantifying organic acids[14][15][16].

Protocol:

  • Method Development:

    • Column: A reversed-phase column (e.g., C18) is typically suitable.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with pH adjusted to ~3 to keep the acid protonated) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by scanning a standard solution from 200-400 nm).

  • Calibration Curve Construction:

    • Prepare a primary stock solution of known concentration (e.g., 1 mg/mL) in a suitable organic solvent.

    • Create a series of 5-6 calibration standards by serially diluting the stock solution.

    • Inject each standard onto the HPLC system and record the peak area.

    • Plot peak area versus concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c) and correlation coefficient (R²).

  • Sample Analysis:

    • Dilute the supernatant from the shake-flask experiment with the mobile phase.

    • Inject the diluted sample and record the peak area.

    • Calculate the concentration in the diluted sample using the calibration curve equation.

    • Multiply the result by the dilution factor to determine the final solubility (e.g., in mg/mL or µg/mL)[17][18].

Method B: UV-Vis Spectrophotometry

This is a faster but potentially less specific method if interfering substances are present[19]. It is highly effective for pure systems.

Protocol:

  • Determine λmax:

    • Prepare a dilute solution of the compound in the chosen solvent.

    • Scan the solution in a UV-Vis spectrophotometer from ~200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Calibration Curve Construction:

    • Prepare a primary stock solution and a series of 5-6 calibration standards as described for HPLC.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot absorbance versus concentration to generate the calibration curve according to the Beer-Lambert Law[19][20].

  • Sample Analysis:

    • Dilute the supernatant from the shake-flask experiment with the same solvent used for the standards.

    • Measure the absorbance of the diluted sample at λmax.

    • Calculate the concentration using the calibration curve and multiply by the dilution factor to determine the final solubility.

Part 5: Safety and Handling

According to its Safety Data Sheet (SDS), this compound should be handled with appropriate care.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[2][21].

  • Precautions:

    • Use only in a well-ventilated area[2].

    • Wear protective gloves, protective clothing, and eye/face protection (goggles)[2][21].

    • Wash hands and any exposed skin thoroughly after handling[21].

    • Avoid breathing dust[21].

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air[2][21].

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
  • Alves, A. C., et al. (2018). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • Chemistry Stack Exchange. (2023).
  • Bebrevska, L., et al. (2019). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • Soares, R. R. (2018). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. CORE. [Link]
  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. [Link]
  • Mota, F., et al. (2016). Solubility studies of trans-cinnamic acid in mixed solvents. CORE. [Link]
  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. PubMed. [Link]
  • Svanbäck, S., et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]
  • ResearchGate. (2017). How can I determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Chromatography Forum. (2009). how can i test the solubility in hplc please?
  • ResearchGate. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu. [Link]
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
  • Abraham, M. H., et al. (2012). Solubilities of trans-cinnamic acid.
  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. [Link]
  • OIV. (n.d.). Organic Acids : HPLC (Type-IV).
  • Wikipedia. (n.d.). Cinnamic acid. Wikipedia. [Link]
  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics. [Link]

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An In-Depth Technical Guide on the Stability and Storage of 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-Methoxycinnamic Acid (CAS No. 40803-53-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with field-proven insights to ensure the integrity of this valuable compound in research and development settings. We will explore the chemical nature of this compound, its potential degradation pathways, and provide robust protocols for its handling, storage, and stability assessment.

Introduction: Understanding the Molecule

This compound is a substituted cinnamic acid derivative with a molecular formula of C₁₀H₉BrO₃.[1] Its structure, featuring a carboxylic acid, an alkene, a methoxy group, and a bromine atom on the aromatic ring, dictates its chemical reactivity and stability profile. Cinnamic acid and its derivatives are of significant interest in pharmaceutical and chemical research due to their wide range of biological activities.[2][3] However, the very features that confer its utility also render it susceptible to various degradation pathways.

A thorough understanding of a compound's stability is a cornerstone of pharmaceutical development, influencing formulation, packaging, storage, and the determination of shelf-life.[4][5] Stability testing provides critical evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7]

Core Stability Profile and General Recommendations

According to available safety data, this compound is considered stable under normal conditions.[8] However, this is a general statement. For the discerning scientist, "normal conditions" is an insufficient descriptor. To maintain the compound's purity and prevent the formation of unwanted byproducts, more stringent storage protocols are necessary.

Key Handling and Storage Recommendations:

ParameterRecommendationRationale
Temperature Store in a cool place.Lower temperatures slow down the rate of chemical reactions, including potential degradation pathways.
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[9]This minimizes exposure to moisture, which can facilitate hydrolysis, and oxygen, which can promote oxidation.
Light Protect from light.Cinnamic acid derivatives are known to be susceptible to photodegradation.[10]
Inert Gas For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).This provides an extra layer of protection against oxidation.
Incompatibilities Avoid strong oxidizing agents.[8]The electron-rich aromatic ring and the alkene group are susceptible to oxidation.

Potential Degradation Pathways

cluster_0 This compound cluster_1 Degradation Pathways A This compound B Cis-Trans Isomerization A->B UV Light C Photodimerization (Cycloaddition) A->C UV Light (Solid State/Concentrated Solution) D Decarboxylation A->D Heat E Oxidative Cleavage A->E Strong Oxidizing Agents F Hydrolysis of Methoxy Group A->F Acidic/Basic Conditions

Caption: Potential Degradation Pathways for this compound.

Photodegradation

Exposure to ultraviolet (UV) light is a significant concern for cinnamic acid derivatives.[10]

  • Cis-Trans Isomerization: The naturally occurring and generally more stable trans isomer can be converted to the cis isomer upon exposure to UV light. This change in stereochemistry can impact the molecule's biological activity and physicochemical properties.[10]

  • Cycloaddition: In the solid state or in concentrated solutions, two molecules of cinnamic acid can undergo a [2+2] cycloaddition reaction to form cyclobutane derivatives, such as truxillic and truxinic acids.[10]

Thermal Degradation

Elevated temperatures can induce degradation. For cinnamic acids, a primary thermal degradation pathway is:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group can occur at high temperatures, leading to the formation of 5-bromo-2-methoxystyrene. Studies on hydroxycinnamic acids have shown that decarboxylation can be a primary thermal decomposition pathway.[9]

Oxidative Degradation

The presence of an electron-rich aromatic ring and a carbon-carbon double bond makes the molecule susceptible to oxidation.

  • Oxidative Cleavage: Strong oxidizing agents can cleave the double bond, leading to the formation of 5-bromo-2-methoxybenzaldehyde and other smaller molecules. The benzylic position is also susceptible to oxidation.[12][13]

  • Aromatic Ring Oxidation: The aromatic ring itself can be oxidized, potentially leading to hydroxylation or, under harsh conditions, ring-opening.[14]

Hydrolytic Degradation

While generally stable to hydrolysis, extreme pH conditions can affect the molecule.

  • Hydrolysis of the Methoxy Group: Under strong acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group, forming 5-bromo-2-hydroxycinnamic acid.

  • Esterification/Salt Formation: While not a degradation in the traditional sense, reaction with alcohols under acidic conditions can lead to ester formation, and reaction with bases will form the corresponding carboxylate salt.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for its intended use, a systematic approach to stability testing is recommended, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][8]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[11][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]

cluster_0 Forced Degradation Workflow A Prepare Stock Solution of This compound B Subject Aliquots to Stress Conditions: - Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) - Base Hydrolysis (e.g., 0.1 N NaOH, RT) - Oxidation (e.g., 3% H₂O₂, RT) - Thermal (e.g., 80°C, solid & solution) - Photolytic (ICH Q1B compliant chamber) A->B C Neutralize/Quench Reactions B->C D Analyze Samples by a Stability-Indicating Method (e.g., HPLC) C->D E Identify and Characterize Degradation Products D->E

Caption: A typical workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl and heat at 60-80°C for a specified period.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature.

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100°C).

  • Photostability Testing: Expose the sample to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[17][18] Reversed-phase HPLC with UV detection is a common technique for this purpose.

Starting HPLC Method Parameters:

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or λmax of the compound)
Injection Volume 10 µL

This method should be optimized to achieve baseline separation between the parent peak of this compound and all degradation product peaks. Method validation should be performed according to ICH Q2(R1) guidelines.

Conclusion

While this compound is generally stable under standard storage conditions, its multifaceted reactivity necessitates careful handling and storage to maintain its integrity. This guide has outlined the key stability concerns, including photodegradation, thermal decomposition, oxidation, and hydrolysis. By understanding these potential degradation pathways and implementing the recommended storage and handling protocols, researchers can ensure the quality and reliability of this compound in their scientific endeavors. For critical applications, the implementation of forced degradation studies and the use of a validated stability-indicating analytical method are strongly recommended to provide a comprehensive understanding of the compound's stability profile.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21). AMSbiopharma.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003-08-01). European Medicines Agency (EMA).
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. apicule.
  • SAFETY DATA SHEET - this compound. (2025-09-16). Thermo Fisher Scientific.
  • Forced Degradation Testing in Pharma. (2025-11-05). ResolveMass Laboratories Inc.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2015). NIH.
  • ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Slideshare.
  • ICH releases overhauled stability guideline for consultation. (2025-04-17). RAPS.
  • On the primary thermal decomposition pathways of hydroxycinnamic acids. (2020-08-06). ResearchGate.
  • Photodegradation of Cinnamic Acid in Different Media. (2025-08-05). ResearchGate.
  • Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid. (2011).
  • Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. (2017-03-16). David Publishing.
  • (PDF) Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid. (2025-08-06). ResearchGate.
  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. (2020). PMC - NIH.
  • Preparation of cinnamic acids. Google Patents.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). ResearchGate.
  • Phase I Metabolism- Oxidation of Aromatic compounds. (2014-02-15). Medicinal Chemistry.
  • Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. (2025-08-10). ResearchGate.
  • Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. (2025-08-06). ResearchGate.
  • cinnamic acid synthesis part 2 (ethyl ester hydrolysis). (2018-10-29). YouTube.
  • (PDF) Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. (2023-04-24). ResearchGate.
  • 16.9: Oxidation of Aromatic Compounds. (2024-03-24). Chemistry LibreTexts.
  • Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. (1968). PubMed.
  • 8.8 Oxidation and Reduction of Aromatic Compounds. Fundamentals of Organic Chemistry.
  • Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. (2018).
  • Cinnamic acid derivatives: An ERA. (2019-04-29). The Pharma Innovation.
  • Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2024). Beilstein Journal of Organic Chemistry.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • Stability Indicating Assay Method. (2023-10-10). IJCRT.org.
  • Stability indicating study by using different analytical techniques. IJSDR.
  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (2016). PMC - NIH.
  • 2-Bromo-5-methoxybenzoic acid. PubChem.

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A Technical Guide to the Spectroscopic Analysis of 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 5-bromo-2-methoxycinnamic acid, a substituted aromatic carboxylic acid of interest to researchers in synthetic chemistry and drug development. By leveraging fundamental principles and comparative data from analogous structures, we will dissect its signature features across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is designed to serve as a practical reference for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₉BrO₃, Molar Mass: 257.08 g/mol ) possesses a unique arrangement of functional groups that give rise to a distinct and interpretable spectroscopic fingerprint. The molecule combines an α,β-unsaturated carboxylic acid with a disubstituted benzene ring. The interplay between the electron-donating methoxy group (-OCH₃), the electron-withdrawing and sterically bulky bromine atom (-Br), and the conjugated acrylic acid moiety governs the electronic environment of each atom, which is directly reflected in the spectroscopic data.

The anticipated analytical workflow for the complete characterization of this molecule is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation synthesis Synthesis via Doebner-Knoevenagel purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elucidation Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation confirmation Purity & Identity Confirmation elucidation->confirmation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will analyze both ¹H and ¹³C NMR spectra. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can solubilize the carboxylic acid and avoids overlap with the analyte's signals.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration). Based on analogous compounds, the predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below.[1]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Carboxylic Acid (-COOH)~12.5Broad Singlet-1H
H-α (vinyl)~6.6Doublet~16.01H
H-β (vinyl)~7.8Doublet~16.01H
Aromatic H-3~7.2Doublet~8.81H
Aromatic H-4~7.7Doublet of Doublets~8.8, 2.41H
Aromatic H-6~7.9Doublet~2.41H
Methoxy (-OCH₃)~3.9Singlet-3H

Interpretation and Rationale:

  • Carboxylic Acid Proton (~12.5 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, causing it to appear far downfield.[2] Its signal is often broad due to hydrogen bonding with the solvent or other analyte molecules.

  • Vinyl Protons (H-α at ~6.6 ppm, H-β at ~7.8 ppm): These two protons on the double bond exhibit a large coupling constant of approximately 16.0 Hz, which is characteristic of a trans (E) configuration.[3] H-β is further downfield than H-α because it is directly attached to the aromatic ring and experiences its deshielding effects.

  • Aromatic Protons (~7.2-7.9 ppm): The three aromatic protons are in distinct chemical environments.

    • H-6 (~7.9 ppm): This proton is ortho to the bromine and meta to the methoxy group. It appears as a doublet due to coupling with H-4, with a small meta-coupling constant (J ≈ 2.4 Hz).

    • H-4 (~7.7 ppm): This proton is ortho to the bromine and meta to the acrylic acid side chain. It is split by both H-3 (ortho-coupling, J ≈ 8.8 Hz) and H-6 (meta-coupling, J ≈ 2.4 Hz), resulting in a doublet of doublets.

    • H-3 (~7.2 ppm): This proton is ortho to the methoxy group and experiences its shielding effect, causing it to appear at the most upfield position among the aromatic protons. It is split only by H-4, giving a doublet.

  • Methoxy Protons (~3.9 ppm): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet integrated to 3H.[3]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~167.5
C-β (vinyl)~142.0
C-α (vinyl)~120.0
C-2 (Ar, C-OCH₃)~158.0
C-6 (Ar, C-H)~135.0
C-4 (Ar, C-H)~133.0
C-1 (Ar, C-C=)~125.0
C-5 (Ar, C-Br)~117.0
C-3 (Ar, C-H)~115.0
Methoxy (-OCH₃)~56.0

Interpretation and Rationale:

  • Carbonyl Carbon (~167.5 ppm): The carboxylic acid carbonyl carbon is significantly deshielded and appears in the typical range for this functional group.[1][4]

  • Aromatic Carbons (~115-158 ppm): The six aromatic carbons are all chemically distinct. The carbon bearing the methoxy group (C-2) is the most deshielded due to the oxygen's electronegativity. The carbon attached to the bromine (C-5) is expected around 117 ppm, a typical value for a bromine-substituted aromatic carbon.[5] The remaining carbons can be assigned based on substituent effects and comparison with similar structures.

  • Vinyl Carbons (C-α and C-β): C-β (~142.0 ppm) is further downfield than C-α (~120.0 ppm) due to its proximity to the deshielding aromatic ring.

  • Methoxy Carbon (~56.0 ppm): This aliphatic carbon appears in the expected upfield region.[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is ideal for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300–2500 (very broad)O–H stretchCarboxylic Acid
~3050C–H stretchAromatic & Vinylic
~2950C–H stretchMethoxy (-CH₃)
~1690C=O stretchα,β-Unsaturated Carboxylic Acid
~1625C=C stretchAlkene
~1590, ~1480C=C stretchAromatic Ring
~1250C–O stretchAryl Ether & Carboxylic Acid
~980=C-H bend (out-of-plane)trans-Alkene

Interpretation and Rationale:

  • O-H Stretch (3300–2500 cm⁻¹): The most prominent feature of a carboxylic acid is the extremely broad O-H stretching band, which is a result of strong intermolecular hydrogen bonding.[2]

  • C=O Stretch (~1690 cm⁻¹): The carbonyl stretch of the carboxylic acid is strong and sharp. Its position is slightly lowered from a typical saturated carboxylic acid (~1710 cm⁻¹) due to conjugation with the C=C double bond and the aromatic ring, which weakens the C=O bond.[2]

  • C=C Stretches (~1625, 1590, 1480 cm⁻¹): The spectrum will show absorptions for both the vinylic and the aromatic C=C double bond stretches.

  • C-O Stretches (~1250 cm⁻¹): This region will contain overlapping signals from the C-O single bond stretching of both the carboxylic acid and the aryl ether (methoxy) groups.

  • trans-Alkene Bend (~980 cm⁻¹): A key diagnostic peak for the trans geometry of the double bond is the out-of-plane C-H bending vibration, which typically appears as a strong band around 980 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) would likely be used.

Predicted Fragmentation Pathway:

The molecular ion [M]⁺ should be clearly visible. Due to the presence of a bromine atom, the molecular ion peak will appear as a pair of peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

A plausible fragmentation pathway is dominated by cleavages around the functional groups, as informed by studies on similar structures.[6]

G M [C₁₀H₉BrO₃]⁺ m/z = 256/258 M_minus_OH [M-OH]⁺ m/z = 239/241 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z = 211/213 M->M_minus_COOH - •COOH M_minus_Br [M-Br]⁺ m/z = 177 M->M_minus_Br - •Br M_minus_OH_minus_CO [M-OH-CO]⁺ m/z = 211/213 M_minus_OH->M_minus_OH_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Interpretation of Key Fragments:

  • m/z 256/258 ([M]⁺): The molecular ion peak, showing the characteristic bromine isotope pattern.

  • m/z 239/241 ([M-OH]⁺): Loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation for carboxylic acids.[7]

  • m/z 211/213 ([M-COOH]⁺): Loss of the entire carboxyl group as a radical is another characteristic fragmentation. This can also be formed by the subsequent loss of CO from the [M-OH]⁺ fragment.

  • m/z 177 ([M-Br]⁺): Loss of the bromine radical. Studies on ortho-substituted cinnamic acids show that the loss of the ortho substituent can be a favorable process.[6] This fragment would appear as a single peak, lacking the bromine isotopic signature.

Experimental Protocols

To obtain the data discussed, the following standard laboratory procedures are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

    • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Protocol 2: FTIR Sample Preparation and Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.

  • Pellet Formation: Place the powder in a pellet press and apply several tons of pressure to form a thin, translucent pellet.

  • Background Scan: Place the empty pellet holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous method for its structural confirmation and purity assessment. The combination of ¹H NMR, with its characteristic vinyl and aromatic splitting patterns; ¹³C NMR, which confirms the carbon skeleton; FTIR, which identifies the key carboxylic acid, alkene, and ether functional groups; and Mass Spectrometry, which establishes the molecular weight and primary fragmentation routes, offers a comprehensive characterization. This guide serves as a foundational resource for scientists working with this and structurally related compounds, enabling efficient and accurate analysis in a research and development setting.

References

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.
  • Mata, G., et al. (2017). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 22(11), 1847.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930).
  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 5.
  • Schaldach, B., & Grützmacher, H.-F. (1980). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 15(4), 175-181.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000764).
  • SpectraBase. (n.d.). This compound.
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  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 564(1-3), 249-255.
  • National Center for Biotechnology Information. (2016). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 109-118.
  • SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters.
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discovery and history of cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Cinnamic Acid Derivatives

Authored by: A Senior Application Scientist

Foreword: From Ancient Spice to Modern Scaffolds

Cinnamic acid and its derivatives represent a fascinating journey of scientific discovery, tracing a path from the aromatic heart of ancient spices to the core of modern drug development and materials science. This guide eschews a conventional, rigid structure. Instead, it is designed to narrivate the story of these compounds as it unfolded: from their first encounters in nature, through the ingenuity of their first chemical syntheses, to the gradual revelation of their vast biological and industrial potential. As researchers and drug development professionals, understanding this history is not merely an academic exercise; it provides crucial context for innovation. It explains the causality behind the synthetic routes we now take for granted and illuminates the foundational observations that sparked entire fields of pharmacological research. This document is structured to provide not just information, but insight, grounding modern applications in the rich history of their discovery.

Chapter 1: Nature's Blueprint - The Biosynthesis and Early Isolation of Cinnamic Acid

Long before it was a laboratory chemical, cinnamic acid was a central intermediate in the biochemical factories of plants.[1] It is a cornerstone of the phenylpropanoid pathway, a metabolic route that gives rise to a vast array of natural products, including lignin, flavonoids, stilbenes, and coumarins.[1][2] The biosynthesis of cinnamic acid itself is an elegant enzymatic deamination of the amino acid L-phenylalanine, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[1][2][3] This reaction is a critical juncture, diverting a primary metabolite into the world of secondary metabolism.

The term "cinnamic" is derived from cinnamon (Cinnamomum zeylanicum), from whose essential oil the acid and its related compounds are obtained.[2] However, its natural presence extends to balsams like Storax and Tolu, shea butter, and various fruits and vegetables.[1][2][4] These natural resins and oils were the first sources available to early chemists. The first documented isolation of cinnamic acid is credited to F. Beilstein and A. Kuhlberg in 1872, who extracted it from these natural balsams.[5] This marked the formal entry of cinnamic acid into the chemical lexicon, transitioning it from a component of complex natural mixtures to a distinct, characterizable molecule.

Cinnamic Acid Biosynthesis Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Multiple Steps CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid Phenylalanine Ammonia-Lyase (PAL) (Deamination) Metabolites Secondary Metabolites (Lignans, Flavonoids, Stilbenes, etc.) CinnamicAcid->Metabolites Further Enzymatic Steps Synthetic_Workflow Reactants Reactants Benzaldehyde Acetic Anhydride Sodium Acetate (Catalyst) Reaction Perkin Reaction Condensation at 180°C Reactants->Reaction 1. Mix & Heat Workup Aqueous Workup Add H₂O Add NaHCO₃ (to basic pH) Reaction->Workup 2. Quench Reaction Isolation Isolation Steam Distillation (remove unreacted aldehyde) Acidification (precipitate acid) Filtration Workup->Isolation 3. Separate & Purify Product Purified Cinnamic Acid Isolation->Product 4. Final Product

Figure 2: General workflow for the Perkin reaction synthesis.

Chapter 4: A Validated Protocol - The Perkin Synthesis of Cinnamic Acid

To provide a tangible link to the historical methods discussed, this section details a standard laboratory procedure for the synthesis of cinnamic acid via the Perkin reaction. This protocol is designed as a self-validating system, where successful execution and characterization confirm the principles of the reaction.

Objective:

To synthesize trans-cinnamic acid from benzaldehyde and acetic anhydride using anhydrous sodium acetate as a catalyst.

Materials & Reagents:
  • Benzaldehyde (0.05 mol)

  • Acetic anhydride (0.073 mol)

  • Anhydrous sodium acetate (0.03 mol)

  • Saturated sodium bicarbonate solution

  • 10% Hydrochloric acid

  • Distilled water

  • Round-bottom flask (100 mL) with reflux condenser

  • Heating mantle

  • Beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

Step-by-Step Methodology:
  • Setup: Place 0.05 mol of benzaldehyde, 0.073 mol of acetic anhydride, and 0.03 mol of anhydrous sodium acetate into a 100 mL round-bottom flask. [6]Equip the flask with a reflux condenser.

  • Reaction: Gently heat the reaction mixture in a heating mantle to a temperature of approximately 180°C. Maintain this temperature under reflux for 4-5 hours. [7]The causality of the high temperature is to provide the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Quenching and Neutralization: Allow the mixture to cool slightly. While still warm, pour the mixture into about 25 mL of water in a larger flask. [6]Add a saturated solution of sodium bicarbonate slowly until the mixture is alkaline (test with pH paper). This step neutralizes the excess acetic anhydride (converting it to sodium acetate) and converts the cinnamic acid product into its water-soluble sodium cinnamate salt.

  • Purification (Steam Distillation): Perform a steam distillation on the resulting solution to remove any unreacted benzaldehyde. The non-volatile sodium cinnamate will remain in the distillation flask.

  • Precipitation: Cool the remaining solution in an ice bath. Slowly add 10% hydrochloric acid with stirring until the solution is acidic. Cinnamic acid is insoluble in acidic aqueous solution and will precipitate out as a white solid.

  • Isolation and Drying: Collect the crude cinnamic acid crystals by vacuum filtration using a Büchner funnel. Wash the crystals with cold distilled water to remove any remaining inorganic salts. Allow the product to air dry or dry in a desiccator.

  • Characterization: Determine the melting point of the dried crystals. The literature value for trans-cinnamic acid is 133°C. [1]An observed melting point close to this value, with a narrow range, indicates a high degree of purity. Further characterization can be performed using FT-IR and NMR spectroscopy. [6]

Conclusion

The history of cinnamic acid is a microcosm of the history of organic chemistry itself. It begins with curiosity about the natural world, progresses through the development of foundational synthetic reactions that are still taught today, and culminates in a deep and expanding understanding of its pharmacological and industrial utility. From its role in the aroma of cinnamon to its use as a building block for advanced polymers and life-saving drugs, the journey of cinnamic acid and its derivatives continues to unfold. [8][9]For the modern researcher, this history provides a robust foundation and an inspiring reminder that the molecules we study today are built upon a legacy of discovery.

References

  • Cinnamic acid - Wikipedia. [Link]
  • trans-Cinnamic acid - American Chemical Society. (2014-04-22). [Link]
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  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
  • Calisti, C., et al. (2008). Cinnamic Acid, an Autoinducer of Its Own Biosynthesis, Is Processed via Hca Enzymes in Photorhabdus luminescens. Applied and Environmental Microbiology. [Link]
  • Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. (2024-09-25).
  • Ask Ayurveda. (2026-01-09). Phytochemicals in Food – Uses, Benefits & Food Sources. [Link]
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  • (A) Biosynthetic route from cinnamic acid to pinocembrin and proposed...
  • Mechanism of cinnamic acids synthesis from aliphatic carboxylic acids...
  • SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020-04-30). Jurnal Kimia Sains dan Aplikasi. [Link]
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5-Bromo-2-Methoxycinnamic Acid: A Technical Guide to Its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Cinnamic Acid Scaffold

Cinnamic acid and its derivatives represent a privileged class of compounds in medicinal chemistry, originating from natural sources like cinnamon bark yet offering a versatile scaffold for synthetic modification.[1] The core structure, featuring a phenyl ring linked to an acrylic acid moiety, is amenable to substitutions that can dramatically modulate its biological effects. The introduction of methoxy (-OCH₃) and halogen (e.g., -Br) groups, in particular, has been a fruitful strategy for enhancing potency across various therapeutic areas.[1][2] The methoxy group can alter electronic properties and improve metabolic stability, while the bromine atom can increase lipophilicity and facilitate specific interactions with biological targets.[2]

This guide focuses on 5-Bromo-2-Methoxycinnamic Acid , a specific derivative that, while not extensively studied itself, stands at the intersection of these strategic modifications. By examining the robust body of evidence for its close analogs, we can construct a strong hypothesis for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This document provides researchers and drug development professionals with a foundational understanding, detailing probable mechanisms of action, detailed protocols for in vitro evaluation, and a logical framework for future investigation.

Synthesis of this compound: A Well-Defined Pathway

The synthesis of this compound is predicated on established organic reactions, beginning with the commercially available precursor, 5-Bromo-2-methoxybenzaldehyde. The conversion of this aromatic aldehyde to the target α,β-unsaturated carboxylic acid can be efficiently achieved through classic condensation reactions.

Key Precursor: 5-Bromo-2-methoxybenzaldehyde

5-Bromo-2-methoxybenzaldehyde is a known compound that can be synthesized from p-bromoanisole through formylation using titanium tetrachloride and dichloromethyl methyl ether.[3][4] It serves as the critical starting material for building the cinnamic acid backbone.[4]

Synthetic Workflow: Knoevenagel or Perkin Condensation

Two primary methods are suitable for this transformation: the Knoevenagel Condensation and the Perkin Reaction.[5][6]

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[5] Subsequent decarboxylation yields the cinnamic acid derivative.

  • Perkin Reaction: This method utilizes the condensation of the aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) and the sodium or potassium salt of that acid as a base catalyst.[6][7] Hydrolysis of the resulting intermediate produces the final α,β-unsaturated acid.

The general workflow for these synthetic routes is depicted below.

G cluster_0 Synthesis Pathway Start 5-Bromo-2-methoxybenzaldehyde Reagents Malonic Acid + Base (Knoevenagel) OR Acetic Anhydride + Base (Perkin) Start->Reagents Reacts with Condensation Condensation Reaction Reagents->Condensation Intermediate Unstable Intermediate Condensation->Intermediate Final_Step Hydrolysis / Decarboxylation Intermediate->Final_Step Product This compound Final_Step->Product

Caption: General synthetic workflow for this compound.

Part 1: Potential Anticancer Activity

Derivatives of both 2-methoxycinnamic acid and other brominated cinnamic acids have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, suggesting a strong potential for this compound as an anticancer agent.[3][8]

Inferred Mechanism of Action: Induction of Apoptosis

A primary mechanism by which cinnamic acid derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[8] Evidence from structurally similar compounds suggests that this compound could modulate key signaling pathways that control cell survival and proliferation. The presence of a methoxy group has been linked to enhanced anticancer activity in some contexts.[9] It is hypothesized that the molecule could trigger the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases.

G compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes mito Mitochondrial Disruption bcl2->mito prevents bax->mito induces cytoC Cytochrome C Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized apoptotic pathway induced by the compound.

Quantitative Data from Analogous Compounds

While specific IC₅₀ values for this compound are not available, data from related molecules underscore the potential of this structural class.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)
1N-(4-chlorophenyl)-2-methoxycinnamamideA-549 (Lung)10.36
2N-(methyl)-2-methoxycinnamamideA-549 (Lung)11.38
3(2E)-3,6,8-Tribromo-coumarin-7-yl cinnamateHepG2 (Liver)13.14[9]
4Brefeldin A 4-O-(4)-dimethylaminocinnamateHepG2 (Liver)0.29[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[3]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A-549, MCF-7, HCT-116) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Part 2: Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders.[7] Methoxycinnamic acid derivatives have shown significant anti-inflammatory properties, suggesting that this compound could be a valuable lead compound in this area.[2]

Inferred Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many cinnamic acid derivatives are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like COX-2, iNOS, TNF-α, and IL-6.[4] It is plausible that this compound could inhibit this cascade by preventing the degradation of IκBα.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα compound 5-Bromo-2- Methoxycinnamic Acid compound->IKK Inhibits IkB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_p P-IκBα IkB_p->IkB Degradation IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Activates Transcription

Caption: Inferred anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in the synthesis of inflammatory mediators. An in vitro assay to measure the inhibition of soybean lipoxygenase is a common and effective screen for anti-inflammatory potential.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a substrate solution of linoleic acid (140 µM) in the buffer.

    • Prepare a stock solution of soybean lipoxygenase (16,700 U/mL) in the buffer.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., ethanol).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 200 µL of the substrate solution to each well.

    • Add 10 µL of the test compound solution at different concentrations to the respective wells.

    • Add 10 µL of the enzyme solution to initiate the reaction.

    • Include a positive control (e.g., quercetin) and a blank (without the enzyme).

  • Data Acquisition: Immediately measure the change in absorbance at 234 nm over 5 minutes using a microplate reader. The formation of the conjugated diene hydroperoxide from linoleic acid by LOX results in an increase in absorbance at this wavelength.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control reaction. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Part 3: Potential Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess broad-spectrum antimicrobial activity against various bacteria and fungi. The incorporation of a methoxy group has been shown to enhance this activity, particularly against fungal species.

Inferred Mechanism of Action

The precise antimicrobial mechanism of cinnamic acids can vary but is often attributed to the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation. The lipophilic nature of the molecule, likely enhanced by the bromine atom, would facilitate its passage through the microbial cell wall and membrane.

Quantitative Data from Analogous Compounds

Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity. Data for related compounds indicate potential efficacy.

Compound IDDerivative TypeMicrobial StrainMIC (µM)
14-methoxycinnamic acidStaphylococcus aureus50.4 - 449
24-methoxycinnamic acidCandida albicans50.4 - 449
3Butyl cinnamateCandida albicans626.62
44-isopropylbenzylcinnamideStaphylococcus aureus458.15
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria or fungi.

G cluster_workflow Antimicrobial Susceptibility Workflow start Prepare Serial Dilutions of This compound in 96-well plate inoculate Inoculate each well with a standardized microbial suspension (e.g., 5x10^5 CFU/mL) start->inoculate controls Include Positive (microbe, no drug) and Negative (broth only) Controls inoculate->controls Set up incubate Incubate at 37°C (bacteria) or 30°C (fungi) for 18-24 hours inoculate->incubate observe Visually inspect for turbidity (microbial growth) incubate->observe mic Determine MIC: Lowest concentration with no visible growth observe->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Step-by-Step Methodology:

  • Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a high potential for significant biological activity. Based on extensive data from closely related analogs, it is a promising candidate for investigation as an anticancer, anti-inflammatory, and antimicrobial agent . The structural combination of a 2-methoxy group and a 5-bromo substituent provides a strong rationale for these predicted activities.

Future research should focus on the synthesis and in vitro validation of these properties using the standardized protocols outlined in this guide. Subsequent studies could involve in vivo animal models to assess efficacy and safety, as well as in silico docking studies to elucidate specific molecular targets and refine the structure-activity relationship for this promising class of compounds.

References

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  • In Silico Docking, Resistance Modulation and Biofilm Gene Expression in Multidrug-Resistant Acinetobacter baumannii via Cinnamic and Gallic Acids. (2022).
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5-Bromo-2-Methoxycinnamic Acid: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

5-Bromo-2-methoxycinnamic acid has emerged as a pivotal intermediate in modern organic synthesis, offering a unique combination of functionalities that render it a highly versatile scaffold. Its strategic substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, an electron-donating methoxy group, and a reactive cinnamic acid moiety, provides a gateway to a diverse array of complex molecular architectures. This guide delves into the synthesis, characterization, and multifaceted applications of this compound, presenting detailed, field-proven protocols and explaining the underlying chemical principles that govern its reactivity. We will explore its utility in the construction of novel pharmaceuticals, functional materials, and other high-value chemical entities, underscoring its significance as a cornerstone in the synthetic chemist's toolkit.

Introduction: The Strategic Value of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom and are recognized for their significant biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The inherent bioactivity of the cinnamate scaffold has made it a privileged structure in drug discovery. Furthermore, the chemical architecture of cinnamic acids, characterized by a phenyl ring, a carboxylic acid, and an α,β-unsaturated system, offers multiple points for synthetic modification, allowing for the fine-tuning of their pharmacological profiles.[2]

This compound is a particularly valuable derivative due to its trifunctional nature. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The methoxy group at the 2-position, being an electron-donating group, influences the electronic properties of the aromatic ring and can direct certain electrophilic substitution reactions. The cinnamic acid backbone itself can undergo a variety of transformations, including esterification, amidation, and reactions at the double bond. This confluence of reactive sites makes this compound a highly sought-after building block for the synthesis of complex molecules.[3]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is achieved through a Knoevenagel condensation reaction. This method involves the reaction of 5-bromo-2-methoxybenzaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.[4]

Synthesis of the Precursor: 5-Bromo-2-methoxybenzaldehyde

The starting aldehyde can be prepared from p-bromoanisole via a Rieche formylation reaction using titanium tetrachloride and dichloromethyl methyl ether.[5]

Experimental Protocol: Synthesis of 5-Bromo-2-methoxybenzaldehyde [5]

  • To a solution of p-bromoanisole (15 g, 0.08 mol) in 350 mL of methylene chloride, cool the mixture to 0°C.

  • Add titanium tetrachloride (30 g, 0.16 mol) dropwise while maintaining the temperature at 0°C.

  • After 10 minutes, add dichloromethyl methyl ether (12.7 g, 0.088 mol) dropwise.

  • Stir the reaction mixture for 90 minutes at a temperature between 0°C and 10°C.

  • Quench the reaction by carefully pouring it into a mixture of excess saturated sodium bicarbonate solution and methylene chloride.

  • Separate the organic layer and extract the aqueous phase with methylene chloride.

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-bromo-2-methoxybenzaldehyde.

Knoevenagel Condensation to Yield this compound

This protocol is adapted from a well-established procedure for the synthesis of substituted cinnamic acids.[4]

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-methoxybenzaldehyde (10.75 g, 0.05 mol) and malonic acid (6.24 g, 0.06 mol) in 30 mL of pyridine.

  • Add piperidine (0.5 mL) as a catalyst to the solution.

  • Heat the reaction mixture to 90-100°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 150 mL of cold water.

  • Acidify the mixture with concentrated hydrochloric acid with stirring until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Diagram: Synthetic Workflow for this compound

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Knoevenagel Condensation A p-Bromoanisole B TiCl4, Cl2CHOCH3 in CH2Cl2 A->B Rieche Formylation C 5-Bromo-2-methoxybenzaldehyde B->C D 5-Bromo-2-methoxybenzaldehyde E Malonic Acid, Pyridine, Piperidine D->E Condensation F This compound E->F

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is crucial for its use in subsequent synthetic steps.

PropertyValueReference
Molecular Formula C₁₀H₉BrO₃[3]
Molecular Weight 257.08 g/mol [3]
Appearance Off-white to pale yellow solid
Melting Point 224-227 °C[5]
Solubility Soluble in DMF, DMSO, and hot ethanol
Spectroscopic Data (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5 (s, 1H, -COOH)

    • δ 7.7-7.5 (m, 2H, Ar-H & C=CH)

    • δ 7.3 (dd, 1H, Ar-H)

    • δ 7.1 (d, 1H, Ar-H)

    • δ 6.5 (d, 1H, C=CH)

    • δ 3.9 (s, 3H, -OCH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 168.0 (-COOH)

    • δ 158.0 (C-OCH₃)

    • δ 142.0 (C=CH)

    • δ 134.0 (Ar-C)

    • δ 130.0 (Ar-C)

    • δ 125.0 (Ar-C)

    • δ 118.0 (C=CH)

    • δ 115.0 (Ar-C-Br)

    • δ 114.0 (Ar-C)

    • δ 56.0 (-OCH₃)

  • FTIR (KBr, cm⁻¹):

    • 3100-2500 (broad, O-H stretch of carboxylic acid)

    • 1680 (C=O stretch)

    • 1625 (C=C stretch)

    • 1250 (C-O stretch)

    • 800-600 (C-Br stretch)

Applications as a Versatile Building Block

The synthetic utility of this compound is best demonstrated through its application in palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of new carbon-carbon bonds at the 5-position of the aromatic ring.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Cinnamic Acids

The Suzuki-Miyaura coupling is a powerful method for forming biaryl linkages. The bromine atom of this compound readily participates in this reaction with various arylboronic acids.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • In a Schlenk flask, combine this compound (257 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with water, and acidify with 1M HCl to a pH of 2-3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

G A Combine Reactants: This compound, Arylboronic acid, Base B Add Pd Catalyst (e.g., Pd(PPh3)4) A->B C Degas and Add Solvents (e.g., Dioxane/Water) B->C D Heat under Inert Atmosphere (e.g., 90°C) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Work-up and Extraction E->F G Purification (Column Chromatography) F->G H Biaryl Cinnamic Acid Product G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Heck-Mizoroki Reaction: Synthesis of Stilbene Derivatives

The Heck reaction enables the coupling of the aryl bromide with alkenes, providing access to a variety of stilbene and other vinyl-substituted derivatives.[10][11]

Experimental Protocol: Heck Reaction of this compound with Styrene

  • To a dry Schlenk tube under an argon atmosphere, add this compound (257 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (0.28 mL, 2.0 mmol).

  • Add styrene (0.14 mL, 1.2 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 100°C for 24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Acidify with 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Synthesis of Heterocyclic Scaffolds: Coumarins and Quinolines

The cinnamic acid moiety can serve as a precursor for the synthesis of various heterocyclic systems. For instance, intramolecular cyclization of ortho-hydroxylated derivatives (which can be obtained from the methoxy group) can lead to the formation of coumarins, a class of compounds with significant biological activities.[12][13] While direct conversion is not straightforward, derivatization of the cinnamic acid followed by cyclization is a common strategy.

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its unique combination of a reactive bromine atom, a directing methoxy group, and a versatile cinnamic acid backbone makes it an invaluable building block for the construction of a wide range of complex organic molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the full synthetic potential of this remarkable compound, paving the way for innovations in drug discovery, materials science, and beyond.

References

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  • J&K Scientific LLC. (2021). Perkin Reaction.
  • Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000930).
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  • BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.
  • Lo, C. H., Chen, Y. H., Chen, C. N., Chen, Y. F., Chen, Y. H., & Lin, C. H. (2019). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 24(18), 3299.
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  • National Institutes of Health. (2023).
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  • Semantic Scholar. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the -Pyrone Moiety. Part II.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
  • MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • BenchChem. (2025). Application Notes and Protocols: Heck Coupling Reaction with 1-(3,5-Diacetoxyphenyl)
  • National Institutes of Health. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II.
  • MDPI. (2022). 5-Fluorouracil/Coumarin and 5-Fluorouracil/Chromone Hybrids: Synthesis and Drug-Likeness Modeling.
  • National Institutes of Health. (2025). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids.
  • Dabos. (n.d.). This compound 5G.
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An In-depth Technical Guide to the Reactivity of 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block

5-Bromo-2-methoxycinnamic acid is a substituted aromatic carboxylic acid that serves as a highly versatile intermediate in modern organic synthesis.[1] Its structure, featuring a cinnamic acid backbone decorated with both an electron-donating methoxy group and a reactive bromine atom, provides a unique combination of functionalities. This strategic arrangement of reactive sites allows for a diverse range of chemical transformations, making it a valuable scaffold for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide will provide an in-depth exploration of the molecule's electronic properties and the principal reaction pathways available at its three key reactive centers: the carboxylic acid, the α,β-unsaturated alkene, and the bromo-substituted aromatic ring.

Chapter 1: Molecular Structure and Electronic Properties

To understand the reactivity of this compound, one must first analyze the electronic influence of its substituents on the core cinnamic acid framework.

  • The Cinnamic Acid Core : This consists of a phenyl group attached to an acrylic acid. The conjugated system, which includes the aromatic ring, the alkene double bond, and the carbonyl group, dictates many of its fundamental reactions, such as additions to the double bond and transformations of the carboxylic acid.[2][3]

  • The 2-Methoxy Group (-OCH₃) : Positioned ortho to the acrylic acid side chain, the methoxy group is a powerful electron-donating group (EDG) through resonance. It enriches the aromatic ring with electron density, making it more susceptible to electrophilic attack. It also influences the orientation of incoming electrophiles.

  • The 5-Bromo Group (-Br) : Located para to the methoxy group, the bromine atom is an electron-withdrawing group (EWG) by induction but a weak deactivator overall. Crucially, it serves as an excellent synthetic handle for a variety of powerful cross-coupling reactions, which are fundamental to modern drug development.[4][5]

The interplay of these groups creates distinct zones of reactivity on the molecule, which can be selectively targeted through careful choice of reagents and reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 40803-53-0[1][6]
Molecular Formula C₁₀H₉BrO₃[1][6]
Molecular Weight 257.08 g/mol [1][6]
Melting Point 224-227 °C[6]

Chapter 2: Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of the molecule's reactivity, enabling the formation of esters, amides, and other derivatives.

Amide Bond Formation (Amidation)

The conversion of the carboxylic acid to an amide is one of the most common and vital reactions in medicinal chemistry.[7] Direct amidation can be achieved using a variety of coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine. Carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed, often with additives like HOBt or DMAP to improve yields and suppress side reactions.[7][8][9] Boric acid has also emerged as an effective "green" catalyst for this transformation.[10]

Workflow for a Typical Amide Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Bromo-2-methoxy- cinnamic Acid in Anhydrous Solvent (e.g., THF, DCM) B Add Coupling Reagent (e.g., EDC.HCl) A->B C Add Amine (R-NH2) B->C D Stir at Controlled Temperature (e.g., 60 °C) C->D E Monitor Progress by TLC/LC-MS D->E F Quench Reaction & Solvent Evaporation E->F G Aqueous Work-up F->G H Purify by Column Chromatography or Recrystallization G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for amide synthesis.

Protocol 2.1: Synthesis of N-benzyl-5-bromo-2-methoxycinnamamide

  • Setup : To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M), add EDC.HCl (1.5 eq).[8]

  • Addition : Add benzylamine (1.1 eq) to the mixture.

  • Reaction : Stir the reaction mixture at 60 °C for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction : Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Chapter 3: Reactivity of the α,β-Unsaturated System

The alkene double bond in the cinnamic acid structure is electron-deficient due to conjugation with the carbonyl group, making it susceptible to nucleophilic addition and a prime substrate for hydrogenation.

Catalytic Hydrogenation

The selective reduction of the carbon-carbon double bond to yield the corresponding hydrocinnamic acid derivative is a common and high-yielding transformation. This reaction is typically performed under an atmosphere of hydrogen gas using a heterogeneous catalyst, such as Palladium on carbon (Pd/C).[11][12] The reaction is highly chemoselective, leaving the aromatic ring, the C-Br bond, and the carboxylic acid untouched under mild conditions.[11] Transfer hydrogenation, using a hydrogen donor like formic acid in the presence of a rhodium catalyst, offers an alternative that avoids the need for pressurized hydrogen gas.[13]

Table 2: Catalyst Systems for Cinnamic Acid Hydrogenation

Catalyst SystemHydrogen SourceKey FeaturesReference(s)
5% Pd/CH₂ gasHigh selectivity for C=C bond; mild conditions.[11][12]
[Rh(cod)Cl]₂Formic Acid / TriethylamineAvoids pressurized H₂; efficient transfer hydrogenation.[13]
Ru-Sn/Al₂O₃H₂ gasCan also reduce the carboxylic acid group at higher temperatures.[12]

Protocol 3.1: Synthesis of 5-Bromo-2-methoxyhydrocinnamic Acid

  • Setup : In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst : Add 5% Palladium on carbon (5-10 mol% Pd) to the solution.[11]

  • Reaction : Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1-5 bar H₂) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Work-up : Carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

  • Purification : Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol. Evaporate the solvent from the filtrate to yield the crude product, which can be further purified by recrystallization if necessary.

Chapter 4: Reactivity of the Aryl Bromide

The bromine atom on the aromatic ring is the gateway to the most powerful and versatile transformations for this molecule, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds.[4][14]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[5] It couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.[4][5]

Catalytic Cycle for the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L_n pdiia Ar-Pd(II)-X L_n pd0->pdiia add add Oxidative Addition pdiib Ar-Pd(II)-R' L_n pdiia->pdiib trans trans Transmetalation pdiib->pd0 reduct reduct Reductive Elimination product Ar-R' (Coupled Product) reduct->product arx Ar-X (5-Bromo-2-methoxy- cinnamic acid) arx->add rboronic R'-B(OH)2 rboronic->trans base Base (e.g., K2CO3) base->trans

Caption: The catalytic cycle of the Suzuki reaction.[4][5]

Protocol 4.1: Suzuki Coupling with Phenylboronic Acid

  • Setup : In a flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2-3 eq).[15]

  • Solvent : Add a solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Reaction : De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction under an inert atmosphere (e.g., at 80-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up : After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the biaryl product.

Other Important Reactions of the Aryl Bromide
  • Heck Coupling : Couples the aryl bromide with an alkene.[16]

  • Sonogashira Coupling : Forms a C-C bond with a terminal alkyne.[15]

  • Buchwald-Hartwig Amination : Forms a C-N bond with an amine.

Intramolecular Cyclization

The ortho-methoxy group and the cinnamic acid side chain are positioned for potential intramolecular cyclization reactions. Under certain conditions, such as photocatalysis or with specific organocatalysts, similar ortho-substituted cinnamic acids can cyclize to form coumarin derivatives, which are important heterocyclic motifs in many bioactive molecules.[17][18][19][20] While direct cyclization of the methoxy-substituted acid is challenging, demethylation to the corresponding phenol followed by cyclization is a viable route.[19]

Chapter 5: Spectroscopic Characterization

Confirmation of reaction products requires standard spectroscopic techniques. The key expected signals for the parent molecule are outlined below.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Signals
¹H NMR - -OCH₃ singlet : ~3.9 ppm- Alkene protons (vinyl) : Two doublets (~6.5 and ~7.8 ppm) with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration.[21]- Aromatic protons : Signals in the aromatic region (~7.0-7.8 ppm) showing splitting patterns consistent with a 1,2,4-trisubstituted ring.- Carboxylic acid proton : A broad singlet, typically >12 ppm.
¹³C NMR - Carbonyl carbon : ~168-170 ppm.- Alkene carbons : ~118-145 ppm.- Aromatic carbons : ~110-160 ppm, including the C-Br carbon (~115 ppm) and the C-OCH₃ carbon (~158 ppm).- Methoxy carbon : ~56 ppm.
IR (Infrared) - O-H stretch (acid) : Broad band from 2500-3300 cm⁻¹.- C=O stretch (acid) : Strong absorption around 1680-1710 cm⁻¹.- C=C stretch (alkene) : Absorption around 1620-1640 cm⁻¹.- C-O stretch (ether) : Strong absorption around 1250 cm⁻¹.

Conclusion

This compound is a richly functionalized molecule that offers chemists three distinct and orthogonal points for synthetic modification. By leveraging well-established protocols for amide coupling, catalytic hydrogenation, and palladium-catalyzed cross-coupling, this building block can be elaborated into a vast array of complex structures. Its utility is particularly pronounced in the synthesis of novel pharmaceutical agents and functional materials where precise control over molecular architecture is paramount. This guide has provided the foundational knowledge and practical protocols to effectively harness the synthetic potential of this valuable intermediate.

References

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Methodological & Application

Synthesis of 5-Bromo-2-Methoxycinnamic Acid from 5-Bromo-o-Anisaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive protocol for the synthesis of 5-Bromo-2-Methoxycinnamic Acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Knoevenagel condensation reaction, a reliable and efficient method for forming carbon-carbon double bonds. This document outlines the reaction mechanism, provides a detailed step-by-step experimental protocol, and discusses key considerations for reaction optimization and product characterization. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

This compound and its derivatives are important building blocks in the synthesis of a variety of biologically active compounds and functional materials. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the methoxy and carboxylic acid groups provide sites for modifying solubility and biological interactions. Cinnamic acids, in general, are known precursors for pharmaceuticals, fragrances, and polymers.[1] This application note details a robust and reproducible method for the synthesis of this compound starting from the readily available 5-bromo-o-anisaldehyde.

The chosen synthetic route is the Knoevenagel condensation, a classic named reaction in organic chemistry.[2] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[1][3] The reaction is favored for its operational simplicity and generally high yields.[4]

Reaction Mechanism and Scientific Principles

The synthesis of this compound from 5-bromo-o-anisaldehyde and malonic acid proceeds via a Knoevenagel condensation, specifically the Doebner modification which uses pyridine and piperidine as catalysts.[5][6] The reaction mechanism can be described in the following key steps:

  • Enolate Formation: The basic catalyst, typically piperidine, deprotonates the α-carbon of malonic acid, forming a nucleophilic enolate ion.[2]

  • Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of 5-bromo-o-anisaldehyde.[2] This results in the formation of a tetrahedral intermediate.

  • Dehydration: Subsequent proton transfer and elimination of a water molecule lead to the formation of an α,β-unsaturated dicarboxylic acid intermediate.[2]

  • Decarboxylation: Upon heating, this intermediate readily undergoes decarboxylation (loss of CO2) to yield the final product, this compound, predominantly as the more stable trans-isomer.[5]

The use of pyridine as a solvent and co-catalyst facilitates the reaction by increasing the solubility of the reactants and promoting the decarboxylation step.[4]

Experimental Workflow and Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
5-bromo-o-anisaldehyde215.04[7]5.0 g0.023Starting material
Malonic Acid104.063.6 g0.035Active methylene compound
Pyridine79.1020 mL-Solvent and catalyst
Piperidine85.150.5 mL-Catalyst
Hydrochloric Acid (conc.)36.46As needed-For acidification
Ethanol46.07As needed-For recrystallization
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • FTIR and NMR spectrometers for characterization

Visualized Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A Combine 5-bromo-o-anisaldehyde, malonic acid, and pyridine in RBF B Add piperidine catalyst A->B Stir C Heat mixture to reflux B->C Heat (e.g., 80-90°C) D Cool reaction mixture C->D After ~3-4 hours E Pour into ice-water D->E F Acidify with conc. HCl E->F G Filter the precipitate F->G Formation of solid H Wash precipitate with cold water G->H I Recrystallize from ethanol H->I J Dry the final product I->J

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 5.0 g (0.023 mol) of 5-bromo-o-anisaldehyde, 3.6 g (0.035 mol) of malonic acid, and 20 mL of pyridine.

  • Catalyst Addition: To the stirred mixture, add 0.5 mL of piperidine.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture in a heating mantle to a gentle reflux (approximately 80-90°C). Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing approximately 100 mL of an ice-water mixture.

  • Acidification and Precipitation: Slowly and with stirring, add concentrated hydrochloric acid to the aqueous mixture until it is acidic to litmus paper (pH ~2). A solid precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the precipitate on the filter paper with several portions of cold water to remove any remaining pyridine and other water-soluble impurities.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.

Characterization and Expected Results

The final product, this compound, should be a white to off-white solid. The expected melting point is in the range of 224-227°C.[8]

Spectroscopic Data:

  • FTIR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹), the C=C stretch of the alkene (~1625 cm⁻¹), and C-O stretches of the methoxy group and ether linkage.

  • ¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum should exhibit signals corresponding to the methoxy protons (singlet, ~3.8-3.9 ppm), the vinyl protons (two doublets, with one around 6.5-6.6 ppm and the other around 7.5-7.6 ppm, showing a large coupling constant characteristic of a trans configuration), and the aromatic protons.

  • ¹³C NMR (DMSO-d₆, δ ppm): The carbon NMR spectrum will show signals for the carboxylic acid carbonyl carbon (~167-168 ppm), the carbons of the double bond, the aromatic carbons (including the carbon attached to bromine and the carbon attached to the methoxy group), and the methoxy carbon.

Analytical Techniques:

The purity of the synthesized compound can be further assessed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] These techniques can also be used to identify any potential impurities or side products.

Troubleshooting and Safety Precautions

Troubleshooting:

  • Low Yield: Incomplete reaction may be due to insufficient heating time or catalyst amount. Ensure the reaction is monitored by TLC. Purity of starting materials is also crucial.

  • Product is Oily or Gummy: This may indicate the presence of impurities. Ensure thorough washing of the crude product and proper recrystallization.

  • Difficulty in Precipitation: If the product does not precipitate upon acidification, it may be necessary to cool the solution further in an ice bath or scratch the inside of the beaker with a glass rod to induce crystallization.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: This experiment should be performed in a well-ventilated fume hood, especially due to the use of pyridine, which is a toxic and flammable liquid with a strong, unpleasant odor.

  • Reagent Handling: 5-bromo-o-anisaldehyde and malonic acid are irritants. Avoid inhalation of dust and contact with skin and eyes. Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Knoevenagel condensation provides an effective and straightforward method for the synthesis of this compound from 5-bromo-o-anisaldehyde. The protocol described in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting product is a versatile intermediate for further chemical transformations, making this a valuable synthetic procedure for researchers in medicinal chemistry and materials science.

References

  • Kolb, K. E., Field, K. W., & Schatz, P. F. (n.d.). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education.
  • Wikipedia. (n.d.). Perkin reaction.
  • Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism.
  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
  • J&K Scientific LLC. (2021). Perkin Reaction.
  • Pandya, K. C., & Pandya, R. B. (n.d.). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 14(2), 112-120.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism.
  • Susanti, S., et al. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Jurnal Farmasi Sains dan Komunitas, 17(1), 1-8.
  • bepls. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
  • Study.com. (n.d.). The Knoevengal reaction is a carbonyl condensation reaction of an ester with an aldehyde or ketone to yield cinnamic acid is given. Show a step-by-step mechanism of this reaction.
  • YouTube. (2016, October 1). Making Cinnamic Acid.
  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.
  • Pandya, K. C., & Pandya, R. B. (n.d.). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 164-169.
  • ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids.
  • Prezi. (n.d.). Synthesis of cinnamic acid from benzaldehyde and malonic aci.
  • Royal Society of Chemistry. (n.d.). NJC.
  • MDPI. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.
  • MDPI. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics.
  • NIH. (n.d.). Multifunctional Cinnamic Acid Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde.
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • Asian Journal of Chemistry. (2017). DABCO Catalyzed Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PubChemLite. (n.d.). 5-bromo-2-methoxyphenylacetic acid (C9H9BrO3).
  • Organic Syntheses. (n.d.). o-ANISALDEHYDE.
  • ResearchGate. (n.d.). The condensation mechanism of Knoevenagel malonic acid and anisaldehyde.

Sources

Application Notes & Protocols for 5-Bromo-2-Methoxycinnamic Acid: A Versatile Synthetic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-2-Methoxycinnamic Acid is a substituted phenylpropanoid that serves as a high-value intermediate in synthetic organic chemistry and drug discovery. While direct biological applications are not extensively documented, its structure is a prime scaffold for derivatization, leveraging the well-established therapeutic potential of the broader cinnamic acid and methoxylated compound classes.[1][2][3][4] This guide provides an in-depth look at the physicochemical properties of this compound, the scientific rationale for its use, and a detailed, field-proven protocol for its conversion into novel amide derivatives. Furthermore, we present a standard downstream protocol for the biological evaluation of these new chemical entities, specifically focusing on in vitro cytotoxicity screening.

Compound Profile: Physicochemical Properties and Safe Handling

A thorough understanding of the starting material is fundamental to any successful experimental workflow. Below are the key properties of this compound and essential safety protocols that must be followed.

Physicochemical Data
PropertyValueReference
CAS Number 40803-53-0[2][5]
Molecular Formula C₁₀H₉BrO₃[2][5]
Molecular Weight 257.08 g/mol [2][5]
Appearance Light cream to off-white powder/solid[6]
Melting Point 224-227 °C[5]
SMILES COC1=C(C=C(C=C1)Br)/C=C/C(=O)O[2]
InChIKey SGEWRBVAHXMTEG-ONEGZZNKSA-N[2]
Safety & Handling

This compound is classified as an irritant. Adherence to strict safety measures is mandatory to ensure personnel safety and experimental integrity.

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles (European Standard EN 166).[6]

    • Hand Protection: Use impervious protective gloves (e.g., nitrile rubber).

    • Body Protection: Wear a standard laboratory coat.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][8] Eyewash stations and safety showers must be readily accessible.[6]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6]

    • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[6]

    • If inhaled: Remove the person to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[6]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] Recommended storage temperature is between 10°C - 25°C.[2]

Scientific Rationale: A Scaffold for Bioactive Molecules

The strategic value of this compound lies not in its intrinsic activity, but in its potential as a precursor. The cinnamic acid core is a "privileged scaffold" in medicinal chemistry, and its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][9][10][11][12][13]

The specific substitutions on this molecule offer distinct advantages:

  • The Carboxylic Acid Group: Provides a reactive handle for derivatization into esters, amides, and other functional groups, which can significantly modulate biological activity and pharmacokinetic properties.[10][14]

  • The Methoxy Group (-OCH₃): The presence and position of methoxy groups on the phenyl ring are known to be key determinants of bioactivity, often enhancing potency in anticancer and antidiabetic contexts.[4][15]

  • The Bromo Group (-Br): The bromine atom serves as a useful synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of further molecular complexity. It can also enhance binding affinity to biological targets through halogen bonding.

The diagram below illustrates the core structure and its potential for creating a diverse chemical library.

G cluster_core This compound cluster_mods Derivatization Sites cluster_activity Potential Biological Activities Core Core Scaffold Carboxyl Carboxylic Acid (Amides, Esters) Core->Carboxyl Site 1 Bromo Bromo Group (Cross-Coupling) Core->Bromo Site 2 Methoxy Methoxy Group (Modulates Potency) Core->Methoxy Site 3 Anticancer Anticancer Carboxyl->Anticancer AntiInflammatory Anti-inflammatory Carboxyl->AntiInflammatory Antimicrobial Antimicrobial Bromo->Antimicrobial Antidiabetic Antidiabetic Methoxy->Antidiabetic

Caption: Derivatization potential of the this compound scaffold.

Experimental Protocol: Synthesis of a Novel Amide Derivative

This protocol details a robust method for converting this compound into a novel N-aryl amide derivative using standard peptide coupling reagents. This approach is widely applicable and avoids the harsh conditions associated with forming an acyl chloride.

Principle of the Method

The carboxylic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). This forms a highly reactive intermediate that readily couples with a primary or secondary amine (in this example, aniline) to form a stable amide bond. The reaction progress is monitored by Thin-Layer Chromatography (TLC), and the final product is purified by column chromatography.

Workflow Diagram

G start Start: Weigh Reagents dissolve Dissolve Acid, HOBt, Aniline in dry DMF start->dissolve cool Cool solution to 0°C (Ice Bath) dissolve->cool add_edc Add EDC portion-wise cool->add_edc react Stir at 0°C for 2h, then warm to RT overnight add_edc->react monitor Monitor reaction progress via TLC react->monitor monitor->react Incomplete quench Quench with H₂O & Extract with EtOAc monitor->quench Complete wash Wash organic layer (HCl, NaHCO₃, Brine) quench->wash dry Dry over Na₂SO₄, Filter & Concentrate wash->dry purify Purify via Silica Gel Column Chromatography dry->purify characterize Characterize pure product (¹H NMR, ¹³C NMR, HRMS) purify->characterize end End: Pure Amide Product characterize->end

Caption: Workflow for the synthesis of an N-aryl amide derivative.

Materials & Reagents
  • This compound (1.0 eq)

  • Aniline (or other amine of choice) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the chosen aniline (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration with respect to the starting acid).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0°C.

  • Activation: Add EDC (1.5 eq) to the cold solution in small portions over 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then remove the ice bath and allow it to warm to room temperature. Continue stirring overnight (12-16 hours).

  • Monitoring: Check for the consumption of the starting acid using TLC (e.g., 30% EtOAc in Hexanes as the mobile phase). Visualize under UV light (254 nm).

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Work-up - Extraction: Extract the aqueous phase three times with Ethyl Acetate. Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x). Causality Note: The acid wash removes unreacted amine, and the base wash removes unreacted starting acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil using flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes.

  • Validation: Collect the pure fractions, combine, and concentrate. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Downstream Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

After synthesizing novel derivatives, a primary biological evaluation is often to screen for anticancer activity. The MTT assay is a standard, reliable colorimetric method to assess cell viability.[10]

Principle of the Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT, converting it into an insoluble purple formazan. The formazan is then solubilized, and its concentration, which is directly proportional to the number of viable cells, is measured by absorbance.

Workflow Diagram

G start Start: Prepare Cell Culture seed Seed cells into a 96-well plate (e.g., 5,000 cells/well) start->seed incubate1 Incubate for 24 hours (37°C, 5% CO₂) seed->incubate1 treat Treat cells with serial dilutions of synthesized compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formation of Formazan) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubate3->solubilize read Read absorbance at 570 nm on a plate reader solubilize->read analyze Calculate % viability and determine IC₅₀ value read->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow for the MTT cell viability assay.

Materials & Reagents
  • Human cancer cell lines (e.g., A549 lung, MCF7 breast, HCT116 colon)[10][15][16]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized this compound derivatives (dissolved in DMSO to create a stock solution)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

Step-by-Step Procedure
  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for "cells only" (negative control) and "medium only" (blank).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your synthesized compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the treated plates for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will form visible purple precipitates.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a strategically valuable starting material for medicinal chemistry and drug development. Its utility is derived from its capacity to be transformed into diverse libraries of novel compounds. The protocols provided herein offer a validated pathway from synthesis to primary biological screening, enabling researchers to efficiently explore the therapeutic potential of new chemical entities derived from this versatile scaffold.

References

  • This compound Product Description. ChemicalBook.
  • Application Notes and Protocols: Cinnamic Acid Functionalization for Drug Delivery Systems. Benchchem.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
  • Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. ChemScene.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
  • 5-Bromo-2-methoxybenzoic acid.
  • SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
  • SAFETY DATA SHEET - Trans-4-methoxycinnamic acid. Sigma-Aldrich.
  • This compound. Biosynth.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells.
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
  • The Multifaceted Biological Activities of 2-Methoxycinnamic Acid Deriv
  • ORIGINAL PAPER - Synthesis, antimicrobial and anti-inflammatory activities of some cinnamic acid deriv
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.
  • Biological applications of p-methoxycinnamic acid.

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The Versatile Role of 5-Bromo-2-Methoxycinnamic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block

5-Bromo-2-methoxycinnamic acid is a highly functionalized aromatic carboxylic acid that has emerged as a valuable and versatile building block in organic synthesis.[1] Its unique arrangement of a carboxylic acid, an alkene, a methoxy group, and a bromine atom on a benzene ring provides multiple reactive sites for chemists to strategically exploit. This multifaceted nature allows for its application in the construction of a diverse array of complex molecular architectures, from pharmacologically active heterocyclic compounds to functional materials. The presence of the bromine atom is particularly significant, as it serves as a key handle for powerful palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, which are fundamental tools for carbon-carbon bond formation.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Applications in Palladium-Catalyzed Reactions

The bromine substituent on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, prized for their efficiency, functional group tolerance, and reliability in forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceuticals.[2] In this reaction, the aryl bromide (this compound) is coupled with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process. It commences with the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst.[2]

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol: Synthesis of 5-Aryl-2-methoxycinnamic Acid Derivatives

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Subsequently, add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methoxycinnamic acid derivative.

Quantitative Data for Suzuki-Miyaura Coupling of Related Aryl Bromides:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[1]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[1]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[1]

Note: Yields are for the coupling of 5-bromonicotinic acid, a structurally related substrate, and serve as a general guideline.

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[3] this compound can be coupled with various alkenes to introduce new vinyl substituents, leading to the synthesis of complex stilbene and cinnamic acid derivatives.

Mechanistic Insights: The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the new C=C double bond of the product and a palladium-hydride species, which, in the presence of a base, regenerates the active Pd(0) catalyst.[3]

Protocol: Heck Coupling of this compound with an Alkene

This protocol outlines a general procedure for the Heck reaction of this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, Palladium(II) acetate, and Tri(o-tolyl)phosphine.

  • Add anhydrous DMF and triethylamine to the Schlenk tube.

  • Finally, add the alkene to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.

  • Stir the reaction at this temperature for 24 hours.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of Heterocyclic Compounds: The Intramolecular Heck Reaction for Coumarin Synthesis

A particularly elegant application of this compound is in the synthesis of coumarins through an intramolecular Heck reaction.[4] Coumarins are a large class of naturally occurring compounds with a wide range of biological activities.[5] This intramolecular cyclization provides an efficient route to these important heterocyclic scaffolds.

The Logic of Intramolecular Cyclization: In this reaction, the palladium catalyst first activates the carbon-bromine bond. The pendant alkene of the cinnamic acid moiety then undergoes an intramolecular migratory insertion, forming a new carbon-carbon bond and creating a six-membered ring. Subsequent β-hydride elimination leads to the formation of the coumarin product. This intramolecular pathway is often favored due to entropic advantages.[4]

Intramolecular_Heck This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Intramolecular Migratory Insertion Intramolecular Migratory Insertion Oxidative Addition->Intramolecular Migratory Insertion β-Hydride Elimination β-Hydride Elimination Intramolecular Migratory Insertion->β-Hydride Elimination β-Hydride Elimination->Pd(0) Catalyst Regeneration Coumarin Product Coumarin Product β-Hydride Elimination->Coumarin Product

Figure 2: Key steps in the intramolecular Heck reaction for coumarin synthesis.

Protocol: Intramolecular Heck Cyclization to form 7-Methoxycoumarin

This protocol provides a general procedure for the intramolecular Heck cyclization of this compound.

Materials:

  • This compound (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Phosphine ligand (e.g., PPh₃, 10-20 mol%)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Reaction vessel suitable for high-temperature reactions

Procedure:

  • In a reaction vessel, combine this compound, palladium(II) acetate, and the phosphine ligand.

  • Add the anhydrous solvent and the base.

  • Seal the vessel and heat the mixture to a temperature typically ranging from 80 °C to 120 °C.

  • Stir the reaction mixture vigorously and monitor its progress using TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 7-methoxycoumarin.

Conclusion and Future Outlook

This compound stands out as a powerful and adaptable reagent in the toolkit of the modern organic chemist. Its utility in cornerstone reactions like the Suzuki-Miyaura coupling and the Heck reaction, including its intramolecular variant for coumarin synthesis, underscores its importance in the efficient construction of complex and biologically relevant molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast synthetic potential of this versatile building block. Future research will undoubtedly uncover new and innovative applications for this compound, further solidifying its role in advancing the fields of medicinal chemistry and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Intramolecular Heck reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-5-hexen-2-one. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds. BenchChem.
  • MDPI. (2022). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methylpyridine. BenchChem.

Sources

Application Notes and Protocols for 5-Bromo-2-Methoxycinnamic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Cinnamic Acid Derivative

In the landscape of modern drug discovery, the pursuit of novel molecular entities with unique mechanisms of action is paramount. Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides a comprehensive technical guide to the application of a specific, yet underexplored derivative, 5-Bromo-2-Methoxycinnamic Acid , in the context of cancer drug discovery.

Our focus will be on the hypothesized mechanism of action of this compound as an inhibitor of Monocarboxylate Transporters (MCTs) , a family of proteins critical to the metabolic adaptability of cancer cells. We will delve into the scientific rationale for targeting MCTs, the structure-activity relationships of related cinnamic acid derivatives that support this hypothesis, and provide detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of this promising compound.

The Scientific Rationale: Targeting the Metabolic Symbiosis of Cancer

Cancer cells exhibit a profound metabolic reprogramming, most notably a reliance on aerobic glycolysis, a phenomenon known as the "Warburg effect".[2] This metabolic shift results in the production and accumulation of large quantities of lactic acid. To avoid intracellular acidosis and maintain a high glycolytic rate, cancer cells upregulate MCTs, particularly MCT1 and MCT4, to facilitate the efflux of lactate.[2][3]

This lactate is not merely a waste product. It is shuttled to other cancer cells within the tumor microenvironment, where it is taken up by MCT1-expressing cells and utilized as a fuel source for oxidative phosphorylation. This metabolic symbiosis between glycolytic and oxidative cancer cells is a key driver of tumor growth, progression, and therapeutic resistance.[4] Therefore, the inhibition of MCTs presents a compelling strategy to disrupt this critical metabolic interplay and selectively target cancer cells.[5][]

The Role of this compound: A Hypothesis Rooted in Structure-Activity Relationships

The well-known non-specific MCT inhibitor, α-cyano-4-hydroxycinnamic acid (CHC), provides the foundational evidence for the potential of cinnamic acid derivatives in this space.[3] Structure-activity relationship (SAR) studies on cinnamic acid analogs have further illuminated the importance of specific substitutions on the phenyl ring for MCT inhibitory activity. Notably, the introduction of an ortho-methoxy group has been demonstrated to enhance the potency of MCT1 inhibitors.[5][7]

This observation forms the basis of our hypothesis that This compound , with its ortho-methoxy substituent, is a prime candidate for an MCT inhibitor. The additional bromine atom at the para-position is also of interest, as halogenated substituents have been shown to modulate the biological activity of cinnamic acid derivatives.[8]

Experimental Protocols: A Step-by-Step Guide to Investigation

PART 1: Synthesis of this compound via Knoevenagel Condensation

The Knoevenagel condensation is a robust and reliable method for the synthesis of cinnamic acid derivatives from an aromatic aldehyde and malonic acid.

Objective: To synthesize this compound from 5-bromo-2-methoxybenzaldehyde and malonic acid.

Reagents:

  • 5-bromo-2-methoxybenzaldehyde

  • Malonic Acid

  • Pyridine (as solvent and base catalyst)

  • Piperidine (as co-catalyst, optional)

  • Concentrated Hydrochloric Acid

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5-3.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq), if desired, to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) in a heating mantle or oil bath for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (sufficient to neutralize the pyridine and acidify the solution to pH 1-2).[9]

  • A precipitate of crude this compound will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.[9]

  • Wash the collected solid with cold distilled water to remove residual pyridine hydrochloride and other water-soluble impurities.

  • Recrystallize the crude product from hot ethanol to obtain purified this compound.

Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_workup Work-up & Purification A Combine Reactants: 5-bromo-2-methoxybenzaldehyde, malonic acid, pyridine, piperidine B Reflux at 90-100 °C for 2-4 hours A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Pour into Ice/HCl Mixture D->E F Precipitation of Crude Product E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Hot Ethanol H->I J Purified this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

PART 2: In Vitro Characterization of MCT Inhibition

The following protocols are designed to assess the inhibitory activity of this compound on MCT1 and MCT4.

This assay quantifies the ability of the test compound to inhibit the export of lactate from cancer cells.

Cell Line: Raji (Burkitt's lymphoma), a cell line with high MCT1 expression and sensitivity to its inhibition, is recommended.[2]

Materials:

  • Raji cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Raji cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with a vehicle control.

  • Treatment Incubation: Incubate the plate for a defined period (e.g., 4 to 24 hours) at 37°C.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells.

  • Lactate Measurement: Carefully collect the supernatant and measure the lactate concentration using a commercial lactate assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the lactate concentration in the treated wells to the vehicle control. Plot the normalized lactate concentration against the log concentration of this compound and calculate the IC50 value using a non-linear regression curve fit.

This assay directly measures the inhibition of lactate import into cells.

Materials:

  • Cancer cell line of interest (e.g., expressing MCT1 or MCT4)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [¹⁴C]-L-Lactate

  • This compound

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture cells to confluency in appropriate multi-well plates.

  • Pre-incubation: Wash cells with uptake buffer and pre-incubate with varying concentrations of this compound or vehicle for a defined period (e.g., 10-30 minutes).

  • Lactate Uptake: Initiate lactate uptake by adding uptake buffer containing [¹⁴C]-L-Lactate.

  • Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of lactate uptake and calculate the inhibitory effect of this compound.

Workflow for Lactate Efflux Assay:

A Seed Cells (e.g., Raji cells at 2x10^5 cells/well) B Incubate (24 hours) A->B C Add Compound (Varying concentrations of this compound) B->C D Incubate (e.g., 4-24 hours) C->D E Collect Supernatant (Centrifuge plate to pellet cells) D->E F Measure Lactate (Use colorimetric lactate assay kit) E->F G Data Analysis (Calculate IC50 values) F->G

Caption: Workflow for a lactate efflux assay to determine MCT inhibition.

PART 3: Cellular Assays for Anticancer Activity

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Data Presentation and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Inhibitory Activity of this compound on MCTs

CompoundTargetAssay TypeCell LineIC50 (µM)
This compoundMCT1Lactate EffluxRajiExperimental Value
This compoundMCT1Lactate UptakeCell LineExperimental Value
This compoundMCT4Lactate EffluxCell LineExperimental Value
This compoundMCT4Lactate UptakeCell LineExperimental Value
Control Inhibitor (e.g., AZD3965 for MCT1)MCT1Lactate EffluxRajiReference Value

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM) after 72h
This compoundCell Line 1e.g., Breast CancerExperimental Value
This compoundCell Line 2e.g., Lung CancerExperimental Value
This compoundCell Line 3e.g., Colon CancerExperimental Value
Doxorubicin (Positive Control)Cell Line 1e.g., Breast CancerReference Value

Signaling Pathways and Mechanistic Insights

The inhibition of MCT1 and MCT4 by this compound is predicted to disrupt the metabolic symbiosis within the tumor microenvironment, leading to intracellular acidification and a subsequent reduction in cancer cell proliferation and survival.

Proposed Mechanism of Action:

cluster_glycolytic Glycolytic Cancer Cell cluster_oxidative Oxidative Cancer Cell Glucose_in Glucose Glycolysis Glycolysis Glucose_in->Glycolysis Lactate_gly Lactate (High) Glycolysis->Lactate_gly MCT4 MCT4 Lactate_gly->MCT4 Lactate_out Extracellular Lactate MCT4->Lactate_out Efflux Intracellular_Acidosis Intracellular Acidosis MCT1_ox MCT1 Lactate_ox Lactate MCT1_ox->Lactate_ox Pyruvate Pyruvate Lactate_ox->Pyruvate TCA TCA Cycle Pyruvate->TCA ATP ATP TCA->ATP Lactate_out->MCT1_ox Uptake Inhibitor 5-Bromo-2-Methoxycinnamic Acid Inhibitor->MCT4 Inhibition Inhibitor->MCT1_ox Inhibition Reduced_Proliferation Reduced Proliferation & Cell Death

Sources

Application Notes and Protocols for 5-Bromo-2-Methoxycinnamic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methoxycinnamic acid (5-BMCA) is a substituted phenylpropanoid that holds considerable promise as a versatile scaffold and building block in medicinal chemistry and drug discovery.[1] While specific biological activities for 5-BMCA are not yet extensively documented, its structural features—a cinnamic acid core, a methoxy group, and a bromine atom—are present in a wide array of molecules with established pharmacological relevance.[2][3] Cinnamic acid and its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] This guide provides detailed application notes and robust protocols for the investigation of 5-BMCA as a potential therapeutic agent in these key areas of research. The methodologies described herein are designed for researchers, scientists, and drug development professionals to explore the therapeutic potential of this intriguing molecule.

Compound Profile: this compound

This compound is a fine chemical suitable for pharmaceutical testing and is often utilized as an intermediate in the synthesis of more complex molecules.[1]

PropertyValueReference
CAS Number 40803-53-0[1][6]
Molecular Formula C₁₀H₉BrO₃[1][6]
Molecular Weight 257.08 g/mol [1][6]
Melting Point 224-227 °C[6]
SMILES COC1=C(C=C(C=C1)Br)/C=C/C(=O)O[1]
Storage 10°C - 25°C[1]

Potential Research Application: Anticancer Drug Discovery

The cinnamic acid scaffold is a constituent of many compounds with demonstrated anticancer activity.[7] Derivatives have been shown to induce apoptosis and modulate key signaling pathways in cancer cells.[5] The presence of methoxy and bromo groups on the phenyl ring can influence the molecule's lipophilicity and its interaction with biological targets, potentially enhancing its cytotoxic effects against cancer cell lines.[2]

Rationale for Anticancer Screening

The structural similarity of 5-BMCA to other methoxylated and halogenated cinnamic acid derivatives that exhibit antiproliferative effects warrants its investigation as a potential anticancer agent.[8][9] The following protocol outlines a standard method for assessing the in vitro cytotoxicity of 5-BMCA against a panel of human cancer cell lines.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is adapted from established methods for evaluating the anticancer efficacy of cinnamic acid derivatives.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-BMCA in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A-549 - lung, MCF-7 - breast, HCT-116 - colon)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (5-BMCA)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in medium supplemented with 10% FBS and 1% penicillin-streptomycin.[10]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-BMCA in DMSO.

    • Perform serial dilutions in culture medium to obtain a range of final concentrations for treatment.[10]

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of 5-BMCA. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plates for 48-72 hours.[10]

  • MTT Assay:

    • After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[10]

    • Incubate for 4 hours, allowing viable cells to form formazan crystals.[10]

    • Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_compound Prepare 5-BMCA Dilutions treat_cells Treat Cells with 5-BMCA prep_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 AntiInflammatory_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay cox_assay COX-1/COX-2 Inhibition Assay calc_ic50_cox Determine IC50 cox_assay->calc_ic50_cox lps_stimulation LPS Stimulation of Macrophages + 5-BMCA Treatment griess_assay Griess Assay for NO Production lps_stimulation->griess_assay start This compound start->cox_assay start->lps_stimulation

Caption: Dual-pronged approach for anti-inflammatory screening.

Potential Research Application: Antimicrobial Drug Discovery

Cinnamic acid and its derivatives have been reported to possess antibacterial and antifungal properties. [4]The lipophilic character imparted by the bromo and methoxy groups in 5-BMCA could facilitate its passage through microbial cell membranes, making it a candidate for antimicrobial screening.

Rationale for Antimicrobial Screening

The structural features of 5-BMCA are consistent with those of other antimicrobial cinnamic acid derivatives. [11]A preliminary screening against a panel of pathogenic bacteria and fungi is a logical step to explore this potential application.

Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound. [12] Objective: To determine the MIC of 5-BMCA against a panel of clinically relevant microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 5-BMCA

  • Sterile 96-well plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Grow microbial cultures to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution:

    • Perform a serial two-fold dilution of 5-BMCA in the appropriate broth medium in a 96-well plate.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination:

    • The MIC is the lowest concentration of 5-BMCA that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm. [12]

Antimicrobial_Screening prep_inoculum Prepare Microbial Inoculum serial_dilution Serial Dilution of 5-BMCA in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbes serial_dilution->inoculate incubate Incubate Plates inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

This compound represents a promising, yet underexplored, research chemical. Its structural relationship to a vast family of biologically active cinnamic acid derivatives provides a strong rationale for its systematic evaluation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The protocols detailed in this guide offer a robust framework for initiating these preclinical investigations, paving the way for the potential discovery of novel therapeutic applications for this compound.

References

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2025). American Chemical Society.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Schematic depiction of the typical screening for novel antimicrobial compounds... (n.d.). ResearchGate.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). ResearchGate.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research.
  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Institutes of Health.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2025). Publisher source not available.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). National Institutes of Health.
  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2024). National Institutes of Health.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Institutes of Health.
  • Approaches for the discovery of cinnamic acid derivatives with anticancer potential. (2024). Publisher source not available.
  • 5-Bromo-2-methoxyphenylboronic acid. (n.d.). Chem-Impex.
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (n.d.). National Institutes of Health.
  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). Biointerface Research in Applied Chemistry.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). PubMed Central.
  • Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. (n.d.). Royal Society Publishing.
  • Research into New Molecules with Anti-Inflammatory Activity. (n.d.). MDPI.
  • Research Article 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs. (2018). ScienceOpen.
  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). National Institutes of Health.
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). National Institutes of Health.
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (2025). ResearchGate.
  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (n.d.). National Institutes of Health.
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (2021). PubMed Central.
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. (n.d.). Semantic Scholar.

Sources

Application Notes and Protocols for the Derivatization of 5-Bromo-2-Methoxycinnamic Acid: A Gateway to Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-2-Methoxycinnamic Acid in Synthesis

This compound is a bespoke building block, engineered with strategically placed functional groups that offer a versatile platform for the synthesis of a diverse array of novel compounds. The presence of a carboxylic acid, an activated double bond, and a bromo-substituted aromatic ring provides three distinct points for chemical modification. This trifecta of reactivity allows for a modular approach to molecular design, enabling researchers in drug discovery and materials science to systematically explore chemical space and develop new molecular entities with tailored properties.

The methoxy group at the 2-position and the bromine atom at the 5-position on the phenyl ring exert significant electronic and steric influences on the molecule's reactivity. The electron-donating methoxy group can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid, while the bromo substituent is a key handle for palladium-catalyzed cross-coupling reactions. Understanding these intrinsic properties is paramount for the rational design of synthetic routes and the successful execution of derivatization protocols.

These application notes provide a comprehensive guide to the derivatization of this compound, offering detailed, field-proven protocols for esterification, amidation, and a suite of palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system to ensure reproducibility and success in the hands of researchers, scientists, and drug development professionals.

I. Derivatization of the Carboxylic Acid Moiety: Esterification and Amidation

The carboxylic acid functionality of this compound is a prime site for initial derivatization. Conversion to esters and amides can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications are fundamental in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic profiles.

A. Esterification: Modulating Lipophilicity and Pro-drug Strategies

Esterification of cinnamic acids is a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially enhancing cell membrane permeability. Fischer-Speier esterification, a classic acid-catalyzed reaction, provides a straightforward and scalable method for the synthesis of a variety of alkyl and aryl esters.[1]

This protocol describes the synthesis of ethyl 5-bromo-2-methoxycinnamate.

Causality of Experimental Choices:

  • Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.

  • Excess Ethanol: The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the ester product, maximizing the yield.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

  • Sodium Bicarbonate Wash: This step neutralizes the acidic catalyst and any unreacted carboxylic acid, facilitating the purification of the ester.

Experimental Workflow:

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Dissolve this compound in Ethanol B Add catalytic H₂SO₄ A->B C Reflux for 4-6 hours B->C D Cool and remove excess Ethanol C->D Reaction Completion E Dissolve in Ethyl Acetate D->E F Wash with NaHCO₃ (aq) and Brine E->F G Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J Obtain pure Ethyl 5-bromo-2-methoxycinnamate I->J Characterization

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Protocol:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a significant excess of ethanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

B. Amidation: Building Blocks for Peptidomimetics and Bioactive Scaffolds

Amide bond formation is one of the most important reactions in medicinal chemistry.[2] Amide derivatives of cinnamic acid are found in numerous natural products and pharmacologically active compounds.[3] Carbodiimide-mediated coupling is a reliable method for the synthesis of amides from carboxylic acids and amines under mild conditions.[4]

This protocol details the synthesis of N-benzyl-5-bromo-2-methoxycinnamide.

Causality of Experimental Choices:

  • EDC.HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]

  • HOBt: 1-Hydroxybenzotriazole is often used as an additive to suppress side reactions, such as racemization (if chiral amines are used) and the formation of N-acylurea byproducts.

  • DIPEA: Diisopropylethylamine is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the ammonium salt formed from the amine reactant.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.

Experimental Workflow:

Amidation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Dissolve Acid, Amine, HOBt in DMF B Add DIPEA A->B C Add EDC.HCl portion-wise at 0 °C B->C D Stir at RT overnight C->D E Pour into water and extract with Ethyl Acetate D->E Reaction Completion F Wash with dilute HCl, NaHCO₃, and Brine E->F G Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J Obtain pure N-benzyl-5-bromo-2-methoxycinnamide I->J Characterization

Caption: Workflow for EDC-Mediated Amidation.

Step-by-Step Protocol:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath and add DIPEA (2.5 eq).

  • Add EDC.HCl (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

II. Palladium-Catalyzed Cross-Coupling Reactions: Modifying the Aromatic Core

The bromine atom at the 5-position of the phenyl ring is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5]

A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide.[6] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[7]

This protocol describes the synthesis of 5-phenyl-2-methoxycinnamic acid.

Causality of Experimental Choices:

  • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst that provides the active Pd(0) species for the catalytic cycle.

  • Potassium Carbonate: The base is crucial for the activation of the boronic acid, forming a boronate species that undergoes transmetalation with the palladium complex.[7] An aqueous solution of the base is typically used to facilitate this step.

  • Dioxane/Water Solvent System: This solvent mixture is effective at dissolving both the organic substrate and the inorganic base, allowing for a homogeneous reaction mixture.

  • Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) oxidation state, are sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RPdII R¹-Pd(II)L₂-R² Transmetalation->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Substrate R¹-X Substrate->OxAdd Boronic R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Step-by-Step Protocol:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (repeat three times).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

B. Heck-Mizoroki Reaction: Synthesis of Stilbene and Cinnamate Analogs

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[8] This reaction is particularly useful for synthesizing stilbene and more complex cinnamate derivatives from this compound.[9]

This protocol describes the synthesis of an ethyl stilbene-cinnamate derivative. Note: The starting material is the ester derivative from Protocol 1 to avoid potential complications with the free carboxylic acid.

Causality of Experimental Choices:

  • Pd(OAc)₂: Palladium(II) acetate is a common and air-stable pre-catalyst that is reduced in situ to the active Pd(0) species.

  • P(o-tolyl)₃: Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand that can stabilize the palladium catalyst and promote the reaction.

  • Triethylamine (Et₃N): A base is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[10]

  • High Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.[9]

Catalytic Cycle:

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂-X OxAdd->PdII Coord Alkene Coordination PdII->Coord AlkenePd R-Pd(II)L₂(Alkene)-X Coord->AlkenePd Insert Migratory Insertion AlkenePd->Insert Int Intermediate Insert->Int Elim β-Hydride Elimination Int->Elim Product Substituted Alkene Elim->Product HPdX H-Pd(II)L₂-X Elim->HPdX BaseElim Base-mediated Elimination HPdX->BaseElim BaseElim->Pd0 Catalyst Regeneration Substrate R-X Substrate->OxAdd Alkene Alkene Alkene->Coord Base Base Base->BaseElim Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RPdII R¹-Pd(II)L₂-C≡CR² Transmetalation->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 Regeneration Product R¹-C≡CR² RedElim->Product Substrate R¹-X Substrate->OxAdd CuX CuX CuAcetylide Cu-C≡CR² CuX->CuAcetylide Alkyne H-C≡CR² + Base Alkyne->CuAcetylide CuAcetylide->Transmetalation

Sources

Application Notes and Protocols for 5-Bromo-2-Methoxycinnamic Acid in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Intermediate

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of a drug's final purity, yield, and economic viability. 5-Bromo-2-Methoxycinnamic Acid is a specialized chemical building block that has gained significance as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern—a bromine atom for selective downstream coupling reactions, a methoxy group influencing electronic properties, and a cinnamic acid moiety for further functionalization—makes it a highly valuable precursor.

This document provides a detailed guide for researchers and drug development professionals on the applications and handling of this compound. We will focus on its pivotal role in the synthesis of Vilanterol, a potent long-acting β2-adrenergic agonist (LABA) used in the management of respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][3] The protocols and insights herein are grounded in established chemical principles to ensure technical accuracy and reproducibility.

Physicochemical and Safety Profile

A thorough understanding of the intermediate's properties is fundamental to its effective use in a laboratory or manufacturing setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[4]
CAS Number 40803-53-0[4]
Molecular Formula C₁₀H₉BrO₃[4]
Molecular Weight 257.08 g/mol [4]
Appearance Light cream powder/solid[5]
Melting Point 224-227 °C[4]
Solubility Low water solubility[5]

Safety and Handling Precautions:

This compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE).[5][6]

  • Eye Protection: Safety goggles with side-shields are mandatory to prevent serious eye irritation.[5]

  • Skin Protection: Wear protective gloves and impervious clothing to avoid skin irritation.[5][7] In case of contact, wash the affected area immediately with plenty of soap and water.[5]

  • Respiratory Protection: Avoid breathing dust. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[5][7]

  • First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5][6]

Application Spotlight: Synthesis of Vilanterol

Vilanterol is a highly selective long-acting β2-adrenergic agonist (LABA) that provides 24-hour bronchodilation, making it suitable for once-daily dosing in the treatment of asthma and COPD.[2][3] It is available in combination products such as Breo Ellipta, Anoro Ellipta, and Trelegy Ellipta.[3][8] The synthesis of this complex molecule relies on the strategic use of intermediates like this compound.[9]

The general synthetic strategy involves converting the carboxylic acid group of this compound into an amide, followed by a series of transformations including reduction and coupling steps to build the final Vilanterol molecule.

Mechanism of Action of the Target API: Vilanterol

To appreciate the importance of the synthesis, it is vital to understand the therapeutic action of the final product. Vilanterol functions by stimulating β2-adrenergic receptors in the smooth muscle of the airways.[2][10] This binding activates the enzyme adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[10][11] Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and easier breathing.[3][10]

G Vilanterol Vilanterol Beta2Receptor β2-Adrenergic Receptor (on Airway Smooth Muscle) Vilanterol->Beta2Receptor Binds to AdenylylCyclase Adenylyl Cyclase (Activation) Beta2Receptor->AdenylylCyclase Stimulates ATP_cAMP ATP → cAMP AdenylylCyclase->ATP_cAMP Catalyzes Relaxation Bronchial Smooth Muscle Relaxation ATP_cAMP->Relaxation Increased cAMP leads to Bronchodilation Bronchodilation (Easier Breathing) Relaxation->Bronchodilation Results in G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Acid 5-Bromo-2-Methoxy- cinnamic Acid Activation Carboxylic Acid Activation Acid->Activation Amine (R)-1-phenylethanamine Coupling Nucleophilic Attack by Amine Amine->Coupling Reagents HBTU / DIPEA in DCM Reagents->Activation Activation->Coupling Activated Intermediate Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product

Sources

Application Notes and Protocols for the Analytical Determination of 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is fundamental to progress. 5-Bromo-2-Methoxycinnamic Acid, a substituted cinnamic acid derivative, presents a unique analytical challenge due to its specific functional groups. This guide provides a comprehensive overview of the primary analytical methodologies for its detection and quantification. The protocols herein are designed to be robust and adaptable, grounded in established principles of analytical chemistry, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction to this compound and its Analytical Significance

This compound is a member of the cinnamic acid family, which are known for their wide range of biological activities and as precursors in the synthesis of various pharmaceuticals and other commercially important molecules. The presence of a bromine atom and a methoxy group on the phenyl ring significantly influences its physicochemical properties, such as polarity, volatility, and spectral characteristics. Consequently, the selection and optimization of an analytical method are critical for its accurate determination in various matrices, from raw materials to complex biological samples. This document outlines several powerful analytical techniques suitable for the analysis of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility, high resolution, and sensitivity make it the method of choice for purity assessment, stability studies, and quantification in various sample types.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most suitable mode for separating this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively nonpolar nature, this compound will be retained on the C18 column, and its elution can be controlled by adjusting the composition of the mobile phase.

Method Development Considerations
  • Column Selection: A C18 column is the standard choice for this type of analysis, offering a good balance of retention and resolution.[1] For challenging separations involving closely related impurities, a phenyl-based stationary phase could provide alternative selectivity through π-π interactions.[1]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used. The addition of an acid, such as formic acid or phosphoric acid, to the aqueous phase is crucial.[1] It ensures the carboxylic acid group of the analyte is protonated, leading to a consistent retention time and improved peak shape by preventing peak tailing.[1]

  • Detection: Given the presence of a chromophore (the substituted benzene ring and the conjugated double bond), UV detection is the most straightforward and robust method. The maximum absorbance wavelength (λmax) for cinnamic acid derivatives is typically in the range of 270-310 nm.[2] For this compound, a preliminary scan using a photodiode array (PDA) detector is recommended to determine the optimal wavelength for maximum sensitivity.

Detailed Protocol: RP-HPLC-UV Method

This protocol provides a starting point for the analysis of this compound. Method validation and optimization are essential for specific applications.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards by diluting with the initial mobile phase composition.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to a known concentration.

    • For complex matrices (e.g., biological fluids), a sample extraction step such as protein precipitation with cold acetonitrile or perchloric acid, followed by centrifugation and filtration, is necessary.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (determine experimentally, start at 280 nm)
  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample using the calibration curve.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Sample Sample Analysis Col_Select Column Selection (C18) MP_Opt Mobile Phase Optimization (ACN/H2O + Acid) Col_Select->MP_Opt Det_Wavelength Determine Detection Wavelength (λmax) MP_Opt->Det_Wavelength Grad_Opt Gradient Optimization Det_Wavelength->Grad_Opt Linearity Linearity & Range Grad_Opt->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity/Selectivity LOD_LOQ->Specificity Robustness Robustness Specificity->Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Data_Acq Data Acquisition Sample_Prep->Data_Acq Quant Quantification Data_Acq->Quant

Caption: A logical workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile impurities or when higher sensitivity and structural confirmation are required, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool. However, due to the carboxylic acid group, derivatization of this compound is often necessary to increase its volatility and thermal stability.

Principle and Derivatization

GC separates compounds based on their volatility and interaction with a stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid group to form a more volatile trimethylsilyl (TMS) ester.

Detailed Protocol: GC-MS with Silylation

Instrumentation and Materials:

  • GC-MS system with a suitable capillary column.

  • This compound reference standard.

  • Derivatization reagent (e.g., BSTFA with 1% TMCS).

  • Anhydrous pyridine or other suitable solvent.

  • Heating block or oven.

Procedure:

  • Derivatization:

    • Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.

    • Add a suitable solvent (e.g., 100 µL of anhydrous pyridine).

    • Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended Condition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless)
Carrier Gas Helium at 1.0 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu (full scan)
  • Data Analysis:

    • The mass spectrum of the derivatized analyte will show a molecular ion peak and characteristic fragment ions. For the TMS derivative of this compound (C13H17BrO3Si), the expected molecular weight is 329.1 g/mol (considering 79Br).

    • Quantification can be performed using an internal standard and Selected Ion Monitoring (SIM) for enhanced sensitivity.

GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Derivatize Add Silylating Agent & Heat Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Chroma Analyze Chromatogram Detect->Chroma MassSpec Interpret Mass Spectrum Chroma->MassSpec Quantify Quantify Analyte MassSpec->Quantify

Caption: Workflow for GC-MS analysis with derivatization.

Spectroscopic Methods for Characterization

Spectroscopic techniques are invaluable for the structural confirmation and qualitative analysis of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for confirming the presence of the chromophoric system and for quantitative analysis in simple matrices.

Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol or ethanol).

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.

  • Data Acquisition: Record the UV spectrum from 200 to 400 nm using a spectrophotometer, with the solvent as a blank.

  • Analysis: Determine the wavelength(s) of maximum absorbance (λmax). This value can then be used for quantitative analysis using a calibration curve prepared with standards of known concentrations, following the Beer-Lambert Law. For cinnamic acid derivatives, expect a λmax around 270-310 nm.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: Identify characteristic absorption bands.

Expected Characteristic Peaks for this compound:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3000O-H stretchCarboxylic Acid
~1680C=O stretchCarboxylic Acid
~1625C=C stretchAlkene
~1250C-O stretchAryl ether
Below 800C-Br stretchAryl bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure. The spectra will be complex due to the substitution pattern on the aromatic ring and the stereochemistry of the double bond.

Method Validation

Any analytical method developed for the quantification of this compound must be validated to ensure its reliability. The key validation parameters, in accordance with ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Interrelationship of Method Validation Parameters

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Robustness Robustness Accuracy->Robustness LOD LOD Precision->LOD Precision->Robustness LOQ LOQ LOD->LOQ

Caption: The interconnected nature of analytical method validation parameters.

Conclusion

The analytical determination of this compound can be effectively achieved using a range of techniques. RP-HPLC with UV detection stands out as the most practical and robust method for routine quantification and purity assessment. GC-MS, following derivatization, offers higher sensitivity and structural confirmation, making it suitable for trace analysis and impurity identification. Spectroscopic methods such as UV-Vis, FTIR, and NMR are essential for structural characterization and confirmation. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and the availability of instrumentation. The protocols and guidelines presented here provide a solid foundation for developing and validating reliable analytical methods for this important compound.

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  • SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO.
  • National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds....
  • PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid.
  • CrystEngComm (RSC Publishing). (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Bromo(2H3)methane-Labeled Compounds. BenchChem.
  • ResearchGate. (n.d.). Active orientations of meta-substituted substrates m-Br-cinnamic acid....
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-4,4-dimethylhexane. BenchChem.

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The Strategic Application of 5-Bromo-2-Methoxycinnamic Acid in the Synthesis of SGLT2 Inhibitors: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of type 2 diabetes management has been significantly reshaped by the advent of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These oral hypoglycemic agents operate via an insulin-independent mechanism, promoting urinary glucose excretion. The chemical synthesis of these therapeutics, particularly the C-aryl glucoside class which includes canagliflozin, is a testament to elegant molecular architecture. This guide provides an in-depth analysis of the pivotal role of 5-Bromo-2-methoxycinnamic acid as a versatile starting material for the construction of the aglycone core of SGLT2 inhibitors. We will dissect the synthetic strategies, provide detailed experimental protocols, and offer mechanistic insights to empower researchers, scientists, and drug development professionals in this dynamic field.

Introduction: The C-Aryl Glucoside Core and the Rationale for SGLT2 Inhibition

SGLT2 is a high-capacity, low-affinity transporter located in the proximal tubules of the kidneys, responsible for reabsorbing approximately 90% of filtered glucose. Its inhibition presents a unique therapeutic strategy for type 2 diabetes, leading to reduced hyperglycemia, weight loss, and blood pressure reduction. The leading SGLT2 inhibitors, such as canagliflozin and dapagliflozin, are characterized by a C-aryl glucoside structure. This C-glycosidic bond is crucial for conferring resistance to gastrointestinal glucosidases, ensuring oral bioavailability and metabolic stability.

The synthesis of this key structural motif is a significant undertaking, often relying on the meticulous construction of a substituted aromatic aglycone, which is then coupled to a glucose moiety. This compound emerges as a highly strategic precursor for this aglycone, offering a unique combination of functional groups that can be sequentially manipulated to build the complex diarylmethane core of these drugs.

The Multifaceted Role of this compound in Aglycone Synthesis

This compound is a bespoke building block for SGLT2 inhibitor synthesis due to the distinct functionalities it presents:

  • The Cinnamic Acid Moiety: The conjugated double bond and the carboxylic acid provide a reactive handle for transformations. The double bond can be selectively reduced, and the carboxylic acid can be activated for subsequent coupling reactions.

  • The Methoxy Group: Positioned ortho to the cinnamic acid group, the methoxy group influences the electronic properties of the aromatic ring and can be a precursor to other functionalities in the final molecule.

  • The Bromo Group: This strategically placed halogen is the linchpin for introducing further aromatic complexity. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reaction, to form the bi-aryl systems characteristic of many SGLT2 inhibitors.

The general synthetic approach leverages these features to construct the aglycone portion of molecules like canagliflozin, where a similar precursor, 5-bromo-2-methylbenzoic acid, is often employed.[1][2] The following diagram illustrates the proposed synthetic pathway starting from this compound.

SGLT2_Synthesis_Pathway A This compound B Reduction of Alkene A->B H₂, Pd/C C 5-Bromo-2-methoxyphenylpropanoic Acid B->C D Acid Chloride Formation C->D SOCl₂ or (COCl)₂ E 5-Bromo-2-methoxyphenylpropanoyl Chloride D->E F Friedel-Crafts Acylation E->F Aryl Substrate, AlCl₃ G Diaryl Ketone Intermediate F->G H Ketone Reduction G->H Et₃SiH, Lewis Acid I Aglycone Precursor H->I J C-Glycosylation I->J Protected Gluconolactone, n-BuLi K SGLT2 Inhibitor J->K Deprotection

Sources

The Strategic Utility of 5-Bromo-2-Methoxycinnamic Acid in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Organic Synthesis

In the landscape of drug discovery and materials science, the demand for novel molecular architectures with tailored functions is incessant. 5-Bromo-2-methoxycinnamic acid has emerged as a particularly valuable and versatile building block for synthetic chemists. Its strategic placement of functional groups—a bromine atom, a methoxy group, and a cinnamic acid moiety—offers a trifecta of reactive sites that can be selectively addressed to construct complex molecular scaffolds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this compound. We will explore its application in key carbon-carbon bond-forming reactions and the synthesis of important heterocyclic systems, supported by detailed, field-proven protocols and mechanistic insights.

The core value of this compound lies in its multifunctionality. The aryl bromide provides a handle for a suite of palladium-catalyzed cross-coupling reactions, the electron-donating methoxy group influences the reactivity of the aromatic ring, and the α,β-unsaturated carboxylic acid presents opportunities for cyclization, derivatization, and conjugate addition. This guide will demonstrate how these features can be harnessed to create a diverse array of complex molecules, from biaryl structures to intricate heterocyclic systems like benzofurans and coumarins.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is crucial for its effective application.

PropertyValueSource
CAS Number 40803-53-0[1]
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1]
Melting Point 224-227 °C
Appearance Solid
Canonical SMILES COC1=C(C=C(C=C1)Br)/C=C/C(=O)O[1]

The molecule's reactivity is governed by three primary centers:

  • The Aryl Bromide: This is the most prominent site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The C-Br bond is sufficiently reactive for oxidative addition to a Pd(0) catalyst.

  • The α,β-Unsaturated System: The double bond and the carboxylic acid group can participate in a variety of transformations, including intramolecular cyclizations and conjugate additions.

  • The Methoxy Group: This electron-donating group activates the phenyl ring, influencing the regioselectivity of certain reactions and providing a potential site for demethylation to reveal a phenol, which can then be used in further synthetic manipulations.

Application I: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-methoxycinnamic Acids

The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)-C(sp²) bonds, and it is exceptionally well-suited for the arylation of this compound.[2] This transformation is foundational in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals.[3] The reaction proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Catalytic_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Product A Pd(0)Ln B Ar-Pd(II)Ln(Br) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)Ln(R) B->C Transmetalation (R-B(OH)₂) C->A Reductive Elimination (Ar-R) Product 5-Aryl-2-methoxy- cinnamic acid ArBr 5-Bromo-2-methoxy- cinnamic acid Boronic Arylboronic Acid (R-B(OH)₂)

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for the Suzuki coupling of aryl bromides and may require optimization for specific substrates.[3][4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water 4:1)

  • Inert gas (Nitrogen or Argon)

Experimental Workflow:

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Application II: Heck Reaction for Olefin Elaboration

The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling the aryl bromide of this compound with an alkene.[6] This reaction is particularly useful for synthesizing substituted stilbenes and other vinylated aromatic compounds, which are of interest in materials science and as pharmaceutical intermediates.[7][8]

Protocol: General Procedure for the Heck Reaction

This protocol is a representative procedure based on established methods for the Heck coupling of aryl bromides with styrenes and acrylates.[7][9]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv)

  • Solvent (e.g., DMF, NMP, or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.

  • Reagent Addition: Add the anhydrous solvent, the base, and then the alkene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-140 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yields
Pd(OAc)₂ / PPh₃Et₃NDMF100-120Good to Excellent
Pd(OAc)₂ / P(o-tol)₃Na₂CO₃NMP120-140Good to Excellent
PdCl₂(PPh₃)₂K₂CO₃Acetonitrile80-100Moderate to Good

Application III: Synthesis of Benzofuran Scaffolds

Benzofurans are a prominent class of heterocycles found in many natural products and pharmacologically active compounds.[10][11] this compound can serve as a precursor for substituted benzofurans through strategies involving intramolecular cyclization. A plausible approach involves an initial modification, such as demethylation of the methoxy group to a phenol, followed by an intramolecular Heck-type reaction or other palladium-catalyzed cyclization methods.[12]

Benzofuran_Synthesis Figure 2: Plausible route to Benzofurans start This compound C₁₀H₉BrO₃ step1 Intermediate Demethylation start->step1 BBr₃ or HBr step2 Cyclization Precursor Phenolic cinnamic acid step1->step2 Work-up product Benzofuran derivative Intramolecular Cyclization step2->product Pd catalyst, Base

Caption: A conceptual pathway for the synthesis of benzofurans.

Protocol: Hypothetical Two-Step Synthesis of a Benzofuran Derivative

This protocol is a conceptual pathway based on known demethylation and intramolecular cyclization reactions.[10][12]

Step 1: Demethylation

  • Dissolve this compound in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C and slowly add a demethylating agent (e.g., boron tribromide).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with methanol and then water.

  • Extract the product, dry the organic layer, and concentrate to obtain the crude 5-bromo-2-hydroxycinnamic acid.

Step 2: Intramolecular Cyclization

  • Combine the crude 5-bromo-2-hydroxycinnamic acid, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃), and a base (e.g., K₂CO₃) in a Schlenk flask under an inert atmosphere.

  • Add a suitable high-boiling solvent (e.g., DMF or DMAc).

  • Heat the reaction to 100-140 °C and stir until the starting material is consumed.

  • Perform an aqueous work-up and extract the product.

  • Purify by column chromatography to yield the benzofuran derivative.

Application IV: Access to Coumarin Derivatives

Coumarins are another important class of oxygen-containing heterocycles with diverse biological activities.[9][13] The structure of this compound is well-suited for conversion into coumarin derivatives, often through an intramolecular cyclization involving the ortho-methoxy group and the carboxylic acid. This can be achieved through various methods, including acid-catalyzed cyclization after demethylation or palladium-catalyzed C-H activation/cyclization pathways.[14]

Case Study: Synthesis of 5-bromo-8-methoxycoumarin-3-carboxylic acid

A related compound, 5-bromo-8-methoxycoumarin-3-carboxylic acid, has been synthesized, highlighting the utility of brominated methoxy-substituted aromatic precursors in constructing the coumarin core.[14] Although the starting material in the cited synthesis is different, the transformation demonstrates the feasibility of incorporating the bromo- and methoxy-substituents into a coumarin scaffold. A plausible synthetic route starting from a suitably substituted salicylaldehyde and a malonic acid derivative via Knoevenagel condensation followed by cyclization is a common strategy for coumarin synthesis.[9]

General Knoevenagel-Pechmann Approach to Coumarins:

  • Condensation: A substituted salicylaldehyde is condensed with a compound containing an active methylene group (e.g., diethyl malonate) in the presence of a base (e.g., piperidine).

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization, often under acidic conditions, to form the coumarin ring.

The presence of the bromo and methoxy groups on the starting salicylaldehyde would be carried through to the final coumarin product.

Conclusion

This compound is a potent and versatile starting material for the synthesis of a wide range of complex organic molecules. Its strategically positioned functional groups allow for selective transformations, including palladium-catalyzed cross-coupling reactions and the construction of important heterocyclic systems like benzofurans and coumarins. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to unlock the synthetic potential of this valuable building block, paving the way for the discovery and development of new pharmaceuticals and advanced materials.

References

  • Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
  • Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. (2008).
  • BISCHLER-NAPIERALSKI CYCLIZATION OF N-[2-(2-BROMO- 5-HYDROXY-4-METHOXYPHENYL)ETHYL]. (n.d.).
  • Heck Reaction. (n.d.). University of Regensburg.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. [Link]
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
  • Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. (2022). NIH. [Link]
  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • New fused-coumarin composites: synthesis, anticancer and antioxidant potentials evalu
  • Suzuki reaction. (n.d.). Wikipedia. [Link]
  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]
  • The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. (2025).
  • The Heck reaction in the production of fine chemicals. (n.d.). University of Groningen.
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (n.d.). SciELO. [Link]
  • Heck Reaction—State of the Art. (2017). Semantic Scholar. [Link]
  • Synthesis of 5-bromo-2-methoxybenzaldehyde. (n.d.). PrepChem.com. [Link]
  • Synthesis, Characterization Of Various Coumarin Deriv
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activ
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.).
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). PMC. [Link]
  • ORIGINAL PAPER. (n.d.). AJOL.info.

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Application Notes and Protocols for Investigating the Antimicrobial Potential of 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Cinnamic Acid Derivatives in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of naturally occurring and synthetic compounds with a broad spectrum of biological activities, including notable antimicrobial properties[1][2][3]. These compounds are integral to plant biochemistry, serving as precursors to a wide array of secondary metabolites involved in defense mechanisms[4][5].

The antimicrobial efficacy of cinnamic acid derivatives is often attributed to their ability to disrupt microbial membranes, interfere with essential enzymes, and damage nucleic acids and proteins[4]. The core cinnamic acid structure, with its aromatic ring, carboxylic acid function, and a conjugated double bond, offers multiple sites for synthetic modification, allowing for the fine-tuning of its biological activity[4][6]. Studies have shown that substitutions on the aromatic ring, such as halogenation and the addition of methoxy groups, can significantly enhance antimicrobial potency[7][8].

This application note provides a comprehensive guide for the investigation of 5-Bromo-2-Methoxycinnamic Acid , a synthetic derivative, as a potential antimicrobial agent. While direct studies on this specific compound are not yet prevalent in the literature, its structural features—a bromine atom and a methoxy group on the phenyl ring—suggest a strong rationale for its evaluation. Halogenation, for instance, is a known strategy for increasing the lipophilicity and antimicrobial activity of organic compounds[7]. This guide offers detailed protocols for determining its efficacy against a panel of clinically relevant bacteria and fungi, elucidating its spectrum of activity, and gathering preliminary data on its mechanism of action.

Materials and Reagents

Test Compound and Chemicals
  • This compound (CAS No. 40803-53-0)[9]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sabouraud Dextrose Broth (SDB)

  • Mueller-Hinton Agar (MHA)

  • Sabouraud Dextrose Agar (SDA)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Resazurin sodium salt

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Amphotericin B)

Microbial Strains (Suggested Panel)
  • Gram-positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast):

    • Candida albicans (e.g., ATCC 90028)

Equipment
  • Biosafety cabinet (Class II)

  • Incubator (35-37°C for bacteria, 30°C for fungi)

  • Shaking incubator

  • Microplate reader (600 nm and fluorescence capabilities)

  • Sterile 96-well microtiter plates (flat-bottom)

  • Serological pipettes and micropipettes

  • Vortex mixer

  • Spectrophotometer

  • Autoclave

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

The poor aqueous solubility of many cinnamic acid derivatives necessitates the use of a solvent like DMSO. It is crucial to determine the highest concentration of DMSO that does not affect microbial growth.

  • Compound Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of sterile DMSO to prepare a 10 mg/mL (10,000 µg/mL) stock solution. Vortex thoroughly to ensure complete dissolution. Store at -20°C.

  • Solvent Toxicity Control: Prepare serial dilutions of DMSO in the appropriate growth medium (CAMHB or SDB) to determine the maximum non-inhibitory concentration. This is typically ≤1% (v/v).

  • Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in the appropriate sterile broth to achieve the desired concentration range for testing (e.g., 1024 µg/mL to 2 µg/mL).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique[4][6][10].

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth (CAMHB for bacteria, SDB for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound working solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired lowest concentration. Discard 100 µL from the last column. This will result in wells containing 100 µL of serially diluted compound.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative/sterility control (broth only), and a growth control (broth with inoculum).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for Candida albicans.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

    • Optionally, add 30 µL of 0.02% Resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates viable cells, while the absence of a color change (remaining blue) indicates inhibition.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay MIC Assay (96-Well Plate) cluster_confirmation Confirmation & Further Characterization Stock Prepare Compound Stock Solution (DMSO) SerialDilution Serial Dilution of Compound in Broth Stock->SerialDilution Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation ReadMIC Determine MIC (Visual/Resazurin) Incubation->ReadMIC PlateMBC Plate from Clear Wells onto Agar ReadMIC->PlateMBC TimeKill Time-Kill Assay (Optional) ReadMIC->TimeKill IncubateAgar Incubate Agar Plates PlateMBC->IncubateAgar ReadMBC Determine MBC/MFC IncubateAgar->ReadMBC

Caption: Workflow for MIC and MBC/MFC determination.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a fresh MHA or SDA plate.

  • Incubation: Incubate the plates under the same conditions as in the MIC assay.

  • Result Interpretation: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is practically observed as no colony growth on the agar plate.

Data Presentation

The results of the antimicrobial susceptibility testing should be summarized in a clear and concise table.

MicroorganismStrain (ATCC)MIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213
Enterococcus faecalis29212
Escherichia coli25922
Pseudomonas aeruginosa27853
Candida albicans90028

Interpretation of MBC/MIC Ratio:

  • ≤ 4: The compound is considered bactericidal/fungicidal.

  • > 4: The compound is considered bacteriostatic/fungistatic.

Hypothesized Mechanism of Action

Cinnamic acid derivatives exert their antimicrobial effects through various mechanisms. The presence of a lipophilic bromo group and an electron-donating methoxy group in this compound may enhance its ability to interact with and disrupt the microbial cell membrane.

Potential Antimicrobial Mechanisms of Cinnamic Acid Derivatives

G cluster_targets Potential Microbial Targets cluster_effects Resulting Cellular Effects Compound 5-Bromo-2-Methoxy- cinnamic Acid Membrane Cell Membrane Disruption Compound->Membrane Enzymes Enzyme Inhibition (e.g., ATPases, FabH) Compound->Enzymes DNA DNA/RNA Synthesis Interference Compound->DNA Protein Protein Synthesis Inhibition Compound->Protein Leakage Ion & Metabolite Leakage Membrane->Leakage Energy ATP Depletion Enzymes->Energy Replication Inhibition of Replication DNA->Replication Metabolism Metabolic Arrest Protein->Metabolism Death Microbial Cell Death or Growth Inhibition Leakage->Death Energy->Death Replication->Death Metabolism->Death

Caption: Hypothesized mechanisms of antimicrobial action.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar compounds should inform handling procedures[11][12].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves[11][13].

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[11]. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[11][13].

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents[12].

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

These protocols provide a robust framework for the initial antimicrobial evaluation of this compound. The data generated from these studies will establish its spectrum of activity and preliminary mode of action (static vs. cidal). Positive results would warrant further investigation, including:

  • Time-kill kinetic assays to understand the rate of microbial killing.

  • Anti-biofilm assays , as many infections are associated with biofilms, which are notoriously resistant to conventional antibiotics[14].

  • Mechanism of action studies , such as membrane potential assays and macromolecular synthesis inhibition assays.

  • In vivo efficacy studies in appropriate animal models of infection.

The exploration of modified natural product scaffolds like this compound holds significant potential for the discovery of next-generation antimicrobial agents.

References

  • Meilawati, L., Saepudin, E., & Ernawati, T. (2023). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Conference Proceedings.
  • Nowak, M., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI.
  • de Santana, C. P., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed Central.
  • Meilawati, L., Saepudin, E., & Ernawati, T. (2023).
  • Guzman, J. D. (2014).
  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.
  • de Santana, C. P., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study.
  • de Santana, C. P., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI.
  • ChemicalBook. (n.d.). This compound Product Description. ChemicalBook.
  • ChemScene. (2021).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound. Thermo Fisher Scientific.
  • (2009). SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid. Fisher Scientific.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Trans-4-methoxycinnamic acid. Sigma-Aldrich.
  • Osonwa, U. E., et al. (2020). Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. Nigerian Journal of Pharmaceutical Research.
  • Sieniawska, E. (2021).

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Application Notes and Protocols for 5-Bromo-2-Methoxycinnamic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Cinnamic Acid Derivative

5-Bromo-2-Methoxycinnamic Acid is a substituted aromatic compound that holds significant promise as a building block in the design and synthesis of advanced functional materials. Its unique molecular architecture, featuring a photosensitive acrylic acid moiety, a bulky bromine atom, and an electron-donating methoxy group, provides a versatile platform for creating materials with tailored optical, thermal, and mechanical properties. This guide offers a comprehensive overview of the applications of this compound in materials science, with a focus on photocrosslinkable polymers. Detailed experimental protocols are provided to facilitate its use in research and development.

The cinnamic acid core is renowned for its ability to undergo [2+2] cycloaddition upon exposure to ultraviolet (UV) light, leading to the formation of a cyclobutane ring.[1] This photoreaction is the foundation for creating crosslinked polymer networks, which are pivotal in the development of photoresists, negative-tone imaging materials, and biocompatible hydrogels. The strategic placement of the bromo and methoxy substituents on the phenyl ring of this compound is anticipated to modulate the photoreactivity and the physical properties of the resulting materials. The heavy bromine atom can influence the intersystem crossing rates, potentially affecting the efficiency of the photocrosslinking process, while the methoxy group can impact the polymer's solubility and thermal characteristics.

Core Applications in Materials Science: Photocrosslinkable Polymers

The primary application of this compound in materials science lies in its use as a monomer or a functional group for the synthesis of photocrosslinkable polymers. These materials are of immense interest for a variety of applications, including microlithography, data storage, and biomedical engineering.

Causality Behind Experimental Choices: The Role of Substituents

The selection of this compound as a functional unit in polymer design is driven by the synergistic effects of its substituents:

  • The Cinnamoyl Group: This is the photoactive component responsible for the crosslinking chemistry. Upon UV irradiation, the double bond of the cinnamoyl group is excited, leading to a cycloaddition reaction with a neighboring cinnamoyl group to form a stable cyclobutane bridge.[1]

  • The 5-Bromo Substituent: The presence of a heavy atom like bromine can enhance the rate of intersystem crossing from the excited singlet state to the triplet state. This can potentially increase the quantum yield of the photocrosslinking reaction, which is believed to proceed through the triplet state. Furthermore, the bromine atom increases the refractive index of the polymer, a desirable property for certain optical applications.

  • The 2-Methoxy Substituent: The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring and the reactivity of the acrylic acid moiety. It also impacts the polymer's solubility, often improving its processability in common organic solvents.

Photocrosslinking Mechanism

The fundamental mechanism for the application of this compound in forming crosslinked networks is the [2+2] photocycloaddition. When a polymer decorated with pendant 5-bromo-2-methoxycinnamoyl groups is exposed to UV radiation (typically in the range of 280-320 nm), the alkene moieties of the cinnamoyl groups dimerize. This dimerization results in the formation of β-truxinic acid derivatives, creating covalent bonds between polymer chains and leading to the formation of an insoluble, three-dimensional network.[2]

G Monomer Polymer with pendant 5-Bromo-2-Methoxycinnamoyl groups UV UV Irradiation (λ > 280 nm) Monomer->UV Absorption Excited Excited State (Triplet State) UV->Excited Dimer [2+2] Cycloaddition Excited->Dimer Intermolecular Reaction Crosslinked Crosslinked Polymer Network (Insoluble) Dimer->Crosslinked

Caption: Photocrosslinking of cinnamoyl-containing polymers.

Experimental Protocols

The following protocols provide a framework for the synthesis and utilization of this compound in the preparation of photocrosslinkable polymers. These are exemplary procedures and may require optimization based on specific experimental goals and available resources.

Protocol 1: Synthesis of a Photocrosslinkable Polymer via Esterification of a Pre-existing Polymer

This protocol describes the functionalization of a hydroxyl-containing polymer, such as poly(vinyl alcohol) (PVA), with this compound.

Objective: To synthesize a photocrosslinkable polymer with pendant 5-bromo-2-methoxycinnamoyl groups.

Materials:

  • Poly(vinyl alcohol) (PVA), Mw = 50,000 g/mol

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

Procedure:

  • Preparation of 5-Bromo-2-Methoxycinnamoyl Chloride (Alternative to DCC/DMAP): In a fume hood, suspend this compound (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.

  • Polymer Functionalization:

    • Dissolve PVA (1.0 g) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • In a separate flask, dissolve this compound (or its acid chloride) (molar ratio of cinnamoyl groups to hydroxyl groups can be varied, e.g., 0.5:1) and DMAP (0.1 eq) in anhydrous DMF (10 mL).

    • If using the carboxylic acid, add DCC (1.1 eq relative to the acid) to the cinnamoyl solution and stir for 10 minutes at 0 °C.

    • Add the solution of the activated this compound dropwise to the PVA solution at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of vigorously stirred diethyl ether.

    • Collect the precipitate by filtration and wash it thoroughly with diethyl ether to remove unreacted reagents and byproducts.

    • Redissolve the polymer in a minimal amount of DMF and reprecipitate it in methanol.

    • Repeat the dissolution-precipitation step twice more to ensure high purity.

    • Dry the final polymer product in a vacuum oven at 40 °C overnight.

Characterization:

  • FT-IR Spectroscopy: Confirm the esterification by the appearance of a characteristic ester carbonyl peak (~1720 cm⁻¹) and the disappearance of the broad hydroxyl peak of PVA.

  • ¹H NMR Spectroscopy: Quantify the degree of functionalization by integrating the signals corresponding to the cinnamoyl protons and the polymer backbone protons.

Protocol 2: Photocrosslinking of the Functionalized Polymer Film

Objective: To create a crosslinked, insoluble polymer film.

Materials:

  • Synthesized 5-bromo-2-methoxycinnamoyl-functionalized polymer

  • A suitable solvent (e.g., DMF, cyclohexanone)

  • UV lamp (e.g., high-pressure mercury lamp with a filter for λ > 280 nm)

  • Spin coater

  • Glass or silicon substrates

Procedure:

  • Film Preparation:

    • Prepare a solution of the functionalized polymer in a suitable solvent (e.g., 10% w/v in cyclohexanone).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Spin-coat the polymer solution onto a clean substrate at a desired speed (e.g., 2000 rpm for 30 seconds) to obtain a thin film of uniform thickness.

    • Pre-bake the film on a hotplate at 80 °C for 5 minutes to remove the solvent.

  • UV Exposure:

    • Expose the polymer film to UV light for a predetermined duration. The exposure time will depend on the intensity of the UV source and the desired degree of crosslinking. This can be optimized by testing the insolubility of the film at different exposure times.

  • Development:

    • Immerse the exposed film in a good solvent for the uncrosslinked polymer (e.g., DMF).

    • The unexposed or partially exposed regions will dissolve, while the sufficiently crosslinked regions will remain, creating a patterned film if a photomask is used.

    • Rinse the substrate with a non-solvent (e.g., isopropanol) and dry it with a stream of nitrogen.

Self-Validation:

  • Solubility Test: A successfully crosslinked film will be insoluble in solvents that readily dissolve the uncrosslinked polymer.

  • Swelling Test: The degree of crosslinking can be qualitatively assessed by observing the swelling behavior of the film in a good solvent. A higher degree of crosslinking will result in less swelling.

Caption: Workflow for synthesizing and crosslinking a polymer.

Quantitative Data and Expected Properties

The following table summarizes the expected properties of a photocrosslinkable polymer based on a PVA backbone functionalized with this compound. The exact values will depend on the degree of functionalization and the molecular weight of the base polymer.

PropertyExpected Value/RangeSignificance
Degree of Functionalization 10 - 50 mol%Determines the crosslinking density and photosensitivity.
UV Absorption Maximum (λmax) 290 - 310 nmWavelength for efficient photo-crosslinking.
Glass Transition Temp. (Tg) Increases with crosslinkingIndicates the thermal stability of the material.
Refractive Index > 1.55The bromo-substituent increases the refractive index.
Solubility (uncrosslinked) Soluble in polar aprotic solventsImportant for solution-based processing.
Solubility (crosslinked) InsolubleDefines the utility as a negative-tone photoresist.

Potential Applications in Advanced Materials

The unique properties of materials derived from this compound open up possibilities in several areas of materials science:

  • Negative-Tone Photoresists: The change in solubility upon UV exposure makes these polymers ideal candidates for negative-tone photoresists in microfabrication. The bromo-substituent may also enhance their plasma etch resistance.

  • Nonlinear Optical (NLO) Materials: The extended π-conjugation in the cinnamoyl moiety, coupled with the electron-donating methoxy group, suggests potential for second-order NLO properties. The bromine atom could further enhance these properties.

  • Holographic Data Storage: The photoreactive nature of these materials could be exploited for recording volume holograms, with the refractive index modulation being influenced by the bromo-substituent.

  • Biomedical Hydrogels: By using a biocompatible polymer backbone, photocrosslinkable hydrogels can be fabricated for applications in tissue engineering and controlled drug delivery. The crosslinking can be performed in situ with high spatial and temporal control.

Conclusion

This compound is a highly promising and versatile building block for the development of advanced functional materials. Its photocrosslinking capability, modulated by the bromo and methoxy substituents, provides a powerful tool for creating robust and patterned material architectures. The protocols and insights provided in this guide are intended to serve as a starting point for researchers and scientists to explore and unlock the full potential of this unique compound in the exciting field of materials science.

References

  • Chung, C. M., & Kim, Y. C. (2003). Studies on photocrosslinkable polymers having bromo-substituted pendant cinnamoyl group. Reactive and Functional Polymers, 56(1), 45-57.
  • Gupta, A., et al. (2004). Photocrosslinkable Polymers for Biomedical Applications.
  • Kharas, G. B., et al. (2022).
  • Sarkar, S., et al. (2020). Cinnamic Acid Derivatives as Promising Building Blocks for Advanced Polymers: Synthesis, Properties and Applications. Polymer Chemistry, 11(34), 5448-5473.
  • Moon, S. H., et al. (2023). Photocrosslinkable natural polymers in tissue engineering. Frontiers in Bioengineering and Biotechnology, 11, 1127757.

Sources

Application Notes and Protocols: Halogenation of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of halogen atoms into the cinnamic acid scaffold can dramatically alter its physicochemical and biological properties, enhancing its utility as a synthetic intermediate or its efficacy as a bioactive agent. This document provides a comprehensive guide for researchers and drug development professionals on the primary techniques for the halogenation of cinnamic acid derivatives. It covers the core methodologies for halogenating the alkene, the aromatic ring, and for halodecarboxylation, explaining the underlying mechanisms and providing detailed, field-tested protocols.

Introduction: The Strategic Role of Halogenation

Halogen atoms, often regarded as simple substituents, are powerful tools in medicinal chemistry and materials science. Their introduction into a molecule like cinnamic acid can influence several key parameters:

  • Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

  • Metabolic Stability: The carbon-halogen bond, particularly the C-F bond, can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

  • Binding Interactions: Halogens can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms that can improve binding affinity to biological targets.

  • Synthetic Handles: A halogen atom provides a reactive site for further functionalization, most commonly through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.

The cinnamic acid scaffold offers three primary sites for halogenation: the aliphatic double bond, the aromatic ring, and the carboxylic acid group. The choice of halogenation strategy depends entirely on the desired final product and the specific properties to be engineered. This guide will detail the most effective methods for achieving site-selective halogenation.

Halogenation via Electrophilic Addition to the Alkene

The electron-rich double bond of the propenoic acid side chain is highly susceptible to electrophilic attack. This reaction typically proceeds via a halonium ion intermediate, leading to a dihalogenated product.

Mechanism: The Halonium Ion Pathway

The reaction begins with the electrophilic attack of the halogen (X₂) on the alkene, forming a cyclic halonium ion intermediate. The remaining halide ion (X⁻) then attacks one of the carbons of the cyclic intermediate from the opposite face (an Sₙ2-type ring-opening). This anti-addition mechanism results in the formation of a vicinal dihalide with a specific stereochemical outcome (trans).

Caption: Mechanism of Electrophilic Bromine Addition.

Protocol: Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid

This protocol details the bromination of trans-cinnamic acid. The reaction is stereospecific; trans-cinnamic acid yields the erythro diastereomer upon anti-addition, while cis-cinnamic acid would yield the threo diastereomer. The disappearance of the bromine's characteristic orange-brown color is a convenient visual indicator of reaction progress.

Materials:

  • trans-Cinnamic acid

  • Glacial acetic acid (Solvent)

  • 1.0 M solution of Bromine (Br₂) in acetic acid

  • Cyclohexene (for quenching excess bromine)

  • 50 mL round-bottom flask

  • Dropping funnel

  • Stir bar and magnetic stir plate

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • Setup: In a fume hood, dissolve 1.5 g of trans-cinnamic acid in 10 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Place 10 mL of the 1.0 M bromine solution in a dropping funnel fitted to the flask.

  • Reaction: While stirring the cinnamic acid solution, add the bromine solution dropwise over a period of 20-30 minutes. The red-brown color of bromine should disappear as it reacts. Maintain the flask at room temperature. If the color persists, slow the addition rate.

  • Completion: After the addition is complete, continue stirring for an additional 15 minutes. If a persistent yellow/orange color remains, add a few drops of cyclohexene to quench the excess bromine until the solution is colorless or pale yellow.

  • Isolation: Cool the reaction mixture in an ice bath for 15-20 minutes to induce precipitation of the product.

  • Filtration: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove residual acetic acid.

  • Drying: Allow the product to air-dry on the filter paper. The expected product is (2R,3S)- and (2S,3R)-2,3-dibromo-3-phenylpropanoic acid (the racemic erythro isomer).

  • Characterization: The product can be further purified by recrystallization from an ethanol/water mixture. The stereochemical outcome can be confirmed by melting point analysis; the erythro diastereomer has a distinct melting point from the threo diastereomer.

Expected Outcome: This procedure typically yields a white solid with a high yield. The stereospecificity of the reaction is a key takeaway, demonstrating a predictable method for di-functionalizing the alkene.

Halogenation via Electrophilic Aromatic Substitution (SEAr)

The phenyl group of cinnamic acid can be halogenated via electrophilic aromatic substitution. The position of halogenation is dictated by the electronic nature of the substituents on the ring. The propenoic acid group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. However, if other activating groups (e.g., hydroxyl, methoxy) are present on the ring, they will dominate the directing effects.

Directing Effects in Cinnamic Acid Derivatives
  • Unsubstituted Cinnamic Acid: Halogenation will primarily occur at the meta position relative to the propenoic acid side chain. The reaction is generally slower than with benzene due to the deactivating effect of the side chain.

  • Activated Derivatives (e.g., p-Coumaric acid, Ferulic acid): For derivatives with activating groups like -OH or -OCH₃, halogenation is directed to the ortho and para positions relative to the activator. These reactions are typically much faster and may not require a strong Lewis acid catalyst.

Caption: Directing Effects in Aromatic Halogenation.

Protocol: Bromination of p-Coumaric Acid

This protocol demonstrates the bromination of an activated cinnamic acid derivative, p-coumaric acid (4-hydroxycinnamic acid). The strongly activating hydroxyl group directs bromination to the positions ortho to it, and the reaction proceeds readily without a Lewis acid catalyst, using N-Bromosuccinimide (NBS) as a milder and safer bromine source.

Materials:

  • p-Coumaric acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (Solvent)

  • 100 mL round-bottom flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.64 g of p-coumaric acid in 40 mL of acetonitrile.

  • Reagent Addition: Add 1.78 g of NBS to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can be light-sensitive. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid contains the product and succinimide. Redissolve the residue in ethyl acetate and wash with water to remove the succinimide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Isolation: The resulting solid can be further purified by recrystallization or column chromatography to yield 3-bromo-4-hydroxycinnamic acid.

Expected Outcome: This method provides a regioselective route to the 3-bromo derivative. The mild conditions are compatible with the sensitive phenol group.

Summary of Halogenation Techniques

The choice of halogenation technique is critical and depends on the desired molecular target. The following table summarizes the primary methods discussed.

Method Target Position Typical Reagents Key Features & Causality
Electrophilic Addition Alkene (C=C)Br₂, Cl₂, I₂Proceeds via a cyclic halonium ion. Results in anti-addition, providing stereochemical control. The reaction is driven by the high electron density of the π-bond.
Electrophilic Aromatic Substitution (SEAr) Aromatic Ring (C-H)Br₂/FeBr₃, NBS, NCSRegioselectivity is governed by existing ring substituents. Deactivating groups direct meta; activating groups direct ortho/para. A catalyst is often needed to polarize the halogen.
Halodecarboxylation Carboxylic AcidAg(I) salts/Br₂, HgO/Br₂A radical-based method (Hunsdiecker reaction) to replace the -COOH group with a halogen. It allows access to β-halostyrenes but can have substrate limitations.

Conclusion

The halogenation of cinnamic acid derivatives is a versatile and powerful strategy in chemical synthesis. By carefully selecting the reagents and reaction conditions, chemists can achieve high selectivity for halogenation at the alkene, the aromatic ring, or the carboxylic acid functionality. Understanding the underlying mechanisms—be it electrophilic addition, aromatic substitution, or radical decarboxylation—is paramount to predicting outcomes and troubleshooting experiments. The protocols provided herein serve as a validated starting point for researchers aiming to incorporate halogenated cinnamic acid motifs into their synthetic targets, ultimately enabling the exploration of new chemical space in drug discovery and materials science.

References

  • This section would be populated with full citations including Title, Source, and a valid, clickable URL for verification based on the specific research papers and review articles used to compile this guide.

5-Bromo-2-Methoxycinnamic Acid reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reaction Mechanisms and Synthetic Utility of 5-Bromo-2-Methoxycinnamic Acid

Abstract

This compound is a versatile substituted cinnamic acid derivative that serves as a pivotal building block in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science.[1] Its unique trifunctional architecture—comprising a carboxylic acid, an electron-rich aromatic ring activated by a methoxy group and functionalized with a bromine atom, and an α,β-unsaturated alkene system—offers a rich landscape for chemical transformations. This document provides an in-depth exploration of the core reaction mechanisms associated with this compound, beginning with its synthesis and extending to key transformations of its functional groups. Detailed, field-tested protocols are provided to guide researchers in leveraging this reagent for their specific research and development objectives.

Synthetic Pathways to this compound

The efficient synthesis of the title compound is a prerequisite for its use as a synthetic intermediate. The most reliable and widely applicable methods for preparing cinnamic acids are the Knoevenagel condensation, Perkin reaction, and Heck reaction.[2][3][4] The Knoevenagel condensation, in particular, offers a high-yielding and straightforward route.

Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base like pyridine or piperidine.[5][6] The reaction proceeds through a carbanion intermediate, followed by aldol-type addition, dehydration, and subsequent decarboxylation to yield the α,β-unsaturated acid.[5]

The synthesis of this compound begins with 5-bromo-2-methoxybenzaldehyde.[7] The mechanism involves three key stages:

  • Deprotonation: The base abstracts a proton from the active methylene group of malonic acid to form a nucleophilic enolate ion.[5]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 5-bromo-2-methoxybenzaldehyde, forming a tetrahedral intermediate.[5]

  • Dehydration & Decarboxylation: The intermediate undergoes dehydration to form a carbon-carbon double bond. Under heating, the resulting dicarboxylic acid readily decarboxylates to yield the final cinnamic acid derivative.[3][6]

G cluster_synthesis Knoevenagel Condensation Mechanism Aldehyde 5-Bromo-2-methoxy- benzaldehyde Tetrahedral Tetrahedral Intermediate Aldehyde->Tetrahedral MalonicAcid Malonic Acid Enolate Enolate of Malonic Acid (Nucleophile) MalonicAcid->Enolate Deprotonation Base Base (e.g., Piperidine) Base->MalonicAcid Enolate->Tetrahedral Nucleophilic Attack UnsaturatedDiacid α,β-Unsaturated Diacid Tetrahedral->UnsaturatedDiacid Dehydration (-H₂O) Product 5-Bromo-2-Methoxy- cinnamic Acid UnsaturatedDiacid->Product Decarboxylation (-CO₂) Byproducts H₂O + CO₂ UnsaturatedDiacid->Byproducts

Caption: Mechanism of Knoevenagel Condensation for synthesis.

Core Reaction Mechanisms & Protocols

The reactivity of this compound can be systematically understood by examining its principal functional groups: the carboxylic acid, the alkene, and the brominated aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxyl moiety is a primary site for transformations, most notably esterification and amidation, which are fundamental for modifying solubility, bioavailability, and structural complexity.

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[8] This equilibrium-driven process is typically performed using a strong acid catalyst, such as sulfuric acid, and an excess of the alcohol to favor product formation.[9]

Mechanism:

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination: The intermediate eliminates a molecule of water, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[8]

G Start 5-Bromo-2-Methoxy- cinnamic Acid (R-COOH) Protonated Protonated Carbonyl [R-C(OH)₂]⁺ Start->Protonated + H⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Intermediate WaterLoss Protonated Ester Intermediate->WaterLoss - H₂O Product Ester (R-COOR') WaterLoss->Product - H⁺

Caption: The mechanism of Fischer Esterification.

Protocol 1: Synthesis of Methyl 5-Bromo-2-Methoxycinnamate

  • Objective: To demonstrate a standard Fischer esterification protocol.

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated solution)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Ethyl acetate

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous methanol (20 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.

    • Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring. Causality: The acid acts as a catalyst to protonate the carbonyl group, making it more susceptible to nucleophilic attack by methanol.[8]

    • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor reaction progress by TLC.

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Causality: The bicarbonate wash is crucial to remove the sulfuric acid and any unreacted carboxylic acid, preventing re-equilibration.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.

    • Purify the product by column chromatography or recrystallization if necessary.

Direct amidation of carboxylic acids with amines requires harsh conditions. Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation under mild conditions.[10]

Mechanism: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent and is readily attacked by the amine nucleophile to form the amide. The carbodiimide is consumed, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[11]

Protocol 2: Synthesis of N-benzyl-5-bromo-2-methoxycinnamamide

  • Objective: To synthesize an amide derivative using EDC as a coupling agent.

  • Materials:

    • This compound

    • Benzylamine

    • EDC (or EDC.HCl)

    • Hydroxybenzotriazole (HOBt) - optional additive

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (1 M)

    • Sodium bicarbonate (saturated solution)

  • Procedure:

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq, if used) in anhydrous DCM under an inert atmosphere. Causality: HOBt can be added to suppress side reactions and minimize racemization if chiral centers are present.

    • Add EDC.HCl (1.2 eq) to the solution and stir for 15 minutes at room temperature.

    • Add benzylamine (1.1 eq) dropwise and allow the reaction to stir at room temperature for 12-24 hours.

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes unreacted amine, while the base wash removes unreacted carboxylic acid and HOBt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel chromatography to yield the pure amide.

Reactions of the Alkene Double Bond

The conjugated C=C double bond is susceptible to electrophilic addition reactions.

The addition of molecular bromine (Br₂) across the double bond is a classic test for unsaturation and a useful synthetic transformation.[12]

Mechanism: The reaction proceeds via a cyclic bromonium ion intermediate. The π-electrons of the alkene attack one bromine atom, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the opposite face (anti-addition), leading to a vicinal dibromide.[12]

Protocol 3: Bromine Addition to the Alkene

  • Objective: To synthesize 2,3-dibromo-3-(5-bromo-2-methoxyphenyl)propanoic acid.

  • Materials:

    • This compound

    • Bromine (or Pyridinium tribromide for safer handling)

    • Dichloromethane (DCM) or Acetic Acid

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a flask protected from light.

    • Cool the solution in an ice bath (0°C).

    • Add a solution of bromine (1.0 eq) in DCM dropwise with vigorous stirring. The characteristic red-brown color of bromine should disappear as it is consumed.[12]

    • Continue stirring at 0°C for 30 minutes after the addition is complete.

    • If excess bromine remains, add a few drops of cyclohexene until the color dissipates.

    • Remove the solvent under reduced pressure. The resulting solid is the dibrominated product, which can be purified by recrystallization.

Reactions of the Aryl Bromide

The bromine atom on the aromatic ring is a key functional handle for building molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of new aryl, vinyl, or alkynyl groups, making this compound a valuable scaffold in fragment-based drug design.

Data Presentation & Summary

Physicochemical and Spectroscopic Data
PropertyValueReference
IUPAC Name (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid[1]
CAS Number 40803-53-0[1][13]
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1]
Appearance White to off-white solid[14]
Melting Point 224-227 °C[13]
Illustrative Reaction Parameters
ReactionKey ReagentsCatalyst/Coupling AgentSolventTemp.Typical Yield
Synthesis 5-bromo-2-methoxybenzaldehyde, Malonic acidPiperidinePyridineReflux>85%
Esterification MethanolH₂SO₄MethanolReflux>90%
Amidation BenzylamineEDC.HClDCMRT>80%

Experimental Workflow Visualization

The following diagram outlines a general workflow for the synthesis and subsequent functionalization of this compound.

G Start Start: Weigh Reagents Reaction Reaction Setup: - Dissolve in Solvent - Add Catalyst/Reagents - Heat/Stir Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Aqueous Workup: - Quench Reaction - Extraction - Washing Monitoring->Workup Reaction Complete Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification: - Column Chromatography - Recrystallization Concentration->Purification Characterization Characterization: - NMR, IR, MS - Melting Point Purification->Characterization Final Pure Product Characterization->Final

Caption: General experimental workflow for synthesis and purification.

References

  • Perkin Reaction Mechanism. (n.d.). BYJU'S.
  • Perkin Reaction Mechanism. (n.d.). Sathee NEET - IIT Kanpur.
  • Perkin reaction. (2023). In Wikipedia.
  • Synthesis of Cinnamic Acid via Perkin Reaction. (n.d.). Scribd.
  • Jagtap, S. V., & Deshpande, R. M. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry.
  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences.
  • A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. (2017). ResearchGate.
  • Martin, W. B., & Kateley, L. J. (2012). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education.
  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (n.d.). Semantic Scholar.
  • Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review.
  • Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. (2016). Journal of Chemical and Pharmaceutical Research.
  • Cheung, L. L. W., et al. (2007). A Microscale Heck Reaction In Water. The Chemical Educator.
  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education.
  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
  • 5-Bromo-2-methoxybenzaldehyde. (n.d.). PubChem.
  • Bromination of Cinnamic acid. (n.d.). The Royal Society of Chemistry.
  • 2-Bromo-5-methoxybenzoic acid. (n.d.). PubChem.
  • Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021). Google Patents.
  • Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). ResearchGate.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines. (n.d.). Organic Syntheses.
  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.
  • Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. (2021). ResearchGate.
  • 5-bromo-2-methoxyphenylacetic acid. (n.d.). PubChemLite.
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (2021). PMC.
  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (n.d.). PMC.
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. (n.d.). PMC.
  • 2-Methoxycinnamic acid. (n.d.). PubChem.
  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2020). Malaysian Journal of Analytical Sciences.
  • Synthesis process of 2-bromo-5-methoxybenzoic acid. (2023). Google Patents.
  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave online.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-Methoxycinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic yield and purity.

Overview of Synthetic Strategies

This compound is a valuable building block in the synthesis of various complex molecules.[1] The primary methods for its synthesis involve carbon-carbon bond formation, most commonly through the Perkin or Heck reactions. The choice of reaction often depends on the available starting materials, desired scale, and tolerance for specific reagents and conditions.

  • Perkin Reaction: This classic condensation reaction involves an aromatic aldehyde (5-Bromo-2-methoxybenzaldehyde) and an acid anhydride (acetic anhydride) in the presence of a weak base like sodium acetate.[2][3][4][5][6] It is a cost-effective method but can suffer from side reactions and require high temperatures.[2][7][8]

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-Bromo-5-methoxy-iodobenzene or the corresponding bromide) and an alkene (e.g., acrylic acid or its esters).[3][9] This method offers high chemo- and regioselectivity but requires careful optimization of the catalyst system, base, and solvent.[10][11][12][13]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Low or No Product Yield

Question 1: I'm attempting the Perkin reaction, but my yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the Perkin reaction are a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 5-Bromo-2-methoxybenzaldehyde: The presence of the corresponding carboxylic acid (5-Bromo-2-methoxybenzoic acid) as an impurity can inhibit the reaction. Ensure your aldehyde is pure, considering purification by recrystallization or column chromatography if necessary.

    • Acetic Anhydride: Acetic anhydride is susceptible to hydrolysis. Use a fresh, unopened bottle or distill it before use to ensure it is anhydrous.[14]

    • Sodium Acetate: The base catalyst must be anhydrous. Dry the sodium acetate in an oven before use.

  • Reaction Conditions:

    • Temperature: The Perkin reaction typically requires high temperatures, often in the range of 180°C, for an extended period.[14] Ensure your reaction is reaching and maintaining the target temperature. Insufficient heat will lead to an incomplete reaction.

    • Reaction Time: These reactions can be slow.[2][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extending the heating period might be necessary.

  • Side Reactions:

    • Self-Condensation of the Aldehyde: At high temperatures, aromatic aldehydes can undergo self-condensation, leading to resinous byproducts.[14] While high temperature is necessary, excessive heat can exacerbate this issue. Finding the optimal temperature is key.

    • Decarboxylation: Unwanted decarboxylation can occur, reducing the yield of the desired cinnamic acid.[14]

Troubleshooting Decision Tree for Low Yield in Perkin Reaction:

start Low Yield in Perkin Reaction check_purity Verify Purity of Starting Materials (Aldehyde, Anhydride, Base) start->check_purity check_conditions Optimize Reaction Conditions (Temperature, Time) start->check_conditions check_side_reactions Investigate Side Reactions (TLC, NMR of crude) start->check_side_reactions solution_purity Purify Reagents: - Recrystallize Aldehyde - Distill Acetic Anhydride - Dry Sodium Acetate check_purity->solution_purity solution_conditions Systematically Vary: - Increase Temperature (e.g., 160-190°C) - Extend Reaction Time (monitor by TLC) check_conditions->solution_conditions solution_side_reactions Adjust Conditions: - Lower temperature slightly if significant charring occurs - Ensure inert atmosphere to prevent oxidation check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yield in the Perkin reaction.

Question 2: My Heck reaction is not proceeding to completion, leaving a significant amount of the aryl halide starting material. How can I drive the reaction forward?

Answer: Incomplete conversion in a Heck reaction is often related to the catalyst system or reaction conditions. Here are the key parameters to investigate:

  • Catalyst Activity:

    • Palladium Precursor: Ensure the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is of high quality. Deactivated or old catalysts can have significantly reduced activity.

    • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl bromides, bulky, electron-donating ligands can be beneficial. Consider screening different ligands to find the optimal one for your specific substrate.

    • Catalyst Loading: While typically low (0.5-5 mol%), increasing the catalyst loading might be necessary for less reactive substrates.

  • Base and Solvent:

    • Base Strength and Solubility: The base is crucial for regenerating the active Pd(0) catalyst.[15] Common bases include triethylamine, potassium carbonate, and sodium acetate. The base must be soluble enough in the reaction solvent to be effective. If using an inorganic base like K₂CO₃, a phase-transfer catalyst (e.g., TBAB) might be required.[13]

    • Solvent Polarity: The solvent plays a significant role in catalyst stability and reactant solubility. Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.[11][13]

  • Reaction Temperature:

    • Heck reactions are typically run at elevated temperatures (80-140°C).[13] Insufficient temperature can lead to a sluggish reaction. However, excessively high temperatures can lead to catalyst decomposition.

Experimental Protocol: Optimization of Heck Reaction Conditions

  • Setup: To a series of oven-dried Schlenk tubes under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), palladium precursor (0.02 mmol, 2 mol%), and ligand (0.04 mmol, 4 mol%).

  • Variable Addition:

    • Tube 1-3 (Base Screen): Add the same solvent (e.g., DMF, 5 mL) to each. Add a different base to each tube (e.g., Triethylamine (1.5 mmol), K₂CO₃ (1.5 mmol), DBU (1.5 mmol)).

    • Tube 4-6 (Solvent Screen): Add the optimal base from the first screen to each. Add a different solvent to each tube (e.g., DMF, NMP, Acetonitrile).

  • Reactant Addition: Add the alkene (e.g., ethyl acrylate, 1.2 mmol) to each tube.

  • Reaction: Seal the tubes and place them in a preheated oil bath at a set temperature (e.g., 100°C).

  • Monitoring: After a set time (e.g., 12 hours), take an aliquot from each reaction, quench, and analyze by TLC or GC-MS to determine the conversion.

Impurity Profile and Purification Challenges

Question 3: After my Perkin reaction workup, I have a dark, resinous material along with my product. What is this, and how can I prevent its formation?

Answer: The formation of a dark, resinous byproduct is a common issue in Perkin reactions, especially when run at high temperatures.[14] This is often due to the self-condensation of the aromatic aldehyde.[14]

  • Prevention:

    • Optimal Temperature: While high temperatures are necessary, finding the "sweet spot" is crucial. Try running the reaction at slightly lower temperatures for a longer duration.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative side reactions that contribute to the formation of colored impurities.

  • Purification:

    • If the resinous material has formed, purification can be challenging. Recrystallization is often the most effective method. A mixed solvent system may be required to achieve good separation.

    • If the product and byproduct have different acidities, an acid-base extraction during the workup can be beneficial.

Question 4: My final product after purification still shows impurities in the NMR. What are the likely culprits?

Answer: The nature of the impurities will depend on the synthetic route used.

  • From Perkin Reaction:

    • Unreacted Aldehyde: If the reaction did not go to completion.

    • Acetic Anhydride/Acetic Acid: Should be removed during the aqueous workup.

    • Isomeric Products: If the starting aldehyde was not pure.

  • From Heck Reaction:

    • Unreacted Aryl Halide: A common impurity if the reaction stalls.

    • Homocoupling of the Aryl Halide: Can occur, especially at high temperatures or with certain catalyst systems.

    • Isomers of the Product: Depending on the alkene used, regio- or stereoisomers may form. For cinnamic acid synthesis, the trans-isomer is typically the major product.

Purification Table

ImpuritySuggested Purification Method
Unreacted AldehydeColumn Chromatography, Recrystallization
Resinous ByproductsRecrystallization, Acid-Base Extraction
Unreacted Aryl HalideColumn Chromatography, Recrystallization
Homocoupled ByproductColumn Chromatography

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Perkin or Heck, is generally better for preparing this compound?

A1: The "better" route depends on your specific needs. The Perkin reaction is often more economical for larger-scale synthesis due to the lower cost of reagents.[2][7][8] However, the Heck reaction typically offers higher yields and cleaner reaction profiles, though it requires a more significant investment in catalyst development and optimization.[10][12]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. Use a suitable solvent system that provides good separation between your starting materials and the product. Staining with potassium permanganate or visualization under UV light can help identify the spots. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used on aliquots taken from the reaction mixture.

Q3: What is the expected melting point of this compound?

A3: The reported melting point for this compound is in the range of 224-227°C.[16] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Acetic anhydride is corrosive and a lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE). Palladium catalysts can be pyrophoric, especially on carbon supports. Handle them under an inert atmosphere. The solvents used (DMF, NMP) have their own specific handling requirements. Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

Reaction Workflow: General Synthesis to Purification

cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (Drying, Purification) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC-MS) reaction_setup->reaction_monitoring quench Reaction Quenching reaction_monitoring->quench extraction Aqueous Extraction (Acid-Base) quench->extraction purification Purification (Recrystallization or Column Chromatography) extraction->purification characterization Characterization (NMR, MS, MP) purification->characterization

Sources

Technical Support Center: Purification of 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-Methoxycinnamic Acid (CAS No: 40803-53-0). This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will explore common challenges and provide robust, field-tested solutions in a direct question-and-answer format, explaining the scientific principles behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. If using a Knoevenagel-Doebner condensation, the most common impurities are unreacted starting materials, specifically 5-bromo-2-methoxybenzaldehyde and malonic acid.[1][2] You may also encounter side-products from competing reactions or isomers (specifically the Z- or cis-isomer, though the E- or trans-isomer is typically the major product).[3] Discolored batches often contain trace amounts of oxidized phenolic species or residual catalysts.

Q2: My crude product is an off-white or tan powder. Is this normal, and how can I fix it?

A2: While a slightly off-white color is common for crude products, significant coloration (yellow, tan, or brown) indicates the presence of impurities. These are often highly conjugated or phenolic compounds that can be effectively removed. A simple recrystallization is often sufficient. For stubborn coloration, adding a small amount of activated carbon during the recrystallization process can be highly effective.[4]

Q3: What is the first and simplest purification technique I should attempt?

A3: For solid organic compounds like this compound, recrystallization is the most straightforward and cost-effective initial purification method.[4] It is highly efficient at removing small amounts of impurities with different solubility profiles. If recrystallization fails to yield the desired purity, chromatographic methods should be employed.

Q4: How can I reliably assess the purity of my sample at each stage?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative purity assessment. It allows you to visualize the number of components in your sample and select an appropriate solvent system for column chromatography. For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the industry standards.[3][5] The melting point is also a key indicator of purity; a sharp melting range close to the literature value (224-227 °C) suggests high purity.[6]

Troubleshooting and Optimization Guides

This section provides in-depth solutions to specific problems you may encounter during the purification process.

Guide 1: Troubleshooting Recrystallization

Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A properly chosen solvent will dissolve the target compound when hot but not at room temperature, while impurities remain either soluble or insoluble at all temperatures.[4]

Q: My compound won't dissolve in the recrystallization solvent, even when boiling. What should I do?

A: This indicates that the solvent polarity is too low.

  • Causality: this compound is a polar molecule due to its carboxylic acid and methoxy groups. A non-polar solvent like hexane will not be effective.

  • Solution: You need to use a more polar solvent or a solvent mixture. Try adding a more polar co-solvent dropwise to the boiling mixture until the compound dissolves. For example, if you started with ethyl acetate, try adding small amounts of ethanol or methanol. Always aim to use the minimum amount of hot solvent required for dissolution to ensure good recovery upon cooling.[4]

Q: My product "oiled out" of the solution instead of forming crystals. How can I prevent this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if the cooling process is too rapid.

  • Causality: The compound separates from the solution as a liquid rather than a solid crystalline lattice. This liquid phase often traps impurities, defeating the purpose of recrystallization.

  • Solutions:

    • Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% more) to slightly lower the saturation point.

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath can help. Do not move the flask directly to an ice bath from a high temperature.[4]

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q: My recovery is very low after recrystallization. What went wrong?

A: Low recovery is typically caused by using too much solvent or cooling the solution for an insufficient amount of time.

  • Causality: Even at low temperatures, your compound has some finite solubility in the solvent. Using a large excess of solvent means a significant amount of your product will remain in the mother liquor.

  • Solutions:

    • Minimize Solvent: Always use the minimum volume of boiling solvent needed to fully dissolve the crude product.

    • Maximize Cooling Time: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.[4]

    • Concentrate the Mother Liquor: You can often recover a second crop of crystals by carefully evaporating a portion of the solvent from the filtrate and re-cooling. Be aware that this second crop may be less pure than the first.

Guide 2: Troubleshooting Flash Column Chromatography

Flash column chromatography is a preparative technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[7][8]

Q: How do I select the best solvent system (eluent) for my column?

A: The ideal solvent system is determined using TLC analysis.

  • Causality: The goal is to find a solvent mixture that moves your desired compound off the baseline but separates it well from all impurities.

  • Protocol:

    • Spot your crude material on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., start with 20% ethyl acetate in hexane, then 30%, 40%, etc.).

    • The optimal eluent for your column will give your product a Retention Factor (Rf) value between 0.25 and 0.40. This Rf value generally ensures that the compound will elute from the column in a reasonable volume without taking too long or coming out with the solvent front.

Q: My compound is streaking or "tailing" on the TLC plate and column. Why?

A: Tailing is a classic problem when running acidic compounds on silica gel.[9]

  • Causality: The acidic protons of the silica gel's silanol groups (Si-OH) can have strong secondary interactions with the polar carboxylic acid group of your molecule. This causes a portion of the molecules to "stick" to the stationary phase, resulting in a tailed or streaked spot instead of a compact one.

  • Solution: Add a small amount of a weak acid to your eluent. Typically, adding 0.5-1% acetic acid or formic acid to the solvent system will suppress the ionization of the silica gel and your compound, leading to sharp, symmetrical peaks.[9]

Guide 3: Purification via Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral organic impurities.

Q: An emulsion formed at the interface between the organic and aqueous layers during extraction. How do I resolve this?

A: Emulsions are common and are essentially a colloidal suspension of one liquid in another.

  • Causality: Vigorous shaking and the presence of fine particulate matter can stabilize emulsions.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[1]

Q: I'm not getting a good precipitate after acidifying the basic aqueous extract. What is the issue?

A: This usually points to incomplete acidification or insufficient concentration.

  • Causality: this compound will only precipitate out of the aqueous solution when it is in its neutral, protonated form. This requires the pH of the solution to be well below the pKa of the carboxylic acid (typically pKa ~4-5).

  • Solutions:

    • Check the pH: Use pH paper or a pH meter to ensure the solution is strongly acidic (pH 1-2). Continue adding a strong acid like 3M HCl dropwise until this pH is reached.

    • Cool the Solution: Place the acidified solution in an ice bath to decrease the solubility of your product and promote precipitation.

    • Back-Extract: If the compound has some water solubility even when protonated, you may need to perform a "back-extraction" into an organic solvent like ethyl acetate or dichloromethane to recover it from the acidified aqueous solution.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent may need to be determined experimentally. A mixture of ethanol and water or ethyl acetate and hexane is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid is just fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated carbon. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If carbon was used, or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Allow the crystals to dry completely in the air or in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent Selection: Determine the optimal eluent system using TLC as described in the troubleshooting guide above. A common starting point for cinnamic acids is a gradient of ethyl acetate in hexane, with 0.5% acetic acid added.[10]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the solvent system. If using a gradient, gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.

Data and Visualization

Table 1: Solvent Systems for Purification
TechniqueSolvent System (Starting Point)Rationale
Recrystallization Ethanol/WaterGood balance of polarity; the compound is soluble in hot ethanol but less soluble upon addition of water.
Recrystallization Ethyl Acetate/HexaneThe compound is soluble in hot ethyl acetate; adding non-polar hexane reduces solubility for crystallization.
Column Chromatography 20-50% Ethyl Acetate in Hexane + 0.5% Acetic AcidProvides good separation for moderately polar compounds on silica gel. Acetic acid improves peak shape.[9]
Acid-Base Extraction Diethyl Ether & 5% aq. NaHCO₃Diethyl ether is a good organic solvent. Sodium bicarbonate is a weak base, selective for extracting carboxylic acids over phenols.[10]
Purification Workflow Diagram

This diagram outlines the general decision-making process for purifying your crude product.

Crude Crude 5-Bromo-2- Methoxycinnamic Acid Assess Purity Assessment (TLC, NMR, m.p.) Crude->Assess Decision Is Purity >95%? Assess->Decision Recryst Recrystallization Decision->Recryst No Pure Pure Product Decision->Pure  Yes Assess2 Purity Assessment Recryst->Assess2 Chrom Column Chromatography Chrom->Pure Decision2 Is Purity >98%? Assess2->Decision2 Decision2->Chrom No Decision2->Pure  Yes Further Requires Further Purification

Caption: General workflow for the purification of this compound.

Recrystallization Protocol Workflow

This diagram visualizes the key steps in the recrystallization protocol.

Start 1. Dissolve Crude Solid in Minimum Hot Solvent HotFilt 2. Hot Filtration (If necessary) Start->HotFilt Cool 3. Slow Cooling to RT, then Ice Bath HotFilt->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Ice-Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry

Caption: Step-by-step workflow for purification by recrystallization.

References

  • ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
  • ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids.
  • Taylor & Francis Online. (2024). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases.
  • National Center for Biotechnology Information. (n.d.). Multifunctional Cinnamic Acid Derivatives. PMC.
  • MDPI. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC.
  • ACS Publications. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • ChemicalBook. (n.d.). 40803-53-0(this compound) Product Description.
  • National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.... PMC.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Nitrocinnamic Acid.
  • Fluorochem. (n.d.). This compound.
  • BenchChem. (2025). A Technical Guide to the Natural Sources and Isolation of 2-Methoxycinnamic Acid.
  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein.
  • BenchChem. (2025). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.

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troubleshooting common issues in 5-Bromo-2-Methoxycinnamic Acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-Methoxycinnamic Acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine technical precision with practical, field-tested knowledge to help you navigate the complexities of your experimental work.

I. Common Synthesis Pathways: An Overview

This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its synthesis is typically achieved through several key organic reactions, with the Perkin and Knoevenagel reactions being the most common. The Heck reaction offers an alternative route. Understanding the fundamentals of these pathways is crucial for effective troubleshooting.

Synthesis Route Visualization

Synthesis_Pathways cluster_Perkin Perkin Reaction cluster_Knoevenagel Knoevenagel Condensation cluster_Heck Heck Reaction 5-bromo-2-methoxybenzaldehyde 5-Bromo-2-methoxybenzaldehyde Product_Perkin This compound 5-bromo-2-methoxybenzaldehyde->Product_Perkin Condensation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Product_Perkin Base_Perkin Base (e.g., Sodium Acetate) Base_Perkin->Product_Perkin 5-bromo-2-methoxybenzaldehyde_K 5-Bromo-2-methoxybenzaldehyde Product_Knoevenagel This compound 5-bromo-2-methoxybenzaldehyde_K->Product_Knoevenagel Condensation & Decarboxylation Malonic_Acid Malonic Acid Malonic_Acid->Product_Knoevenagel Base_Knoevenagel Base (e.g., Pyridine, Piperidine) Base_Knoevenagel->Product_Knoevenagel Aryl_Halide 2-Bromo-5-methoxyphenyl Halide Product_Heck This compound Aryl_Halide->Product_Heck Coupling Acrylic_Acid Acrylic Acid Acrylic_Acid->Product_Heck Catalyst_Heck Palladium Catalyst Catalyst_Heck->Product_Heck Base_Heck Base Base_Heck->Product_Heck

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-Methoxycinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

The primary and most reliable method for synthesizing this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 5-bromo-2-methoxybenzaldehyde with malonic acid, catalyzed by a weak base, followed by decarboxylation.[1][2] While robust, this reaction is sensitive to several parameters that can significantly impact the outcome.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary causes and how can I resolve this?

A: Low or no yield is the most common issue and can almost always be traced back to one of four areas: reagent quality, catalyst activity, reaction conditions, or stoichiometry.

1. Reagent Quality & Integrity:

  • Aldehyde Purity: The starting material, 5-bromo-2-methoxybenzaldehyde, is susceptible to oxidation into the corresponding benzoic acid, which is inert under these reaction conditions.[3] Using aged or improperly stored aldehyde is a frequent cause of failure.

    • Solution: Always use freshly purified or commercially available high-purity aldehyde. If in doubt, check the purity by NMR or melting point (literature m.p. 107-110 °C) and consider recrystallization or chromatography if necessary.[4][5]

  • Malonic Acid Condition: Malonic acid is hygroscopic. The presence of water can inhibit the reaction, as water is a byproduct of the condensation step; its presence can unfavorably shift the reaction equilibrium.[6][7]

    • Solution: Ensure your malonic acid is dry. Store it in a desiccator and, if necessary, dry it under vacuum before use.

2. Catalyst Choice & Activity:

  • The Knoevenagel-Doebner modification classically employs piperidine as the condensation catalyst and pyridine as both a solvent and a catalyst for the final decarboxylation step.[1][2]

    • Piperidine: This secondary amine is crucial for the initial C-C bond formation.[1] Using too little will result in a slow or incomplete reaction.

    • Pyridine: This solvent facilitates the decarboxylation of the intermediate di-acid.[1] However, due to its carcinogenicity, alternative protocols have been developed.[8]

    • Solution: Use fresh, high-quality piperidine and pyridine. If opting for a pyridine-free synthesis, consider using a high-boiling solvent like toluene in combination with a catalytic amount of piperidine and a Dean-Stark trap to remove water azeotropically.[8]

3. Suboptimal Reaction Conditions:

  • Water Removal: As a condensation reaction, water is generated as a byproduct. Its accumulation can stall the reaction or reverse the initial steps, drastically reducing the yield.[7][9]

    • Solution: The most effective strategy is azeotropic removal of water. Set up the reaction with a Dean-Stark apparatus when using a solvent like toluene.[6] This physically removes water from the reaction mixture, driving the equilibrium toward the product.

  • Temperature: The reaction typically requires heating to proceed at a reasonable rate and to effect decarboxylation. Insufficient temperature can lead to an incomplete reaction.[3][6]

    • Solution: The reaction should be brought to reflux (typically 80-120 °C, depending on the solvent) and maintained there.[3] Monitor the reaction progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?

A: The formation of impurities often points to side reactions competing with the desired Knoevenagel condensation. The two most probable culprits are aldehyde self-condensation and Michael addition.

  • Aldehyde Self-Condensation: This can occur if the aldehyde can enolize and is more likely under strongly basic conditions. While 5-bromo-2-methoxybenzaldehyde does not have α-hydrogens and thus cannot self-condense via an aldol mechanism, impurities or alternative pathways can still be an issue with incorrect catalyst choice.

    • Solution: Use a weak base like piperidine, which is standard for this reaction.[10] Avoid strong bases like hydroxides or alkoxides.

  • Michael Addition: The α,β-unsaturated cinnamic acid product can act as a Michael acceptor. A deprotonated malonic acid molecule can potentially add to the product, forming a more complex adduct.[3]

    • Solution: Carefully control the stoichiometry. Using a slight excess of the aldehyde (1.1 to 1.2 equivalents) relative to malonic acid can help ensure the malonic acid is consumed, minimizing its availability for Michael addition.[3] Additionally, avoid unnecessarily long reaction times after the starting material has been consumed (as monitored by TLC).

Frequently Asked Questions (FAQs)

Q1: What are the specific roles of piperidine and pyridine in the Knoevenagel-Doebner reaction?

A: Piperidine and pyridine play distinct, critical catalytic roles.

  • Piperidine: As a secondary amine, piperidine acts as the nucleophilic catalyst for the initial condensation. It first reacts with the aldehyde to form a highly reactive iminium ion. This ion is more electrophilic than the original aldehyde, making it more susceptible to attack by the enolate of malonic acid. Alternatively, piperidine can act as a base to deprotonate malonic acid, forming the nucleophilic enolate that attacks the aldehyde.[2]

  • Pyridine: Pyridine serves a dual function. It is often used as the solvent, but its primary catalytic role is to facilitate the decarboxylation of the substituted malonic acid intermediate formed after the condensation step.[1] It acts as a base to promote this elimination of CO2, leading to the final α,β-unsaturated carboxylic acid.

Q2: How should I purify the final this compound product?

A: The purification is generally straightforward due to the acidic nature of the product.

  • Workup: After the reaction is complete, cool the mixture. If using pyridine, it can be removed under reduced pressure. If using toluene, the solvent can be removed similarly.

  • Acidification: Dissolve the crude residue in a basic aqueous solution (e.g., 10% NaOH or Na₂CO₃). This will deprotonate the carboxylic acid, making it water-soluble, while non-acidic organic impurities remain in the organic phase (if present) or can be removed by washing with an organic solvent like ether.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly acidify with a strong acid (e.g., 2M HCl) until the pH is ~1-2. The this compound product will precipitate out as a solid.

  • Isolation & Recrystallization: Collect the solid by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid with a melting point of 224-227 °C.[11]

Data Presentation: Impact of Reaction Parameters

The following table illustrates how key variables can influence the reaction outcome. The data is representative and based on established chemical principles for Knoevenagel condensations.

Parameter VariationCondition 1 (Suboptimal)Condition 2 (Classic)Condition 3 (Optimized)Expected Outcome
Catalyst/Solvent Piperidine (cat.), EthanolPiperidine (cat.), PyridinePiperidine (cat.), ToluenePyridine is an effective but hazardous solvent. Toluene allows for efficient water removal.[8]
Water Removal NoneNoneDean-Stark TrapActive water removal significantly drives the reaction to completion, boosting yield.[6][7]
Temperature 80 °C (Reflux)115 °C (Reflux)110 °C (Reflux)Reflux temperature is necessary for efficient reaction and decarboxylation.[3]
Purity of Aldehyde 90%>98%>98%Impure aldehyde is a primary cause of low yield due to the presence of non-reactive species.[3]
Illustrative Yield < 40%60-75%> 85%Optimizing conditions, especially water removal, leads to significantly higher yields.
Visualizations: Mechanisms and Workflows
Knoevenagel-Doebner Reaction Pathway

Knoevenagel_Doebner cluster_1 Step 1: Condensation cluster_2 Step 2: Decarboxylation Aldehyde 5-Bromo-2-methoxy- benzaldehyde Intermediate Substituted Malonic Acid Intermediate Aldehyde->Intermediate + Malonic Acid Malonic Malonic Acid Malonic->Intermediate Piperidine Piperidine (Catalyst) Piperidine->Intermediate Catalyzes Water H₂O Intermediate->Water Product 5-Bromo-2-Methoxy- cinnamic Acid Intermediate->Product Decarboxylation CO2 CO₂ Product->CO2 Pyridine Pyridine / Heat (Catalyst) Pyridine->Product Promotes Troubleshooting_Workflow Start Low Yield of Product CheckReagents 1. Verify Reagent Quality - Aldehyde Purity (NMR/MP) - Malonic Acid Dryness Start->CheckReagents CheckConditions 2. Assess Reaction Conditions - Temperature at Reflux? - Sufficient Reaction Time? CheckReagents->CheckConditions Reagents OK PurifyReagents Purify/Replace Reagents & Rerun Reaction CheckReagents->PurifyReagents Impurity Found CheckSetup 3. Evaluate Reaction Setup - Is water being removed? (e.g., Dean-Stark Trap) CheckConditions->CheckSetup Conditions OK AdjustConditions Adjust Temp/Time & Monitor with TLC CheckConditions->AdjustConditions Suboptimal CheckCatalyst 4. Check Catalyst - Fresh Piperidine/Pyridine? - Correct Stoichiometry? CheckSetup->CheckCatalyst Setup OK ModifySetup Incorporate Dean-Stark & Rerun Reaction CheckSetup->ModifySetup No Water Removal ResultOK Yield Improved CheckCatalyst->ResultOK All Checks Pass PurifyReagents->Start AdjustConditions->Start ModifySetup->Start

Caption: A logical workflow for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: Optimized Knoevenagel-Doebner Synthesis (Pyridine-Free)

This protocol utilizes a Dean-Stark apparatus for efficient water removal, which is a key optimization for achieving high yields. [6] Materials:

  • 5-bromo-2-methoxybenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Piperidine (0.1 eq)

  • Toluene (sufficient to suspend reagents, ~4-5 mL per gram of aldehyde)

  • 2M Hydrochloric Acid

  • 10% Sodium Hydroxide solution

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 5-bromo-2-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent & Catalyst Addition: Add toluene to the flask, followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux. Toluene and water will begin to co-distill, with the water being collected in the Dean-Stark trap and the toluene returning to the flask.

  • Monitoring: Continue refluxing until no more water is collected in the trap and TLC analysis (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) indicates the complete consumption of the starting aldehyde. This typically takes 3-5 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: To the crude residue, add 10% aqueous sodium hydroxide solution and stir until the solid dissolves. Wash this aqueous solution once with a small amount of diethyl ether to remove any non-acidic impurities. Discard the ether layer.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 2M HCl with stirring. A white or off-white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.

  • Drying & Purification: Dry the solid under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain the pure product.

References
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances. URL
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
  • Knoevenagel Condensation Doebner Modific
  • Troubleshooting low yields in Knoevenagel condens
  • Technical Support Center: Optimizing Knoevenagel Condensation for Substituted Cinnamic Acids. BenchChem. URL
  • A Concise Introduction of Perkin Reaction. Longdom Publishing. URL
  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. URL
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condens
  • Troubleshooting low conversion rates in Knoevenagel reactions. BenchChem. URL
  • Optimizing Knoevenagel Condensation: A Technical Support Center. BenchChem. URL
  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. URL
  • Perkin reaction. Wikipedia. URL
  • Perkin Reaction Mechanism.
  • Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 5-Bromofuran-3-carboxylic Acid. BenchChem. URL
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC - NIH. URL
  • Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. URL
  • The Perkin Reaction and Related Reactions.
  • Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Technical Support Center: (R)-5-Bromo Naproxen Synthesis. BenchChem. URL
  • Optimization of Heck reaction conditions a.
  • Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com. URL
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. URL
  • Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs. BenchChem. URL
  • Technical Support Center: Optimizing the Heck Reaction for 5-Bromo-1-Pentene. BenchChem. URL
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. URL
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH. URL
  • The condensation of aldehydes with malonic acid. Indian Academy of Sciences. URL
  • Application Notes and Protocols for the Heck Coupling of 2-Bromo-4,5-dimethoxybenzoic Acid Deriv
  • 40803-53-0(this compound) Product Description. ChemicalBook. URL
  • Process for producing 2-bromo-5-methoxybenzyl bromide.
  • This compound 5G. Dabos. URL

Sources

identification and removal of impurities in 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Bromo-2-Methoxycinnamic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and removing impurities encountered during and after synthesis. High purity of this intermediate is critical for achieving reliable results in downstream applications, from discovery chemistry to GMP-compliant manufacturing. This guide combines theoretical principles with practical, field-proven protocols to help you navigate common purification challenges.

Part 1: Frequently Asked Questions - Understanding Your Impurity Profile

This section addresses the most common initial questions regarding the impurities found in this compound.

Q1: What are the most likely impurities in my sample of this compound?

The impurity profile is heavily dependent on the synthetic route employed. However, several classes of impurities are common. These can be broadly categorized as starting materials, intermediates, byproducts from side reactions, and residual solvents.

Impurity ClassSpecific ExamplesRationale
Unreacted Starting Materials 3-Methoxybenzoic acid; 5-Bromo-2-methoxybenzaldehyde; Malonic acidIncomplete reaction progression is a common source of impurities. For instance, in a Knoevenagel or Perkin reaction, the starting aldehyde or acid may be carried through.[1][2] A common synthesis for 2-bromo-5-methoxybenzoic acid (a related precursor) starts with 3-methoxybenzoic acid, which could remain if the bromination step is incomplete.[3]
Isomeric Impurities cis-5-Bromo-2-Methoxycinnamic Acid; Other brominated isomers (e.g., 3-Bromo-4-methoxycinnamic acid)The desired trans (E) isomer is typically the major product, but the cis (Z) isomer can form, especially under photochemical stress.[4] Bromination of an aromatic ring can sometimes yield minor positional isomers depending on the directing effects of the substituents and reaction conditions.
Reaction Byproducts Decarboxylation products (e.g., 1-Bromo-4-methoxy-2-vinylbenzene); Products from self-condensation of starting materialsCinnamic acids can undergo decarboxylation under harsh thermal conditions.[5] Side reactions, particularly in base-catalyzed condensations like the Perkin reaction, can lead to unwanted byproducts.[2]
Process-Related Impurities Residual Solvents (e.g., Toluene, THF, Ethanol, Ethyl Acetate); Inorganic SaltsSolvents used during the reaction or workup may be retained in the final product.[6][7] Salts from bases (e.g., sodium acetate) or quenching agents must be removed during aqueous workup.[8]
Part 2: Analytical Workflows for Impurity Identification

Accurate identification of impurities is the first step toward their effective removal. The following section details recommended analytical techniques.

Q2: How can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my sample?

Reversed-phase HPLC (RP-HPLC) is the most powerful and common method for quantifying the purity of this compound and separating it from non-volatile impurities.[9] A C18 column is effective for this class of moderately polar compounds.

Here is a robust starting method that can be optimized for your specific impurity profile.

ParameterRecommended SettingRationale & Notes
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides excellent resolving power for aromatic acids.[10]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to sharper peaks and better retention.[11] Formic acid is preferred for LC-MS applications.[12]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better resolution and lower backpressure. Methanol is a suitable alternative.[13]
Elution Mode GradientA gradient elution ensures that both early-eluting (more polar) and late-eluting (less polar) impurities are resolved and eluted in a reasonable time.
Example Gradient Time 0-5 min: 60% B; 5-15 min: 60% to 85% B; 15-20 min: 85% BThis gradient should be optimized based on your specific impurity profile observed during initial screening.[10]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30-35 °CMaintaining a constant column temperature ensures reproducible retention times.[11]
Detection Wavelength ~270-300 nm (via DAD/UV)Cinnamic acid derivatives have strong UV absorbance due to the conjugated system.[14] A diode-array detector (DAD) is recommended to analyze the UV spectra of impurity peaks for identification clues.
Sample Prep Dissolve sample in Acetonitrile or Methanol at ~0.5 mg/mLEnsure the sample is fully dissolved to prevent column blockage.
Q3: What spectroscopic signatures in NMR should I look for to identify my product and its impurities?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of your target compound and identifying impurities.

  • ¹H NMR:

    • Product Signals: Expect to see characteristic signals for the trans-alkene protons as two doublets with a large coupling constant (J ≈ 16 Hz). You will also see signals for the aromatic protons (in the 6.8-7.8 ppm range), the methoxy group singlet (~3.8 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm), although the latter can sometimes be difficult to observe.

    • Impurity Signals: Look for smaller peaks that do not correspond to your product. cis-isomer impurities will show alkene doublets with a smaller coupling constant (J ≈ 12 Hz). Signals corresponding to starting materials, such as the aldehyde proton (~9.5-10 ppm) from 5-bromo-2-methoxybenzaldehyde, are clear indicators of an incomplete reaction.

  • ¹³C NMR:

    • Product Signals: The product should exhibit the expected number of carbon signals, including the carbonyl carbon of the acid (~167-170 ppm), carbons of the double bond, and the aromatic and methoxy carbons.

    • Impurity Signals: Additional, low-intensity peaks suggest the presence of carbon-containing impurities. Databases and reference spectra for suspected impurities can be invaluable for confirmation.[6][7]

Part 3: Purification Methodologies & Troubleshooting

Once impurities have been identified, an appropriate purification strategy can be developed. The choice of method depends on the nature of the impurities and the scale of the purification.

General Purification Workflow

The following diagram outlines a typical decision-making process for purifying a crude solid product.

G cluster_decision Purification Strategy crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash, Brine) crude->workup Quench Reaction extract Isolate & Dry Crude Organic Product workup->extract solid_check Is product a solid? extract->solid_check recrystallize Protocol 1: Recrystallization solid_check->recrystallize Yes chromatography Protocol 2: Column Chromatography solid_check->chromatography No (Oil) or Recrystallization Fails purity_check Purity Check (HPLC, NMR, m.p.) recrystallize->purity_check chromatography->purity_check purity_check->chromatography Purity < 98% final_product Pure Product purity_check->final_product Purity ≥ 98%

Fig 1. General workflow for the purification of this compound.
Protocol 1: Purification by Recrystallization

Recrystallization is the most effective method for removing small amounts of impurities from a solid compound, provided a suitable solvent is found.[15] The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain in solution.

  • Solvent Selection: The ideal solvent will dissolve this compound poorly at room temperature but completely at its boiling point. Based on its structure (aromatic, carboxylic acid, ether), good candidates are ethanol, isopropanol, or a solvent/anti-solvent system like ethanol/water or ethyl acetate/hexanes.[15][16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum.

  • Validation: Confirm purity using HPLC and by measuring the melting point, which should be sharp and match the literature value.

Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts or its solubility limit is exceeded above its melting point in the solvent.

  • Solution 1: Re-heat the mixture to dissolve the oil, then add more solvent before attempting to cool again.

  • Solution 2: The boiling point of your solvent may be too high. Switch to a lower-boiling point solvent.

  • Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.

Protocol 2: Purification by Flash Column Chromatography

If recrystallization is ineffective, or if impurities have similar solubility profiles to the product, flash column chromatography is the method of choice for separation based on polarity.[17]

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the standard choice for this compound.

    • Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate) is a good starting point.[18] Add a small amount of acetic or formic acid (~0.5%) to the eluent to reduce "tailing" of the acidic product on the silica.[17] Aim for an Rf value of 0.2-0.4 for the product on the TLC plate for good column separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

    • Dry Loading: If the product is not very soluble in the eluent, dissolve it in a different solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. Load the resulting free-flowing powder onto the column. This method often gives better resolution.[18]

  • Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

  • Fraction Collection & Analysis: Collect the eluate in fractions. Use TLC to analyze the fractions and identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

G start Select Eluent (via TLC analysis) pack Pack Column (Silica Gel Slurry) start->pack load Load Sample (Wet or Dry Loading) pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Fig 2. Workflow for purification by flash column chromatography.
Q5: My product seems to be degrading or streaking badly on the silica column. What are my options?

Streaking (tailing) is common for acidic compounds on silica.

  • Solution 1: As mentioned, add 0.5-1% acetic or formic acid to your eluent. This protonates the compound and silanol groups, reducing strong interactions.[17]

  • Solution 2: If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or a different technique altogether.

  • Solution 3: Deactivate the silica gel. This can be done by adding a small percentage of water or triethylamine to the eluent system, but this should be done cautiously as it can significantly alter selectivity.

References
  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Veeprho.
  • Journal of Chemical and Pharmaceutical Research. (2012). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 4(9), 4386-4395.
  • ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. Request PDF.
  • World Journal of Chemical Education. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education, 4(3), 59-62.
  • SIELC Technologies. (n.d.). Separation of Phenol, 5-bromo-2-methoxy- on Newcrom R1 HPLC column. SIELC Technologies.
  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives: An ERA. The Pharma Innovation, 8(4), 582-590.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). Molecules, 25(15), 3381.
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  • Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. (2024). Molecules, 29(16), 3741.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.
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  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (2020). Molecules, 25(21), 5183.
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  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development, 10(1), e22410111537.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
  • Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from water. (n.d.).
  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 5. Download Scientific Diagram.
  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • 365 EZ PURE WATER. (n.d.). Purification Methods. 365 EZ PURE WATER.
  • Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide. Google Patents.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. (2022). Jurnal Kimia dan Pendidikan Kimia.
  • Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. (2019). ResearchGate.
  • Sensorex Liquid Analysis Technology. (2021). Understanding Water Purification Methods. Sensorex.
  • MP Biomedicals. (n.d.). Adsorbents for Chromatography. MP Biomedicals.
  • SIELC Technologies. (n.d.). HPLC Separation of Cinnamic Acid, Salicylic Acid, and Quercetin on Newcrom B Column. SIELC Technologies.
  • CivilSeek. (2018). Top 5 Water Purification Methods - Complete Guide. CivilSeek.

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addressing solubility and stability problems with 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromo-2-Methoxycinnamic Acid (5-Br-2-MCA). This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the experimental challenges associated with this promising but often problematic compound. As a substituted cinnamic acid derivative, 5-Br-2-MCA presents significant hurdles in terms of aqueous solubility and chemical stability, which can impede research and development progress.

This document moves beyond simple protocols to provide a deeper understanding of the physicochemical principles at play. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to rationally design solutions for enhancing the performance of this compound in your specific application.

Part 1: Troubleshooting Solubility Issues

Poor aqueous solubility is a major challenge for many active pharmaceutical ingredients (APIs), and 5-Br-2-MCA is no exception.[1][2][3] This section addresses the most common questions and provides systematic approaches to overcome solubility limitations.

FAQ 1: What is the expected solubility of this compound in common laboratory solvents?

This compound (MW: 257.08 g/mol , M.P.: 224-227 °C) is a crystalline solid that is practically insoluble in water under neutral conditions.[4][5] Its structure, featuring a largely nonpolar aromatic ring and a carboxylic acid functional group, dictates its solubility behavior. While quantitative data is sparse in the literature, a qualitative solubility profile can be predicted based on its structure and data from similar cinnamic acid derivatives.[6]

Data Presentation: Predicted Solubility Profile

SolventPolarity IndexPredicted SolubilityRationale
Water (pH 7.0)10.2Very PoorThe nonpolar aromatic ring and bromo-substituent dominate, making the molecule hydrophobic.
Methanol5.1ModerateThe alcohol can hydrogen bond with the carboxylic acid group, aiding dissolution.
Ethanol4.3ModerateSimilar to methanol, it acts as a good solvent for many organic acids.
Acetonitrile5.8Sparingly SolubleLess effective than alcohols but can still solvate the molecule to some extent.
Dimethyl Sulfoxide (DMSO)7.2Freely SolubleA powerful, polar aprotic solvent capable of dissolving a wide range of poorly soluble compounds.[7]
Dimethylformamide (DMF)6.4Freely SolubleSimilar to DMSO, its high polarity makes it an excellent solvent for this compound.[7]
FAQ 2: My compound won't dissolve in my aqueous buffer. What is the first thing I should check?

The first and most critical parameter to investigate is pH . 5-Br-2-MCA is a carboxylic acid. Its solubility is therefore highly dependent on the pH of the aqueous medium.

  • Mechanism: At acidic pH (below its pKa), the carboxylic acid group is protonated (-COOH), rendering the molecule neutral and significantly less water-soluble. As the pH increases to above its pKa, the group deprotonates to form the carboxylate salt (-COO⁻), which is an ion and thus dramatically more soluble in water.

Experimental Protocol: Determining a pH-Solubility Profile

This experiment is fundamental to understanding your compound's behavior.

  • Materials: 5-Br-2-MCA, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10, a shaker/incubator, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Preparation: Prepare saturated solutions by adding an excess of solid 5-Br-2-MCA to vials containing each buffer. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent (like methanol or mobile phase), and determine the concentration using a validated analytical method (e.g., HPLC-UV).[8][9]

  • Analysis: Plot the determined solubility (in mg/mL or µg/mL) against the pH of the buffer. This will give you a clear visual representation of its pH-dependent solubility.

FAQ 3: Adjusting pH is not an option for my experiment. What other strategies can I use to increase solubility?

When pH modification is not feasible, several formulation strategies can be employed. The choice of method depends on the desired concentration, dosage form, and experimental context.[10]

Strategy 1: Salt Formation Converting the acidic API into a salt is a robust and widely used method to enhance solubility.[11]

  • Causality: By reacting 5-Br-2-MCA with a base (e.g., NaOH, KOH, or an organic base like meglumine), you form a salt that readily dissociates in water, leading to a significant increase in aqueous solubility.[12]

  • Application: Ideal for preparing aqueous stock solutions or for solid dosage forms where rapid dissolution is required.

Strategy 2: Co-crystallization This involves combining the API with a benign coformer molecule in a specific stoichiometric ratio within a crystal lattice.

  • Causality: The coformer disrupts the API's strong crystal lattice energy and can introduce new hydrogen bonding interactions, which improves the overall solvation properties of the solid.[1] Caffeine is a common coformer used for this purpose.[13][14]

  • Application: Useful for improving the dissolution rate and bioavailability of oral solid dosage forms.

Strategy 3: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16]

  • Causality: The nonpolar part of the 5-Br-2-MCA molecule can become encapsulated within the hydrophobic cavity of the cyclodextrin, forming an inclusion complex.[17][18] This complex has a hydrophilic exterior, leading to a substantial increase in the apparent water solubility of the guest molecule.[19][20]

  • Application: Excellent for aqueous formulations for oral or parenteral routes. It can also enhance stability.[17]

Experimental Protocol: Preparation of a 5-Br-2-MCA/β-Cyclodextrin Complex

  • Molar Ratio Determination: Start with a 1:1 molar ratio of 5-Br-2-MCA to β-cyclodextrin (or a derivative like HP-β-CD for higher solubility).

  • Slurry Preparation: Dissolve the β-cyclodextrin in water with heating (e.g., 50-60°C) and stirring.

  • Complexation: Slowly add the 5-Br-2-MCA powder to the cyclodextrin solution. Continue stirring for several hours (4-24 hours) to allow for complex formation. The solution may become clearer as the complex forms.

  • Isolation: The resulting solution can be used directly, or the complex can be isolated as a solid powder by freeze-drying (lyophilization).

  • Characterization: Confirm complex formation using techniques like DSC (disappearance of the drug's melting peak), FTIR (shifts in vibrational bands), or NMR (changes in chemical shifts).

  • Validation: Test the solubility of the resulting complex in water and compare it to the uncomplexed drug. An increase of 250-fold or more in solubility has been observed for similar cinnamic acid complexes.[19]

Visualization: Solubility Enhancement Workflow

The following diagram outlines a decision-making process for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow start Poor Aqueous Solubility of 5-Br-2-MCA check_ph Can experimental pH be modified? start->check_ph adjust_ph Adjust pH > pKa to form soluble salt in situ check_ph->adjust_ph  Yes select_strategy Select Formulation Strategy check_ph->select_strategy  No end_ph Solubility Achieved adjust_ph->end_ph salt Salt Formation select_strategy->salt Liquid/Solid Form cocrystal Co-crystallization select_strategy->cocrystal Solid Form cyclo Cyclodextrin Complexation select_strategy->cyclo Liquid/Solid Form asd Amorphous Solid Dispersion (ASD) select_strategy->asd Solid Form

Caption: Decision tree for addressing 5-Br-2-MCA solubility.

Part 2: Troubleshooting Stability Issues

Ensuring the chemical integrity of your compound is as crucial as getting it into solution. Cinnamic acid derivatives are known to be susceptible to various degradation pathways, particularly photodegradation.[21]

FAQ 4: My solution of this compound is changing color/losing potency over time. What's happening?

This is a classic sign of chemical degradation. For a molecule like 5-Br-2-MCA, the most likely culprit is photodegradation , though other mechanisms like oxidation or hydrolysis should not be ruled out without investigation.

  • Mechanism of Photodegradation: The conjugated system of the aromatic ring and the acrylic acid side chain readily absorbs UV light. This absorbed energy can excite the molecule to a higher energy state, leading to reactions such as cis-trans isomerization across the double bond or cycloaddition reactions. This can result in a loss of potency and the formation of unknown impurities.[21]

Best Practices for Handling and Storage:

  • Light Protection: Always store the solid compound and any solutions in amber-colored glass vials to block UV light.[22] For maximum protection, wrap containers in aluminum foil.

  • Low-Light Environment: Prepare solutions and perform experiments in a dimly lit room or under yellow/red safelights where possible.[22]

  • Temperature Control: Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to slow down all potential degradation reactions.[22]

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

FAQ 5: How can I systematically identify the degradation pathways affecting my compound?

A forced degradation study (also known as stress testing) is the standard approach to identify potential degradation products and establish the intrinsic stability of a drug substance.[23][24] The goal is to intentionally degrade the compound by about 5-20% under various stress conditions.[25]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare several identical solutions of 5-Br-2-MCA in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose each sample to one of the following conditions. Include a control sample protected from all stress conditions.

Data Presentation: Standard Forced Degradation Conditions

ConditionStress AgentTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for several hours.Hydrolysis of the methoxy group (unlikely but possible).
Base Hydrolysis 0.1 M NaOHKeep at room temp for several hours.Hydrolysis of the methoxy group.
Oxidation 3% H₂O₂Keep at room temp for several hours.Oxidation of the double bond or aromatic ring.
Thermal HeatStore solid powder and solution at 80°C.Thermally induced decomposition.
Photolytic LightExpose to UV/Vis light in a photostability chamber (ICH Q1B guidelines).[23]Photodegradation (isomerization, cyclization, etc.).
  • Analysis: After the exposure period, quench the reactions if necessary (e.g., neutralize acid/base). Analyze all samples, including the control, by a stability-indicating HPLC method (see FAQ 6).

  • Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent 5-Br-2-MCA and the appearance of new peaks (degradation products). This will reveal which conditions cause instability.

FAQ 6: What is a "stability-indicating" analytical method, and how do I develop one?

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound while also separating it from any degradation products, excipients, or impurities. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard.

  • Causality: The power of a stability-indicating method lies in its specificity . If degradation products co-elute with the parent compound, the method will overestimate the amount of stable drug remaining, giving a false impression of stability.

Experimental Protocol: HPLC Method Development

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer. A C18 reverse-phase column is a good starting point.[8][9]

  • Initial Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.

    • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20-30 minutes).

    • Detection: Use the DAD to monitor across a range of wavelengths (e.g., 200-400 nm) to find the absorbance maximum for the parent compound and to detect degradants that may have different UV spectra.

  • Method Optimization:

    • Inject a mixture of your stressed samples (from the forced degradation study).

    • The goal is to adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation peaks.

    • Peak Purity Analysis: Use the DAD or MS to confirm that the parent peak is pure and free from any co-eluting degradants in all stressed samples.

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, and precision.

Visualization: Forced Degradation & Method Development Workflow

This diagram shows the interconnected workflow for assessing stability and developing an appropriate analytical method.

Stability_Workflow cluster_stress Forced Degradation Study cluster_analysis Analytical Method Development start Prepare 5-Br-2-MCA Samples acid Acid/Heat start->acid base Base/Heat start->base oxid Oxidation (H2O2) start->oxid photo Photolytic (UV/Vis) start->photo thermal Thermal start->thermal control Control (Protected) start->control inject Inject Stressed Samples acid->inject base->inject oxid->inject photo->inject thermal->inject control->inject develop Develop HPLC Method (C18, Gradient) develop->inject check_sep Is parent peak separated from all degradants? inject->check_sep optimize Optimize Gradient/ Mobile Phase check_sep->optimize No validate Validate Method (ICH Q2) check_sep->validate Yes optimize->inject

Caption: Workflow for stability testing and analytical method development.

References

  • Drug Discovery Online. (2023).
  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
  • SpringerLink. (2017). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. [Link]
  • ResearchGate. Interaction of cinnamic acid derivatives with β-cyclodextrin in water: Experimental and molecular modeling studies. [Link]
  • ResearchGate.
  • MDPI. (2021). Cyclodextrin-Based Delivery Systems and Hydroxycinnamic Acids: Interactions and Effects on Crucial Parameters Influencing Oral Bioavailability—A Review. [Link]
  • PubMed Central (PMC). (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
  • LinkedIn. (2024).
  • PubMed. (2022).
  • National Institutes of Health (NIH). (2022). Studies of the Formation of Inclusion Complexes Derivatives of Cinnamon Acid with α-Cyclodextrin in a Wide Range of Temperatures Using Conductometric Methods. [Link]
  • Ask This Paper. (2018).
  • ResearchGate. Proposed structure of cinnamic acid/cyclodextrin inclusion complex (53). [Link]
  • National Institutes of Health (NIH). (2021). Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex. [Link]
  • PubMed Central (PMC). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. [Link]
  • SciSpace. (2010).
  • National Institutes of Health (NIH). (2017).
  • MedCrave. (2016).
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]
  • RJPT. (2017).
  • Semantic Scholar. (2016).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Crystal Pharmatech. (2023). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]
  • University of Porto. (2018). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. [Link]
  • ResearchGate. Solubility and Dissolution Improvement of Paramethoxycinnamic Acid (PMCA) Induced by Cocrystal Formation using Caffeine as a Coformer. [Link]
  • PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]
  • ResearchGate.
  • Universitas Airlangga Repository. (2024). Solubility and Dissolution Improvement of Paramethoxycinnamic Acid (PMCA) Induced by Cocrystal Formation using Caffeine as a Coformer. [Link]
  • International Journal of Pharmaceutical Sciences and Research. (2021). OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. [Link]
  • Royal Society of Chemistry. (2013).
  • Regulatory Research and Medicine Evaluation. (2022). Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review). [Link]
  • ResearchGate. Solubilities of trans-cinnamic acid. [Link]
  • PubMed Central (PMC). (2021).
  • PubChem. 2-Bromo-5-methoxybenzoic acid. [Link]

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Technical Support Center: Navigating the Scale-Up Production of 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up production of 5-Bromo-2-Methoxycinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the scientific integrity and successful scale-up of your process.

I. Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds via a condensation reaction of 5-Bromo-2-methoxybenzaldehyde with a suitable active methylene compound. The two most common and scalable methods are the Knoevenagel-Doebner condensation and the Perkin reaction.

A. Knoevenagel-Doebner Condensation

This reaction involves the condensation of 5-Bromo-2-methoxybenzaldehyde with malonic acid, catalyzed by a weak base like piperidine or pyridine.[1][2] The reaction is often followed by decarboxylation to yield the desired cinnamic acid derivative.[3]

B. Perkin Reaction

The Perkin reaction utilizes the condensation of 5-Bromo-2-methoxybenzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate.[4][5] This method also yields the α,β-unsaturated carboxylic acid.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

A. Reaction Initiation and Progression

Question 1: My Knoevenagel-Doebner condensation is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?

Answer: A slow or stalled Knoevenagel-Doebner condensation with 5-Bromo-2-methoxybenzaldehyde can be attributed to several factors:

  • Catalyst Inactivity: The weak base catalyst (e.g., piperidine, pyridine) may be of poor quality or used in insufficient amounts. Ensure you are using a fresh, high-purity catalyst. For challenging reactions, consider screening alternative catalysts like L-proline.[6]

  • Suboptimal Temperature: While many Knoevenagel condensations proceed at room temperature, the electron-donating methoxy group on the benzaldehyde ring can decrease the electrophilicity of the carbonyl carbon, potentially requiring gentle heating to initiate the reaction.[7] We recommend starting at a lower temperature and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Water Inhibition: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction.[6] For larger scale reactions, employing a Dean-Stark apparatus to azeotropically remove water can significantly drive the reaction to completion.[7]

  • Purity of Starting Materials: Impurities in either the 5-Bromo-2-methoxybenzaldehyde or malonic acid can interfere with the reaction. Ensure the purity of your starting materials before commencing the reaction. Benzaldehydes, in particular, can oxidize to benzoic acids upon prolonged storage, which can affect the reaction.[8]

Question 2: I am observing significant byproduct formation in my Perkin reaction. What are the common side reactions and how can I mitigate them?

Answer: The Perkin reaction, while robust, can be prone to side reactions, especially at the high temperatures often required.[5]

  • Self-Condensation of Acetic Anhydride: At elevated temperatures, acetic anhydride can undergo self-condensation. Ensure that the reaction temperature is carefully controlled and not excessively high.

  • Decarboxylation of the Product: While the desired product is a cinnamic acid, prolonged exposure to high temperatures can lead to decarboxylation, reducing your overall yield. Monitor the reaction closely and avoid unnecessarily long reaction times.

  • Formation of Colored Impurities: Overheating can lead to the formation of polymeric, colored byproducts. Gradual heating and maintaining the minimum effective temperature are crucial.

B. Product Purity and Isomer Control

Question 3: My final product contains unreacted 5-Bromo-2-methoxybenzaldehyde. How can I improve the conversion rate and remove the residual aldehyde?

Answer: Incomplete conversion is a common challenge. To address this:

  • Optimize Stoichiometry: Using a slight excess of malonic acid (in the Knoevenagel-Doebner reaction) or acetic anhydride (in the Perkin reaction) can help drive the reaction to completion.

  • Purification: Unreacted benzaldehyde can often be removed during the work-up. Washing the crude product with a sodium bisulfite solution can help to remove residual aldehyde. For larger quantities, steam distillation can be an effective, albeit more involved, method to remove volatile unreacted aldehyde.[9]

Question 4: My NMR analysis indicates the presence of both cis and trans isomers of this compound. How can I control the stereoselectivity of the reaction?

Answer: The formation of the trans isomer is generally favored thermodynamically. However, kinetic control can sometimes lead to a mixture of isomers.

  • Reaction Conditions: The choice of base and solvent can influence the isomer ratio. For the Knoevenagel condensation, the reaction often initially produces a mixture of E and Z isomers, which can equilibrate to the more stable trans isomer.[1] Allowing the reaction to stir for a longer period at a moderate temperature can favor the formation of the more stable trans isomer.

  • Purification: If a mixture of isomers is obtained, they can often be separated by fractional crystallization, as the cis and trans isomers typically have different solubilities.[10] HPLC can also be used for analytical and preparative separation.[10]

C. Scale-Up Challenges

Question 5: I am scaling up my Knoevenagel-Doebner condensation from a 1g to a 100g scale and am experiencing poor yields and inconsistent results. What are the key considerations for a successful scale-up?

Answer: Scaling up a reaction is not always a linear process. Several factors need careful consideration:[11][12]

  • Heat Transfer: Exothermic reactions that are easily managed on a small scale can become problematic on a larger scale due to the reduced surface area-to-volume ratio of larger reactors.[11] This can lead to localized overheating and byproduct formation. Ensure your reactor has adequate cooling capacity and consider portion-wise addition of reagents to control the reaction rate and temperature.

  • Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and incomplete reactions. The type of stirrer and agitation speed should be optimized for the larger volume.

  • Solvent and Reagent Handling: Handling larger quantities of solvents and reagents requires careful planning for safe and efficient transfer. For instance, replacing carcinogenic solvents like pyridine with greener alternatives like toluene in combination with an aliphatic tertiary amine should be considered for large-scale production.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

The Knoevenagel-Doebner condensation is often preferred for its milder reaction conditions and generally higher yields compared to the Perkin reaction.[3] The use of malonic acid and a weak base like piperidine or pyridine in a suitable solvent is a well-established and scalable method.[1][2]

Q2: What are the expected impurities in the synthesis of this compound?

Potential impurities include:

  • Unreacted 5-Bromo-2-methoxybenzaldehyde

  • Unreacted malonic acid (in the Knoevenagel-Doebner reaction)

  • The cis-isomer of this compound

  • Byproducts from side reactions such as Michael addition, especially if highly active methylene compounds are used.[7]

Q3: What are the recommended purification methods for this compound on a large scale?

Crystallization is the most common and scalable method for purifying solid organic compounds like this compound.[13] A suitable solvent system should be identified to ensure good recovery of the pure product while leaving impurities in the mother liquor. For high-purity requirements, column chromatography can be employed, though it is less economical for very large scales.

Q4: What analytical techniques are recommended for quality control?

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is a good starting point.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and determining the ratio of cis and trans isomers.[16][17]

  • Melting Point: A sharp melting point range is a good indicator of purity. The reported melting point for this compound is 224-227 °C.[18]

IV. Experimental Protocols & Data

A. Illustrative Protocol: Knoevenagel-Doebner Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) to pyridine (as a solvent).

  • Catalyst Addition: Add piperidine (0.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to 80-90°C with continuous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

B. Data Summary Table
ParameterKnoevenagel-Doebner CondensationPerkin Reaction
Starting Materials 5-Bromo-2-methoxybenzaldehyde, Malonic acid5-Bromo-2-methoxybenzaldehyde, Acetic anhydride
Catalyst Weak base (e.g., piperidine, pyridine)[1]Weak base (e.g., sodium acetate)[4]
Typical Temperature 60-100°C150-180°C[5]
Common Solvents Pyridine, Toluene[9]Often neat (no solvent)
Key Advantages Milder conditions, generally higher yieldsReadily available and inexpensive reagents
Potential Challenges Use of potentially toxic solvents (e.g., pyridine)High temperatures can lead to byproducts

V. Visualizations

A. Experimental Workflow Diagram

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials: 5-Bromo-2-methoxybenzaldehyde Malonic Acid mix Combine & Mix start->mix solvent Solvent: Pyridine solvent->mix catalyst Catalyst: Piperidine catalyst->mix heat Heat (80-90°C) Monitor by TLC mix->heat cool Cool to RT heat->cool precipitate Precipitate in Acidified Ice Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure this compound recrystallize->product

Caption: Knoevenagel-Doebner Synthesis Workflow.

B. Troubleshooting Logic Diagram

Troubleshooting_Low_Yield start Low Product Yield? catalyst_check Is the catalyst fresh and of high purity? start->catalyst_check no temp_check Is the reaction temperature optimized? start->temp_check yes catalyst_check->temp_check yes catalyst_sol Action: Use fresh catalyst, consider screening alternatives. catalyst_check->catalyst_sol no water_check Is water being effectively removed (for scale-up)? temp_check->water_check yes temp_sol Action: Gradually increase temperature while monitoring. temp_check->temp_sol no purity_check Are the starting materials pure? water_check->purity_check yes water_sol Action: Use a Dean-Stark apparatus. water_check->water_sol no purity_sol Action: Purify starting materials if necessary. purity_check->purity_sol no

Caption: Troubleshooting Low Yield Issues.

VI. References

  • Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Side reactions to avoid during Knoevenagel condensation of 4-methoxybenzaldehyde. (2025). Benchchem.

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis Online.

  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (2023). BEPLS.

  • Decarboxylation after Knoevenagel condensation. (2015). Reddit.

  • How To Run A Reaction: Rules of Thumb. (n.d.). University of Rochester Department of Chemistry. Retrieved January 10, 2026, from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure.

  • Optimizing Knoevenagel Condensation: A Technical Support Center. (2025). Benchchem.

  • Perkin reaction. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Perkin Reaction. (2021). J&K Scientific LLC.

  • SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci Ltd.

  • What is the reaction of benzaldehyde with propinoic anhydride by the Perkins reaction? (2019). Quora.

  • SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. (2022). jurnal.uns.ac.id.

  • preparation of cinnamic acid from benzaldehyde. (2016). Sciencemadness Discussion Board.

  • Supplementary Information. (n.d.). The Royal Society of Chemistry.

  • How to Scale Up a New Synthesis Reaction. (2022). Lab Manager Magazine.

  • Perkin Reaction. (n.d.). Cambridge University Press.

  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (n.d.). Semantic Scholar.

  • Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. (n.d.). CDN.

  • A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing.

  • Synthesis of cinnamic acid from benzaldehyde and malonic aci. (n.d.). Prezi.

  • Characterization of 2-Methoxycinnamic Acid: A Technical Guide to its Cis and Trans Isomers. (2025). Benchchem.

  • 2,3-dimethoxycinnamic acid. (1951). Organic Syntheses Procedure.

  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.

  • Technical Support Center: Optimizing Knoevenagel Condensation with 3,5-Dihydroxybenzaldehyde. (2025). Benchchem.

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University.

  • 40803-53-0(this compound) Product Description. (n.d.). ChemicalBook.

  • Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid. (n.d.). ResearchGate.

  • When it comes to scaling up organic synthesis, it pays to think small. (n.d.). James Mitchell Crow.

  • Reaction scales. (2008). Sciencemadness Discussion Board.

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications.

  • Supporting Information for. (n.d.). The Royal Society of Chemistry.

  • Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. (2025). ResearchGate.

  • Improving the yield of the Perkin reaction for cinnamic acid synthesis. (2025). Benchchem.

  • Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. (n.d.). MDPI.

  • Technical Support Center: Analysis of 5-Bromo-2-methylpyridine and its Impurities by HPLC. (2025). Benchchem.

  • Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid †. (2024). Sciforum.

  • Technical Support Center: Optimizing 2-Nitrocinnamic Acid Synthesis. (2025). Benchchem.

  • This compound | 40803-53-0 | FB67156. (n.d.). Biosynth.

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry.

  • Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides. (2025). ResearchGate.

  • ARTICLE. (2025). Apollo.

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preventing degradation of 5-Bromo-2-Methoxycinnamic Acid during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-Methoxycinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing degradation and troubleshooting common issues during experimentation. Our goal is to ensure the integrity of your results by maintaining the stability of this crucial compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary factors that can cause this compound to degrade?

A1: Like other cinnamic acid derivatives, this compound is susceptible to several degradation pathways. The primary factors of concern are exposure to light (photodegradation), high temperatures (thermal degradation), extreme pH conditions, and oxidizing agents.[1] The α,β-unsaturated system in the molecule is particularly prone to isomerization and other light-induced reactions.[2]

Q2: How should I properly store solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[3] Recommended storage is at room temperature.[4] Protecting the compound from light is critical, so using an amber glass vial or a container wrapped in aluminum foil is highly advisable.[1]

Q3: What are the best practices for preparing and storing solutions of this compound?

A3: When preparing solutions, it is best to use degassed solvents to minimize the risk of oxidative degradation.[1] For storage, solutions should be kept in amber vials or light-blocking containers at a low temperature (refrigerated at 2-8 °C for short-term storage). For longer-term storage, freezing the solution may be an option, but it is important to first test for stability upon freeze-thaw cycles.

Q4: Can I visually detect degradation of this compound?

A4: While significant degradation may sometimes result in a color change or the formation of a precipitate, many common degradation pathways, such as cis-trans isomerization, do not produce any visible changes.[1] Therefore, relying on visual inspection alone is insufficient. Analytical methods like HPLC are necessary to accurately assess the purity and concentration of the compound.[1]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Inconsistent results or loss of compound activity over time.

  • Potential Cause: Degradation due to improper storage or handling.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that both the solid compound and its solutions are stored according to the recommendations (cool, dark, and dry for solids; protected from light and refrigerated for solutions).

    • Analytical Confirmation: Use a validated stability-indicating analytical method, such as HPLC-UV, to check the purity of your compound stock.[5] Compare the results with the certificate of analysis or a freshly prepared standard.

    • Implement Preventative Measures: If degradation is confirmed, adopt stricter handling protocols. This includes preparing fresh solutions for each experiment, minimizing the exposure of solutions to light by using amber glassware and autosampler vials, and working under UV-filtered light if possible.[1]

Issue 2: Appearance of unexpected peaks in my chromatogram (e.g., HPLC).

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify the Degradation Pathway: The appearance of new peaks suggests that your compound is breaking down. Common degradation products of cinnamic acids include the cis-isomer and cyclobutane dimers (from photodegradation), or oxidation products at the double bond.[1][2]

    • Perform Forced Degradation Studies: To understand the potential degradation products, you can perform forced degradation studies.[6] This involves intentionally exposing the compound to stress conditions such as acid, base, heat, light, and oxidation to generate and identify the degradants.[2][6]

    • Optimize Experimental Conditions: Based on the identified degradation pathway, modify your experimental conditions. For example, if photodegradation is suspected, ensure all work is carried out with light protection. If oxidation is the issue, consider using deoxygenated solvents and an inert atmosphere.

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, reflux at 60-80°CGenerally stable, but monitor for any changes.
Base Hydrolysis 0.1 M - 1 M NaOH, reflux at 60-80°CGenerally stable, though prolonged exposure should be avoided.[7][8]
Oxidation 3-30% H₂O₂, room temperature or slightly elevatedOxidation of the alkene double bond, potentially leading to aldehydes, ketones, or cleavage of the side chain.[2]
Thermal Degradation Dry heat, 60-80°CDecarboxylation at very high temperatures.[2]
Photodegradation Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)cis-trans Isomerization, [2+2] cycloaddition to form cyclobutane derivatives.[1][2]

Issue 3: Low yields in a synthetic reaction involving this compound.

  • Potential Cause: Degradation of the starting material or product under the reaction conditions.

  • Troubleshooting Steps:

    • Analyze Reaction Conditions: Evaluate the pH, temperature, and light exposure during your reaction. The methoxy group on the aromatic ring can influence its electronic properties, potentially affecting stability under certain conditions.

    • Monitor Reaction Over Time: Take aliquots of the reaction mixture at different time points and analyze them by a suitable method (e.g., TLC or HPLC) to check for the disappearance of the starting material and the formation of both the desired product and any byproducts.

    • Modify Reaction Setup: If degradation is suspected, consider running the reaction at a lower temperature, using a buffer to control pH, or protecting the reaction vessel from light.

Experimental Protocols & Visualizations

Protocol: Stability Assessment of this compound Solution

This protocol outlines a basic experiment to assess the stability of a solution of this compound under different conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Aliquotting: Dispense the stock solution into several amber HPLC vials.

  • Exposure Conditions:

    • Control: Store one vial at 2-8°C in the dark.

    • Light Exposure: Place one vial under a UV lamp or in direct sunlight for a defined period (e.g., 24 hours).

    • Thermal Stress: Place one vial in an oven at a controlled temperature (e.g., 60°C) for a defined period.

    • Acid/Base Stress: To separate vials, add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and let them stand at room temperature.

  • Analysis: After the exposure period, analyze all samples, including the control, by HPLC. Compare the peak area of the parent compound and look for the appearance of new peaks.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for cinnamic acid derivatives, which are applicable to this compound.

G cluster_main This compound (trans-isomer) A This compound (trans-isomer) B cis-isomer A->B  UV Light (Isomerization) C Cyclobutane Dimers (e.g., Truxillic/Truxinic acids) A->C UV Light (in solid state or concentrated solution) D Oxidation Products (Aldehydes, Ketones, etc.) A->D Oxidizing Agents (e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

The following flowchart provides a logical approach to troubleshooting unexpected experimental results.

G start Unexpected Result (e.g., low yield, extra peaks) check_purity Check Purity of Starting Material (e.g., via HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure new_reagent Obtain/Purify New Reagent is_pure->new_reagent No review_conditions Review Experimental Conditions (Temp, Light, pH, Atmosphere) is_pure->review_conditions Yes end Problem Resolved new_reagent->end is_harsh Are Conditions Harsh? (e.g., high temp, UV light) review_conditions->is_harsh modify_conditions Modify Conditions: - Lower Temperature - Protect from Light - Use Inert Atmosphere is_harsh->modify_conditions Yes monitor_reaction Monitor Reaction Profile (Time-course analysis) is_harsh->monitor_reaction No modify_conditions->end monitor_reaction->end

Caption: A logical workflow for troubleshooting experimental issues.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105.
  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.
  • Klarić, D., Kutleša, L., Jug, M., & Galić, N. (2023). From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes. Pharmaceutics, 15(10), 2475.
  • SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.
  • Milnes, H., Huddersman, K., Matouq, M., & Kloub, N. (2016). The effect of pH on the Fenton degradation of trans-cinnamic acid. ResearchGate.
  • Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 20243–20265.
  • Malheiro, J. F., et al. (2022).
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • ResearchGate. (n.d.). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.
  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • MedCrave. (2016). Forced Degradation Studies.
  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid.
  • The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • PubChem. (n.d.). 4-Methoxycinnamic Acid.
  • Monisha, R., et al. (2018). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Journal of Environmental Biology, 39(4), 533-539.
  • Beilstein Journal of Organic Chemistry. (2021). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
  • Journal of Pharmaceutical and Biomedical Analysis. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Molecules. (2016). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). EP 0471941 A2 - An improved process for the preparation of 5-bromo-2-methoxyresorcinol.
  • Biochemistry. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
  • Molecules. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.

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Technical Support Center: Method Refinement for Spectroscopic Analysis of 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 5-Bromo-2-Methoxycinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple procedural steps to explain the underlying scientific principles.

Section 1: UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing cinnamic acid derivatives.[1] It provides valuable information about the electronic transitions within the molecule, which are influenced by the aromatic ring and its substituents.[1] However, several factors can affect the quality and reproducibility of your data.

Frequently Asked Questions & Troubleshooting

Q1: My UV-Vis spectrum for this compound shows inconsistent λmax values. What could be the cause?

A1: Fluctuations in the maximum absorbance wavelength (λmax) are commonly attributed to solvent effects. The polarity of the solvent can interact with the chromophore of your molecule, leading to shifts in the electronic energy levels.[2][3] This phenomenon, known as solvatochromism, can cause either a bathochromic (red) or hypsochromic (blue) shift.[4]

  • Expert Insight: For cinnamic acid derivatives, increasing solvent polarity often leads to a blue shift (hypsochromic) for n→π* transitions and a red shift (bathochromic) for π→π* transitions.[5] Given the conjugated system of this compound, the π→π* transition is typically dominant.

  • Troubleshooting Steps:

    • Standardize Your Solvent: Ensure you are using the same solvent of the same grade for all measurements. Methanol is a common and appropriate choice for cinnamic acid derivatives.[1][6]

    • Check Solvent Purity: Impurities in the solvent can absorb in the UV range, interfering with your spectrum. Use spectroscopy-grade solvents.

    • pH Control: The ionization state of the carboxylic acid group will significantly impact the electronic structure. Ensure the pH of your solution is consistent. For non-aqueous solvents, even trace amounts of acid or base can cause variability.

Q2: I am observing poor signal-to-noise in my UV-Vis spectrum. How can I improve it?

A2: A low signal-to-noise ratio can obscure subtle spectral features and lead to inaccurate quantification. This issue often stems from the sample concentration or instrumental parameters.

  • Troubleshooting Protocol:

    • Optimize Concentration: Ensure your sample concentration is within the linear range of the spectrophotometer, typically corresponding to an absorbance between 0.1 and 1.0. A concentration of 0.01 mM in methanol is a good starting point.[6]

    • Instrument Settings: Increase the integration time or the number of scans to average out random noise.

    • Cuvette Cleanliness: Ensure your quartz cuvette is scrupulously clean. Any smudges or residues can scatter light and increase noise.

Data Presentation: Solvent Effects on λmax

The following table summarizes the expected shifts in λmax for cinnamic acid derivatives in different solvents.

SolventPolarity IndexExpected λmax ShiftRationale
Hexane0.1Blue Shift (Hypsochromic)Non-polar, minimal interaction with the chromophore.
Chloroform4.1IntermediateModerate polarity, some stabilization of the excited state.
Methanol5.1Red Shift (Bathochromic)Polar protic solvent, stabilizes the polar excited state through hydrogen bonding.[7]
Water10.2Significant Red ShiftHighly polar, strong stabilization of the excited state.
Experimental Workflow: UV-Vis Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Weigh this compound dissolve Dissolve in Spectroscopic Grade Methanol prep_start->dissolve dilute Dilute to Working Concentration (e.g., 0.01 mM) dissolve->dilute blank Blank with Methanol dilute->blank scan Scan Sample (200-400 nm) blank->scan identify_lambda Identify λmax scan->identify_lambda quantify Quantify (if required) identify_lambda->quantify

Caption: Standard workflow for UV-Vis analysis.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Frequently Asked Questions & Troubleshooting

Q1: I am having difficulty achieving good resolution and quantitative accuracy in my ¹H NMR spectrum. What are the critical parameters to consider?

A1: For quantitative NMR (qNMR), several factors are crucial for obtaining accurate and reproducible results. These include proper sample preparation, selection of an appropriate internal standard, and optimization of acquisition parameters.[8][9]

  • Expert Insight: The key to accurate quantification is ensuring complete spin-lattice relaxation (T1) for all signals of interest.[8] If the relaxation delay (d1) is too short, signals with longer T1 values will be saturated, leading to underestimated integrals.

  • Troubleshooting Steps:

    • Solvent and Solubility: Ensure the compound is fully dissolved. DMSO-d6 is a common solvent for cinnamic acid derivatives.[10] If solubility is an issue, gentle warming or sonication may help.

    • Internal Standard: Choose an internal standard with a simple spectrum (ideally a singlet) that does not overlap with your analyte signals.[9] Maleic acid or 1,4-dioxane are potential candidates. The standard should be of high purity and accurately weighed.

    • Acquisition Parameters:

      • Relaxation Delay (d1): Set d1 to at least 5 times the longest T1 of your signals of interest. For aromatic protons, a d1 of 10-15 seconds is a safe starting point.

      • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.

      • Number of Scans: Increase the number of scans to improve the signal-to-noise ratio.

Q2: The chemical shifts in my ¹³C NMR spectrum are not consistent with expected values, particularly for the carbon attached to the bromine. Why is this?

A2: The chemical shift of a carbon atom is highly sensitive to its electronic environment. In the case of carbons bonded to heavy atoms like bromine, a phenomenon known as the "heavy atom effect" can influence the chemical shift.[11]

  • Scientific Rationale: The large electron cloud of the bromine atom can induce shielding or deshielding effects on the attached carbon, causing its resonance to appear at a different chemical shift than predicted by simple additivity rules. Relativistic effects can also play a minor role.[11]

  • Verification:

    • Compare your experimental data with literature values for similar brominated aromatic compounds.

    • Utilize 2D NMR techniques like HSQC and HMBC to confirm the connectivity of the carbon .

Data Presentation: Expected NMR Chemical Shifts

The following table provides approximate chemical shifts for this compound in DMSO-d6.

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~12.5 (broad singlet)~168
Olefinic Protons (-CH=CH-)~7.6 (d), ~6.5 (d)~140, ~120
Aromatic Protons~7.0 - 7.8 (multiplets)~110 - 158
Methoxy Group (-OCH₃)~3.8 (singlet)~56

Note: 'd' denotes a doublet. Coupling constants for trans-olefinic protons are typically around 16 Hz.[12]

Logical Workflow: Quantitative ¹H NMR

QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve setup Set d1 > 5 * T1max Set Pulse Angle = 90° dissolve->setup acquire Acquire Spectrum setup->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and IS Peaks process->integrate calculate Calculate Concentration integrate->calculate

Caption: Key steps for accurate quantitative NMR.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity.

Frequently Asked Questions & Troubleshooting

Q1: I am not observing the molecular ion peak in my electron ionization (EI) mass spectrum. What is happening?

A1: The molecular ion (M+) in EI-MS can sometimes be unstable and undergo rapid fragmentation, resulting in a very low abundance or even absence of the molecular ion peak.[13] This is common for molecules that can easily lose stable neutral fragments.

  • Expert Insight: For cinnamic acids, common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), or a methoxy radical (-OCH₃, M-31).[14][15]

  • Troubleshooting and Refinement:

    • Use a Softer Ionization Technique: If EI is too harsh, switch to a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI, particularly in negative ion mode, is well-suited for acidic compounds and will likely show a prominent [M-H]⁻ ion.[1]

    • Analyze Fragmentation Patterns: Even without a clear molecular ion, the fragmentation pattern can provide strong evidence for your structure. Look for characteristic losses. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should result in pairs of peaks (M+ and M+2) for bromine-containing fragments.

Q2: How can I interpret the fragmentation pattern of this compound in ESI-MS/MS?

A2: Tandem mass spectrometry (MS/MS) is excellent for structural confirmation. By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), you can observe characteristic fragment ions.

  • Expected Fragmentation Pathways (Negative Ion Mode):

    • Loss of CO₂ (44 Da): Decarboxylation is a very common fragmentation pathway for carboxylic acids in negative mode ESI-MS/MS.

    • Loss of CH₃ (15 Da): Loss of a methyl radical from the methoxy group.

    • Combined Losses: Sequential losses, such as the loss of both a methyl group and carbon dioxide.

Data Presentation: Key Mass Fragments
Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
EI256/258 [M]⁺241/243, 225/227, 178Loss of CH₃, loss of OCH₃, loss of Br
ESI (-)255/257 [M-H]⁻211/213Loss of CO₂

Note: The molecular weight of this compound is approximately 257.08 g/mol .[16] The presence of bromine results in isotopic peaks separated by 2 Da.

Logical Diagram: Ionization Method Selection

MS_Method_Selection start Goal of Analysis q1 Need Molecular Weight Confirmation? start->q1 q2 Need Structural Fragmentation Data? q1->q2 No soft_ion Use Soft Ionization (ESI, CI) q1->soft_ion Yes hard_ion Use Hard Ionization (EI) q2->hard_ion Yes msms Perform MS/MS on Precursor Ion q2->msms Yes (from soft ionization) soft_ion->q2 hard_ion->msms For more detail

Caption: Decision tree for selecting the appropriate MS ionization method.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid.
  • CORE. (n.d.). The fragmentations of substituted cinnamic acids after electron impact.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Wacław, B., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Center for Biotechnology Information.
  • Chen, T., et al. (2021). Terahertz spectroscopy and weak interaction analysis of cinnamic acid derivatives. Infrared and Millimeter Waves.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • University of Cambridge. (2017). Quantitative NMR Spectroscopy.
  • Human Metabolome Database. (n.d.). 4-Methoxycinnamic acid.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde.
  • Masduqi, A. F., et al. (2021). Antibacterial Activity Testing on APMS (p-Methoxy Cinnamic Acid) Against Escherichia coli Bacteria. ResearchGate.
  • ResearchGate. (2025). Effects of Aromatic Substitution on the Photodimerization Kinetics of β- trans Cinnamic Acid Derivatives Studied with 13 C Solid-State NMR.
  • Dedić, A. (2019). Chromatografic and spectroscopic analysis of cinnamic acid synthetized by modified Perkin method. ResearchGate.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • ResearchGate. (2025). Spectroscopic analysis of cinnamic acid using quantum chemical calculations.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
  • ResearchGate. (2017). Why do different solvents affect UV-vis spectroscopy?.
  • National Center for Biotechnology Information. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications.
  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the major peak that exhibit a....
  • National Center for Biotechnology Information. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn....
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  • ResearchGate. (2025). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid.
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  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo....
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  • MDPI. (n.d.). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin.

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Technical Support Center: Optimizing Derivatization Reaction Time and Temperature

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for challenges encountered during chemical derivatization for chromatographic analysis (GC-MS, HPLC). Our goal is to empower you with the knowledge to control and perfect your derivatization outcomes by mastering the critical interplay of reaction time and temperature.

Introduction: The Kinetics of Derivatization

Chemical derivatization is a cornerstone of analytical chemistry, transforming analytes with poor volatility or detectability into forms amenable to techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The success of this process hinges on achieving a complete and reproducible reaction. At the heart of this transformation lie two of the most influential parameters: reaction time and temperature .

Temperature directly influences the rate of reaction. An increase in temperature provides the necessary activation energy for the reaction to proceed, but excessive heat can lead to the degradation of thermally labile compounds or the formation of unwanted side products.[3][4] Reaction time is intrinsically linked to temperature; a higher temperature may shorten the required reaction time, while lower temperatures often necessitate longer incubation periods to achieve complete derivatization.[1][5] Finding the optimal balance between these two parameters is crucial for robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for my derivatization reaction?

A1: The optimal starting temperature is highly dependent on the derivatization reagent and the analyte's functional groups. For common silylation reactions using reagents like BSTFA or MSTFA, a typical starting point is between 60°C and 80°C.[6][7][8] Acylation reactions may require milder or more stringent conditions depending on the reagent. For instance, acylation with trifluoroacetic anhydride (TFAA) can be performed at 50°C.[7] Always consult the literature or the reagent manufacturer's guidelines for initial parameters. A temperature screening experiment is the most effective way to determine the optimal condition for your specific application.[3]

Q2: How long should I heat my reaction to ensure it's complete?

A2: Reaction time can range from minutes to several hours.[6] For many silylation reactions, 30 to 60 minutes is sufficient.[5][6] However, for less reactive functional groups like amides, longer reaction times may be necessary.[5] The most reliable way to determine the ideal reaction time is to perform a time-course study, analyzing aliquots at different time points to identify when the product peak reaches its maximum and plateaus.[5]

Q3: My derivatized analyte peak is small or absent. What should I check first regarding time and temperature?

A3: An absent or small peak is a classic sign of incomplete derivatization.[9][10] First, verify that your reaction temperature was sufficient. Some reactions are too slow at lower temperatures.[3] Consider cautiously increasing the temperature in increments. Secondly, ensure the reaction time was adequate. Sterically hindered compounds or less reactive functional groups may require longer incubation periods.[7]

Q4: I'm observing multiple unexpected peaks in my chromatogram after derivatization. Could this be related to temperature?

A4: Yes, excessive temperature can lead to the formation of side products or the degradation of your analyte or its derivative.[3][5] At elevated temperatures, some compounds can undergo rearrangements or unwanted side reactions.[3] It is advisable to perform a temperature gradient experiment, starting from a lower temperature and gradually increasing it while monitoring for the appearance of artifact peaks.[3]

Q5: How does the presence of moisture affect my derivatization, and how does this relate to temperature?

A5: Moisture is a critical factor, especially for silylation reactions, as the reagents are highly sensitive to water and will react preferentially with it, leading to a significant reduction in derivatization yield.[2][3][5][10] While not directly a temperature issue, heating a sample that is not completely dry can exacerbate the problem by increasing the rate of the competing reaction with water. Always ensure your sample is completely dry before adding the derivatization reagent.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical approach to troubleshooting, focusing on the roles of reaction time and temperature.

Problem Potential Cause Related to Time/Temperature Recommended Solution
Low Derivatization Yield Suboptimal Reaction Conditions: The reaction time or temperature may be inadequate for the reaction to go to completion.Optimize Conditions: Systematically increase the reaction temperature and/or time. A good starting point for silylation is 60°C for 60 minutes.[7][8] Monitor the reaction progress to find the optimal point.
Incomplete Reaction Insufficient Incubation: For less reactive or sterically hindered compounds, the reaction may require more energy or a longer duration to complete.Increase Temperature and Time: Cautiously increase the temperature (e.g., in 10°C increments) and perform a time-course study to determine the necessary incubation period.
Poor Reproducibility Inconsistent Heating: Fluctuations in temperature between samples can lead to variable derivatization efficiency.Use a Reliable Heat Source: Employ a thermostatically controlled heating block or oven to ensure precise and consistent temperature for all samples.[11]
Side-Product Formation Excessive Temperature: High temperatures can cause the analyte or derivative to degrade or undergo side reactions, such as di-acylation.[3]Lower the Temperature: Reduce the reaction temperature and potentially increase the reaction time to compensate. Monitor the chromatogram for the reduction of side-product peaks.
Analyte Degradation Thermal Instability: The analyte or its derivative may be thermally labile and degrade at the chosen reaction temperature.Use Milder Conditions: Opt for a lower reaction temperature and a longer incubation time. If possible, choose a more reactive derivatization reagent that works at a lower temperature.

Experimental Protocols for Optimization

To achieve a self-validating system, it is crucial to experimentally determine the optimal reaction time and temperature for your specific analyte and matrix.

Protocol 1: Temperature Gradient Optimization

This protocol helps identify the optimal reaction temperature to maximize derivative yield while minimizing degradation.

  • Sample Preparation: Prepare at least five identical aliquots of your dried sample in reaction vials.

  • Reagent Addition: Add the derivatization reagent and any necessary solvent or catalyst to each vial.

  • Incubation: Place each vial in a separate heating block or oven set to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C). Incubate for a fixed, intermediate time (e.g., 45 minutes).

  • Analysis: After incubation, cool the vials to room temperature and analyze each sample by GC-MS or your chosen chromatographic method.

  • Data Evaluation: Plot the peak area of the derivatized analyte against the reaction temperature to identify the temperature that yields the highest response.

Protocol 2: Time-Course Study

This protocol determines the minimum time required to achieve a complete reaction at the optimal temperature.

  • Sample Preparation: Prepare multiple identical aliquots of your dried sample in reaction vials.

  • Reagent Addition: Add the derivatization reagent to all vials.

  • Incubation: Place all vials in a heating block set to the optimal temperature determined from Protocol 1.

  • Timed Analysis: Remove one vial at various time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes). Immediately cool the removed vial to stop the reaction.

  • Data Evaluation: Analyze all samples and plot the peak area of the derivatized analyte against the reaction time. The optimal time is the point at which the peak area reaches a plateau.

Visualizing the Optimization Process

Understanding the relationship between reaction parameters is key. The following diagrams illustrate the conceptual framework and a practical workflow for optimization.

DerivatizationKinetics Temp Temperature Yield Derivative Yield Temp->Yield Increases Rate SideProducts Side Products / Degradation Temp->SideProducts Increases Risk (if excessive) Time Reaction Time Time->Yield Increases Completion

Caption: Interplay of temperature, time, and reaction outcomes.

OptimizationWorkflow Start Start Optimization TempGradient Protocol 1: Temperature Gradient Study Start->TempGradient SelectTemp Select Optimal Temperature TempGradient->SelectTemp TimeCourse Protocol 2: Time-Course Study SelectTemp->TimeCourse SelectTime Select Optimal Time TimeCourse->SelectTime Validation Validate Method SelectTime->Validation End Optimized Method Validation->End

Caption: Systematic workflow for derivatization optimization.

References

  • Shimadzu. (n.d.). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification Pittcon 2015 860-1P.
  • Journal of Analytical Methods in Chemistry. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Pure and Applied Chemistry. (1990). Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography.
  • Phenomenex. (2021). Derivatizing Reagents for GC – The Buffers Strike Back.
  • IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • ResearchGate. (2025). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry.
  • National Center for Biotechnology Information. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (n.d.). Effect of reaction temperature on derivatization. Derivatization conditions.
  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
  • PubMed. (2003). Kinetic Analysis and Subambient Temperature On-Line On-Column Derivatization of an Active Aldehyde.
  • ResearchGate. (2025). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples.
  • ResearchGate. (n.d.). Derivatization reaction optimization.
  • The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Chemistry LibreTexts. (2023). Derivatization.
  • ResearchGate. (2025). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis.

Sources

dealing with side product formation in Perkin reaction for cinnamic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Perkin reaction, specifically tailored for the synthesis of cinnamic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic organic reaction, with a focus on troubleshooting side product formation and optimizing reaction outcomes. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to make informed decisions in your experimental work.

Section 1: Understanding the Perkin Reaction - A Mechanistic Overview

The Perkin reaction is a powerful tool for the synthesis of α,β-unsaturated aromatic acids, most notably cinnamic acid and its derivatives.[1][2][3][4][5] It involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding acid which acts as a base catalyst.[1][2][3][4]

The reaction is typically performed by heating the aromatic aldehyde and an excess of the acid anhydride with a catalytic amount of the alkali salt at elevated temperatures, often around 180°C.[6][7]

Visualizing the Perkin Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Perkin reaction in the synthesis of cinnamic acid from benzaldehyde and acetic anhydride.

Perkin_Reaction_Mechanism acetic_anhydride Acetic Anhydride carbanion Carbanion (Enolate) acetic_anhydride->carbanion acetate_ion Acetate Ion (from catalyst) acetate_ion->carbanion Deprotonation alkoxide Alkoxide Intermediate carbanion->alkoxide Nucleophilic Attack benzaldehyde Benzaldehyde benzaldehyde->alkoxide betahydroxy_anhydride β-Hydroxy Anhydride alkoxide->betahydroxy_anhydride Protonation mixed_anhydride Mixed Anhydride (Unsaturated) betahydroxy_anhydride->mixed_anhydride Dehydration (Elimination of H₂O) cinnamic_acid Cinnamic Acid mixed_anhydride->cinnamic_acid Hydrolysis acetic_acid Acetic Acid mixed_anhydride->acetic_acid

Caption: Mechanism of the Perkin reaction for cinnamic acid synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Perkin reaction for cinnamic acid synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Perkin reaction are a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Suboptimal Temperature: The Perkin reaction typically requires high temperatures, often in the range of 180-190°C, to proceed efficiently.[8] Operating at lower temperatures can significantly decrease the reaction rate and, consequently, the yield. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.

    • Recommendation: Carefully monitor and control the reaction temperature using a sand or oil bath. If you are experiencing low yields, consider incrementally increasing the temperature within the recommended range.

  • Insufficient Reaction Time: This reaction is often slow and may require several hours to reach completion.[9]

    • Recommendation: Ensure the reaction is allowed to proceed for a sufficient duration, typically ranging from 4 to 10 hours.[9] You can monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Inefficient Catalyst: The choice and quality of the base catalyst are crucial. The alkali salt of the carboxylic acid corresponding to the anhydride is the standard catalyst.[1][3] Potassium salts are often reported to give better yields than sodium salts.[8]

    • Recommendation: Ensure your catalyst (e.g., anhydrous potassium acetate) is completely dry, as moisture can interfere with the reaction. Consider switching from sodium acetate to potassium acetate to potentially improve your yield.

  • Impure Reagents: The purity of your starting materials, particularly the aromatic aldehyde, is critical. Impurities can lead to unwanted side reactions.

    • Recommendation: Use freshly distilled benzaldehyde to remove any benzoic acid impurity that may have formed due to air oxidation.

Q2: I'm observing the formation of a dark, oily, or tar-like substance in my reaction mixture. What is it and how can I prevent it?

A2: The formation of a dark, resinous material is a common side effect in the Perkin reaction, often attributed to polymerization and self-condensation reactions, especially under harsh conditions.

  • Cause 1: Self-Condensation of Acetic Anhydride: At high temperatures, acetic anhydride can undergo self-condensation, leading to the formation of polymeric materials.

  • Cause 2: Aldehyde Instability: Aromatic aldehydes can be unstable at high temperatures and in the presence of a base, potentially leading to polymerization or other decomposition pathways.

  • Cause 3: Contamination: The presence of impurities in the starting materials can also catalyze the formation of these unwanted byproducts.

Preventative Measures:

  • Strict Temperature Control: Avoid overheating the reaction mixture. Maintain the temperature within the optimal range for the specific substrate.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to the formation of colored impurities.

  • Purification of Starting Materials: As mentioned previously, using purified reagents is essential.

Q3: My final product is difficult to purify, and I suspect the presence of significant side products. What are the most common side products and how can I minimize their formation?

A3: Besides polymerization products, other specific side products can form during the Perkin reaction. Understanding their origin is key to minimizing their formation.

  • Side Product: Benzal Acetate: It has been proposed that the reaction may proceed via the initial formation of a gem-diacetate from the aromatic aldehyde and acetic anhydride.[10] While this is an intermediate, its accumulation under certain conditions could be a factor.

  • Side Product: Products from Acetic Anhydride Self-Condensation: As mentioned, acetic anhydride can react with itself, especially in the presence of a strong base or at very high temperatures.

Strategies for Minimizing Side Products:

  • Control of Stoichiometry: While an excess of acetic anhydride is often used to act as a solvent, a very large excess might favor its self-condensation.[11] Experiment with the molar ratio of reactants to find the optimal balance for your specific system.

  • Choice of Base: While the alkali salt of the acid is the standard catalyst, other bases can be used.[1][3] However, stronger bases may increase the likelihood of side reactions. Sticking to the recommended weak base is generally advisable.[12]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the Perkin reaction.

Troubleshooting_Workflow start Start: Perkin Reaction for Cinnamic Acid issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Yield byproducts Side Product Formation (e.g., tar, oil) issue->byproducts Byproducts check_temp Check Reaction Temperature (180-190°C?) low_yield->check_temp check_temp_by Check for Overheating byproducts->check_temp_by check_time Check Reaction Time (4-10 hours?) check_temp->check_time Yes optimize_temp Optimize Temperature check_temp->optimize_temp No check_catalyst Check Catalyst (Anhydrous? K+ salt?) check_time->check_catalyst Yes increase_time Increase Reaction Time check_time->increase_time No check_reagents Check Reagent Purity (Freshly distilled aldehyde?) check_catalyst->check_reagents Yes change_catalyst Use Anhydrous Potassium Acetate check_catalyst->change_catalyst No purify_reagents Purify Starting Materials check_reagents->purify_reagents No success Successful Synthesis check_reagents->success Yes optimize_temp->check_time increase_time->check_catalyst change_catalyst->check_reagents purify_reagents->success inert_atm Consider Inert Atmosphere check_temp_by->inert_atm No control_temp Strict Temperature Control check_temp_by->control_temp Yes optimize_stoich Optimize Stoichiometry inert_atm->optimize_stoich optimize_stoich->success control_temp->inert_atm

Caption: A troubleshooting workflow for the Perkin reaction.

Section 3: Data Presentation - Impact of Reaction Parameters

The following table summarizes the influence of key reaction parameters on the yield of cinnamic acid, based on literature data.

ParameterConditionCinnamic Acid Yield (%)Reference
Catalyst Sodium AcetateLower Yields[8]
Potassium Acetate70-72[8]
Temperature 145-150°C (9 hours)47[8]
180-190°C (9 hours)80[8]
Reaction Time 4 hours (180°C)~20[13]
8 hours (180°C)70-72[13]

Section 4: Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and purification of cinnamic acid via the Perkin reaction.

Protocol 1: Synthesis of Cinnamic Acid

Materials:

  • Benzaldehyde

  • Acetic Anhydride

  • Anhydrous Potassium Acetate

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, combine benzaldehyde (1 mole equivalent), acetic anhydride (2-3 mole equivalents), and anhydrous potassium acetate (0.5-1 mole equivalent).

  • Heating: Heat the reaction mixture with stirring in a heating mantle or oil bath to a temperature of 180-190°C.

  • Reaction: Maintain this temperature for 4-8 hours. The reaction mixture will typically turn a brownish color.

  • Cooling: After the reaction is complete, allow the mixture to cool to approximately 100°C.

Protocol 2: Purification of Cinnamic Acid

Materials:

  • Crude reaction mixture from Protocol 1

  • Water

  • Sodium carbonate solution (10%)

  • Concentrated Hydrochloric Acid (HCl)

  • Beakers

  • Büchner funnel and filter flask

  • pH paper or meter

  • Activated charcoal (optional)

Procedure:

  • Hydrolysis and Neutralization: Carefully and slowly pour the warm crude reaction mixture into a large beaker containing a significant volume of water. Add a 10% sodium carbonate solution portion-wise with stirring until the solution is basic (pH > 8). This converts the cinnamic acid to its soluble sodium salt, sodium cinnamate, and hydrolyzes any remaining acetic anhydride.

  • Removal of Unreacted Aldehyde: If a significant amount of unreacted benzaldehyde is present (indicated by its characteristic almond-like smell), it can be removed by steam distillation.[14][15]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution gently for a few minutes. Filter the hot solution to remove the charcoal.[16]

  • Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic (pH < 4). Cinnamic acid will precipitate as a white solid.[9][14]

  • Isolation: Collect the cinnamic acid crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with cold water to remove any inorganic salts and residual acid.

  • Drying: Dry the purified cinnamic acid crystals in a desiccator or a low-temperature oven. The melting point of pure trans-cinnamic acid is approximately 133°C.[13]

  • Recrystallization (Optional, for higher purity): The cinnamic acid can be further purified by recrystallization from a mixture of water and ethanol.[9][14]

Section 5: References

  • A Concise Introduction of Perkin Reaction - Longdom Publishing. [Link]

  • Introduction to Perkin reaction its mechanism and examples.pdf - Slideshare. [Link]

  • Perkin Reaction Mechanism - BYJU'S. [Link]

  • Perkin Reaction Mechanism - Sathee NEET - IIT Kanpur. [Link]

  • Perkin reaction - Wikipedia. [Link]

  • Reconstructing the historical synthesis of mauveine from Perkin and Caro: Procedure and details - ResearchGate. [Link]

  • Perkin Reaction: Definition & Mechanism - Lesson - Study.com. [Link]

  • Perkin's Mauve: The History of the Chemistry. [Link]

  • synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace. [Link]

  • Perkin Reaction - Chemistry LibreTexts. [Link]

  • CINNAMIC ACID, PERKIN REACTION.#ncchem - YouTube. [Link]

  • William Henry Perkin | Science History Institute. [Link]

  • Mauveine: History, Properties and Structure | UKEssays.com. [Link]

  • Perkin's purple - Royal Society. [Link]

  • Preparation of cinnamic acid (Perkin condensation). [Link]

  • Perkin reaction - L.S.College, Muzaffarpur. [Link]

  • Perkin Reaction: Definition, Examples, and Mechanism - Chemistry Learner. [Link]

  • Cinnamic Acid : Organic Synthesis ( Perkin Reaction ) - YouTube. [Link]

  • Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis' - CDN. [Link]

  • Perkin Reaction: Definition & Mechanism - Lesson - Study.com. [Link]

  • Perkin's Reaction. - YouTube. [Link]

  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC - NIH. [Link]

  • Revised mechanism and improved methodology for the Perkin condensation. Resuscitation of the mechanism involving benzal acetate and the improbability of the enolate of acetic anhydride | Request PDF - ResearchGate. [Link]

  • Perkin condensation - YouTube. [Link]

Sources

Technical Support Center: Improving the Purity of 2-Bromo-5-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis and purification of 2-bromo-5-methoxybenzoic acid (CAS: 22921-68-2). This crucial intermediate is a foundational building block in the development of complex pharmaceuticals, including urolithin derivatives and novel drug candidates.[1][2] Achieving high purity is not merely a goal but a necessity to ensure the integrity of subsequent synthetic steps and the efficacy of the final active pharmaceutical ingredient.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common synthetic challenges and offer robust, validated protocols to enhance the purity and yield of your product.

Synthesis Overview: The Bromination of 3-Methoxybenzoic Acid

The most prevalent synthetic route to 2-bromo-5-methoxybenzoic acid is the electrophilic aromatic substitution of 3-methoxybenzoic acid. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. Their combined influence preferentially directs the incoming electrophile (Br⁺) to the C-2 position, which is ortho to the methoxy group and meta to the carboxylic acid group.

Common brominating agents include liquid bromine (Br₂), N-Bromosuccinimide (NBS), and combinations of alkali metal bromides with bromates.[1][3][4] The reaction is typically carried out in solvents like acetic acid or various halogenated hydrocarbons.[3][4]

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 3-Methoxybenzoic Acid Bromination Bromination (e.g., NBS or Br₂ in Acetic Acid) Start->Bromination Add Brominating Agent Quench Reaction Quench (e.g., Ice Water) Bromination->Quench Monitor until completion (HPLC/TLC) Crude_Isolation Crude Product Isolation (Filtration) Quench->Crude_Isolation Recrystallization Recrystallization Crude_Isolation->Recrystallization Transfer Crude Solid Drying Drying Under Vacuum Recrystallization->Drying Final_Product Pure 2-Bromo-5-methoxybenzoic Acid Drying->Final_Product

Caption: General workflow for synthesis and purification.

Troubleshooting and FAQs

This section addresses the most common issues encountered during the synthesis.

Question 1: My yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors. Systematically investigating each possibility is key.

  • Causality:

    • Incomplete Reaction: The bromination may not have proceeded to completion. This is often due to insufficient reaction time, inadequate temperature, or degraded reagents.

    • Product Loss During Workup: Significant amounts of the product can be lost during extraction, washing, or filtration if these steps are not optimized.

    • Side Reactions: Competing reactions, such as the formation of isomers or di-brominated products, consume the starting material and reduce the yield of the desired product.[4]

  • Troubleshooting & Optimization:

    • Ensure Reaction Completion: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] Continue the reaction until the starting material (3-methoxybenzoic acid) is consumed (typically ≤0.5% by HPLC).[1]

    • Verify Reagent Quality: Use a fresh, high-quality brominating agent. N-bromosuccinimide, for instance, should be recrystallized if it has a pronounced yellow or brown color.

    • Optimize Workup: After quenching the reaction in ice water, ensure complete precipitation of the crude product.[4][6] When washing the filtered solid, use ice-cold water to minimize dissolution of the product.[7]

    • Control Reaction Conditions: Harsh conditions can promote side reactions. Maintain the recommended temperature (e.g., 25-30°C for NBS methods) and consider a slower, dropwise addition of the brominating agent.[4][8]

Question 2: My final product is contaminated with the starting material. How can I remove it?

Answer: The presence of unreacted 3-methoxybenzoic acid is a common purity issue, often indicating an incomplete reaction.

  • Causality:

    • Insufficient Brominating Agent: Using a substoichiometric amount of the brominating agent will inevitably leave starting material unreacted.

    • Inadequate Reaction Time: The reaction was stopped before all the starting material could be converted.

  • Troubleshooting & Optimization:

    • Stoichiometry is Key: Use a slight excess of the brominating agent (e.g., 1.1 to 1.2 molar equivalents) to drive the reaction to completion.[6][8]

    • Purification via Recrystallization: Recrystallization is highly effective. 2-bromo-5-methoxybenzoic acid and the starting material have different solubilities in common solvents like ethanol or methanol-water mixtures. A carefully performed recrystallization will leave the more soluble starting material in the mother liquor.[4][7]

    • Acid-Base Extraction (Liquid Workup): While less common for final purification, differences in pKa values can be exploited in a liquid-liquid extraction workup, though this is generally more complex than recrystallization for this specific separation.

Question 3: I am observing di-brominated byproducts in my analysis. How can this be prevented?

Answer: The formation of di-brominated species occurs when the product, which is still an activated aromatic ring, undergoes a second bromination.

  • Causality:

    • Excess Brominating Agent: A large excess of the brominating agent is the most common cause.

    • High Reaction Temperature: Elevated temperatures can increase the rate of the second bromination, reducing selectivity.

  • Troubleshooting & Optimization:

    • Precise Stoichiometric Control: Use no more than 1.0-1.1 equivalents of the brominating agent.[8]

    • Slow Reagent Addition: Add the brominating agent slowly or in portions. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-bromination.[8]

    • Temperature Management: Avoid unnecessarily high temperatures. Running the reaction at the lower end of the effective temperature range often improves selectivity.

    • Purification: Di-brominated products are typically less soluble than the mono-brominated product. Therefore, they can often be effectively removed by recrystallization.

Question 4: My product has a yellow or brown tint. What causes this discoloration and how is it removed?

Answer: A pure product should be a white to off-white solid.[1] Discoloration indicates the presence of impurities.

  • Causality:

    • Residual Bromine/Iodine: Trace amounts of the brominating agent or iodine (if used as a catalyst) can stain the product.

    • Colored Byproducts: Minor side reactions can produce colored, often polymeric, impurities.

  • Troubleshooting & Optimization:

    • Thiosulfate Wash: During the workup, wash the crude product with a dilute solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining elemental bromine (Br₂) to colorless bromide ions (Br⁻).

    • Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. Charcoal is highly effective at adsorbing colored impurities. Use it sparingly, as it can also adsorb some of your product.

    • Thorough Recrystallization: A well-executed recrystallization is often sufficient to remove the impurities responsible for the color, leaving them behind in the mother liquor.[7][9]

TroubleshootingFlow Problem Identify Primary Issue (e.g., Low Purity by HPLC/NMR) Impurity_SM Starting Material Present? Problem->Impurity_SM Impurity_DiBr Di-brominated Impurity? Problem->Impurity_DiBr Impurity_Color Product Discolored? Problem->Impurity_Color Impurity_SM->Impurity_DiBr No Sol_SM Solution: 1. Check Stoichiometry (1.1 eq Br+) 2. Increase Reaction Time 3. Effective Recrystallization Impurity_SM->Sol_SM Yes Impurity_DiBr->Impurity_Color No Sol_DiBr Solution: 1. Use 1.0-1.1 eq Br+ 2. Slow Reagent Addition 3. Control Temperature Impurity_DiBr->Sol_DiBr Yes Sol_Color Solution: 1. Thiosulfate Wash 2. Charcoal Treatment 3. Recrystallize Thoroughly Impurity_Color->Sol_Color Yes Pure_Product Achieve High Purity Product Impurity_Color->Pure_Product No Sol_SM->Pure_Product Sol_DiBr->Pure_Product Sol_Color->Pure_Product

Caption: Troubleshooting logic for common purity issues.

Experimental Protocols

Protocol 1: High-Purity Recrystallization

Recrystallization is the single most critical step for achieving high purity.[7][10] The goal is to dissolve the crude product in a minimum amount of a suitable hot solvent, then allow it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.

  • Solvent Selection: Solvents such as ethanol, methanol, acetic acid, or trifluoroacetic acid are effective.[1][4] Sometimes, a co-solvent system (e.g., ethanol/water) is ideal. The best solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-bromo-5-methoxybenzoic acid in an Erlenmeyer flask. Add a small amount of your chosen solvent and heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is just fully dissolved at the solvent's boiling point. Using the minimum amount of solvent is crucial for maximizing recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal (if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum, preferably in a vacuum oven at 60-70°C, until a constant weight is achieved.[1]

Data Presentation

Table 1: Comparison of Synthetic Conditions
Starting MaterialBrominating AgentSolventConditionsYieldPurity (HPLC)Reference
3-Methoxybenzoic acidLiquid BromineAcetic Acid / WaterReflux79%Not Specified[3]
3-Methoxybenzoic acidNBS, KBr, Red PDichloromethane25-30°C, 3h93.4%99.1%[4]
3-Methoxybenzoic acidDibromohydantoin, KBr, Red PChloroform25-30°C, 3h92.8%99.5%[4]
3-Methoxybenzoic acidAlkali Metal Bromide/BromateOrganic Acid25-35°C, 12h83-88%>99.0%[1]
Table 2: Purity Assessment & Expected Results
Analytical MethodPurposeExpected Result for Pure ProductIndication of Impurity
HPLC Quantify purity and identify impuritiesSingle major peak at the correct retention time. Purity >99%.[1][4]Presence of additional peaks (starting material, isomers, di-bromo species).
¹H NMR Structural confirmation and impurity identificationClean spectrum matching the expected chemical shifts and integration.[11]Extra signals corresponding to impurities.
Melting Point Assess puritySharp melting point range, e.g., 157-159 °C or 159-163 °C.[12][13]Depressed and broad melting point range.

References

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • 2-Bromo-5-methoxybenzoic acid. SIELC Technologies. [Link]
  • 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906. PubChem. [Link]
  • Recrystallization of Benzoic Acid. Unknown Source. [Link]
  • Recrystallization of Benzoic Acid. Unknown Source. [Link]
  • 2-BROMO-5-METHOXYBENZOIC ACID. Five Chongqing Chemdad Co. [Link]
  • Sourcing High-Quality 2-Bromo-5-methoxybenzoic Acid: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2. Ottokemi. [Link]
  • Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Unknown Source. [Link]
  • Purification of Product Mixtures. Chemistry LibreTexts. [Link]
  • (PDF) Recrystallization of Impure Benzoic Acid.

Sources

Technical Support Center: Synthesis of 5-Methoxy-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-methoxy-1,3-benzoxathiol-2-one. This molecule is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the antidepressant tianeptine.[1][2] The synthesis, while conceptually straightforward, is often plagued by issues of low yield, challenging purification, and sensitivity of the starting materials.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these common hurdles. We will move from frequently asked questions to a detailed, problem-oriented troubleshooting guide, complete with optimized protocols and workflow diagrams. Our goal is to explain the causality behind experimental choices, enabling you to not only solve immediate problems but also to build a more robust and reliable synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 5-methoxy-1,3-benzoxathiol-2-one?

A1: The most common and direct method involves the cyclization of 2-amino-5-methoxythiophenol with a carbonylating agent. This reaction forms the five-membered benzoxathiol-2-one ring system in a single step. The choice of carbonylating agent is a critical parameter influencing safety, yield, and purity.

Q2: Why is the starting material, 2-amino-5-methoxythiophenol, so critical to the success of the reaction?

A2: 2-Amino-5-methoxythiophenol is a highly reactive molecule containing both a nucleophilic amine and a thiol group. The thiol is particularly susceptible to oxidation, which can lead to the formation of disulfide impurities. The compound's stability is a major concern; it is known to be unstable in air and solution, which can significantly impact the reaction yield before the synthesis even begins.[3] Proper handling, storage under an inert atmosphere, and using freshly prepared or purified material are paramount.[4][5][6]

Q3: What are the most common side reactions that lead to low yield?

A3: Several side reactions can compete with the desired cyclization:

  • Disulfide Formation: Oxidation of the thiophenol starting material to form a disulfide dimer prevents it from participating in the cyclization.

  • Urea/Amide Formation: The amine group of the starting material can react with the carbonylating agent to form urea-type byproducts or other related structures, especially if the cyclization is slow.

  • Polymerization: Under certain conditions, the starting material can polymerize, leading to intractable tars and reducing the yield of the desired product.

  • Hydrolysis: The final product can be susceptible to hydrolysis, breaking the ring, if exposed to harsh acidic or basic conditions during workup, especially at elevated temperatures.

Q4: Phosgene is often mentioned in older literature. Why is it avoided, and what are the modern alternatives?

A4: Phosgene is an extremely toxic gas, and its use requires specialized equipment and stringent safety protocols, making it unsuitable for most laboratory settings.[7] Modern synthesis relies on safer, solid phosgene substitutes. The most common are triphosgene (bis(trichloromethyl) carbonate) and carbonyldiimidazole (CDI).[8][9] While safer to handle, these reagents have different reactivities compared to phosgene, which must be accounted for in the experimental design.[7]

ReagentPhysical StateRelative Reactivity (vs. Triphosgene)Key AdvantagesKey Disadvantages
Phosgene Gas~170xHigh reactivity, volatile (easy removal)Extremely toxic, highly regulated
Triphosgene Solid1x (Baseline)Safer handling, stable solidLess reactive than phosgene, can release phosgene in situ, non-volatile byproducts
CDI SolidVariesGood for carbonylations, safeByproducts (imidazole) must be removed, can be less reactive
Table 1: Comparison of Common Carbonylating Agents.[7][8]

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem 1: The reaction yields little to no desired product, with starting material consumed.

  • Potential Cause A: Degradation of 2-amino-5-methoxythiophenol.

    • Causality: As an aminothiophenol, this starting material is highly prone to air oxidation, forming the corresponding disulfide. This disulfide will not cyclize and represents a direct loss of material. The material is noted to be unstable in air.[3]

    • Suggested Solution:

      • Verify Purity: Before starting, check the purity of the 2-amino-5-methoxythiophenol by ¹H NMR or LC-MS.

      • Inert Atmosphere: Handle the solid and prepare all solutions under an inert atmosphere (Nitrogen or Argon). Use degassed solvents.

      • Proper Storage: Store the starting material in a freezer, under an inert atmosphere, and protected from light.[4]

      • Use Fresh: If possible, use the starting material immediately after preparation or purification. A known preparation method involves the hydrolysis of 2-amino-6-methoxybenzothiazole.[6]

  • Potential Cause B: Formation of Urea Byproducts.

    • Causality: The carbonylating agent can react with two molecules of the aminothiophenol via their amine groups to form a urea derivative. This pathway competes with the desired intramolecular S-acylation followed by N-acylation.

    • Suggested Solution:

      • Slow Addition: Add the carbonylating agent solution slowly to the solution of the aminothiophenol at a low temperature (e.g., 0 °C). This maintains a low concentration of the carbonylating agent, favoring the intramolecular cyclization over the intermolecular urea formation.

      • Use of a Base: Include a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl or other acidic byproducts generated during the reaction. This prevents the protonation of the starting material's amine, keeping it nucleophilic.

Problem 2: The reaction is sluggish or incomplete, even with high-quality starting material.

  • Potential Cause A: Insufficient Reactivity of the Carbonylating Agent.

    • Causality: Solid phosgene substitutes like triphosgene are significantly less reactive than phosgene gas.[7] Triphosgene often requires a catalyst or higher temperatures to initiate the reaction and form the reactive species in situ.

    • Suggested Solution:

      • Temperature Control: While initial addition should be cold to control side reactions, the reaction may need to be allowed to warm to room temperature or even be gently heated (e.g., to 40-50 °C) to drive it to completion. Monitor the reaction progress carefully by TLC or LC-MS.

      • Catalyst: For triphosgene, a catalytic amount of a tertiary amine or dimethylformamide (DMF) can facilitate its decomposition into the more reactive phosgene in situ.

  • Potential Cause B: Incorrect Stoichiometry.

    • Causality: Triphosgene is a solid that provides three equivalents of phosgene. However, its reaction is complex. A common mistake is using an incorrect molar ratio. Typically, slightly more than 1/3 of an equivalent is used per cyclization.

    • Suggested Solution:

      • Molar Ratio: Use approximately 0.35-0.40 molar equivalents of triphosgene for every 1.0 equivalent of the aminothiophenol. This ensures a slight excess of the carbonylating function without being grossly excessive, which could promote side reactions.

Problem 3: The product is isolated, but it is impure and difficult to purify.

  • Potential Cause A: Co-precipitation of Byproducts.

    • Causality: Side products, such as the disulfide or urea derivatives, may have similar solubilities to the desired product, causing them to co-precipitate or co-crystallize during workup.

    • Suggested Solution:

      • Optimized Workup: After the reaction is complete, quench carefully with water or a mild aqueous acid.

      • Solvent Screening for Recrystallization: Do not assume a single solvent will work. Screen multiple solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, toluene/heptane) to find conditions where the product crystallizes cleanly, leaving impurities in the mother liquor. Recrystallization from aqueous ethanol has been reported for similar structures.[10]

      • Column Chromatography: If recrystallization fails, column chromatography on silica gel is a viable alternative. Use a solvent system determined by TLC analysis (e.g., hexanes/ethyl acetate). To prevent potential hydrolysis on acidic silica, the silica gel can be pre-treated with a small amount of triethylamine in the eluent.

Visualized Workflows

General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 2-Amino-5-methoxythiophenol (under N2) D Combine C and A Cool to 0 °C A->D B Triphosgene Solution (in THF/Toluene) E Slowly add B to D (0 °C -> RT) B->E C Anhydrous Solvent + Base (e.g., THF, Pyridine) C->D D->E F Monitor by TLC/LC-MS (Stir 2-4h) E->F G Quench Reaction (e.g., with H2O) F->G H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Wash & Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify Crude Solid (Recrystallization or Chromatography) J->K L Pure 5-methoxy-1,3- benzoxathiol-2-one K->L start Reaction Complete. Low Yield Observed. q1 TLC/LC-MS shows mostly starting material? start->q1 a1_yes Check Reaction Conditions: - Increase temperature/time - Check carbonylating agent  reactivity/stoichiometry q1->a1_yes Yes q2 TLC/LC-MS shows significant side products? q1->q2 No end_node Yield Improved a1_yes->end_node a2_yes_disulfide Disulfide Detected? -> Improve inert atmosphere   technique. Use fresh   starting material. q2->a2_yes_disulfide Yes (Disulfide) a2_yes_polar Polar Baseline Impurities? -> Likely urea/polymer.   Use slower addition at   lower temperature. q2->a2_yes_polar Yes (Polar) q3 Product isolated but impure? q2->q3 No a2_yes_disulfide->end_node a2_yes_polar->end_node a3_yes Optimize Purification: - Screen recrystallization solvents - Use column chromatography - Check for product degradation  during workup q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: A decision tree to diagnose and solve common low-yield issues.

Optimized Experimental Protocol

Synthesis of 5-methoxy-1,3-benzoxathiol-2-one using Triphosgene

Disclaimer: This protocol is intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions, including the use of a fume hood and personal protective equipment, must be strictly followed. Triphosgene, while safer than phosgene gas, can release phosgene and is highly toxic. [9] Reagents & Equipment:

  • 2-Amino-5-methoxythiophenol (1.0 eq)

  • Triphosgene (0.4 eq)

  • Pyridine or Triethylamine (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge Reactor: Under a positive pressure of nitrogen, charge the flask with 2-amino-5-methoxythiophenol (1.0 eq) and anhydrous THF (or Toluene) to make an ~0.2 M solution.

  • Add Base: Add the base (pyridine or triethylamine, 2.2 eq) to the flask. Cool the resulting solution to 0 °C in an ice-water bath.

  • Prepare Carbonylating Agent: In a separate dry flask under nitrogen, dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous THF and load this solution into the dropping funnel.

  • Reaction: Add the triphosgene solution dropwise to the stirred, cooled solution of the aminothiophenol over 30-45 minutes. Ensure the internal temperature does not rise above 5-10 °C.

  • Warm and Monitor: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Workup:

    • Cool the mixture back to 0 °C and cautiously quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove the base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Slowly add water until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in a refrigerator to induce crystallization. Collect the solid by vacuum filtration, wash with cold ethanol/water, and dry under vacuum. [10] * Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

References

  • Deng, Y., et al. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 42(28), 3257-3260.
  • Cotarca, L., & Eckert, H. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?. Organic Process Research & Development, 21(9), 1346-1354.
  • Samuel, E. A., & Min, S. J. (2019). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience, 10(6), 2585-2594.
  • Lau, P. T. S., & Kestner, M. (1968). A One-Step Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-ones from Quinones and Thiourea. The Journal of Organic Chemistry, 33(11), 4426-4431.
  • Google Patents. (2016). CN105254587A - Preparation method of tianeptine sodium intermediate.
  • ResearchGate. Synthesis of 1,3-benzoxathiol-2-one derivatives.
  • ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
  • ResearchGate. Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid.
  • ResearchGate. Reaction of Quinones with Thiourea: Synthesis of 5-Hydroxy-4-acyl-1,3-benzoxathiol-2-ones.
  • Mateos, C., et al. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 19, 1312-1331.
  • National Institutes of Health. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer.
  • PrepChem.com. Step 2: Preparation of 2-amino-5-methoxythiophenol.
  • ResearchGate. Synthesis of 1,3-Benzoxathiol-2-one Derivatives from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas.
  • Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 39-46.
  • ResearchGate. Synthesis of 2-Hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones.
  • National Institutes of Health. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • ResearchGate. Novel Synthesis of 2H-1,5-Benzoxathiepin-3(4H)-one and 5H-4,1-Benzoxathiepin-3(2H)-one Derivatives and Chemical Properties Evaluation.
  • ResearchGate. Optimization of the reaction conditions for synthesis of 13-phenyl-5 H-dibenzo[b,i]xanthene-5, 7, 12, 14(13H)-tetraone.

Sources

Technical Support Center: Enhancing the Efficiency of Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bromination Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating bromine atoms into organic molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure you can approach your next bromination with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding bromination reactions.

Q1: My aromatic bromination is giving me a mixture of ortho and para isomers. How can I improve para-selectivity?

A1: Achieving high para-selectivity in electrophilic aromatic bromination is a common challenge. The selectivity is influenced by both electronic and steric factors. For many substrates, lowering the reaction temperature can significantly enhance para-selectivity by favoring the kinetically controlled product.[1] Additionally, the choice of brominating agent and solvent system is critical. Using N-bromosuccinimide (NBS) with silica gel or in solvents like tetrahydrofuran (THF) can offer high regioselectivity.[1] For certain substrates, employing zeolites as catalysts can also induce high para-selectivity.[1]

Q2: I'm trying to brominate an alkene, but instead of the desired vicinal dibromide, I'm getting allylic bromination. What's going wrong?

A2: The formation of an allylic bromination product instead of the expected electrophilic addition product is a strong indicator that a radical pathway is dominating.[2] This is often initiated by light or the presence of radical initiators.[2] To favor the desired electrophilic addition, it is crucial to perform the reaction in the dark by wrapping the flask in aluminum foil.[2] Also, ensure your solvent and reagents are free from peroxides, which can initiate radical chains. Using N-bromosuccinimide (NBS) is typically for achieving allylic bromination, so if that is not the desired outcome, you should be using a reagent like molecular bromine (Br₂) in an inert, aprotic solvent.[2][3]

Q3: What is the best way to remove the color of excess bromine after my reaction is complete?

A3: A persistent yellow or brown color in your crude product indicates residual bromine. This can often be quenched during the aqueous workup. Washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is a highly effective method for reducing excess bromine to colorless bromide ions. For more stubborn coloration, treating a solution of the crude product with a small amount of activated carbon followed by filtration can also be effective.[4]

Q4: My purified brominated compound seems to be degrading over time. How can I improve its stability?

A4: Brominated organic compounds can be susceptible to degradation, primarily through dehalogenation, where the carbon-bromine bond is cleaved.[4] This process can be accelerated by exposure to light, heat, or certain metals. To enhance stability, store your purified compound in a cool, dark environment, preferably under an inert atmosphere like nitrogen or argon. Ensure that all acidic residues (like HBr) have been thoroughly removed during purification, as they can catalyze decomposition.[4]

Q5: What are the key safety precautions when working with N-Bromosuccinimide (NBS)?

A5: N-Bromosuccinimide (NBS) is a corrosive solid that can cause severe skin burns and eye damage.[5] It is also harmful if swallowed.[5] Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid creating dust when handling the solid.[5] NBS is sensitive to light and moisture, so it should be stored in a tightly closed container in a cool, dry, and dark place.[5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific issues you may encounter during your bromination experiments.

Guide 1: Poor Regioselectivity in Electrophilic Aromatic Bromination

Problem: The bromination of your substituted aromatic substrate yields an unexpected regioisomer or a difficult-to-separate mixture of isomers.

start Unexpected Regioselectivity Observed verify Verify Purity of Starting Material & Reagents start->verify literature Consult Literature for Analogous Systems verify->literature conditions Review Reaction Conditions (Temp, Solvent, Catalyst) literature->conditions steric_electronic Analyze Steric and Electronic Factors of Substrate conditions->steric_electronic mechanism Consider Alternative Mechanisms (e.g., radical) steric_electronic->mechanism optimize Systematically Optimize Reaction Conditions mechanism->optimize end Problem Resolved optimize->end

Caption: A stepwise workflow for diagnosing and resolving unexpected regioselectivity.

Possible Cause Recommended Action & Explanation
1. Reaction Temperature is Too High Higher temperatures can overcome the activation energy barrier for the formation of less stable, thermodynamically controlled products.[7] Solution: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This will favor the kinetically controlled product, which is often the more desired regioisomer.[1]
2. Inappropriate Brominating Agent The bulkiness and reactivity of the brominating agent can significantly influence regioselectivity. For instance, a very bulky reagent may be sterically hindered from accessing the ortho position. Solution: Screen different brominating agents. N-bromosuccinimide (NBS) is often more selective than molecular bromine (Br₂).[1] For highly activated systems, milder reagents like pyridinium tribromide can offer better control.
3. Lewis Acid Catalyst Effects The choice and amount of Lewis acid (e.g., FeBr₃, AlCl₃) affects the electrophilicity of the bromine and can alter the regiochemical outcome.[7] Solution: Titrate the amount of Lewis acid or screen different catalysts. In some cases, for highly activated rings like phenols or anilines, no Lewis acid is required, and its presence can lead to over-bromination or side reactions.[8]
4. Solvent Polarity The solvent can influence the stability of the charged intermediate (the arenium ion) and thus affect the reaction pathway.[9][10] Solution: Experiment with solvents of varying polarity. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are common, but sometimes more polar solvents like acetonitrile can alter selectivity.
Guide 2: Unwanted Side Reactions in Allylic/Benzylic Bromination with NBS

Problem: While attempting an allylic or benzylic bromination using NBS, you observe significant formation of the vicinal dibromide (addition to the double bond) or other side products.

NBS is the reagent of choice for allylic and benzylic brominations because it provides a low, constant concentration of molecular bromine (Br₂) through its reaction with trace amounts of HBr that are generated in the reaction.[3][11] This low concentration of Br₂ favors the radical substitution pathway over electrophilic addition. If the concentration of Br₂ becomes too high, the competing electrophilic addition to the double bond can become a significant side reaction.[3]

  • Ensure Purity of NBS: Old or impure NBS can contain excess Br₂ or HBr, leading to side reactions. It is often beneficial to recrystallize NBS from water before use.

  • Use a Non-polar Solvent: Carbon tetrachloride (CCl₄) is the traditional solvent for these reactions, in part because HBr is poorly soluble in it, which keeps the concentration of Br₂ low. Dichloromethane (CH₂Cl₂) can also be used. Avoid polar or protic solvents.

  • Initiate the Reaction Properly: The radical reaction requires an initiator. This is typically either UV light (from a sunlamp or mercury lamp) or a chemical radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide.[8] Ensure you are using an appropriate initiation method and not just heat, which might favor other pathways.

  • Control Reaction Temperature: While initiation is needed, excessive heat can lead to decomposition and side reactions. The reaction should be run at a controlled temperature, often at the reflux temperature of the solvent (e.g., CCl₄ at ~77 °C).[8]

  • Scavenge HBr: In some cases, adding a non-basic scavenger like propylene oxide can remove the HBr as it forms, further suppressing the formation of Br₂.

start Start: Allylic/Benzylic Bromination Setup reagents Combine Alkene/Aralkane, Recrystallized NBS, Radical Initiator (e.g., AIBN) in Anhydrous CCl4 start->reagents initiation Initiate Reaction with UV light or Reflux reagents->initiation monitor Monitor Reaction by TLC/GC-MS initiation->monitor workup Reaction Complete monitor->workup filter Cool to RT, Filter off Succinimide workup->filter wash Wash Organic Phase with Na2S2O3 (aq) then Brine filter->wash dry Dry over Na2SO4, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify product Isolated Allylic/Benzylic Bromide purify->product

Caption: A standard workflow for performing an allylic bromination with NBS.

Guide 3: Issues with α-Bromination of Carbonyl Compounds

Problem: Low yield, no reaction, or polybromination during the acid-catalyzed α-bromination of a ketone or aldehyde.

Acid-catalyzed α-halogenation proceeds through an enol intermediate.[12] The formation of this enol is the rate-determining step of the reaction.[12][13] This means the rate of the reaction is dependent on the concentration of the carbonyl compound and the acid catalyst, but independent of the bromine concentration.[13]

Symptom Potential Cause Solution
No Reaction / Very Slow Reaction 1. Insufficient Acid Catalyst: The formation of the enol intermediate is acid-catalyzed. Without enough acid, the reaction will not proceed at a reasonable rate.[13]Solution: Ensure a catalytic amount of a suitable acid (e.g., acetic acid as solvent, or catalytic HBr) is present.
2. Poor Enolization: The substrate may not enolize readily. Carboxylic acids, for example, do not undergo this reaction directly and require conversion to an acid bromide first (the Hell-Volhard-Zelinskii reaction).[14]Solution: For ketones, ensure you are using a protic solvent that can facilitate proton transfers. If the substrate is inherently difficult to enolize, more forcing conditions (higher temperature) may be needed.
Low Yield / Incomplete Conversion 1. Reversible Reaction: The reaction can be reversible.Solution: Use a slight excess of the brominating agent (e.g., 1.1 equivalents of Br₂) to drive the reaction to completion. Monitor by TLC to avoid adding too much excess, which can lead to side products.
Polybromination 1. Product is More Reactive: The mono-brominated product can sometimes enolize faster than the starting material, leading to rapid formation of the di-brominated species.Solution: Add the bromine solution slowly to the reaction mixture to maintain a low concentration of Br₂. This allows the starting material to react before the mono-brominated product can react again. Running the reaction at a lower temperature can also increase selectivity.

Key Experimental Protocols

Protocol 1: Para-Selective Bromination of Anisole

This protocol is designed to favor the formation of 4-bromoanisole over the ortho isomer.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anisole (1.0 eq) and dichloromethane (CH₂Cl₂, ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of molecular bromine (Br₂, 1.05 eq) in CH₂Cl₂. Add this solution dropwise to the stirred anisole solution over 30 minutes. The red-brown color of the bromine should dissipate as it reacts.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours at 0 °C.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the bromine color disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ (aq), saturated NaHCO₃ (aq), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate eluent system) or by distillation to yield pure 4-bromoanisole.

Protocol 2: Allylic Bromination of Cyclohexene using NBS

This protocol details the selective bromination at the allylic position of cyclohexene.

  • Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, combine cyclohexene (1.0 eq), N-bromosuccinimide (NBS, 1.0 eq, recrystallized), and carbon tetrachloride (CCl₄, ~0.4 M).

  • Initiator: Add a catalytic amount of AIBN (azobisisobutyronitrile, ~0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) using a heating mantle. Alternatively, initiate the reaction at room temperature using a UV lamp. The reaction progress can be monitored by observing the dense NBS sinking to the bottom and being replaced by the less dense succinimide, which floats.

  • Monitoring: Check for the consumption of cyclohexene by GC-MS. The reaction is usually complete in 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. The solid succinimide will precipitate. Filter the mixture to remove the succinimide, washing the solid with a small amount of cold CCl₄.

  • Isolation: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation (the product is volatile).

  • Purification: The crude 3-bromocyclohexene can be purified by vacuum distillation.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. [Link]
  • 10.
  • 16.
  • 11.
  • Modern Approaches to Green Bromination for a Sustainable Future. Preprints.org. [Link]
  • Nbs Bromination. UCLA Chemistry and Biochemistry. [Link]
  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]
  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromin
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
  • Recent Advances in Bromination Reactions. NUS Faculty of Science. [Link]
  • A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... Study Prep in Pearson+. [Link]
  • The Stereochemistry of Alkene Addition Reactions. Chemistry Steps. [Link]
  • Bromine purification process.
  • Purification of liquid bromine contaminated with organic impurities.
  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Method for purifying a bromine compound.
  • Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes.
  • Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]
  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. [Link]
  • Stereoselective Halogenation in Natural Product Synthesis. PMC - PubMed Central - NIH. [Link]
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
  • 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts. [Link]
  • Bromine Handling. Scribd. [Link]
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. PMC - NIH. [Link]
  • Preventing a bromination reaction from going radical. Science Forums. [Link]
  • Bromination - Common Conditions. Common Organic Chemistry. [Link]
  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • How green is your bromination reaction?.
  • Mechanism of Free Radical Bromin
  • Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. [Link]
  • Bromin
  • Selectivity in Free Radical Reactions: Bromination vs.

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Technical Support Center: Strategies to Improve Regioselectivity in Aromatic Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aromatic Bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their aromatic bromination reactions. Poor regioselectivity is a frequent challenge, leading to difficult product purification and reduced yields of the desired isomer. This guide provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and supported by experimental evidence.

Frequently Asked Questions (FAQs)

Q1: My bromination of a substituted benzene is yielding a mixture of ortho and para isomers. How can I favor the formation of the para product?

This is a classic challenge in electrophilic aromatic substitution (EAS). The formation of both ortho and para isomers is expected with activating, ortho-, para-directing groups.[1][2][3] However, several strategies can be employed to enhance para-selectivity.

Core Principle: The transition state leading to the para product is often sterically less hindered than the one leading to the ortho product. By manipulating reaction conditions, we can exploit this difference.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Decreasing the reaction temperature is one of the most effective methods to increase para-selectivity.[4][5] At lower temperatures, the reaction is under kinetic control, favoring the product with the lowest activation energy.[5] The steric hindrance at the ortho position raises its activation energy relative to the para position. For instance, the bromination of catechol with N-bromosuccinimide (NBS) at -30°C yields exclusively the para-brominated product.[4][5]

  • Utilize a Bulky Brominating Agent or Catalyst: Employing a sterically demanding brominating agent or a shape-selective catalyst can physically block the more crowded ortho positions.

    • Zeolite Catalysts: Zeolites, with their defined pore structures, can be highly effective. The aromatic substrate enters the pores, and bromination preferentially occurs at the less sterically hindered para position.[6] HY and HMor zeolites have shown high para-selectivity in the bromination of substrates like fluorobenzene.[6]

    • Bulky Brominating Reagents: While less common, the principle of using a bulky reagent to disfavor ortho substitution can be effective. However, be aware that extremely bulky reagents might, in some cases, favor meta substitution if the ortho and para positions are significantly blocked.[7]

  • Solvent Selection: The choice of solvent can influence the effective size of the electrophile and the transition state energies. Less polar solvents may not solvate the brominating agent as effectively, potentially increasing its steric bulk and favoring para substitution. Conversely, polar solvents can sometimes lead to higher selectivity by stabilizing charged intermediates in a way that favors one isomer.[8]

Q2: I'm attempting to brominate a deactivated aromatic ring, but the reaction is very slow and I'm getting a mixture of isomers. What can I do?

Deactivated rings, which contain electron-withdrawing groups (EWGs), are less nucleophilic and thus react more slowly in electrophilic aromatic substitution.[2][9] These groups typically direct incoming electrophiles to the meta position.[2][3][10]

Core Principle: To overcome the high activation energy of brominating a deactivated ring, a more potent electrophile is required. This is typically achieved by using a Lewis acid catalyst.

Troubleshooting Steps:

  • Introduce a Lewis Acid Catalyst: A Lewis acid, such as FeBr₃, AlBr₃, or ZrCl₄, is essential for brominating deactivated rings.[11][12][13] The Lewis acid coordinates to the bromine molecule (or N-halosuccinimide), polarizing the Br-Br bond and creating a much stronger electrophile (a "Br⁺" equivalent).[11][13]

    • Mechanism of Lewis Acid Catalysis: The Lewis acid accepts a pair of electrons from one of the bromine atoms, forming a complex. This weakens the Br-Br bond and makes the terminal bromine atom highly electrophilic and ready to be attacked by the aromatic ring.[11]

  • Choice of Brominating Agent: For deactivated substrates, elemental bromine (Br₂) in the presence of a Lewis acid is the standard approach. Milder reagents like N-bromosuccinimide (NBS) may not be reactive enough, even with a catalyst, unless the deactivation is not severe.

  • Increase Reaction Temperature: Gently increasing the temperature can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously as higher temperatures can sometimes decrease selectivity.[4][5] Monitor the reaction closely by TLC or GC-MS to find the optimal balance between reaction rate and selectivity.

Q3: My substrate has two different directing groups. How can I predict and control the regioselectivity of bromination?

When a benzene ring has multiple substituents, the regiochemical outcome depends on the interplay of their directing and activating/deactivating effects, as well as steric factors.[14]

Guiding Principles:

  • Reinforcing Effects: If the directing effects of the substituents reinforce each other, a single major product is usually obtained. For example, in p-nitrotoluene, the methyl group is an ortho-, para-director, and the nitro group is a meta-director. Both groups direct bromination to the position ortho to the methyl group and meta to the nitro group.[14]

  • Opposing Effects: When the directing effects are in opposition, the more strongly activating group generally controls the position of substitution.[14] For example, in p-methylphenol, the hydroxyl group (-OH) is a much stronger activating group than the methyl group (-CH₃). Therefore, bromination will occur predominantly ortho to the hydroxyl group.[14]

  • Steric Hindrance: Steric hindrance can play a decisive role, especially when electronic effects are closely matched. Substitution is generally disfavored at a position located between two substituents in a meta relationship due to steric crowding.[14] For bulky groups like tert-butyl, substitution at the ortho position is often hindered, leading to a higher proportion of the para product.[14]

Workflow for Predicting Regioselectivity:

Sources

Validation & Comparative

A Comparative Guide to Validating the Anti-inflammatory Activity of 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 5-Bromo-2-Methoxycinnamic Acid. Drawing from established methodologies for related cinnamic acid derivatives, we present a series of self-validating experimental protocols designed to rigorously assess its potential as an anti-inflammatory agent. This document moves beyond a simple listing of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible validation process.

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of phenylpropanoids widely distributed in the plant kingdom, known for a diverse range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] Structural modifications to the core cinnamic acid scaffold, such as the addition of methoxy (-OCH₃) and halogen (e.g., -Br) groups, can significantly modulate this bioactivity, making them a fertile ground for drug discovery.[3][4]

This compound is a synthetic derivative that combines these features. While its specific biological profile is not extensively documented, related methoxylated cinnamic acids have demonstrated potent anti-inflammatory properties, often through the modulation of key signaling pathways.[5][6] This guide, therefore, outlines a systematic approach to validate the purported anti-inflammatory activity of this compound, comparing its efficacy against a known non-steroidal anti-inflammatory drug (NSAID) and a structurally related natural compound.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A central signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[3] In its inactive state, the NF-κB (p50/p65) dimer is held in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.[5][7]

Many anti-inflammatory compounds, including several cinnamic acid derivatives, exert their effects by inhibiting this pathway.[8] We hypothesize that this compound shares this mechanism. The primary validation strategy will, therefore, focus on quantifying the inhibition of NF-κB nuclear translocation.

NF_kB_Pathway cluster_nucleus Nuclear Events TNFa Pro-inflammatory Stimulus (e.g., TNF-α) TNFR TNFR1 Receptor TNFa->TNFR Binds IKK IKK Complex (Activated) TNFR->IKK Activates NFkB_IkBa NF-κB (p65/p50) + IκBα (Inactive Cytoplasmic Complex) IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p p-IκBα Proteasome Proteasomal Degradation IkBa_p->Proteasome Ubiquitination & NFkB_IkBa->IkBa_p NFkB Active NF-κB (p65/p50) NFkB_IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to DNA κB DNA Sites Nucleus->DNA Binds to Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Transcription->Inflammatory_Genes BMCA This compound (Proposed Inhibition) BMCA->IKK

Caption: Proposed mechanism of action for this compound.

Comparative Experimental Design

To ensure a thorough and objective evaluation, we will compare the activity of this compound against both a well-established synthetic drug and a natural analogue.

  • Test Article (TA): this compound

  • Positive Control (PC): Indomethacin. A potent, clinically used NSAID known to inhibit cyclooxygenase (COX) enzymes.[8]

  • Comparator (C1): p-Methoxycinnamic Acid (p-MCA). A natural and well-studied derivative known to possess anti-inflammatory properties through NF-κB inhibition.[5]

We will employ a two-tiered approach: a rapid primary screen to confirm general anti-inflammatory potential, followed by a specific, mechanism-based assay to validate our hypothesis.

Experimental Protocols & Methodologies

Primary Screen: In Vitro Inhibition of Albumin Denaturation

Rationale: Inflammation can induce protein denaturation. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) is a simple, well-established indicator of anti-inflammatory activity.[9][10] This assay serves as a cost-effective first pass to confirm bioactivity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions (1 mg/mL) of the Test Article, Positive Control, and Comparator in methanol.

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in distilled water.

    • Prepare phosphate-buffered saline (PBS), pH 6.4.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of varying concentrations of the test compounds (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Add 280 µL of the 1% BSA solution to each well.

    • For the control wells, add 20 µL of methanol and 280 µL of 1% BSA.

  • Denaturation & Measurement:

    • Incubate the plate at 37°C for 20 minutes.

    • Induce denaturation by incubating the plate in a water bath at 70°C for 10 minutes.

    • Cool the plate to room temperature.

    • Measure the absorbance (turbidity) of each well at 660 nm using a microplate reader.

  • Calculation:

    • The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Abs_Control - Abs_Test) / Abs_Control] * 100

Mechanism-Based Validation: NF-κB (p65) Nuclear Translocation Assay

Rationale: This assay directly measures the inhibition of the key step in the NF-κB pathway—the translocation of the p65 subunit from the cytoplasm to the nucleus. We will use high-content imaging, an automated fluorescence microscopy method, to provide robust, quantitative, and cell-by-cell data.[11] HeLa cells are chosen for their robust response to TNF-α stimulation and clear cellular morphology, which facilitates accurate image analysis.[11]

Workflow_NFkB_Assay Start Start Seed 1. Seed HeLa Cells (5,000 cells/well, 96-well plate) Start->Seed Incubate1 2. Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 Pretreat 3. Pre-treat with Compounds (TA, PC, C1) for 1 hour Incubate1->Pretreat Stimulate 4. Stimulate with TNF-α (25 ng/mL) for 30 min Pretreat->Stimulate Fix 5. Fix Cells (4% Formaldehyde) Stimulate->Fix Permeabilize 6. Permeabilize (0.1% Triton X-100) Fix->Permeabilize Block 7. Block (5% BSA in PBS) Permeabilize->Block PrimaryAb 8. Primary Antibody Incubation (Anti-p65) Overnight at 4°C Block->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation (Alexa Fluor 488) + Hoechst Stain PrimaryAb->SecondaryAb Image 10. Acquire Images (High-Content Imager) SecondaryAb->Image Analyze 11. Image Analysis (Quantify Nuclear vs. Cytoplasmic p65) Image->Analyze End End Analyze->End

Caption: Experimental workflow for the NF-κB (p65) translocation assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed HeLa cells in a 96-well, black-walled, clear-bottom imaging plate at a density of 5,000 cells per well.[11]

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment & Stimulation:

    • Prepare serial dilutions of the Test Article, Positive Control, and Comparator.

    • Pre-treat the cells by adding the compounds to the wells and incubate for 1 hour. Include "vehicle only" (DMSO) and "unstimulated" controls.

    • Stimulate inflammation by adding TNF-α to all wells (except the "unstimulated" control) to a final concentration of 25 ng/mL.

    • Incubate for 30 minutes at 37°C.[11]

  • Immunofluorescence Staining:

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes.[11]

    • Wash the wells three times with PBS.

    • Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.[11]

    • Wash three times with PBS.

    • Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.[12]

    • Incubate with a primary antibody against the NF-κB p65 subunit (e.g., Rabbit anti-NF-κB-p65) diluted in blocking buffer overnight at 4°C.[11][12]

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342) for 1-2 hours at room temperature, protected from light.[12]

    • Wash three times with PBS, leaving the final wash in the wells for imaging.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system, capturing both the Hoechst (nuclear) and Alexa Fluor 488 (p65) channels.

    • Use image analysis software to:

      • Identify the nucleus in each cell using the Hoechst signal.

      • Define the cytoplasm as a ring-like region around the nucleus.

      • Measure the mean fluorescence intensity of the p65 signal in both the nuclear and cytoplasmic compartments for hundreds of cells per well.

      • Calculate the ratio of nuclear to cytoplasmic p65 intensity as the primary readout for translocation.

    • Plot the dose-response curves and calculate the IC₅₀ value (the concentration at which 50% of the TNF-α-induced p65 translocation is inhibited) for each compound.

Comparative Data Summary (Hypothetical Data)

For the results to be considered valid, the positive and negative controls must perform as expected. In the NF-κB assay, the "unstimulated" control should show low nuclear p65, while the "vehicle + TNF-α" control should show high nuclear p65.

Table 1: Inhibition of Heat-Induced Albumin Denaturation

CompoundConcentration (µg/mL)Mean % Inhibition (± SD)
This compound 10045.2 ± 3.1
25068.7 ± 4.5
50085.1 ± 2.9
Indomethacin (PC) 10052.5 ± 3.8
25075.3 ± 5.1
50092.4 ± 3.3
p-Methoxycinnamic Acid (C1) 10038.6 ± 4.2
25055.9 ± 3.7
50071.4 ± 4.8

Table 2: Inhibition of TNF-α-Induced NF-κB (p65) Nuclear Translocation

CompoundIC₅₀ (µM)
This compound 12.5
Indomethacin (PC) > 100 (Not active via this mechanism)
p-Methoxycinnamic Acid (C1) 28.2

Interpretation and Scientific Insights

  • Confirmation of Bioactivity: The results from the albumin denaturation assay (Table 1) suggest that this compound possesses anti-inflammatory properties, with an efficacy comparable to the standard drug Indomethacin and superior to its structural analogue, p-Methoxycinnamic Acid.

  • Mechanism of Action: The NF-κB translocation data (Table 2) strongly supports the hypothesis that this compound acts by inhibiting the NF-κB pathway. The low IC₅₀ value indicates high potency. As expected, Indomethacin shows no activity in this assay, confirming the specificity of the measurement and highlighting that different anti-inflammatory drugs have distinct mechanisms.

  • Structure-Activity Relationship: The superior potency of this compound compared to p-Methoxycinnamic Acid (IC₅₀ of 12.5 µM vs. 28.2 µM) suggests that the addition of the bromine atom at the 5-position and the placement of the methoxy group at the 2-position are critical for enhanced activity. This provides a valuable direction for future medicinal chemistry optimization.

Conclusion

This guide outlines a robust, two-step validation strategy to characterize the anti-inflammatory properties of this compound. By integrating a general screening assay with a specific, mechanism-of-action study and comparing the results against well-chosen controls, researchers can generate high-quality, reproducible data. The proposed protocols are designed to be self-validating and provide a clear, quantitative assessment of the compound's potential. The hypothetical results suggest that this compound is a promising anti-inflammatory candidate that warrants further investigation, potentially leading to the development of a novel therapeutic agent.

References

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Institutes of Health.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31). ScienceDirect.
  • Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy.
  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. (n.d.). Fivephoton Biochemicals.
  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). National Center for Biotechnology Information.
  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. (n.d.). MDPI.
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  • NF-κB (p65) Transcription Factor Assay Kit. (n.d.). Cayman Chemical.
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  • The Anticancer Potential of 2-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide for Drug Development. (2025). BenchChem.
  • ORIGINAL PAPER. (n.d.). AJOL.info.
  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (n.d.). National Center for Biotechnology Information.
  • The Multifaceted Biological Activities of 2-Methoxycinnamic Acid Derivatives: A Technical Guide. (2025). BenchChem.
  • Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. (n.d.). PubMed.
  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). National Institutes of Health.
  • Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. (2023). MDPI.
  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). National Center for Biotechnology Information.
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). National Center for Biotechnology Information.
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). National Institutes of Health.
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (2025). ResearchGate.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). MDPI.

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A Technical Guide to 5-Bromo-2-Methoxycinnamic Acid: Comparative Analysis with Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, cinnamic acid and its derivatives represent a cornerstone scaffold for the development of novel therapeutic agents. Their inherent biological activities, coupled with the synthetic tractability of the core structure, have made them a subject of intense research. This guide provides an in-depth comparative analysis of 5-Bromo-2-Methoxycinnamic Acid, positioning its potential within the broader context of other cinnamic acid derivatives. We will explore its physicochemical properties, biological activities, and the underlying structure-activity relationships, supported by experimental data and detailed protocols to empower your research endeavors.

The Cinnamic Acid Scaffold: A Privileged Structure in Drug Discovery

Cinnamic acid, an unsaturated carboxylic acid, is a naturally occurring compound found in various plants, including cinnamon.[1] The basic structure, featuring a phenyl ring linked to an acrylic acid moiety, offers multiple points for chemical modification, leading to a diverse array of biological activities. These activities span from anticancer and anti-inflammatory to antimicrobial and enzyme inhibitory effects.[2][3] The substituents on the phenyl ring play a pivotal role in modulating the potency and selectivity of these derivatives.[4]

Unveiling this compound: A Profile

This compound is a synthetic derivative characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring.

Molecular Structure:

  • Formula: C₁₀H₉BrO₃

  • Molecular Weight: 257.08 g/mol

  • CAS Number: 40803-53-0

The strategic placement of the bromo and methoxy groups is anticipated to confer unique electronic and steric properties to the molecule, thereby influencing its interaction with biological targets. The electron-withdrawing nature of the bromine atom and the electron-donating, albeit sterically hindering, effect of the ortho-methoxy group create a distinct electronic environment on the aromatic ring.

Comparative Performance Analysis: this compound in Context

While direct head-to-head comparative studies featuring this compound are limited in the current literature, we can infer its potential performance by analyzing the structure-activity relationships (SAR) of related cinnamic acid derivatives. The following sections present a comparative overview of biological activities, supported by experimental data for a range of substituted cinnamic acids.

Anticancer Activity

Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, often through the induction of apoptosis and inhibition of cell proliferation.[2][5] The nature and position of substituents on the phenyl ring are critical determinants of their cytotoxic efficacy.

Comparative Anticancer Activity of Cinnamic Acid Derivatives (IC50, µM)

DerivativeCancer Cell LineIC50 (µM)Reference
Cinnamic Acid Amides
N-(4-chlorophenyl)-2-methoxycinnamamideA-549 (Lung)10.36[6]
N-(methyl)-2-methoxycinnamamideA-549 (Lung)11.38[6]
Substituted Cinnamic Acids
4-Bromo-5-phenylpenta-2,4-dienoic acidMDA-MB-231 (Breast)Low[7]
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHCT-116 (Colon)1.89[8]
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHepG2 (Liver)4.05[8]
Harmicine-cinnamic acid hybrid (36f)HepG2 (Liver)0.74[9]

Note: IC50 values are highly dependent on the specific cancer cell line and experimental conditions.

Expertise & Experience: The data suggests that the introduction of halogen atoms, such as bromine, can enhance the anticancer activity of cinnamic acid derivatives. The potent activity of the dibromo-substituted quinolone hybrid highlights the potential of multi-substituted compounds. The ortho-methoxy group in the cinnamamide derivatives also contributes to their cytotoxicity. Based on these trends, this compound is a promising candidate for anticancer research, warranting further investigation.

Enzyme Inhibition

Cinnamic acid derivatives are known to inhibit various enzymes implicated in disease pathogenesis, including α-glucosidase (diabetes) and tyrosinase (hyperpigmentation).

α-Glucosidase inhibitors delay carbohydrate digestion and are used in the management of type 2 diabetes.

Comparative α-Glucosidase Inhibitory Activity of Cinnamic Acid Derivatives (IC50)

DerivativeIC50Reference
Bavachalcone15.35 ± 0.57 µg/mL[10]
Acarbose (standard)2.77 ± 0.09 mg/mL[10]
N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (7b)14.48 nmol
N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (7d)18.88 nmol
Flavonoid derivative with bromine (4)15.71 ± 0.21 μM[11]
Acarbose (standard)328 ± 7 µM

Expertise & Experience: The presence of a bromine substituent in a flavonoid derivative significantly enhanced its α-glucosidase inhibitory activity, suggesting that halogenation is a favorable modification for this target. The ortho-methoxy group has also been reported to be a key structural element for antidiabetic activity in some phenylpropenoic acids. This suggests that this compound could exhibit potent α-glucosidase inhibitory properties.

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.

Comparative Tyrosinase Inhibitory Activity of Cinnamic Acid Derivatives (IC50)

DerivativeIC50 (µM)Reference
(E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a)2.0[12]
(E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (5g)8.3[12]
Cinnamic acid201.4 ± 5.3[13]
Kojic acid (standard)14.15 ± 0.46[13]
Cinnamic acid–eugenol ester (c27)3.07 ± 0.28[13]
2-chloro-3-methoxycinnamoyl derivative (19t)0.12[14]

Expertise & Experience: The data indicates that methoxy and hydroxyl substitutions on the cinnamic acid scaffold can lead to potent tyrosinase inhibition. The highly active 2-chloro-3-methoxycinnamoyl derivative suggests that the presence of both a halogen and a methoxy group can be synergistic. This provides a strong rationale for investigating the tyrosinase inhibitory potential of this compound.

Synthesis of this compound and Derivatives

The synthesis of substituted cinnamic acids can be achieved through various classical organic reactions, with the Perkin and Knoevenagel reactions being prominent methods.

Generalized Synthesis Workflow via Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base to yield an α,β-unsaturated carboxylic acid.[15][16]

Synthesis_Workflow A 5-Bromo-2-methoxybenzaldehyde D Heat A->D B Acetic Anhydride B->D C Sodium Acetate (catalyst) C->D E Hydrolysis D->E Intermediate F This compound E->F MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of test compounds B->C D Treat cells with compounds for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570nm G->H I Calculate % cell viability and IC50 H->I Alpha_Glucosidase_Assay A Prepare enzyme, substrate (pNPG), and inhibitor solutions B Pre-incubate enzyme with inhibitor A->B C Initiate reaction by adding substrate B->C D Incubate at 37°C C->D E Stop reaction with Na₂CO₃ D->E F Measure absorbance of p-nitrophenol at 405nm E->F G Calculate % inhibition and IC50 F->G Tyrosinase_Inhibition_Assay A Prepare enzyme, substrate (L-DOPA), and inhibitor solutions B Pre-incubate enzyme with inhibitor A->B C Initiate reaction by adding substrate B->C D Incubate at 37°C C->D E Monitor formation of dopachrome D->E F Measure absorbance at ~475nm E->F G Calculate % inhibition and IC50 F->G

Sources

structure-activity relationship (SAR) of halogenated cinnamic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities and favorable toxicity profiles.[1][2][3] The introduction of halogen substituents to the cinnamic acid scaffold has emerged as a powerful strategy to modulate their physicochemical properties and enhance their therapeutic potential.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of halogenated cinnamic acids, focusing on their antimicrobial, antioxidant, and enzyme inhibitory activities. The information presented is substantiated by quantitative experimental data, detailed protocols, and visual representations of key concepts.

The Influence of Halogenation on Biological Activity

The biological activity of halogenated cinnamic acid derivatives is profoundly influenced by several factors, including the nature of the halogen atom (Fluorine, Chlorine, Bromine, Iodine), its position on the phenyl ring (ortho-, meta-, para-), and the overall stereochemistry of the molecule.[2][4] Halogenation can alter the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets.[4]

Antimicrobial Activity: A Potent Strategy Against Microbial Resistance

The rise of drug-resistant microbial strains poses a significant global health threat, making the development of novel antimicrobial agents a critical area of research.[5][6] Halogenated cinnamic acids have demonstrated promising antimicrobial activity against a range of bacteria and fungi.[3][7][8]

The general trend observed is that halogen substitution on the phenyl ring enhances the antimicrobial properties of cinnamic acid. For instance, a study on the anti-tuberculosis activity of cinnamic acid derivatives revealed that a para-substituted chloro-compound (IC50 = 4.54 µg/mL) was more potent than its ortho-substituted counterpart (IC50 = 9.91 µg/mL), highlighting the importance of the substituent's position.[2] Furthermore, a 4-fluoro phenyl ring substitution resulted in the most active compound against Mycobacterium tuberculosis, with an IC50 of 0.36 µg/mL.[2]

Esters of halogenated cinnamic acids have also shown significant antimicrobial effects. A study on 4-chlorocinnamic acid esters found that while all tested esters were bioactive against Candida species, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were the most potent, with MIC values of 0.13 and 0.024 μmol/mL, respectively.[9][10] This suggests that modifications to the carboxylic acid group can further enhance the antimicrobial profile.

Comparative Antimicrobial Activity of Halogenated Cinnamic Acid Derivatives

CompoundHalogenPositionTarget OrganismActivity (MIC/IC50)Reference
4-chlorocinnamic acidChlorineparaStaphylococcus aureus-[2]
2-chlorocinnamic acidChlorineorthoStaphylococcus aureus-[2]
4-fluorocinnamic acid derivativeFluorineparaMycobacterium tuberculosis0.36 µg/mL (IC50)[2]
Methoxyethyl 4-chlorocinnamateChlorineparaCandida species0.13 µmol/mL (MIC)[9][10]
Perillyl 4-chlorocinnamateChlorineparaCandida species0.024 µmol/mL (MIC)[9][10]
2,3-dibromo phenylpropanoic acidBromine-Aspergillus niger, Candida albicans0.79 µM (MIC)[5]
Antioxidant Activity: Scavenging Free Radicals

Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[3][11][12] Halogenation can modulate this activity. While the introduction of hydroxyl and methoxy groups is a well-established strategy to enhance antioxidant capacity, the effect of halogens is more nuanced and can be influenced by other structural features.[13]

The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11][14] For example, a study on acetylated cinnamic acid showed that the derivative had slightly enhanced antioxidant activity (IC50 of 0.16 µg/mL) compared to the parent compound (IC50 of 0.18 µg/mL).[12] While this study did not involve halogenation, it demonstrates the impact of structural modifications on antioxidant potential. Further research is needed to systematically evaluate the direct effect of different halogens at various positions on the antioxidant activity of cinnamic acids.

Enzyme Inhibition: Targeting Key Pathological Pathways

Halogenated cinnamic acids have shown inhibitory activity against various enzymes, including tyrosinase, a key enzyme in melanin biosynthesis.[15][16][17] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and medicine.

A study on cinnamic acid analogues as tyrosinase inhibitors found that both the reduction of the C=C double bond and the nature of the substituent group affect inhibitory activity.[16][17][18] For instance, p-chlorocinnamic acid (IC50 of 0.477 mM) and p-nitrocinnamic acid (IC50 of 0.521 mM) were found to be more potent tyrosinase inhibitors than the parent cinnamic acid (IC50 of 2.10 mM).[4] This indicates that the presence of an electron-withdrawing group, such as a halogen, at the para position can enhance tyrosinase inhibition.

Comparative Tyrosinase Inhibitory Activity

CompoundSubstituentIC50 (mM)Reference
Cinnamic acidNone2.10[4]
p-chlorocinnamic acidp-Chloro0.477[4]
p-nitrocinnamic acidp-Nitro0.521[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20] The broth microdilution method is a widely used technique for determining the MIC of antimicrobial compounds.[19][20]

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[21] This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the halogenated cinnamic acid derivatives are prepared in a 96-well microtiter plate using an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[22]

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension.[21] Positive (broth and bacteria) and negative (broth only) controls are also included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.[22]

  • Reading Results: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[19]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate Plate (35°C, 16-20h) C->D E Read Results Visually D->E F Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

DPPH Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Step-by-Step DPPH Assay Protocol:

  • Preparation of Solutions: A stock solution of the halogenated cinnamic acid derivative is prepared in a suitable solvent (e.g., methanol). A solution of DPPH in the same solvent is also prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Test Compound and DPPH Solutions B Mix Compound and DPPH A->B C Incubate in Dark B->C D Measure Absorbance (517 nm) C->D E Calculate % Inhibition D->E F Determine IC50 E->F

Caption: Workflow for DPPH radical scavenging assay.

Conclusion and Future Directions

The halogenation of cinnamic acid derivatives represents a highly effective strategy for the development of novel therapeutic agents with potent antimicrobial, antioxidant, and enzyme-inhibiting activities.[1] The structure-activity relationship data clearly indicate that the type and position of the halogen substituent are critical determinants of biological efficacy.[2] Future research should focus on synthesizing a broader range of halogenated cinnamic acid derivatives and evaluating their activity against a wider panel of biological targets. Elucidating the specific molecular mechanisms of action and signaling pathways involved will be instrumental in the rational design of the next generation of halogenated cinnamic acid-based drugs.

References

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A Technical Guide to the Comparative Antimicrobial Effects of Bromo-Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Focused Analysis

In the global effort to combat antimicrobial resistance, the scientific community is continuously exploring novel chemical scaffolds that can yield effective therapeutic agents. Cinnamic acids, a class of naturally occurring compounds, have long been a subject of interest due to their inherent antimicrobial properties.[1][2] The strategic modification of these molecules, particularly through halogenation, has been shown to significantly potentiate their activity.[3][4] This guide provides a detailed comparative analysis of bromo-cinnamic acids, designed for researchers, scientists, and drug development professionals. Our focus is to dissect the structure-activity relationships (SAR) dictated by the isomeric position of the bromine substituent, provide robust experimental frameworks for evaluation, and discuss the underlying mechanisms of action. This document moves beyond a simple recitation of facts, offering a synthesized perspective grounded in established scientific principles to guide future research in this promising area.

The Fundamental Basis of Antimicrobial Action: A Mechanistic Overview

The antimicrobial efficacy of cinnamic acid and its derivatives is primarily attributed to their ability to compromise the integrity of the microbial cell membrane. As amphipathic molecules, they can insert into the phospholipid bilayer, disrupting its structure and function. This leads to increased membrane permeability, leakage of essential intracellular components, and dissipation of the proton motive force, which is critical for ATP synthesis.[5] The introduction of a halogen atom, such as bromine, enhances this effect. The high lipophilicity of bromine facilitates the molecule's partitioning into the lipid-rich environment of the cell membrane, while its electron-withdrawing nature can alter the molecule's interaction with membrane proteins and lipids.

The Critical Role of Isomerism: A Comparative Efficacy Analysis

The precise placement of the bromine atom on the phenyl ring—ortho (2-bromo), meta (3-bromo), or para (4-bromo)—is not a trivial structural alteration. It profoundly influences the molecule's electronic distribution, steric profile, and overall lipophilicity, which are key determinants of its biological activity. While direct, side-by-side comparative studies for all three bromo-isomers against a standardized panel of bacteria are not extensively available in the current literature, we can infer the structure-activity relationships from studies on closely related halogenated cinnamic acids, such as the chloro-isomers.[6]

Studies on chlorocinnamic acid isomers have indicated that the para-substituted compound (4-chlorocinnamic acid) often exhibits the most potent antimicrobial activity.[6][7] This suggests a similar trend may hold for bromo-cinnamic acids, where the para-position allows for an optimal balance of lipophilicity and electronic effects for membrane interaction.

Quantitative Data Summary: An Illustrative Comparison
CompoundStaphylococcus aureus (Gram-positive) MIC (µM)Escherichia coli (Gram-negative) MIC (µM)Reference
Cinnamic Acid>5000>5000[5]
4-Chlorocinnamic Acid708708[6]
2-Chlorocinnamic AcidData not readily availableData not readily available[6]
3-Chlorocinnamic AcidData not readily availableData not readily available[6]

Note: Lower MIC values indicate greater antimicrobial potency. The significant increase in potency from the parent cinnamic acid to the para-halogenated form underscores the importance of this substitution.

A Validated Experimental Framework for Comparative Analysis

To ensure the generation of reliable and comparable data, a standardized methodology is paramount. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.

Detailed Protocol: Broth Microdilution for MIC & MBC Determination

Causality Behind Experimental Choices: This protocol is chosen for its efficiency, reproducibility, and the quantitative nature of the results, which is essential for comparative studies. The use of standardized bacterial inoculums and growth media ensures that the observed effects are directly attributable to the compounds being tested.

Self-Validating System: The inclusion of positive (no drug) and negative (no bacteria) controls in every assay plate validates the experimental conditions. The positive control ensures the bacteria are viable, while the negative control confirms the sterility of the medium.

Workflow Diagram:

MIC_MBC_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_readout Phase 3: Data Acquisition p1 Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) i1 Inoculate wells with bacterial suspension p1->i1 p2 Prepare serial dilutions of bromo-cinnamic acids in 96-well plate p2->i1 i2 Incubate plate at 37°C for 18-24 hours i1->i2 r1 Visually or spectrophotometrically determine MIC (lowest concentration with no growth) i2->r1 r2 Plate aliquots from clear wells onto agar plates r1->r2 r3 Incubate agar plates for 24 hours r2->r3 r4 Determine MBC (lowest concentration with ≥99.9% killing) r3->r4

Caption: Workflow for MIC and MBC determination.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain (S. aureus, E. coli) on a suitable agar plate and incubate overnight at 37°C.

    • Select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare stock solutions of 2-bromo-cinnamic acid, 3-bromo-cinnamic acid, and 4-bromo-cinnamic acid in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (wells with bacteria and MHB, but no compound) and a negative control (wells with MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

  • MBC Determination:

    • To determine the MBC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

    • Spot-plate these aliquots onto a fresh agar plate.

    • Incubate the agar plate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in bacterial colonies compared to the initial inoculum.

Visualizing the Mechanism: A Proposed Model of Action

The enhanced antimicrobial activity of bromo-cinnamic acids can be attributed to a multi-faceted disruption of bacterial physiology, centered on the cell membrane. The following diagram illustrates a hypothesized signaling and disruption pathway.

Mechanism_Pathway cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Downstream Cellular Effects BCA Bromo-Cinnamic Acid Membrane Phospholipid Bilayer BCA->Membrane Lipophilic Interaction Disruption Increased Permeability & Membrane Depolarization Membrane->Disruption Leakage Leakage of Ions & Metabolites (e.g., ATP) Disruption->Leakage PMF Dissipation of Proton Motive Force Disruption->PMF Cell_Death Cell Death Leakage->Cell_Death ATP_Synth Inhibition of ATP Synthesis PMF->ATP_Synth ATP_Synth->Cell_Death

Caption: Hypothesized mechanism of action for bromo-cinnamic acids.

This model posits that the primary interaction of the bromo-cinnamic acid is with the lipid bilayer, leading to its destabilization. This initial event triggers a cascade of secondary effects, including the loss of essential ions and small molecules, and the collapse of the electrochemical gradient across the membrane, which is vital for energy production. Ultimately, this multifaceted assault on cellular homeostasis leads to bacterial cell death.

Concluding Remarks and Future Perspectives

This guide has outlined the scientific rationale and experimental approach for the comparative analysis of bromo-cinnamic acids as antimicrobial agents. The key takeaway for researchers is that while halogenation is a proven strategy for enhancing the potency of cinnamic acid, the isomeric position of the halogen is a critical factor that must be systematically evaluated. The para-position is hypothesized to be the most effective, but comprehensive studies are needed to confirm this for bromo-substituted derivatives.

Future research should be directed towards:

  • Systematic Comparative Studies: Conducting direct, side-by-side MIC and MBC testing of 2-bromo, 3-bromo, and 4-bromo-cinnamic acids against a broad panel of clinically relevant bacteria, including resistant strains.

  • Mechanistic Elucidation: Employing techniques such as fluorescence microscopy with membrane potential-sensitive dyes and electron microscopy to visualize the morphological changes induced by each isomer.

  • Toxicity Profiling: Assessing the cytotoxicity of these compounds against mammalian cell lines to determine their therapeutic index.

By adopting a rigorous and systematic approach, the scientific community can fully unlock the therapeutic potential of this promising class of antimicrobial compounds.

References

  • Jităreanu, A., et al. (2011). Antimicrobial Activity of Some Cinnamic Acid Derivatives. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 115(3), 965-971. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, cinnamic acid and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities.[1] This guide provides a comprehensive technical comparison of the potential in vitro and in vivo efficacy of 5-Bromo-2-Methoxycinnamic Acid. While direct experimental data for this specific molecule is nascent, this document synthesizes insights from structurally related 2-methoxycinnamic acid and other cinnamic acid derivatives to project its therapeutic potential and outline rigorous methodologies for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological profile of this compound.

Introduction to this compound: Therapeutic Potential

This compound belongs to the family of phenylpropanoids, which are widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antidiabetic effects.[2][3][4] The introduction of a bromine atom and a methoxy group to the cinnamic acid backbone can significantly modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. Based on the established activities of related analogs, this compound is a compelling candidate for investigation in several key therapeutic areas.

Projected In Vitro Efficacy: A Foundation in Cellular Models

In vitro assays serve as the initial and critical step in drug discovery, providing a controlled environment to assess the direct effects of a compound on cellular processes.[5][6][7][8] These assays are instrumental for high-throughput screening and for elucidating the mechanism of action at a molecular level.[9]

Anticancer Activity: Cytotoxicity and Mechanistic Insights

Derivatives of 2-methoxycinnamic acid have demonstrated notable cytotoxic effects against various cancer cell lines.[2] It is hypothesized that this compound could exhibit similar or enhanced anticancer properties.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method fundamental to assessing cell viability and proliferation.[2]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Hypothetical Comparative Data: IC50 Values (µM)

CompoundMCF-7 (Breast Cancer)A-549 (Lung Cancer)HCT-116 (Colon Cancer)
This compound 12.518.722.4
Doxorubicin (Control)0.81.21.0
2-Methoxycinnamic Acid>25>25>25

Note: The data for this compound is hypothetical and serves as a projection based on the enhanced activity often seen with halogenated derivatives.

Signaling Pathway Visualization

Many cinnamic acid derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways.[2]

anticancer_pathway This compound This compound Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio This compound->Bax/Bcl-2 Ratio Upregulates Caspase-9 Caspase-9 Bax/Bcl-2 Ratio->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Projected anticancer signaling pathway of this compound.

Anti-Inflammatory Activity: Inhibition of Inflammatory Mediators

Cinnamic acid derivatives have been shown to possess significant anti-inflammatory properties by inhibiting key inflammatory pathways.[2]

Experimental Protocol: Western Blotting for NF-κB Signaling

Western blotting is a technique used to detect specific proteins in a sample, allowing for the analysis of signaling pathways like NF-κB, a central regulator of inflammation.[2]

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) in the presence or absence of this compound.

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-IκBα, NF-κB p65) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Projected In Vivo Efficacy: Translating Cellular Effects to Animal Models

In vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, and toxicity of a drug candidate in a whole-organism context.[7][10][11]

Anticancer Efficacy in Xenograft Models

Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating novel anticancer agents.[10][12]

Experimental Protocol: Tumor Xenograft Study

  • Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., a standard chemotherapy drug) should be included.

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

Hypothetical Comparative Data: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21% Inhibition
Vehicle Control-1500 ± 1500
This compound 25900 ± 12040
This compound 50600 ± 10060
Paclitaxel (Control)10450 ± 8070

Note: This data is hypothetical and for illustrative purposes.

Experimental Workflow Visualization

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Cell Viability Assays Cell Viability Assays Apoptosis Assays Apoptosis Assays Cell Viability Assays->Apoptosis Assays Identify Hits Western Blot Western Blot Apoptosis Assays->Western Blot Mechanism Xenograft Model Xenograft Model Western Blot->Xenograft Model Lead Candidate Toxicity Studies Toxicity Studies Xenograft Model->Toxicity Studies Pharmacokinetics Pharmacokinetics Toxicity Studies->Pharmacokinetics

Caption: From in vitro screening to in vivo validation workflow.

Antidiabetic Efficacy in Rodent Models

The antidiabetic potential of cinnamic acid derivatives has been investigated in models of diabetes.[3][13][14]

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of streptozotocin.

  • Treatment: Administer this compound orally for a specified period (e.g., 4 weeks).

  • Monitoring: Monitor blood glucose levels and body weight regularly.

  • Biochemical Analysis: At the end of the study, collect blood and tissue samples to analyze plasma insulin levels, and the activities of hepatic glucose-regulating enzymes.[15]

Conclusion and Future Directions

While direct experimental evidence for this compound is still forthcoming, the extensive research on related cinnamic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The methodologies and comparative data presented in this guide offer a robust framework for its systematic evaluation. Future research should focus on synthesizing and characterizing this compound, followed by the execution of the described in vitro and in vivo studies to elucidate its pharmacological profile and therapeutic potential.

References

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  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17737-17745. [Link]
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  • 2-Bromo-4′-methoxychalcone and 2-Iodo-4′-methoxychalcone Prevent Progression of Hyperglycemia and Obesity via 5′-Adenosine-Monophosphate-Activated Protein Kinase in Diet-Induced Obese Mice. Molecules, 23(9), 2329. [Link]
  • In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Scientific Reports, 13(1), 18458. [Link]
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]
  • Mechanisms of antihyperglycemic effect of p-methoxycinnamic acid in normal and streptozotocin-induced diabetic rats. Life Sciences, 78(4), 406-412. [Link]
  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules, 23(12), 3326. [Link]
  • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Scilit. [Link]
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  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3693. [Link]
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3845. [Link]
  • Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. Environmental Toxicology, 31(10), 1243-55. [Link]
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P

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A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of Synthesized 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the realm of pharmaceutical development, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous validation. For key intermediates like 5-Bromo-2-Methoxycinnamic Acid (BMCA), a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs), purity is not merely a quality metric; it is a foundational pillar of safety and efficacy.[1][2] Impurities, whether they are residual starting materials, by-products, or degradation products, can have unforeseen consequences on the final API's stability, pharmacology, and toxicity.[3]

Understanding the Compound and Potential Impurities

Before diving into analysis, we must understand the subject. This compound (CAS No: 40803-53-0) is a cinnamic acid derivative with a molecular formula of C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol .[4][5]

A common and efficient route to synthesize cinnamic acids is the Perkin reaction .[6] This provides a logical basis for predicting potential process-related impurities.

  • Synthetic Pathway (Perkin Reaction):

    • Reactants: 5-Bromo-2-methoxybenzaldehyde and Acetic Anhydride.

    • Base Catalyst: An alkali salt like sodium acetate.

This specific pathway suggests the most probable impurities we must screen for:

  • Unreacted Starting Materials: Residual 5-Bromo-2-methoxybenzaldehyde and acetic anhydride/acetate.

  • Side-Products: Self-condensation products of the aldehyde or anhydride.

  • Isomeric Impurities: Impurities arising from the synthesis of the starting aldehyde, such as regioisomers of bromination.

The following diagram illustrates the logical flow for identifying these potential impurities based on the synthetic route.

cluster_synthesis Perkin Reaction Synthesis cluster_impurities Potential Process-Related Impurities Aldehyde 5-Bromo-2-methoxybenzaldehyde Product This compound Aldehyde->Product Anhydride Acetic Anhydride Anhydride->Product Impurity1 Unreacted Aldehyde Product->Impurity1 Source Impurity2 Residual Acetate Product->Impurity2 Source Impurity3 Side-Reaction Products Product->Impurity3 Source

Caption: Predicted impurities based on the Perkin synthesis route.

An Orthogonal Approach to Purity Validation

A single analytical method is insufficient to declare a compound "pure." Each technique has inherent biases and limitations. We therefore employ an orthogonal approach, using multiple, disparate methods whose results must converge to build a high-confidence purity assessment. Our validation workflow integrates preliminary screening with high-resolution separation and definitive structural confirmation.

Start Synthesized BMCA Batch MP 1. Melting Point Analysis (Preliminary Screen) Start->MP HPLC 2. HPLC-UV Analysis (Quantitative Purity) MP->HPLC If sharp MP Decision Final Purity Assessment MP->Decision If broad/low MP (Impure) NMR 3. NMR Spectroscopy (Structural Identity & Purity) HPLC->NMR If >98% purity HPLC->Decision If significant impurities (Repurify) MS 4. Mass Spectrometry (Molecular Weight Confirmation) NMR->MS If correct structure NMR->Decision If incorrect structure (Resynthesize) MS->Decision If correct MW MS->Decision If incorrect MW (Re-evaluate)

Sources

A Senior Application Scientist's Guide to the Anticancer Activity of Cinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of a Natural Scaffold

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, has long been a subject of interest in medicinal chemistry due to its diverse biological activities.[1] Its derivatives have shown a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and, most notably, anticancer properties.[2] The core structure of cinnamic acid, featuring a phenyl group, a reactive α,β-unsaturated carbonyl system, and a carboxylic acid moiety, provides a versatile scaffold for chemical modifications, leading to a vast library of synthetic and natural analogs with enhanced potency and selectivity against various cancer types.[1]

This guide provides a comparative analysis of the anticancer efficacy of prominent cinnamic acid analogs, supported by experimental data. We will delve into their structure-activity relationships, explore their mechanisms of action through key signaling pathways, and provide detailed protocols for the essential experiments used to evaluate their anticancer potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

Comparative Anticancer Activity of Cinnamic Acid Analogs

The in vitro cytotoxic activity of various cinnamic acid derivatives is a primary indicator of their anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies a more potent compound.

The following table summarizes the IC50 values for a selection of natural and synthetic cinnamic acid analogs against various human cancer cell lines, providing a snapshot of their comparative efficacy.

Cinnamic Acid Derivative Cancer Cell Line Cancer Type IC50 (µM) Reference
Natural Phenolic Acids
Caffeic AcidHepG2Liver627.45 (48h)[3]
A549Lung>200[3]
Ferulic AcidHepG2Liver782 (48h)[3]
A549Lung>200[3]
Esters
Caffeic Acid Phenethyl Ester (CAPE)PC-3Prostate~20[4]
B16F0Melanoma~10[5]
3,4,5-trihydroxycinnamate decyl esterMCF-7Breast~3.2[2]
Amides
Compound 5 (a novel synthetic amide)A-549Lung10.36[6]
Methyl 2-cinnamamido-3-hydroxy propanoateP388Leukemia10.78 µg/mL
N-feruloylpiperidineP-388Leukemia46.67 µg/mL
Hybrids
Harmicine-cinnamic acid hybrid (36f)HepG2Liver0.74[7]
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)A549Lung0.04[7]
HeLaCervical0.004[7]

Key Observations from Cytotoxicity Data:

  • Enhanced Potency of Derivatives: Natural phenolic acids like caffeic and ferulic acid generally exhibit modest anticancer activity with high IC50 values. However, their ester and amide derivatives, such as CAPE and various synthetic amides, demonstrate significantly enhanced potency.[3][4][6]

  • Structure-Specific Cytotoxicity: The anticancer efficacy is highly dependent on the specific chemical structure of the analog. For instance, harmicine-cinnamic acid hybrids and thienopyrimidine derivatives have shown exceptionally low IC50 values, indicating very high potency against specific cancer cell lines.[7]

  • Structure-Activity Relationship (SAR): The nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group are critical determinants of cytotoxicity. For example, the presence of hydroxyl groups on the phenyl ring is often associated with higher activity.[8] Esterification and amidation of the carboxylic acid group can also significantly impact potency.[1]

Mechanisms of Action: Modulating Key Oncogenic Signaling Pathways

Cinnamic acid analogs exert their anticancer effects by modulating several critical cellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the rational design of more effective and targeted therapies. The primary pathways affected include NF-κB, PI3K/Akt, and EGFR signaling.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting cell proliferation and survival.[2] In many cancers, the NF-κB pathway is constitutively active. Several cinnamic acid derivatives, most notably Caffeic Acid Phenethyl Ester (CAPE), are potent inhibitors of NF-κB activation.[9][10][11]

The mechanism of NF-κB inhibition by CAPE involves preventing the degradation of the inhibitory protein IκBα.[10] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.[12]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα_p p-IκBα IκBα->IκBα_p p65/p50 NF-κB (p65/p50) p65/p50->IκBα Bound/Inactive p65/p50_n NF-κB (p65/p50) p65/p50->p65/p50_n Translocation Proteasome Proteasome IκBα_p->Proteasome Degradation CAPE CAPE CAPE->IKK Inhibits DNA DNA p65/p50_n->DNA Binds Transcription Pro-survival Gene Transcription DNA->Transcription

Caption: Inhibition of the NF-κB pathway by CAPE.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell growth, proliferation, and survival.[13] Its aberrant activation is a frequent event in many cancers. Several cinnamic acid derivatives, including ferulic acid and CAPE, have been shown to inhibit this pathway.[5][13]

These compounds can suppress the phosphorylation and activation of key components of the pathway, such as Akt, leading to the induction of apoptosis in cancer cells. For example, ferulic acid has been shown to target the FGFR1-mediated PI3K-Akt signaling pathway in melanoma.

PI3K_Akt_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR1) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Akt_p p-Akt Akt->Akt_p Downstream Targets Downstream Targets (e.g., mTOR, Bad) Akt_p->Downstream Targets Activates Apoptosis Apoptosis Akt_p->Apoptosis Inhibits Cell Survival Cell Survival & Proliferation Downstream Targets->Cell Survival Ferulic Acid Ferulic Acid Ferulic Acid->RTK Inhibits

Caption: Inhibition of the PI3K/Akt pathway by ferulic acid.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers. Cinnamic acid amides and other derivatives have been identified as inhibitors of EGFR tyrosine kinase activity.[14][15]

By binding to the kinase domain of EGFR, these compounds can block its autophosphorylation and the subsequent activation of downstream signaling pathways, thereby inhibiting cancer cell growth.

EGFR_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer EGFR->EGFR_dimer Dimerization EGFR_p p-EGFR EGFR_dimer->EGFR_p Autophosphorylation Downstream Signaling Downstream Signaling (e.g., RAS-RAF-MAPK) EGFR_p->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cinnamic Amide Cinnamic Amide Cinnamic Amide->EGFR_p Inhibits

Caption: Inhibition of EGFR signaling by cinnamic acid amides.

Experimental Protocols for Evaluating Anticancer Activity

To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols. This section provides detailed, step-by-step methodologies for the key assays used to assess the anticancer activity of cinnamic acid analogs.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium and harvest them during the exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the cinnamic acid analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Cinnamic Acid Analog incubate_24h->add_compound incubate_treatment Incubate for Treatment Period add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT assay.

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting and quantifying apoptosis by flow cytometry.[18]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Treat cancer cells with the cinnamic acid analog at the desired concentration and for the desired time.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine both cell populations. For suspension cells, simply collect the cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with Cinnamic Acid Analog start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate 15 min in the Dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze interpret Quantify Viable, Apoptotic, and Necrotic Cells analyze->interpret end End interpret->end

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis of Signaling Pathway Proteins

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate, making it an essential tool for investigating the effects of cinnamic acid analogs on signaling pathways.

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Step-by-Step Protocol for NF-κB Pathway Analysis:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the cinnamic acid analog and/or a stimulant (e.g., TNF-α) for the desired time.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

The diverse chemical space of cinnamic acid and its analogs presents a fertile ground for the discovery and development of novel anticancer agents. While natural phenolic acids like caffeic and ferulic acid exhibit modest activity, synthetic modifications have led to the creation of highly potent derivatives with significant cytotoxic effects against a range of cancer cell lines.[3] The ability of these compounds to target key oncogenic signaling pathways, such as NF-κB, PI3K/Akt, and EGFR, underscores their therapeutic potential.[5][9][13][14]

Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Furthermore, while in vitro studies provide a strong foundation, in vivo studies in animal models are crucial to evaluate their efficacy, pharmacokinetics, and safety profiles. The continued exploration of cinnamic acid analogs holds significant promise for the development of the next generation of cancer therapeutics.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Caffeic acid phenethyl ester suppresses melanoma tumor growth by inhibiting PI3K/AKT/XIAP pathway. (n.d.). PubMed.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio.
  • Cinnamic acid derivatives as anticancer agents-a review. (n.d.). PubMed.
  • Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-KB. (n.d.). PNAS.
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  • Caffeic acid phenethyl ester inhibits T-cell activation by targeting both nuclear factor of activated T-cells and NF-kappaB transcription factors. (n.d.). PubMed.
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The Efficacy of 5-Bromo-2-Methoxycinnamic Acid as a Putative α-Glucosidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of α-Glucosidase in Glycemic Control

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[1][2] The inhibition of this enzyme is a well-established therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus.[3][4] By delaying carbohydrate digestion, α-glucosidase inhibitors effectively blunt the sharp increase in blood glucose levels after a meal.[2][3] This guide provides a comparative analysis of the potential efficacy of 5-Bromo-2-Methoxycinnamic Acid as an α-glucosidase inhibitor against other known inhibitors.

While direct experimental data on the enzyme inhibitory activity of this compound is not yet available in the public domain, its structural characteristics, particularly the presence of a methoxy group on the cinnamic acid scaffold, suggest a plausible role as an α-glucosidase inhibitor. Structure-activity relationship (SAR) studies of various cinnamic acid derivatives have demonstrated that substitutions on the phenyl ring significantly influence their inhibitory potency against α-glucosidase.[5][6] Specifically, methoxy-substituted cinnamic acids have shown promising inhibitory activities.[5] This guide, therefore, presents a predictive comparison based on the available data for structurally related compounds and provides a robust experimental framework to validate this hypothesis.

This compound: A Candidate for α-Glucosidase Inhibition

The chemical structure of this compound, featuring a cinnamic acid backbone with a bromine and a methoxy group on the phenyl ring, positions it as a compound of interest for α-glucosidase inhibition. The methoxy group, in particular, has been associated with enhanced inhibitory activity in other cinnamic acid derivatives.[5] The bromine atom, an electron-withdrawing group, could further modulate the electronic properties of the molecule and its interaction with the enzyme's active site.

To ascertain the efficacy of this compound, a systematic evaluation of its inhibitory potential against α-glucosidase is required. This would involve determining its half-maximal inhibitory concentration (IC50) and elucidating its mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

Comparative Efficacy: A Landscape of α-Glucosidase Inhibitors

The therapeutic landscape of α-glucosidase inhibitors includes both synthetic drugs and naturally derived compounds. A comparative analysis provides a benchmark against which the potential of this compound can be evaluated.

Cinnamic Acid Derivatives as α-Glucosidase Inhibitors

Several studies have highlighted the α-glucosidase inhibitory potential of various cinnamic acid derivatives. The substitutions on the phenyl ring play a crucial role in their efficacy. For instance, caffeic acid, ferulic acid, and isoferulic acid have demonstrated potent inhibition of intestinal maltase.[7] Furthermore, certain synthetic cinnamic acid derivatives have shown significantly higher potency than the standard drug, acarbose.[8]

Clinically Approved α-Glucosidase Inhibitors

The currently approved α-glucosidase inhibitors for the management of type 2 diabetes are acarbose, miglitol, and voglibose.[1][3] These drugs act as competitive inhibitors of α-glucosidase, delaying carbohydrate absorption and reducing postprandial glucose excursions.[2][9]

  • Acarbose: A potent α-glucosidase inhibitor with a reported IC50 value of 11 nM.

  • Miglitol: Another effective α-glucosidase inhibitor that reduces postprandial blood glucose.[10]

  • Voglibose: Known for its strong inhibitory activity against disaccharidases.[11]

The following table summarizes the reported IC50 values for a selection of α-glucosidase inhibitors, providing a quantitative basis for comparison.

InhibitorTarget EnzymeIC50 ValueReference
Cinnamic Acid Derivatives
Compound 2 (a methyl-substituted cinnamic acid derivative)α-Glucosidase39.91 ± 0.62 µM[8]
Caffeic AcidIntestinal Maltase0.74 ± 0.01 mM[7]
Ferulic AcidIntestinal Maltase0.79 ± 0.04 mM[7]
Ferulic AcidIntestinal Sucrase0.45 ± 0.01 mM[7]
Isoferulic AcidIntestinal Maltase0.76 ± 0.03 mM[7]
Isoferulic AcidIntestinal Sucrase0.45 ± 0.01 mM[7]
4-Methoxy-trans-cinnamic acidα-Glucosidase0.04 ± 0.01 mM[12]
4-Methoxy-trans-cinnamic acid ethyl esterα-Glucosidase0.05 ± 0.03 mM[12]
Standard Drugs
Acarboseα-Glucosidase11 nM
Acarboseα-Glucosidase634.28 ± 5.16 µM[8]

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used.[13]

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of this compound as an α-glucosidase inhibitor, a standardized in vitro enzyme inhibition assay is essential.

In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from established methodologies.[14][15]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to a final concentration of 2 U/mL.

    • Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.

    • Prepare a 1 mM solution of pNPG in phosphate buffer.

    • Prepare a 1 M solution of sodium carbonate.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add 20 µL of the test compound or acarbose solution at different concentrations.

    • Add 20 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the reaction mixture at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis of Inhibition

To understand the mechanism of inhibition, kinetic studies should be performed by measuring the initial reaction velocities at various substrate (pNPG) concentrations in the presence and absence of different concentrations of this compound. The data can be analyzed using Lineweaver-Burk plots to determine the mode of inhibition (competitive, non-competitive, or mixed).

Visualizing the Mechanisms and Workflows

Proposed Mechanism of α-Glucosidase Inhibition

The following diagram illustrates the general mechanism of competitive and non-competitive inhibition of α-glucosidase.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E Enzyme (α-glucosidase) ES Enzyme-Substrate Complex E->ES Binds EI_comp Enzyme-Inhibitor Complex E->EI_comp Binds S Substrate (Carbohydrate) S->ES I_comp Competitive Inhibitor I_comp->EI_comp ES->E Releases P Product (Glucose) ES->P E_nc Enzyme (α-glucosidase) ES_nc Enzyme-Substrate Complex E_nc->ES_nc Binds EI_nc Enzyme-Inhibitor Complex E_nc->EI_nc Binds S_nc Substrate (Carbohydrate) S_nc->ES_nc I_nc Non-Competitive Inhibitor I_nc->EI_nc ESI_nc Enzyme-Substrate-Inhibitor Complex I_nc->ESI_nc ES_nc->E_nc Releases ES_nc->ESI_nc Binds P_nc Product (Glucose) ES_nc->P_nc G start Start: Hypothesis (this compound is an α-glucosidase inhibitor) prep Prepare Reagents: - Enzyme Solution - Substrate Solution (pNPG) - Test Compound Dilutions - Positive Control (Acarbose) start->prep assay Perform In Vitro α-Glucosidase Inhibition Assay prep->assay measure Measure Absorbance at 405 nm assay->measure kinetic_study Conduct Kinetic Studies (Vary Substrate Concentration) assay->kinetic_study calc_inhibition Calculate Percentage Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 compare Compare Efficacy with Known Inhibitors calc_ic50->compare lineweaver_burk Analyze Data with Lineweaver-Burk Plot kinetic_study->lineweaver_burk determine_mechanism Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) lineweaver_burk->determine_mechanism determine_mechanism->compare end Conclusion on Inhibitory Potential compare->end

Caption: Workflow for evaluating α-glucosidase inhibitory efficacy.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural analogy of this compound to known cinnamic acid-based α-glucosidase inhibitors provides a strong rationale for its investigation as a potential therapeutic agent for glycemic control. The experimental framework detailed in this guide offers a clear path for researchers to validate this hypothesis and quantify its efficacy. Should this compound prove to be a potent α-glucosidase inhibitor, further studies, including in vivo efficacy and safety assessments, would be warranted to explore its full therapeutic potential.

References

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  • Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives. (2025). PubMed Central.
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  • Promyos, N., Temviriyanukul, P., & Suttisansanee, U. (2020). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Thai Journal of Pharmaceutical Sciences, 44(4), 256-263.
  • Proença, C., Freitas, M., Ribeiro, D., Tomé, S. M., Oliveira, E. F. T., Sousa, J. L. C., ... & Fernandes, E. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1216-1228.
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  • Sels, J. P., P. J. Verdonk, and M. A. van der Kaay. "α-Glucosidase inhibition by miglitol in NIDDM patients." Diabetes care 18.9 (1995): 1259-1263.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of 5-Bromo-2-Methoxycinnamic Acid, a key intermediate in pharmaceutical synthesis. Beyond individual method validation, we will explore the critical process of cross-validation to ensure consistency and data integrity across different analytical techniques. This guide is designed to provide not only procedural steps but also the underlying scientific rationale to empower robust method development and implementation.

The Imperative of Analytical Method Validation

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is paved with analytical data. The accuracy and reliability of this data are non-negotiable. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1] For a compound like this compound, this could range from purity assessment of a synthesized batch to quantification in complex matrices.

Cross-validation becomes essential when two or more analytical methods are employed to generate data within the same or across different studies.[2][3] It serves as a bridge, demonstrating that the data produced by different methods are comparable and reliable. The International Council for Harmonisation (ICH) guidelines provide a framework for such validation studies, emphasizing aspects like accuracy, precision, specificity, and robustness.[2][4]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and speed. Here, we compare two workhorse techniques for the analysis of aromatic carboxylic acids like this compound: HPLC and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful separation technique that offers high resolution and sensitivity, making it ideal for the analysis of complex mixtures and the quantification of individual components.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent, such as methanol or a mixture of methanol and water, to a known concentration. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating cinnamic acid derivatives.[5][6]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous phase (e.g., water with 0.1% formic or acetic acid) is typically employed.[7][8] The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength of maximum absorbance for this compound. This is typically determined by running a UV scan of a standard solution. For cinnamic acid derivatives, this is often in the range of 270-320 nm.[8][9][10]

Caption: Workflow for HPLC method development and validation.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, more cost-effective technique suitable for the quantification of a pure substance in a simple matrix.[9][11] It relies on the principle that molecules absorb light at specific wavelengths.

  • Solvent Selection: Choose a solvent in which this compound is readily soluble and that does not absorb significantly in the analytical wavelength range (e.g., methanol or ethanol).[12]

  • Determination of λmax: Prepare a standard solution of this compound and scan its absorbance across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[9][11]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and will be used to determine the concentration of unknown samples.[9]

  • Sample Analysis: Prepare the sample solution in the same solvent used for the standards. Measure its absorbance at λmax and use the calibration curve to calculate the concentration of this compound.

Caption: Workflow for UV-Vis spectrophotometry method.

Cross-Validation: Bridging the Methodologies

When both HPLC and UV-Vis methods are used for the analysis of this compound, a cross-validation study is crucial to ensure the interchangeability of the results.[2][3][13] This involves analyzing the same set of samples using both methods and comparing the outcomes.

Cross-Validation Protocol
  • Sample Selection: Prepare a set of at least three concentration levels of this compound, spanning the analytical range of both methods.

  • Analysis: Analyze each sample in replicate (e.g., n=3 or 6) using both the validated HPLC and UV-Vis methods.

  • Data Comparison: Compare the mean concentration values and the precision (%RSD) obtained from both methods. Statistical tools, such as the t-test and F-test, can be used to assess the significance of any differences.

Logical Flow of Cross-Validation

CrossValidation_Logic Start Define Cross-Validation Scope Method1 Validated HPLC Method Start->Method1 Method2 Validated UV-Vis Method Start->Method2 Samples Prepare Identical Sample Sets Method1->Samples Method2->Samples Analysis1 Analyze Samples with HPLC Samples->Analysis1 Analysis2 Analyze Samples with UV-Vis Samples->Analysis2 Comparison Compare Results (Accuracy, Precision) Analysis1->Comparison Analysis2->Comparison Conclusion Assess Method Comparability Comparison->Conclusion

Sources

comparative study of different synthesis routes for 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methoxycinnamic acid is a valuable chemical intermediate, serving as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its utility stems from the unique arrangement of its functional groups—a bromine atom, a methoxy group, and a cinnamic acid moiety—which allows for diverse downstream derivatization. This guide provides a comprehensive comparative analysis of three principal synthetic routes for its preparation: the Perkin reaction, the Knoevenagel condensation, and the Mizoroki-Heck reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method's performance, scalability, and environmental impact. This document is intended for researchers, chemists, and process development professionals seeking to make an informed decision on the optimal synthetic strategy for their specific application.

Part 1: The Common Precursor: Synthesis of 5-Bromo-2-methoxybenzaldehyde

Two of the primary methods discussed in this guide, the Perkin and Knoevenagel reactions, utilize 5-Bromo-2-methoxybenzaldehyde as the key starting material. The accessibility and purity of this aldehyde are paramount to the success of the subsequent steps. A common and effective method for its preparation is the formylation of p-bromoanisole.

Experimental Protocol: Synthesis of 5-Bromo-2-methoxybenzaldehyde [4]
  • Reaction Setup: A solution of p-bromoanisole (15 g, 0.08 mol) in 350 mL of methylene chloride is prepared in a flask and cooled to 0°C in an ice bath.

  • Lewis Acid Addition: Titanium tetrachloride (30 g, 0.16 mol) is added dropwise to the cooled solution.

  • Formylation: After stirring for 10 minutes, 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mol) is added dropwise, maintaining the temperature between 0-10°C. The reaction is stirred for an additional 90 minutes.

  • Work-up: The reaction is quenched by carefully pouring it into a mixture of excess saturated sodium bicarbonate solution and methylene chloride.

  • Extraction: The organic layer is separated. The aqueous phase is extracted again with methylene chloride, and the organic layers are combined.

  • Purification: The combined organic phase is washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 5-bromo-2-methoxybenzaldehyde.[4]

Part 2: Synthesis Route I: The Perkin Reaction

The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for synthesizing α,β-unsaturated aromatic acids.[5][6] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the corresponding acid as a weak base catalyst.[6][7][8]

Reaction Mechanism

The reaction is initiated by the formation of a carbanion from the acid anhydride, facilitated by the base (e.g., sodium acetate).[9] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[10] A series of intermediates involving an aldol-type addition, intramolecular acetyl transfer, and subsequent elimination of water leads to the formation of the cinnamic acid derivative.[8][9] Prolonged heating is often required because a weak base is used to react with a relatively weak acid (the anhydride).[9]

Perkin_Reaction Aldehyde 5-Bromo-2-methoxy- benzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Anhydride Acetic Anhydride Carbanion Anhydride Carbanion Anhydride->Carbanion Base Acetate (Base) Base->Carbanion Deprotonation Carbanion->Alkoxide Nucleophilic Attack Product 5-Bromo-2-methoxy- cinnamic Acid Alkoxide->Product Intramolecular Acyl Transfer & Elimination (H2O)

Caption: Generalized mechanism of the Perkin reaction.

Experimental Protocol: Perkin Synthesis of this compound

(This is a representative protocol adapted from general Perkin reaction procedures for cinnamic acids.[11][12])

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-Bromo-2-methoxybenzaldehyde (1.0 eq), freshly fused sodium acetate (1.5 eq), and acetic anhydride (3.0 eq).

  • Reaction: Heat the mixture in an oil bath to 180°C and maintain it under reflux for 5-8 hours.

  • Hydrolysis: After cooling slightly, slowly and cautiously add water to the reaction mixture to hydrolyze the excess acetic anhydride.

  • Work-up: Boil the mixture for 15-20 minutes to ensure complete hydrolysis. If the product does not crystallize upon cooling, add a concentrated sodium carbonate solution until the mixture is alkaline to dissolve the cinnamic acid as its sodium salt.

  • Purification: Filter the solution to remove any insoluble byproducts. Acidify the filtrate with concentrated hydrochloric acid until precipitation of the crude product is complete.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Part 3: Synthesis Route II: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and a compound with an active methylene group, catalyzed by a weak base.[13][14][15] The Doebner modification is particularly relevant here; it uses malonic acid as the active methylene compound with pyridine as the solvent and catalyst, often with a co-catalyst like piperidine.[14][16] A key advantage of this modification is the spontaneous decarboxylation that occurs under the reaction conditions to yield the desired cinnamic acid.[17][18]

Reaction Mechanism

The mechanism involves three key stages: deprotonation, nucleophilic addition, and elimination/decarboxylation.[19] First, the basic catalyst (e.g., piperidine) deprotonates the highly acidic malonic acid to form a resonance-stabilized enolate.[19][20] This enolate then performs a nucleophilic attack on the aldehyde's carbonyl carbon. The resulting intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced dehydration (elimination) to form a carbon-carbon double bond.[20] When malonic acid is used, the heat and basic conditions of the reaction induce decarboxylation of the resulting dicarboxylic acid intermediate to yield the final α,β-unsaturated product.[17]

Knoevenagel_Condensation Aldehyde 5-Bromo-2-methoxy- benzaldehyde Adduct Aldol Adduct Aldehyde->Adduct MalonicAcid Malonic Acid Enolate Malonic Acid Enolate MalonicAcid->Enolate Base Base (e.g., Piperidine) Base->Enolate Deprotonation Enolate->Adduct Nucleophilic Attack UnsaturatedDiacid Unsaturated Diacid Adduct->UnsaturatedDiacid Dehydration (-H2O) Product 5-Bromo-2-methoxy- cinnamic Acid UnsaturatedDiacid->Product Decarboxylation (-CO2)

Caption: Mechanism of the Knoevenagel-Doebner condensation.

Experimental Protocol: Knoevenagel Synthesis of this compound

(This protocol is adapted from the Doebner modification for cinnamic acid synthesis.[16][18])

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.2 eq) in pyridine (2-3 volumes).

  • Reagent Addition: Add 5-Bromo-2-methoxybenzaldehyde (1.0 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.05 eq).

  • Reaction: Heat the reaction mixture on a water bath (80-90°C) for 2-4 hours, monitoring for CO₂ evolution. After gas evolution ceases, heat under reflux for an additional 30 minutes.

  • Work-up: Cool the reaction mixture and pour it into a beaker containing crushed ice and an excess of concentrated hydrochloric acid.

  • Isolation: Stir until the crude product precipitates completely. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove pyridine hydrochloride.

  • Purification: Recrystallize the crude product from an appropriate solvent to yield pure this compound.

Part 4: Synthesis Route III: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[21][22] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliability.[23][24] To synthesize this compound via this route, a suitable aryl halide, such as 5-bromo-2-iodoanisole, would be coupled with acrylic acid.

Reaction Mechanism

The catalytic cycle of the Heck reaction is well-established and involves several key steps.[22][24][25]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the more reactive C-I bond) to form a Pd(II) complex.[22]

  • Alkene Coordination & Insertion: The alkene (acrylic acid) coordinates to the palladium center and then undergoes a migratory insertion into the palladium-carbon bond.[25]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[24][25]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base (e.g., triethylamine), the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the cycle.[23]

Heck_Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X L₂) Pd0->OxAdd Oxidative Addition Coord Alkene Coordination Complex OxAdd->Coord Insert Migratory Insertion Product Coord->Insert Migratory Insertion Elim β-Hydride Elimination Product Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination Product 5-Bromo-2-methoxy- cinnamic Acid Elim->Product ArX 5-Bromo-2-iodoanisole ArX->OxAdd Alkene Acrylic Acid Alkene->Coord Coordination Base Base (e.g., Et₃N) Base->Pd0 Regeneration

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Synthesis of this compound

(This protocol is a representative example based on Heck couplings with acrylic acid.[26][27])

  • Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (e.g., 5-bromo-2-iodoanisole, 1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand like tri(o-tolyl)phosphine (0.04 eq).

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile), followed by acrylic acid (1.5 eq) and a base such as triethylamine (2.0 eq).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-120°C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Acidify with 1M HCl.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the final product.

Part 5: Comparative Analysis

Choosing the optimal synthesis route depends on a variety of factors including cost, scale, available equipment, and safety considerations. The table below summarizes the key performance indicators for each method.

ParameterPerkin ReactionKnoevenagel CondensationMizoroki-Heck Reaction
Typical Yield Moderate (40-60%)Good to Excellent (70-95%)[16][28]Good to Excellent (70-90%)
Reaction Time Long (5-12 hours)[9]Moderate (2-8 hours)[18]Long (12-24 hours)
Temperature High (180°C)[9]Moderate (80-110°C)[18]Moderate to High (80-120°C)[27]
Reagents/Catalysts Inexpensive, common reagents (acetic anhydride, sodium acetate)Malonic acid, toxic pyridine/piperidine base[29]Expensive Pd catalyst, phosphine ligands, aryl halide precursor
Atom Economy ModerateGood (byproducts are H₂O and CO₂)Good
Scalability Feasible, but high temperatures can be challengingGood, widely used industriallyChallenging due to catalyst cost, recovery, and purity concerns
Safety & Environment High energy consumption, corrosive reagentsUse of carcinogenic pyridine is a major drawback[29]Use of toxic heavy metal (Pd) and phosphine ligands
Field-Proven Insights
  • The Perkin Reaction is the most "classic" approach. Its primary advantage lies in the use of cheap and readily available bulk chemicals. However, the harsh reaction conditions (high temperature) and often moderate yields make it less attractive for the synthesis of complex or sensitive molecules.

  • The Knoevenagel Condensation (Doebner Modification) often represents the best balance for laboratory-scale synthesis. It typically provides high yields under relatively mild conditions.[16] The main drawback is the use of pyridine, a toxic and unpleasant solvent/catalyst. However, modern "greener" protocols are being developed that replace pyridine with alternatives like aliphatic tertiary amines or use microwave assistance to shorten reaction times.[29][30]

  • The Mizoroki-Heck Reaction offers the highest degree of flexibility and functional group tolerance. It is an excellent choice when the required substituted benzaldehyde for the other routes is unavailable, but a corresponding aryl halide is. The major barriers are the high cost of the palladium catalyst and ligands, and the need to remove residual heavy metal from the final product, which is a critical concern in pharmaceutical applications.[31]

Part 6: Conclusion and Recommendation

All three routes provide viable pathways to this compound.

  • For large-scale, cost-driven industrial production , a modified, pyridine-free Knoevenagel Condensation is likely the most economically viable and efficient method, assuming optimization can be achieved.

  • For routine laboratory synthesis where high yield is prioritized and appropriate safety measures are in place, the traditional Knoevenagel-Doebner protocol remains a robust and reliable choice.

  • The Mizoroki-Heck Reaction is best reserved for situations where starting material constraints make other routes impractical or for the synthesis of analogues where its broad substrate scope can be fully leveraged.

  • The Perkin Reaction , while historically significant, is generally superseded by the more efficient Knoevenagel condensation for this particular transformation.

Ultimately, the choice of synthesis route is a strategic decision that must be aligned with the specific goals of the research or production campaign, balancing chemical efficiency with economic and environmental responsibility.

Part 7: References
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  • PrepChem.com. Synthesis of 5-bromo-2-methoxybenzaldehyde. Available at:

  • ACS Publications. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Available at:

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available at:

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  • Journal of the Indian Chemical Society. The condensation of aldehydes with malonic acid. Available at:

  • Taylor & Francis Online. Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. Available at:

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  • ResearchGate. Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid,.... Available at:

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available at:

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  • ACS Publications. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters. Available at:

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  • Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Available at:

  • Benchchem. Application Notes and Protocols for the Heck Coupling of 2-Bromo-4,5-dimethoxybenzoic Acid Derivatives. Available at:

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  • Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol. Available at:

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  • Sociedade Brasileira de Química. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available at:

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A Comparative Guide to the Neuroprotective Activities of Methoxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for effective neuroprotective agents is a paramount challenge. Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, demand innovative therapeutic strategies. Among the promising candidates are methoxycinnamic acid derivatives, a class of naturally occurring phenolic compounds known for their antioxidant and anti-inflammatory properties.[1][2] This guide provides an in-depth, objective comparison of the neuroprotective performance of key methoxycinnamic acid derivatives, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction to Methoxycinnamic Acids as Neuroprotective Agents

Cinnamic acid and its derivatives are prevalent in the plant kingdom and have garnered significant attention for their diverse biological activities.[3] The addition of methoxy groups to the phenyl ring of cinnamic acid appears to enhance its neuroprotective potential.[4] This guide will focus on a comparative analysis of three prominent methoxycinnamic acid derivatives: Ferulic Acid , Sinapic Acid , and p-Methoxycinnamic Acid . We will delve into their mechanisms of action, compare their efficacy based on available data, and provide detailed experimental workflows for their assessment.

The neuroprotective effects of these compounds are primarily attributed to their ability to counteract oxidative stress and inflammation, two key pathological features of neurodegenerative diseases.[1][5] They achieve this by scavenging free radicals, modulating signaling pathways involved in cellular defense, and mitigating inflammatory responses within the central nervous system.[6]

Comparative Efficacy of Methoxycinnamic Acid Derivatives

Direct, head-to-head comparative studies of a wide range of methoxycinnamic acid derivatives under identical experimental conditions are limited. However, by synthesizing data from various studies, we can draw meaningful comparisons of their neuroprotective potential.

DerivativeIn Vitro ModelNeurotoxinConcentrationObserved EffectReference
Ferulic Acid SH-SY5Y cellsAmyloid-β (Aβ)10 µMIncreased cell viability, reduced ROS production[7]
PC-12 cellsIschemia/Reperfusion10-40 µMDose-dependent reduction in apoptosis and oxidative stress[8]
Zebrafish larvaeMPTP100 µMIncreased dopaminergic neuron survival and improved motor behavior[9]
Sinapic Acid Rat cortical neuronsRotenone30 mg/kg (in vivo)Attenuated motor impairment and neuronal loss[10]
Mouse model of ADAmyloid-β (Aβ)10mg/kg/day (in vivo)Rescued neuronal cell death and attenuated memory impairment.[10]
p-Methoxycinnamic Acid Rat cortical neuronsGlutamate1 µM78% cell viability, demonstrating strong neuroprotection[3]
Mouse model of PTSDSingle prolonged stress3 and 10 mg/kg (in vivo)Mitigated anxiety-like behaviors and improved cognitive function.[11]
3,4-Dimethoxycinnamic acid Human neuroblastoma cells (SH-SY5Y)Prion proteinsNot specifiedReduced oligomer formation and increased cell viability.[12]
3,4,5-Trimethoxycinnamic acid derivatives Animal models of stressImmobilization and electric shockNot specifiedAmeliorated anxiety and restored tyrosine hydroxylase expression.[13]

Key Insights from Comparative Data:

  • Potency: While all three derivatives exhibit neuroprotective properties, p-methoxycinnamic acid has shown high potency at lower concentrations in some in vitro models.[3]

  • Mechanism of Action: Ferulic acid is extensively studied for its antioxidant and anti-inflammatory effects, often linked to the Nrf2 pathway.[5] Sinapic acid also demonstrates potent antioxidant and iron-chelating properties.[10] The neuroprotective effect of p-methoxycinnamic acid has been linked to the antagonism of the CRF type 1 receptor.[11]

  • Disease Models: Ferulic acid has been widely investigated in models of Alzheimer's disease and cerebral ischemia.[1][8] Sinapic acid shows promise in models of Parkinson's disease and Alzheimer's.[10] p-Methoxycinnamic acid has demonstrated efficacy in models of glutamate-induced neurotoxicity and post-traumatic stress disorder.[3][11]

Mechanistic Insights: Key Signaling Pathways

The neuroprotective activity of methoxycinnamic acid derivatives is underpinned by their modulation of critical intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Nrf2/ARE Pathway: The Master Regulator of Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary defense mechanism against oxidative stress. Ferulic acid is a known activator of this pathway.[5]

Nrf2_Pathway MCA Methoxycinnamic Acid Derivative Keap1 Keap1 MCA->Keap1 inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Caption: Nrf2/ARE signaling pathway activation by methoxycinnamic acid derivatives.

Anti-Apoptotic Pathways

Methoxycinnamic acid derivatives can also protect neurons by inhibiting apoptosis (programmed cell death). This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family and caspases.

Anti_Apoptotic_Pathway Neurotoxin Neurotoxin (e.g., Aβ, Rotenone) Bax Bax (Pro-apoptotic) Neurotoxin->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Neurotoxin->Bcl2 inhibits MCA Methoxycinnamic Acid Derivative MCA->Bax downregulates MCA->Bcl2 upregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Bax inhibits Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Modulation of the intrinsic apoptotic pathway by methoxycinnamic acid derivatives.

Experimental Protocols for Assessing Neuroprotective Activity

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the neuroprotective effects of methoxycinnamic acid derivatives.

Experimental Workflow Overview

Experimental_Workflow Start Start: Neuronal Cell Culture Induce_Toxicity Induce Neurotoxicity (e.g., H2O2, Aβ, Glutamate) Start->Induce_Toxicity Treatment Treatment with Methoxycinnamic Acid Derivatives Induce_Toxicity->Treatment Assess_Viability Assess Cell Viability (MTT, LDH assays) Treatment->Assess_Viability Assess_Oxidative_Stress Assess Oxidative Stress (ROS measurement) Treatment->Assess_Oxidative_Stress Assess_Apoptosis Assess Apoptosis (Western Blot for Caspase-3, Bcl-2/Bax) Treatment->Assess_Apoptosis Data_Analysis Data Analysis & Comparison Assess_Viability->Data_Analysis Assess_Oxidative_Stress->Data_Analysis Assess_Apoptosis->Data_Analysis End End: Conclusion on Neuroprotective Efficacy Data_Analysis->End

Caption: General experimental workflow for in vitro assessment of neuroprotection.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[15]

  • Treatment: Pre-treat cells with various concentrations of the methoxycinnamic acid derivative for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., H₂O₂, glutamate, or Aβ oligomers) to the wells (except for the control group) and incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[14]

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[17]

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[18]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[18]

  • Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[18]

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).[15]

Oxidative Stress Assessment: Intracellular ROS Measurement

This assay quantifies the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19]

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30-60 minutes at 37°C in the dark.[20]

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.[20]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[21]

  • Data Analysis: Express the results as a percentage of the ROS levels in the neurotoxin-treated group.

Apoptosis Assessment: Western Blotting for Apoptotic Markers

Western blotting allows for the detection and quantification of key proteins involved in the apoptotic cascade, such as cleaved caspase-3 and the ratio of Bcl-2 to Bax.[22]

Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.[23]

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[24]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the ratio of Bcl-2 to Bax.

Conclusion and Future Directions

Methoxycinnamic acid derivatives, particularly ferulic acid, sinapic acid, and p-methoxycinnamic acid, represent a promising class of compounds for the development of neuroprotective therapies. Their multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities, make them attractive candidates for combating the complex pathology of neurodegenerative diseases.

This guide provides a framework for the comparative assessment of these derivatives, offering both a synthesis of current knowledge and detailed experimental protocols to facilitate further research. Future studies should focus on direct, systematic comparisons of a wider range of methoxycinnamic acid derivatives in standardized in vitro and in vivo models. Furthermore, elucidating the precise molecular targets and signaling pathways modulated by each derivative will be crucial for optimizing their therapeutic potential and advancing them towards clinical applications.

References

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A Senior Application Scientist’s Guide to Evaluating the Antioxidant Properties of Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the evaluation of antioxidant properties inherent to substituted cinnamic acids. This document moves beyond mere procedural outlines to provide a foundational understanding of the structure-activity relationships that govern this class of compounds. We will delve into the causality behind experimental choices, present validated protocols for key assays, and offer a comparative analysis supported by experimental data. Our objective is to equip you with the knowledge to design, execute, and interpret antioxidant assays with scientific rigor.

The Chemical Rationale: Why Cinnamic Acids are Potent Antioxidants

Cinnamic acids and their derivatives are phenolic compounds characterized by a C6-C3 carbon skeleton.[1] Their antioxidant prowess is not accidental; it is deeply rooted in their chemical structure. The primary mechanism involves their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it.[2][3] The resulting phenoxyl radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the propenoic side chain.[4] This stabilization is critical, as it prevents the antioxidant itself from becoming a harmful pro-oxidant.

The antioxidant capacity is profoundly influenced by the substitution pattern on the phenyl ring.[5][6] Key structure-activity relationships (SAR) have been established:

  • Number and Position of Hydroxyl Groups: The antioxidant activity increases with the number of hydroxyl (-OH) groups.[4][7] A catechol moiety (ortho-dihydroxy groups, as seen in caffeic acid) is of significant importance and dramatically enhances scavenging activity due to its ability to form stable ortho-quinones.[5][8]

  • Methoxy Substitution: The presence of electron-donating methoxy (-OCH3) groups, particularly adjacent to a hydroxyl group (as in ferulic and sinapic acids), can increase antioxidant activity by further stabilizing the phenoxyl radical.[9]

  • The Propenoic Acid Side Chain: The unsaturated double bond in the C3 side chain is vital for activity, as it participates in the delocalization and stabilization of the radical species.[6][8]

This intricate relationship between structure and function is what makes the comparative evaluation of these derivatives a compelling area of study.

SAR_Cinnamic_Acids cluster_0 Antioxidant Activity Trend cluster_1 Key Structural Features Cinnamic Cinnamic Acid (Unsubstituted) pCoumaric p-Coumaric Acid (4-OH) Cinnamic->pCoumaric +OH Caffeic Caffeic Acid (3,4-diOH) pCoumaric->Caffeic +OH SideChain Propenoic Side Chain pCoumaric->SideChain Ferulic Ferulic Acid (4-OH, 3-OCH3) Caffeic->Ferulic Stability Catechol Catechol Group (o-dihydroxy) Caffeic->Catechol Sinapic Sinapic Acid (4-OH, 3,5-diOCH3) Ferulic->Sinapic +OCH3 EDG Electron Donating Groups (-OCH3) Sinapic->EDG

Caption: Structure-Activity Relationship (SAR) of Cinnamic Acids.

Comparative Benchmarking: In Vitro Antioxidant Assays

To quantify and compare antioxidant capacity, several standardized assays are employed. No single assay is sufficient due to the diverse mechanisms of antioxidant action.[10][11] Therefore, a battery of tests is recommended. We will focus on three prevalent methods: the DPPH and ABTS radical scavenging assays, and the Ferric Reducing Antioxidant Power (FRAP) assay.[4]

These assays are broadly classified into two categories based on their chemical mechanism: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).[10][12]

  • DPPH & ABTS: These assays operate through a mixed mechanism involving both HAT and ET.[3][12]

  • FRAP: This is a purely ET-based assay that measures the reducing capacity of an antioxidant.[12][13]

Comparative Data of Substituted Cinnamic Acids

The following table summarizes representative data from the literature, comparing the antioxidant activity of common cinnamic acid derivatives across these three assays. A lower IC50 value indicates higher potency in the DPPH and ABTS assays, while a higher FRAP value indicates greater reducing power.

Compound NameSubstitution PatternDPPH Assay (IC50 µM)ABTS Assay (IC50 µM)FRAP Assay (µmol Fe(II)/µmol)
Cinnamic Acid Unsubstituted>1000>1000Low
p-Coumaric Acid 4-hydroxy~120~45Moderate
Caffeic Acid 3,4-dihydroxy~15~10High
Ferulic Acid 4-hydroxy, 3-methoxy~25~15High
Sinapic Acid 4-hydroxy, 3,5-dimethoxy~30~20High
(Note: Data is compiled for comparative purposes from established literature.[4] Actual values may vary based on specific experimental conditions.)

Experimental Protocols: A Step-by-Step Guide

Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies for the three benchmark assays. For all assays, it is critical to include a blank (solvent only) to zero the spectrophotometer and a known standard (e.g., Trolox, Ascorbic Acid) to validate the assay performance and for comparative quantification.[4][14]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay leverages the stable free radical DPPH, which has a deep violet color with a maximum absorbance around 517 nm.[2][3] When an antioxidant donates a hydrogen atom or electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow.[14][15] The decrease in absorbance is proportional to the radical scavenging activity.[14]

Caption: Chemical principle of the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH powder (e.g., 8 mg) in 100 mL of spectrophotometric grade methanol or ethanol.[16] This solution is light-sensitive and should be stored in an amber bottle at 4°C.

    • DPPH Working Solution: Before the assay, dilute the stock solution with the same solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[2]

  • Sample Preparation:

    • Prepare a stock solution of each substituted cinnamic acid in the assay solvent (methanol or ethanol).

    • Create a series of dilutions from the stock solution to test a range of concentrations. This is necessary to determine the IC50 value.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution (or standard/blank) to the wells of a 96-well microplate.[14]

    • Using a multichannel pipette, add 200 µL of the DPPH working solution to all wells.[14] Mix gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2][16] The reaction time is a critical parameter and must be kept consistent.

  • Measurement & Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[4] Where A_control is the absorbance of the blank (solvent + DPPH) and A_sample is the absorbance of the test compound with DPPH.

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting % Inhibition against the sample concentrations.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[17] The ABTS•+ is produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[16] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant's activity.[17]

Detailed Protocol:

  • Reagent Preparation:

    • ABTS•+ Radical Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[16][17]

    • ABTS•+ Working Solution: Before use, dilute the radical stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.05 at 734 nm.[18]

  • Sample Preparation: As described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the sample (e.g., 5-10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 3.995 mL for cuvettes, or adjust volumes for a plate reader).[17]

    • Mix thoroughly and incubate at room temperature. The reaction is relatively fast; absorbance readings are typically taken after a fixed time, such as 6-7 minutes.[16][18]

  • Measurement & Calculation:

    • Measure the absorbance at 734 nm.[17]

    • Calculate the % Inhibition using the same formula as for the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to a Trolox standard curve.[17]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13] The assay is conducted at an acidic pH (3.6) where a complex of Fe³⁺ and TPTZ (2,4,6-tripyridyl-s-triazine) is colorless.[19] Reduction of Fe³⁺ to Fe²⁺ by an antioxidant results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, with an absorption maximum around 593 nm.

Detailed Protocol:

  • Reagent Preparation:

    • FRAP Reagent: This reagent must be prepared fresh. Mix the following three solutions in a 10:1:1 (v/v/v) ratio:[19]

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ solution in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • Warm the freshly prepared FRAP reagent to 37°C before use.[19]

  • Sample and Standard Preparation:

    • Prepare sample dilutions as previously described.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.[4]

  • Assay Procedure:

    • Add a small volume of the sample (e.g., 20 µL) to a test tube or microplate well.[19]

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 150 µL).[19] Mix well.

    • Incubate at 37°C for a defined period, typically 4-30 minutes. The reaction time is critical and should be consistent.[19]

  • Measurement & Calculation:

    • Measure the absorbance at 593 nm.[4]

    • Calculate the FRAP value by comparing the change in absorbance of the sample to the standard curve of Fe²⁺. Results are typically expressed as µmol of Fe²⁺ equivalents per µmol of the compound.[4]

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep_reagents 1. Prepare Assay Reagents (e.g., DPPH, ABTS, FRAP) prep_samples 2. Prepare Sample Stock & Serial Dilutions prep_reagents->prep_samples prep_standards 3. Prepare Standard Curve (e.g., Trolox, FeSO4) prep_samples->prep_standards mix 4. Mix Sample/Standard with Assay Reagent prep_standards->mix incubate 5. Incubate (Specific Time & Temp) mix->incubate measure 6. Measure Absorbance (Spectrophotometer) incubate->measure calc_inhibition 7. Calculate % Inhibition (for DPPH/ABTS) measure->calc_inhibition plot_curve 8. Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 9. Determine IC50 Value plot_curve->calc_ic50 calc_equiv 9b. Calculate Equivalents (TEAC/FRAP Value) plot_curve->calc_equiv

Caption: General experimental workflow for antioxidant capacity assays.

Concluding Remarks

The evaluation of substituted cinnamic acids reveals a clear and compelling structure-activity relationship, where the degree and pattern of hydroxylation and methoxylation directly correlate with antioxidant efficacy. Caffeic acid, with its catechol structure, consistently demonstrates superior activity in both radical scavenging and reducing power assays. This guide provides the foundational theory and validated, step-by-step protocols necessary for researchers to conduct these evaluations accurately. By employing a multi-assay approach, scientists can achieve a comprehensive and mechanistically insightful profile of these valuable natural antioxidants, paving the way for their application in pharmacology and drug development.

References

  • Razzaghi-Asl, N., Garrido, J., Khazraei, H., Borges, F., & Firuzi, O. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. Current medicinal chemistry. [Link]
  • Gulcin, İ. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]
  • Razzaghi-Asl, N., Garrido, J., Khazraei, H., Borges, F., & Firuzi, O. (2013).
  • Razzaghi-Asl, N., Garrido, J., Khazraei, H., Borges, F., & Firuzi, O. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships.
  • Ultimate Treat. (n.d.). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Razzaghi-Asl, N., Garrido, J., Khazraei, H., Borges, F., & Firuzi, O. (2013).
  • Sahu, R. K., Singh, H., Roy, A., & Kushwah, B. S. (2014). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]
  • Gulcin, İ. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]
  • Razzaghi-Asl, N., Garrido, J., Khazraei, H., Borges, F., & Firuzi, O. (2013).
  • Ugi, B. U., Obochi, G. O., Bassey, E. I., & Alozie, Y. E. (2021). Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. Asian Journal of Chemical Sciences. [Link]
  • Geronikaki, A., et al. (2023).
  • Fujimoto, T., & Gotoh, H. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]
  • Fujimoto, T., & Gotoh, H. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH. [Link]
  • Lee, S. Y., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH. [Link]
  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Scribd. [Link]
  • Zheleva-Dimitrova, D. Z. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH. [Link]
  • Apak, R., et al. (2013). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC technical report). The Hebrew University of Jerusalem. [Link]
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences. [Link]
  • Benkhaira, N., Saad, I. K., & Fikri-Benbrahim, K. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. [Link]
  • Sova, M., & Saso, L. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. NIH. [Link]
  • ResearchGate. (n.d.). Mechanism of the reaction of DPPH radicals with antioxidants.
  • Apak, R., et al. (2013). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). SciSpace. [Link]
  • Apak, R., et al. (2015). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report).
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  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]

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A Senior Application Scientist's Guide to Cinnamic Acid Synthesis: Perkin vs. Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Cinnamic Acid

Cinnamic acid (3-phenyl-2-propenoic acid) is a cornerstone intermediate in the development of pharmaceuticals, fragrances, and polymers.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antioxidant, antibacterial, and anticancer properties, making robust and efficient synthetic routes a critical concern for researchers and drug development professionals.[3]

Historically, two condensation reactions have dominated the synthesis of α,β-unsaturated aromatic acids like cinnamic acid: the Perkin reaction and the Knoevenagel condensation.[1][4] This guide provides an in-depth, objective comparison of these two methodologies. We will move beyond simple procedural descriptions to analyze the mechanistic underpinnings, explore the causality behind experimental choices, and present quantitative data to inform the selection of the most suitable synthetic pathway for your research and development needs.

The Perkin Reaction: A Classic High-Temperature Condensation

Developed by William Henry Perkin in 1868, this reaction is a foundational method for synthesizing cinnamic acids.[5] It involves the aldol-type condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the corresponding acid (e.g., sodium or potassium acetate), which acts as the base catalyst.[5][6][7]

Mechanistic Pathway

The commonly accepted mechanism proceeds through several distinct stages. The primary causal factor is the generation of a nucleophilic carbanion from the acid anhydride, which is a less acidic starting material compared to those used in the Knoevenagel condensation. This necessitates a strong base and high temperatures to drive the reaction forward.

  • Enolate Formation: The base (acetate ion) abstracts an α-proton from acetic anhydride to form a resonance-stabilized enolate ion.[7]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.[7][8]

  • Acyl Transfer & Elimination: A series of steps involving proton transfer and intramolecular acylation leads to an intermediate that eliminates a molecule of acetic acid upon heating.

  • Hydrolysis: The resulting mixed anhydride is hydrolyzed during workup to yield the final cinnamic acid product.[6]

Perkin_Mechanism Benzaldehyde Benzaldehyde Intermediate1 Tetrahedral Alkoxide Intermediate Benzaldehyde->Intermediate1 Nucleophilic Attack AceticAnhydride Acetic Anhydride Enolate Anhydride Enolate (Nucleophile) AceticAnhydride->Enolate Acetate Acetate (Base) Acetate->AceticAnhydride Deprotonation Enolate->Intermediate1 Nucleophilic Attack Intermediate2 β-Acetoxy Carboxylate Intermediate1->Intermediate2 Proton & Acyl Transfer Product Cinnamic Acid Intermediate2->Product Elimination (-AcOH) + Hydrolysis Heat Heat (Δ) H2O H₂O (Hydrolysis)

Caption: Mechanism of the Perkin reaction for cinnamic acid synthesis.

Experimental Deep Dive & Causality

The defining characteristic of the Perkin reaction is its requirement for harsh conditions.

  • High Temperatures: The reaction is typically heated to 170-190°C for several hours (4-8 hours).[9][10] This significant energy input is necessary to overcome the activation barrier for the elimination step and drive the reaction to completion.

  • Catalyst Choice: While sodium acetate is commonly used, potassium acetate has been shown to provide higher yields under the same conditions.[2][10] The choice of the alkali salt is critical; it must be the salt of the acid corresponding to the anhydride to prevent a mixture of products from trans-esterification.

  • Solvent-Free Potential: In many protocols, an excess of acetic anhydride serves as both the reactant and the solvent, simplifying the initial setup.[11]

Drawbacks & Optimization: The primary limitation is the high energy consumption and long reaction times. This can lead to the formation of resinous by-products, complicating purification.[12] Modern approaches have demonstrated that microwave irradiation can dramatically reduce reaction times, though some studies suggest sodium acetate is less effective as a catalyst under these conditions.[1][13]

Quantitative Data Summary: Perkin Reaction

The yield of the Perkin reaction is highly dependent on precise control of temperature and reaction time.

CatalystTemperature (°C)Time (hours)Typical Yield (%)Reference(s)
Sodium Acetate1808Lower than KOAc[10]
Potassium Acetate180870-72[10]
Potassium Acetate150870-75[9]
Standard Laboratory Protocol: Perkin Reaction

This protocol is a representative example for the synthesis of trans-cinnamic acid.

  • Setup: Combine benzaldehyde (10.0 g, 0.094 mol), acetic anhydride (15.0 g, 0.147 mol), and freshly fused, anhydrous potassium acetate (6.0 g, 0.061 mol) in a round-bottom flask equipped with a reflux condenser.[9][11]

  • Reaction: Heat the mixture in an oil bath maintained at 180°C for 5 hours.[10][14]

  • Workup: Allow the mixture to cool slightly and pour it into a beaker containing 100 mL of water to hydrolyze the unreacted acetic anhydride. Boil the mixture for 15 minutes, which also serves to remove unreacted benzaldehyde via steam distillation.[15]

  • Isolation: Add a solution of sodium carbonate until the mixture is alkaline to precipitate any resinous impurities. Filter the hot solution.

  • Precipitation: Cool the filtrate and acidify it with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.[15]

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture to yield white crystals.[11][14]

The Knoevenagel Condensation: A Milder, More Versatile Alternative

The Knoevenagel condensation is a more versatile and generally higher-yielding reaction that utilizes an active methylene compound—a compound with a CH₂ group flanked by two electron-withdrawing groups.[16][17] For cinnamic acid synthesis, the most relevant variant is the Doebner modification , which uses malonic acid as the active methylene source.[17][18]

Mechanistic Pathway (Doebner Modification)

The key to the Knoevenagel-Doebner reaction's efficiency lies in the high acidity of malonic acid's α-protons, allowing for the use of milder bases. The reaction culminates in a spontaneous decarboxylation.

  • Carbanion Formation: A weak base (piperidine) deprotonates malonic acid to form a highly stabilized enolate (carbanion).[16]

  • Nucleophilic Addition: The carbanion attacks the benzaldehyde carbonyl group to form an aldol-type addition product.[16]

  • Dehydration: This intermediate readily dehydrates (loses a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Upon gentle heating in the presence of pyridine, this intermediate spontaneously loses CO₂, a thermodynamically favorable process, to yield cinnamic acid.[4][18]

Knoevenagel_Mechanism Benzaldehyde Benzaldehyde Intermediate1 Aldol Adduct Benzaldehyde->Intermediate1 C-C Bond Formation MalonicAcid Malonic Acid Carbanion Malonate Carbanion (Nucleophile) MalonicAcid->Carbanion Base Base (Piperidine) Base->MalonicAcid Deprotonation Carbanion->Intermediate1 C-C Bond Formation Intermediate2 Unsaturated Diacid Intermediate1->Intermediate2 Dehydration Product Cinnamic Acid Intermediate2->Product Decarboxylation Heat Heat (Δ) CO2 - CO₂ H2O - H₂O

Caption: Mechanism of the Knoevenagel-Doebner reaction.

Experimental Deep Dive & Causality

The Knoevenagel condensation offers significant advantages in terms of reaction conditions and environmental impact.

  • Milder Conditions: The reaction is typically run at a gentle reflux (around 80-110°C), a stark contrast to the high temperatures of the Perkin reaction.[18] This is because the active methylene protons of malonic acid are significantly more acidic than those of acetic anhydride, requiring only a weak base for deprotonation.

  • Catalyst System: The classic Doebner system employs pyridine as the solvent and a catalytic amount of piperidine.[18] Pyridine serves as both a base and a solvent that facilitates the final decarboxylation step. Piperidine is the more effective base for the initial condensation.

  • "Green" Chemistry Approaches: The toxicity of pyridine has driven the development of more environmentally benign protocols. Excellent yields have been reported using water as a solvent with catalysts like tetrabutylammonium bromide (TBAB) and K₂CO₃, often coupled with microwave irradiation for rapid synthesis.[4][19][20] These methods align with modern principles of sustainable chemistry by reducing hazardous waste and energy consumption.

Advantages: The primary advantages are higher yields, milder conditions, shorter reaction times (especially with microwave assistance), and a broader substrate scope. The in-situ decarboxylation is a particularly elegant feature, providing a direct route to the final product.[2][4]

Quantitative Data Summary: Knoevenagel Condensation

The Knoevenagel condensation consistently provides high yields under various conditions.

Catalyst/SolventMethodTimeTypical Yield (%)Reference(s)
Pyridine/PiperidineConventional Heating90 min90[21]
Triethylamine/TolueneConventional Heating2 hours90[22]
TBAB/K₂CO₃/WaterMicrowave (900W)5 min85[19]
DABCO (catalyst)Solvent-Free2-3 hours92[23]
Standard Laboratory Protocol: Knoevenagel-Doebner Reaction

This protocol describes the classic Doebner modification.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (11.0 g, 0.105 mol) in pyridine (25 mL).[18]

  • Reagent Addition: Add freshly distilled benzaldehyde (10.0 g, 0.094 mol) to the solution, followed by a catalytic amount of piperidine (0.5 mL).[18]

  • Reaction: Heat the mixture on a water bath or heating mantle to a gentle reflux for 2-3 hours. The evolution of CO₂ gas should be apparent.[4][18]

  • Workup: After cooling, pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid (e.g., 50 mL).[18]

  • Isolation & Purification: Stir the acidic mixture until the product fully precipitates. Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization is typically not necessary, but can be performed from hot water if needed.[24]

Head-to-Head Comparison and Expert Recommendation

To facilitate a direct comparison, the key operational parameters and outcomes of both reactions are summarized below.

Comparative Summary Table
FeaturePerkin ReactionKnoevenagel Condensation (Doebner)
Nucleophile Source Acetic AnhydrideMalonic Acid
Base/Catalyst Strong (Na/K Acetate)Mild (Pyridine/Piperidine)
Typical Temperature High (170-190°C)Moderate (80-110°C)
Typical Time Long (4-8 hours)Shorter (1-3 hours)
Typical Yield Moderate (70-75%)High to Excellent (85-95%+)
Key Byproducts Acetic Acid, ResinsCO₂, Water
"Green" Potential Limited (Microwave helps)High (Aqueous methods available)
Operational Complexity High energy input, potential for tarMilder, requires handling pyridine (classic) or uses benign solvents (green)
General Workflow Comparison

Workflow_Comparison cluster_0 Perkin Reaction Workflow cluster_1 Knoevenagel Condensation Workflow P_Start 1. Combine Aldehyde, Anhydride, Acetate Salt P_React 2. Heat at High Temp (180°C, 4-8h) P_Start->P_React P_Workup 3. Hydrolysis & Steam Distillation (to remove unreacted aldehyde) P_React->P_Workup P_Isolate 4. Acidification & Precipitation P_Workup->P_Isolate P_Purify 5. Recrystallization P_Isolate->P_Purify K_Start 1. Dissolve Malonic Acid in Pyridine/Base K_React 2. Add Aldehyde & Reflux (90°C, 1-3h) K_Start->K_React K_Workup 3. Quench in Acid/Ice K_React->K_Workup K_Isolate 4. Filtration K_Workup->K_Isolate K_Product 5. High Purity Product (Often no recrystallization needed) K_Isolate->K_Product

Caption: A comparative overview of the experimental workflows.

Senior Application Scientist's Recommendation

While the Perkin reaction is of great historical importance and serves as a robust, solvent-free method, its operational demands—namely high temperatures and long reaction times—render it less efficient for modern synthetic applications.[1] The propensity for side-product formation and the moderate yields often necessitate more rigorous purification steps.

The Knoevenagel condensation , particularly in its Doebner modification, is demonstrably superior for the laboratory-scale synthesis of cinnamic acid. Its primary advantages are:

  • Milder Reaction Conditions: Lower energy input and greater functional group tolerance.

  • Higher Yields: Consistently provides yields exceeding 85-90%.[21][22]

  • Operational Simplicity: The workup is often a straightforward precipitation and filtration, yielding a product of high purity.[24]

  • Alignment with Green Chemistry: The reaction is highly adaptable to environmentally benign solvent systems (e.g., water) and energy sources (e.g., microwave), which is a critical consideration in both academic and industrial drug development settings.[19]

References

  • Sathee NEET. Perkin Reaction Mechanism. IIT Kanpur.
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A Senior Application Scientist's Guide to Comparative Docking of Cinnamic Acid Derivatives: A Case Study on MMP-9 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded walkthrough for conducting comparative molecular docking studies on cinnamic acid derivatives. We will move beyond a simple procedural list, focusing instead on the strategic decisions, scientific rationale, and rigorous validation required for meaningful computational drug discovery. For our case study, we will target Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent enzyme whose overexpression is strongly correlated with the progression and metastasis of various cancers.[1][2] Cinnamic acid and its derivatives represent a class of natural phenolic compounds that have garnered significant attention for their therapeutic potential, including anticancer properties, making them excellent candidates for this in silico investigation.[3][4]

Part 1: The 'Why' — Strategic Planning of the Docking Study

A successful docking study is built on a foundation of sound biological and chemical reasoning. The choices made before the first command is ever typed are paramount to the relevance of the results.

Target Selection: Why MMP-9?

Matrix Metalloproteinase-9 is not just a randomly selected protein; it is a validated therapeutic target in oncology.[2] Its primary role in degrading the extracellular matrix is a critical step in tumor invasion and the formation of new blood vessels (angiogenesis) that feed a growing tumor.[1] From a computational standpoint, MMP-9 is an ideal candidate because:

  • High-Quality Structures: Numerous crystal structures are available in the Protein Data Bank (PDB), providing a high-resolution template for our study.

  • Defined Active Site: The catalytic domain features a well-characterized active site containing a crucial zinc ion, which is essential for its enzymatic activity and a key anchor point for inhibitor binding.[2]

  • Established Inhibitors: Known co-crystallized inhibitors provide a vital point of reference for validating our docking protocol, ensuring that our computational model can accurately reproduce experimentally observed binding modes.

Ligand Selection: A Comparative Cohort

The goal is not to dock a single ligand, but to compare a series of related compounds to derive Structure-Activity Relationships (SAR). For this guide, we will analyze a curated set of cinnamic acid derivatives reported in the literature to have significant binding affinity for MMP-9.[2]

  • Parent Scaffold: Cinnamic Acid (Baseline reference).

  • High-Affinity Derivatives:

    • Cynarin: A derivative known for its potent inhibitory potential.

    • Chlorogenic Acid: Another derivative with demonstrated high binding affinity.

    • Rosmarinic Acid: Selected for its structural diversity and strong interaction profile.[2]

  • Control Inhibitor: A known, potent MMP-9 inhibitor (e.g., Batimastat or a co-crystallized ligand) to serve as a positive control for validating the docking protocol.

This selection allows us to probe how different substitutions on the cinnamic acid scaffold influence binding affinity and interactions within the MMP-9 active site.

Part 2: The 'How' — A Validated Experimental Protocol

Here, we detail the step-by-step methodology for a robust and reproducible docking workflow. The protocol is described using principles applicable to common docking software like AutoDock Vina, with an emphasis on the rationale behind each step.[1][5]

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Target Acquisition (PDB Database) Clean 2. Protein Preparation (Remove Water, Add Hydrogens) PDB->Clean Grid 4. Grid Box Generation (Define Active Site) Clean->Grid Ligands 3. Ligand Preparation (2D to 3D, Energy Minimization) Ligands->Grid Dock 5. Molecular Docking (AutoDock Vina) Grid->Dock Analyze 6. Pose & Score Analysis (Binding Energy, Interactions) Dock->Analyze Compare 7. Comparative Analysis (Derive SAR) Analyze->Compare Validate 8. Validation (RMSD vs. Crystal Pose) Analyze->Validate

Caption: High-level workflow for a comparative molecular docking study.

Step-by-Step Methodology

1. Target Protein Preparation

  • Action: Download the crystal structure of MMP-9 from the Protein Data Bank (e.g., PDB ID: 4H3X).

  • Protocol:

    • Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL).

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands (save the original ligand for validation).

    • Add polar hydrogens and assign appropriate atomic charges using a force field like Gasteiger.

    • Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

  • Causality: Water molecules are typically removed as their positions are transient and can interfere with ligand docking. Adding hydrogens is critical for correctly calculating hydrogen bonds, a primary driver of protein-ligand interactions.

2. Ligand Preparation

  • Action: Prepare 3D structures of cinnamic acid, cynarin, chlorogenic acid, and rosmarinic acid.

  • Protocol:

    • Obtain 2D structures (e.g., from PubChem) and convert them to 3D using software like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Define rotatable bonds to allow for conformational flexibility during the docking process.

    • Save the prepared ligands in the PDBQT format.

  • Causality: Energy minimization ensures the ligand starts from a sterically favorable conformation. Defining rotatable bonds is what allows the docking algorithm to explore how the flexible ligand can adapt its shape to fit the rigid receptor active site.

3. Docking Simulation (AutoDock Vina)

  • Action: Define the search space and run the docking calculations.

  • Protocol:

    • Grid Box Generation: Center a grid box on the catalytic zinc ion within the MMP-9 active site. The box dimensions should be large enough to encompass the entire binding pocket and allow the ligands to rotate freely (e.g., 25Å x 25Å x 25Å).

    • Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box coordinates and dimensions, and the exhaustiveness parameter (e.g., set to 16 for a more thorough search).

    • Execution: Run the AutoDock Vina command from the terminal. The program will generate an output file containing the predicted binding poses and their corresponding binding affinity scores.

  • Causality: The grid box confines the search to the biologically relevant active site, dramatically increasing computational efficiency. Higher exhaustiveness increases the probability of finding the true minimum-energy binding pose at the cost of longer computation time.

4. Post-Docking Analysis and Validation

  • Action: Analyze the output files to extract binding energies and visualize interactions.

  • Protocol:

    • Redocking Validation: First, dock the co-crystallized ligand back into the active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value < 2.0Å confirms that the docking protocol can accurately reproduce the experimental binding mode.

    • Data Extraction: For each cinnamic acid derivative, record the binding affinity (in kcal/mol) of the top-ranked pose.

    • Visual Inspection: Load the docked protein-ligand complexes into a visualization tool. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and coordination with the active site zinc ion. Note the key interacting residues (e.g., Leu188, Ala189, Glu227).[1]

  • Causality: The redocking step is a critical self-validating control. If your protocol cannot reproduce a known result, any predictions for novel compounds are untrustworthy. Visual inspection provides the chemical context for the calculated binding scores.

Part 3: Data Interpretation & Comparative Analysis

The true value of this study lies in comparing the results to understand how chemical structure dictates biological function.

Quantitative Data Summary

The results from our hypothetical docking study are summarized below. Binding affinity is the calculated free energy of binding; a more negative value indicates a stronger interaction. The inhibition constant (Ki) is estimated from the binding affinity and represents the concentration of inhibitor required to achieve 50% inhibition.

CompoundBinding Affinity (kcal/mol)Estimated Ki (pM)Key Interacting Residues
Cinnamic Acid-6.58,500,000His228, Glu227
Rosmarinic Acid-11.856,800Leu188, Ala189, His228, Glu227, Pro240
Chlorogenic Acid-12.62557.56Leu188, Ala189, His228, Glu227, Pro240
Cynarin -14.68 17.37 Leu188, Ala189, His228, Glu227, Pro240
Control Inhibitor-8.18890,000Leu188, Ala189, Glu227
(Note: Data is illustrative and synthesized from published studies for educational purposes.[2])
Comparative Binding Mode Analysis

Visual analysis reveals why the more complex derivatives outperform the parent cinnamic acid.

G cluster_mmp9 MMP-9 Active Site cluster_ligand Cynarin Ligand ZN Zn2+ LEU188 Leu188 ALA189 Ala189 GLU227 Glu227 Carboxyl Carboxyl Group Carboxyl->ZN Metal Coordination Carboxyl->GLU227 H-Bond Catechol1 Catechol Group 1 Catechol1->LEU188 Hydrophobic Interaction Catechol2 Catechol Group 2 Catechol2->ALA189 Hydrophobic Interaction

Caption: Key interactions of Cynarin within the MMP-9 active site.

  • Cinnamic Acid (Baseline): The simple structure allows its carboxyl group to form a hydrogen bond with Glu227, but it lacks other significant interactions, resulting in a modest binding affinity.

  • Rosmarinic, Chlorogenic, and Cynarin: These larger derivatives leverage their additional hydroxyl and catechol groups to form a network of favorable interactions.[2]

    • Metal Coordination: The carboxyl groups are positioned to form strong coordinating bonds with the catalytic Zn2+ ion, a hallmark of potent MMP inhibitors.

    • Hydrogen Bonding: Multiple hydroxyl groups act as both donors and acceptors, forming a robust hydrogen bond network with residues like Glu227.

    • Hydrophobic Interactions: The aromatic rings fit snugly into the S1' pocket, a hydrophobic region of the active site, forming favorable interactions with residues like Leu188 and Ala189.[1]

  • Structure-Activity Relationship (SAR): The clear trend in the data suggests that increasing the number of hydroxyl-substituted aromatic rings enhances binding affinity. Cynarin, with its two catechol moieties, maximizes these interactions, explaining its picomolar predicted inhibition constant and superior performance.[2]

Conclusion and Future Directions

This comparative guide demonstrates that molecular docking, when applied with scientific rigor, is a powerful tool for elucidating the structure-activity relationships of potential drug candidates. Our in silico analysis clearly indicates that cynarin and chlorogenic acid are promising cinnamic acid-based scaffolds for MMP-9 inhibition.

The insights gained here are not an endpoint but a starting point for the next phase of drug discovery. The logical next steps would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses over time and refine the binding free energy calculations.[2]

  • In Vitro Enzymatic Assays: To experimentally validate the predicted inhibitory activity (IC50) of the synthesized compounds against the MMP-9 enzyme.

  • Lead Optimization: To use the derived SAR to design and synthesize novel derivatives with potentially even greater potency and selectivity.

By integrating computational and experimental approaches, researchers can accelerate the journey from initial concept to viable therapeutic leads.

References

  • Bioactivity of Cinnamic Acid Derivatives as Potential Antibacterial Agents Based on In Silico Studies Approach. AIP Publishing.
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.
  • Cinnamic Acid Derivatives as Enzyme Inhibitors: A Compar
  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry.
  • Bioactivity of cinnamic acid derivatives as potential antibacterial agents based on in silico studies approach. AIP Publishing.
  • Computational Insight and Anticancer Effect of Cinnamic Acid-Deriv
  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies.
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.
  • Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simul
  • Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease.
  • Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. PubMed Central.
  • Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. PubMed.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and ethical management of all laboratory materials. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe working environment and protecting our broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-2-Methoxycinnamic Acid, grounding procedural guidance in the principles of chemical safety and regulatory compliance.

Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a solid organic compound. Based on available Safety Data Sheets (SDS), its primary hazards are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[1][2]

  • Acute Oral Toxicity: May be harmful if swallowed.[1]

It is classified as a halogenated organic compound due to the presence of bromine. This classification is critical for waste segregation, as halogenated waste streams are often subject to specific disposal methods, like high-temperature incineration, to prevent the formation of toxic byproducts.[3][4]

Pre-Disposal Safety Protocol

Adherence to a strict pre-disposal protocol is the first line of defense against accidental exposure and environmental contamination.

Consult the Safety Data Sheet (SDS)

The most current SDS for the specific this compound you are using is the primary source of information.[5][6] It provides comprehensive details on hazards, handling, and emergency measures. Always locate and review the SDS before beginning any work.

Personal Protective Equipment (PPE)

Based on the hazard profile, appropriate PPE must be worn at all times when handling this chemical, including its waste.[2][5][7][8]

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2) Impervious gloves (e.g., Nitrile), fully buttoned lab coat.[1][2][4]
Eye Irritation (Category 2) Safety glasses with side-shields or chemical splash goggles.[1][2][9]
Respiratory Irritation (STOT SE 3) Handle in a chemical fume hood to avoid dust inhalation. If weighing or transferring powder outside a hood, a NIOSH-approved respirator may be necessary.[8][9]

Step-by-Step Disposal Procedure

Treat all this compound waste—including unused product, contaminated materials (e.g., weigh paper, gloves), and spill cleanup debris—as hazardous chemical waste.[5][10]

Step 1: Waste Segregation

Proper segregation is paramount to prevent dangerous reactions in waste containers.[5][11]

  • Designate a Halogenated Organic Solid Waste Stream: this compound waste must be collected in a designated container for "Halogenated Organic Solids."[3][4]

  • Prevent Incompatibilities: Never mix this waste with other streams like non-halogenated solvents, acids, bases, or oxidizers.[5][11] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.

Step 2: Container Selection and Labeling

The integrity of the waste containment system begins with the right container and clear communication.

  • Container Type: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[5][11][12] A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.

  • Labeling: The container must be clearly labeled from the moment the first piece of waste is added.[13][14] The label must include:

    • The words "HAZARDOUS WASTE ".[14]

    • The full chemical name: "This compound ". Avoid abbreviations or formulas.

    • A clear indication of the associated hazards (e.g., "Irritant").[14]

Step 3: Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][13][14]

  • Location: The SAA must be under the direct control of laboratory personnel.[15]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[10][11][13]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to capture any potential leaks or spills.[5]

Step 4: Arranging Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[10][13]

  • Do Not Dispose via Sink or Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[6][9][10] This is a violation of environmental regulations and can damage plumbing and ecosystems.

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to minimize exposure and contamination.

  • Minor Spills (Small quantity of solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow.[1][5] Do not dry sweep, as this can create dust.

    • Carefully scoop the absorbed material into your designated hazardous waste container.

    • Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Major Spills (Large quantity or widespread contamination):

    • Evacuate the area immediately.[5]

    • Alert others and prevent entry into the contaminated zone.

    • Contact your institution's EHS or emergency response team immediately.[5] Do not attempt to clean up a large spill yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of this compound waste.

G cluster_start cluster_assessment cluster_path cluster_spill cluster_end start Waste Generated (this compound or Contaminated Material) sds Consult SDS & Don Proper PPE start->sds spill Accidental Spill? sds->spill segregate Segregate as 'Halogenated Organic Solid' label_container Use Labeled, Compatible Waste Container segregate->label_container store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store contact Container Full? Request EHS Pickup store->contact contact->store No end_ehs EHS Collection for Final Disposal contact->end_ehs Yes spill->segregate No minor_spill Minor Spill: Absorb with Inert Material & Collect as Waste spill->minor_spill Yes (Minor) major_spill Major Spill: Evacuate & Call EHS spill->major_spill Yes (Major) minor_spill->label_container major_spill->end_ehs

Sources

A Researcher's Guide to Handling 5-Bromo-2-Methoxycinnamic Acid: A Framework for Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a safety-first mindset. This guide provides a detailed operational plan for handling 5-Bromo-2-Methoxycinnamic Acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.

Immediate Hazard Assessment

Before handling this compound, a thorough understanding of its hazard profile is essential. Based on globally harmonized system (GHS) classifications, this compound presents several key risks that directly inform our PPE strategy.

Hazard Profile of this compound

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2/2A): Causes serious, potentially damaging, eye irritation.[1][2][3]

  • Respiratory Tract Irritation (Category 3): As a powder, it may cause respiratory irritation if inhaled.[1][2][3]

These classifications necessitate a multi-faceted PPE approach to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific procedure being performed. The following protocol outlines the minimum required PPE for handling this compound in a laboratory setting.

Given the severe eye irritation hazard, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that meet European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations are mandatory.[4] These provide a seal around the eyes to protect against dust particles and accidental splashes.

  • Enhanced Protection (Recommended for Splash Hazards): When preparing solutions or handling larger quantities where splashing is possible, a full-face shield must be worn in addition to safety goggles.[5][6] The face shield protects the entire face from direct contact.

To prevent skin irritation, all exposed skin must be covered.

  • Lab Coat: A clean, buttoned lab coat is required to protect street clothes and underlying skin.

  • Gloves: Disposable nitrile gloves are generally suitable for incidental contact with this compound.[7] However, it is crucial to consult a manufacturer's chemical resistance guide for specific breakthrough times. For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or defects before use and remove them promptly and properly after handling the chemical.

  • Full Coverage: Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[7]

The primary respiratory hazard is the inhalation of the compound in its powder form.

  • Engineering Controls: All weighing and handling of powdered this compound must be performed within a certified chemical fume hood or other ventilated enclosure.[8][9] This is the primary method for controlling respiratory exposure.

  • Respirator Use: Under normal laboratory conditions with proper engineering controls, a respirator is not typically required.[1] However, in situations where engineering controls are not available, during a large spill, or when there is a significant risk of aerosolization, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter must be used.[1][10]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the handling task.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Task Assessment cluster_ppe Required PPE Level cluster_components PPE Components start Identify Handling Task routine Routine Handling (Weighing, Solution Prep in Hood) start->routine Standard Procedure spill Spill or Emergency (Outside Containment) start->spill Uncontrolled Release ppe_routine Goggles Nitrile Gloves Lab Coat routine->ppe_routine ppe_enhanced Face Shield over Goggles Chemical Resistant Gloves Lab Coat or Apron NIOSH-Approved Respirator spill->ppe_enhanced

Caption: PPE selection is dictated by the specific handling task and potential for exposure.

Operational and Disposal Plans

Proper procedure extends beyond wearing PPE. It includes the entire lifecycle of the chemical in the lab.

Donning Sequence (Putting On):

  • Lab Coat: Fasten completely.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (Taking Off - Critical to Avoid Contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated waste container.

  • Lab Coat: Remove by rolling it inside-out, without touching the exterior surface.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Hand Washing: Wash hands thoroughly with soap and water.[1]

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Don Appropriate PPE: Before attempting cleanup, don the enhanced PPE outlined in the workflow diagram, including a respirator if necessary.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite or sand.[11] Do not use combustible materials like paper towels.

  • Collect Material: Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[11]

As a halogenated organic compound, this compound and all materials contaminated with it are considered hazardous waste.[8][12]

  • Segregation: Do not mix this waste with non-halogenated solvents or other waste streams.[12][13]

  • Container: Collect all solid waste (excess chemical, contaminated gloves, absorbent material) in a designated, compatible, and sealable hazardous waste container made of materials like borosilicate glass or high-density polyethylene.[11]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols.[11][12]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials, until pickup.[10][11]

  • Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.[11][13] Never dispose of this chemical down the drain.[8][10]

References

  • Proper Disposal Procedures for Halogen
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • Halogenated Organic Liquids - Standard Oper
  • Halogenated Solvents in Laboratories.
  • This compound Product Description. ChemicalBook.
  • Halogenated Solvents Safety Information. Washington State University Environmental Health & Safety.
  • SAFETY DATA SHEET: this compound. Thermo Fisher Scientific.
  • Safety Data Sheet: (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. ChemScene.
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • What PPE Should You Wear When Handling Acid? LeelineWork.
  • SAFETY DATA SHEET: this compound. Fisher Scientific.
  • SAFETY DATA SHEET: 3-Bromo-4-hydroxy-5-methoxycinnamic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid. Acros Organics.
  • SAFETY DATA SHEET: 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.